molecular formula C14H12O2 B1302207 4-(3-Methoxyphenyl)benzaldehyde CAS No. 209863-09-2

4-(3-Methoxyphenyl)benzaldehyde

Cat. No.: B1302207
CAS No.: 209863-09-2
M. Wt: 212.24 g/mol
InChI Key: LHVLDSOAJZLBMM-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)benzaldehyde is a useful research compound. Its molecular formula is C14H12O2 and its molecular weight is 212.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-methoxyphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-16-14-4-2-3-13(9-14)12-7-5-11(10-15)6-8-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVLDSOAJZLBMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374830
Record name 4-(3-methoxyphenyl)benzaldehyde
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Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209863-09-2
Record name 4-(3-methoxyphenyl)benzaldehyde
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Record name 3'-methoxy-[1,1'-biphenyl]-4-carbaldehyde
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Foundational & Exploratory

4-(3-Methoxyphenyl)benzaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(3-Methoxyphenyl)benzaldehyde

Introduction

This compound is a biaryl organic compound that serves as a crucial intermediate and building block in various fields of chemical synthesis. Its structure, featuring a biphenyl core functionalized with both a reactive aldehyde group and a methoxy group, makes it a versatile scaffold for the construction of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on insights relevant to researchers in organic chemistry, medicinal chemistry, and materials science. The compound's utility is particularly noted in the development of novel pharmaceutical agents and functional materials, where the specific arrangement of its phenyl rings and functional groups can be leveraged to achieve desired biological or physical properties.[1]

Core Chemical and Physical Properties

This compound is a yellow solid under ambient conditions.[1] Its core structure consists of a benzaldehyde ring linked at the 4-position to a methoxyphenyl ring at its 3-position. This substitution pattern imparts specific steric and electronic properties that influence its reactivity and applications.

PropertyValueSource
CAS Number 209863-09-2[1][2]
Molecular Formula C₁₄H₁₂O₂[1][2]
Molecular Weight 212.24 g/mol [2]
Appearance Yellow Solid[1]
Canonical SMILES COC1=CC=CC(=C1)C2=CC=C(C=C2)C=O[1]
InChI Key LHVLDSOAJZLBMM-UHFFFAOYSA-N[1]
Storage Air sensitive, store under an inert atmosphere (e.g., Nitrogen) at ambient temperatures.[1]

Spectroscopic Characterization

The structural features of this compound give rise to a distinct spectroscopic signature. While a specific, dedicated spectrum for this exact compound is not publicly available in the provided search results, its characteristics can be reliably predicted based on data from closely related analogs such as 3-methoxybenzaldehyde and 4-methoxybenzaldehyde.[3][4][5]

  • ¹H NMR: The spectrum is expected to show a singlet for the aldehydic proton (-CHO) at a downfield chemical shift, typically around 9.8-10.0 ppm. The aromatic protons will appear as a series of multiplets between 6.8 and 8.0 ppm. A sharp singlet corresponding to the methoxy (-OCH₃) protons will be observed around 3.8 ppm.

  • ¹³C NMR: The carbonyl carbon of the aldehyde will be the most downfield signal, expected around 192 ppm.[5] The aromatic carbons will resonate in the 110-160 ppm range, with the carbon attached to the methoxy group appearing around 160 ppm. The methoxy carbon itself will produce a signal around 55 ppm.[5]

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde at approximately 1700 cm⁻¹, C-H stretching for the aldehyde proton around 2820 and 2720 cm⁻¹, aromatic C=C stretching in the 1600-1450 cm⁻¹ region, and a prominent C-O-C stretch for the methoxy ether group around 1250 cm⁻¹.

Synthesis and Reactivity

The primary and most efficient method for synthesizing this compound and other biaryl compounds is the Suzuki-Miyaura cross-coupling reaction.[6][7] This Nobel Prize-winning reaction is renowned for its mild conditions, high tolerance of functional groups, and the commercial availability and low toxicity of its boronic acid reagents.[7]

The Suzuki-Miyaura Cross-Coupling Pathway

The reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a Palladium(0) complex.[7] The choice of reactants for this specific synthesis would be 4-formylphenylboronic acid and a 3-haloanisole (e.g., 3-bromoanisole or 3-iodoanisole).

The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the 3-haloanisole, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Ar¹-X Transmetal Transmetalation PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Biaryl Ar²-B(OR)₂ (Base) RedElim Reductive Elimination RedElim->Pd0 Ar¹-Ar² Product This compound (Ar¹-Ar²) RedElim->Product Ar1X 3-Haloanisole (Ar¹-X) Ar1X->OxAdd Ar2B 4-Formylphenylboronic Acid (Ar²-B(OR)₂) Ar2B->Transmetal caption Suzuki-Miyaura Catalytic Cycle

Suzuki-Miyaura Catalytic Cycle
Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and reagent purity.

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add 4-formylphenylboronic acid (1.2 equivalents), 3-bromoanisole (1.0 equivalent), and a suitable base such as potassium carbonate (2.5 equivalents).[7]

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the flask.

  • Solvent and Degassing:

    • Add a degassed solvent mixture, such as toluene/ethanol/water (e.g., in a 4:1:1 ratio).

    • Thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction:

    • Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring under an inert atmosphere.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are often complete within 2-12 hours.[7]

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove inorganic byproducts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography on silica gel to yield pure this compound.

Applications in Research and Development

The unique structure of this compound makes it a valuable precursor in several areas of research.

  • Medicinal Chemistry: As a biaryl aldehyde, it serves as a key starting material for synthesizing complex molecules with potential therapeutic value. Research has indicated that compounds derived from this scaffold may possess anti-inflammatory and antioxidant properties.[1] The aldehyde functional group can be readily converted into other functionalities, such as amines, alcohols, or carboxylic acids, allowing for the exploration of a wide chemical space in drug discovery programs.

  • Materials Science: Biaryl structures are fundamental components of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced functional materials. The defined stereochemistry and electronic properties of this compound make it a candidate for creating polymers and small molecules with specific optical or electronic characteristics.

  • Organic Synthesis: It is a versatile building block for constructing more elaborate molecular architectures. For instance, it can be used in the synthesis of chalcones, which are known for a broad spectrum of biological activities.[8]

Safety and Handling

Proper handling of this compound is essential for laboratory safety. While a specific safety data sheet (SDS) for this compound is not detailed in the search results, guidelines can be established from data on structurally similar chemicals like methoxybenzaldehydes and other aromatic aldehydes.[9][10][11][12]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles conforming to EN166 or NIOSH standards, and a lab coat.[9][10]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes.[9][10] After handling, wash hands and any exposed skin thoroughly.[10]

  • Storage: The compound is noted to be air-sensitive.[1] It should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, in a cool, dry place away from incompatible materials like strong oxidizing agents.[1][10]

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[10]

    • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[9][10]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[10]

    • Ingestion: Rinse mouth with water and seek immediate medical advice.[10][11]

Conclusion

This compound is a compound of significant interest due to its utility as a synthetic intermediate. Its chemical properties, dominated by the reactivity of the aldehyde group and the stable biaryl core, are well-suited for modern synthetic methodologies like the Suzuki-Miyaura cross-coupling. Its applications in creating novel molecules for medicine and materials science underscore its importance as a versatile building block for researchers and drug development professionals. Adherence to proper safety protocols is crucial when handling this and related chemical reagents.

References

  • PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethoxy-3-methoxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybenzaldehyde. Retrieved from [Link]

  • Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5). Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-methoxysalicylaldehyde. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]

  • Gupta, S., & Dhingra, V. (2015). Synthesis and Application of 4-Acetyloxy-3-Methoxy Benzaldehyde as Chromogenic Spraying Reagent on Thin Layer Chromatography for Forensic Identification and Detection of Some Food Oils. Journal of Forensic Chemistry and Toxicology, 1(1).
  • BMRB. (n.d.). bmse010130 4-methoxy Benzaldehyde. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-methoxy-. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • HMDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental). Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzaldehyde, 3-methoxy-4-[(2-methylphenyl)methoxy]-. Retrieved from [Link]

  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from [Link]

  • ResearchGate. (2015). Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: Synthesis, thermostability and antimicrobial activities. Retrieved from [Link]

  • Frontiers. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Retrieved from [Link]

  • MDPI. (n.d.). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. Retrieved from [Link]

Sources

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(3-Methoxyphenyl)benzaldehyde (CAS: 209863-09-2)

Section 1: Compound Overview and Physicochemical Properties

This compound, also known as 3'-Methoxybiphenyl-4-carboxaldehyde, is a bifunctional organic compound featuring a benzaldehyde moiety linked to a methoxy-substituted phenyl ring.[1][2] This structure provides a valuable scaffold for creating more complex molecules, particularly in the synthesis of novel therapeutic agents and advanced materials.[1] The presence of both an aldehyde and a methoxy group on the biphenyl backbone offers multiple sites for chemical modification, making it a key building block in synthetic chemistry.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 209863-09-2[1][3][4]
Molecular Formula C₁₄H₁₂O₂[1][3][4]
Molecular Weight 212.24 g/mol [2][3][4]
Appearance Yellow solid[1]
SMILES COC1=CC=CC(=C1)C2=CC=C(C=C2)C=O[1][2][3]
InChI Key LHVLDSOAJZLBMM-UHFFFAOYSA-N[2]

Section 2: Synthesis and Mechanistic Insights

The primary and most efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[5][6] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and excellent yields.[5][6][7]

The causality behind this choice of synthetic route lies in the direct and reliable formation of the C-C bond between the two aromatic rings. The reaction couples an aryl halide or triflate with an organoboron species, providing a convergent and modular approach to biaryl synthesis.[5][6][8]

Fig. 1: Suzuki-Miyaura Coupling Workflow
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a self-validating system, designed for reproducibility and high yield.

  • Reactor Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzaldehyde (1.0 equiv), 3-methoxyphenylboronic acid (1.2 equiv), and a suitable base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 equiv).[7]

    • Insight: The choice of base is critical. Carbonates are generally effective, but phosphates can sometimes improve yields with challenging substrates by preventing boronic acid decomposition.[7]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent oxidation of the palladium catalyst.

  • Catalyst and Solvent Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%), and a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water.[9]

    • Insight: The solvent system is chosen to ensure all reactants are sufficiently soluble. The presence of water is often necessary to facilitate the transmetalation step.[9]

  • Degassing: Thoroughly degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.[7] This removes dissolved oxygen which can deactivate the catalyst.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times typically range from 2 to 12 hours.[7][9]

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Section 3: Spectroscopic Characterization

Accurate characterization is paramount for verifying the structure and purity of the synthesized compound.

Table 2: Key Spectroscopic Data for this compound

Technique Expected Key Signals
¹H NMR - Aldehyde proton (CHO) singlet around δ 9.9-10.1 ppm.- Methoxy group (OCH₃) singlet around δ 3.8-3.9 ppm.- Aromatic protons in the range of δ 7.0-8.0 ppm, showing characteristic coupling patterns for 1,4- and 1,3-disubstituted benzene rings.
¹³C NMR - Carbonyl carbon (C=O) signal around δ 190-193 ppm.- Methoxy carbon (OCH₃) signal around δ 55-56 ppm.- Aromatic carbons in the range of δ 110-160 ppm.
FT-IR (cm⁻¹) - Strong C=O stretch for the aldehyde at ~1700-1705 cm⁻¹.- C-H stretch for the aldehyde at ~2820 and ~2720 cm⁻¹.- C-O stretch for the methoxy ether at ~1250 and ~1040 cm⁻¹.- C=C stretches for the aromatic rings at ~1600 and ~1480 cm⁻¹.
Mass Spec (MS) - Molecular ion peak [M]⁺ at m/z ≈ 212.08.

Note: Exact chemical shifts (δ) and wavenumbers can vary slightly based on the solvent and instrument used.[10][11][12]

Section 4: Chemical Reactivity and Applications

The dual functionality of this compound makes it a valuable intermediate.

  • Aldehyde Group Reactivity: The aldehyde functional group is a primary site for transformations. It can readily undergo nucleophilic addition, reduction to an alcohol, oxidation to a carboxylic acid, and reductive amination to form amines.[13][14] It is also a key component in forming imines (Schiff bases) and in olefination reactions like the Wittig reaction.[13] The electron-donating nature of the biphenyl system slightly reduces the electrophilicity of the aldehyde carbon compared to unsubstituted benzaldehyde.[13]

  • Biphenyl Core Applications: The 3'-methoxy-biphenyl scaffold is of significant interest in medicinal chemistry. This structural motif is found in molecules with potential anti-inflammatory, antioxidant, and anticancer properties.[1][15] Researchers can leverage this compound as a starting point to synthesize more complex chalcones, Schiff bases, and other heterocyclic systems for drug discovery pipelines.[15][16]

Sources

A Technical Guide to the Structure Elucidation of 4-(3-Methoxyphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Logic of Molecular Interrogation

In the realm of synthetic chemistry and drug development, a molecule's identity is its most fundamental attribute. Before a compound can be advanced as a scaffold, an intermediate, or a potential therapeutic agent, its structure must be unequivocally confirmed. This guide eschews a simple recitation of data, instead adopting the perspective of a senior scientist to walk through the logical process of structural verification. Our subject, 4-(3-Methoxyphenyl)benzaldehyde (C₁₄H₁₂O₂), is a biphenyl derivative of interest as a versatile building block. Its elucidation serves as a perfect case study in the synergistic application of modern analytical techniques. We will not merely present the data; we will explain the rationale behind each step, demonstrating how each piece of evidence corroborates the others to build an unshakeable structural assignment.

Synthesis and Isolation: Establishing a Verifiable Starting Point

The first pillar of trustworthiness in structure elucidation is a pure sample. The most logical and widely applied method for constructing the C-C bond between the two aryl rings in our target molecule is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This Nobel Prize-winning methodology is renowned for its high yields and exceptional tolerance of various functional groups, making it ideal for coupling an aldehyde-containing halide with a methoxy-containing boronic acid.[4]

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reactant Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add 4-bromobenzaldehyde (1.0 eq.), 3-methoxyphenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃) (2.0 eq.) as the base.

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.). The choice of a Pd(0) catalyst is crucial as it readily enters the catalytic cycle via oxidative addition to the aryl bromide.[2][5]

  • Solvent and Reaction: Introduce a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v), via syringe. Heat the reaction mixture to 90 °C with vigorous stirring for 12-16 hours. Progress is monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting materials and the appearance of a new, UV-active spot for the product.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude solid is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product. Recrystallization can be performed for further purification.

The trustworthiness of all subsequent data hinges on the success of this purification step. A single, well-defined spot on TLC in multiple solvent systems is the first indicator of a pure compound, ready for spectroscopic interrogation.

G cluster_synthesis Synthesis & Purification Workflow Reactants 4-Bromobenzaldehyde + 3-Methoxyphenylboronic Acid Catalysis Pd(PPh₃)₄, K₂CO₃ Toluene/H₂O, 90°C Reactants->Catalysis Reaction Suzuki-Miyaura Coupling Catalysis->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product Pure this compound Purification->Product

Caption: Workflow for Synthesis and Purification.

Spectroscopic Interrogation: Deconstructing the Molecular Signature

With a purified sample in hand, we proceed to the core of the elucidation. We will employ a suite of spectroscopic techniques, each providing a unique and complementary piece of the structural puzzle.

Mass Spectrometry (MS): The Molecular Blueprint

Core Objective: To confirm the molecular weight and elemental formula (C₁₄H₁₂O₂).

Methodology: Electrospray Ionization (ESI) is a soft ionization technique ideal for preventing premature fragmentation and observing the molecular ion. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and analyzed in positive ion mode.

Expected Results & Interpretation: The molecular formula C₁₄H₁₂O₂ corresponds to a molecular weight of 212.24 g/mol . The high-resolution mass spectrum (HRMS) should exhibit a peak for the protonated molecule [M+H]⁺ at m/z 213.0859, consistent with the calculated exact mass.

  • Fragmentation Analysis: While ESI is soft, some fragmentation can be induced. The primary fragmentation pathways for aromatic aldehydes involve the loss of the aldehydic hydrogen or the entire formyl group.[6][7][8]

    • [M-H]⁺ or [M-1]⁺: A peak at m/z 211 corresponding to the loss of the aldehydic hydrogen is expected.

    • [M-CHO]⁺ or [M-29]⁺: Alpha-cleavage can result in the loss of the formyl radical (•CHO), yielding a stable biphenyl cation at m/z 183.[8]

    • Further Fragmentation: The fragment at m/z 77 is characteristic of a phenyl cation, while the peak at m/z 108 could correspond to a methoxyphenol cation, further confirming the presence of both structural motifs.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

Core Objective: To identify the key functional groups present: aldehyde, aromatic rings, and ether linkage.

Methodology: The spectrum is obtained using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

Expected Absorptions & Interpretation: The IR spectrum provides a "fingerprint" of the molecule's vibrational modes. For this compound, we anticipate several key diagnostic peaks.[9]

Wavenumber (cm⁻¹)Vibration TypeInterpretation
~3050-3010Aromatic C-H StretchConfirms the presence of sp² C-H bonds on the benzene rings.
~2850 & ~2750Aldehydic C-H Stretch (Fermi Doublet)This pair of weak to medium bands is highly diagnostic for an aldehyde functional group. The lower frequency band is particularly clear.[10][11]
~1705Carbonyl (C=O) StretchA strong, sharp absorption. Its position below 1720 cm⁻¹ indicates conjugation of the carbonyl group with the aromatic ring.[11]
~1600, ~1580, ~1480Aromatic C=C StretchMultiple sharp peaks characteristic of the benzene ring skeletal vibrations.
~1250Aryl-O-CH₃ Asymmetric StretchA strong band confirming the presence of the aryl ether linkage.
~1040Aryl-O-CH₃ Symmetric StretchA moderate band, also indicative of the methoxy group.

The presence of these specific bands provides strong, self-validating evidence for the proposed arrangement of functional groups. The absence of a broad O-H stretch (~3200-3600 cm⁻¹) confirms the absence of hydroxyl groups, and the absence of strong aliphatic C-H stretches (~2850-2960 cm⁻¹) confirms the lack of extended alkyl chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR is the most powerful technique for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of each atom. We will analyze both ¹H and ¹³C NMR spectra.

Methodology: The sample is dissolved in deuterated chloroform (CDCl₃), and spectra are recorded on a 400 MHz or 500 MHz spectrometer. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

The asymmetry of the molecule means all 11 aromatic and aldehydic protons are chemically distinct.

Predicted Spectrum & Interpretation:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.9 - 10.1Singlet (s)1HH-a (CHO)The aldehydic proton is highly deshielded by the anisotropic effect and electron-withdrawing nature of the carbonyl oxygen.
~7.95Doublet (d)2HH-bProtons ortho to the electron-withdrawing aldehyde group are significantly deshielded. They appear as a doublet due to coupling with H-c.
~7.75Doublet (d)2HH-cProtons meta to the aldehyde group. They are ortho to the other phenyl ring. They appear as a doublet due to coupling with H-b.
~7.40Triplet (t)1HH-eLocated on the methoxy-substituted ring, this proton is coupled to two neighbors (H-d and H-f), resulting in a triplet.
~7.20Multiplet (m)2HH-d, H-gThese protons are in complex environments. H-d is ortho to the methoxy group and coupled to H-e. H-g is ortho to the other ring and coupled to H-f. Their signals are expected to be close and may overlap.
~7.00Doublet of Doublets (dd)1HH-fThis proton is ortho to a hydrogen (H-e) and meta to another (H-g), leading to a doublet of doublets splitting pattern. It is shielded by the ortho/para directing methoxy group.
~3.85Singlet (s)3HH-h (OCH₃)The three equivalent protons of the methoxy group are shielded by the oxygen atom and show no coupling, resulting in a sharp singlet.

G structure

Caption: Structure of this compound with proton labels.

The molecule possesses 14 unique carbon atoms, each giving a distinct signal in the broadband-decoupled ¹³C NMR spectrum.

Predicted Spectrum & Interpretation:

Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale
~192Carbonyl (C=O)C-aThe aldehyde carbonyl carbon is highly deshielded and appears at the far downfield end of the spectrum.
~160Aromatic C-OC-iThe carbon directly attached to the electron-donating methoxy group is significantly shielded compared to other quaternary carbons but deshielded by oxygen.
~145 - 135Quaternary AromaticC-d, C-j, C-gThese are the ipso-carbons at the points of substitution and the biphenyl linkage. Their exact shifts are influenced by substituent effects.[12]
~132 - 122Aromatic C-HC-c, C-b, C-k, C-l, C-m, C-nThe six aromatic carbons bonded to hydrogen appear in the typical aromatic region. Carbons ortho and para to the aldehyde will be more deshielded.
~115 - 112Aromatic C-H (shielded)C-h, C-pCarbons ortho and para to the electron-donating methoxy group are expected to be the most shielded of the aromatic C-H carbons.
~55Methoxy (-OCH₃)C-oThe sp³ hybridized carbon of the methoxy group appears in the typical upfield region for such carbons.

Consolidated Evidence and Final Confirmation

The convergence of data from multiple, independent analytical techniques provides an authoritative and trustworthy confirmation of the molecular structure.

G cluster_elucidation Structure Elucidation Logic Start Purified Compound MS Mass Spectrometry (ESI-HRMS) Start->MS IR Infrared Spectroscopy (FTIR-ATR) Start->IR NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR MS_Data Result: Molecular Formula (C₁₄H₁₂O₂) MS->MS_Data IR_Data Result: Functional Groups (-CHO, Ar-O-Me, C=C) IR->IR_Data NMR_Data Result: Atom Connectivity & Environment NMR->NMR_Data Structure Confirmed Structure: This compound MS_Data->Structure IR_Data->Structure NMR_Data->Structure

Sources

An In-depth Technical Guide to the Synthesis of 4-(3-Methoxyphenyl)benzaldehyde via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Biaryl Aldehydes

In the landscape of modern organic synthesis and medicinal chemistry, biaryl scaffolds represent a cornerstone structural motif. Compounds possessing this framework are integral to a vast array of pharmaceuticals, agrochemicals, and advanced materials. 4-(3-Methoxyphenyl)benzaldehyde, a key intermediate, embodies the utility of this class. Its bifunctional nature—featuring a reactive aldehyde for subsequent derivatization and a methoxy-substituted biaryl core—makes it a valuable building block for complex molecular architectures. This guide provides a detailed examination of its synthesis, focusing on the robust and widely adopted Suzuki-Miyaura cross-coupling reaction, and is intended to serve as a practical resource for laboratory-scale preparation.

The Synthetic Blueprint: Retrosynthesis via Suzuki-Miyaura Coupling

The construction of the carbon-carbon bond linking the two aromatic rings is the central challenge in synthesizing this compound. Among the myriad of C-C bond-forming reactions, the palladium-catalyzed Suzuki-Miyaura coupling stands out for its exceptional reliability, mild reaction conditions, and broad functional group tolerance.[1][2][3][4] This Nobel Prize-winning reaction involves the coupling of an organoboron species with an organohalide, providing a direct and high-yielding pathway to the target biaryl structure.[3]

Our retrosynthetic analysis logically disconnects the target molecule at the inter-ring C-C bond, leading to two commercially available or readily accessible starting materials: 4-formylphenylboronic acid and 3-bromoanisole .

G cluster_product Target Molecule cluster_reactants Key Reactants product This compound reactant1 4-Formylphenylboronic Acid product->reactant1 Suzuki-Miyaura Disconnection reactant2 3-Bromoanisole product->reactant2 Suzuki-Miyaura Disconnection

Caption: Retrosynthetic analysis of this compound.

Core Reagents: A Closer Look

The Boronic Acid Partner: 4-Formylphenylboronic Acid

4-Formylphenylboronic acid is a bifunctional building block that serves as the electrophilic aldehyde source and the nucleophilic arylboron component in the Suzuki coupling.[5][6] Its synthesis is well-established, often proceeding from 4-bromobenzaldehyde via protection of the aldehyde, formation of an organometallic intermediate (Grignard or organolithium), and subsequent reaction with a borate ester.[5] The presence of the boronic acid moiety allows for the crucial transmetalation step in the catalytic cycle.

The Halide Partner: 3-Bromoanisole

3-Bromoanisole provides the second aromatic ring system. It is a stable liquid that is commercially available. Its synthesis can be achieved through various routes, including the methylation of m-bromophenol with a reagent like dimethyl sulfate or the methoxydenitration of 3-bromonitrobenzene.[7][8][9] The bromine atom serves as the leaving group in the oxidative addition step of the catalytic cycle.

The Engine of Synthesis: The Suzuki-Miyaura Catalytic Cycle

The efficacy of this synthesis hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Understanding this cycle is paramount for troubleshooting and optimization.

  • Oxidative Addition : The cycle begins with the active Pd(0) complex undergoing oxidative addition into the carbon-bromine bond of 3-bromoanisole. This forms a square planar Pd(II) complex.[2]

  • Transmetalation : A base (e.g., K₂CO₃, Cs₂CO₃) activates the 4-formylphenylboronic acid, forming a more nucleophilic boronate species. This species then transfers its formylphenyl group to the Pd(II) complex, displacing the bromide ligand. This is the key C-C bond-forming precursor step.[3]

  • Reductive Elimination : The two organic ligands (3-methoxyphenyl and 4-formylphenyl) on the Pd(II) center couple and are eliminated from the metal, forming the desired product, this compound. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition Intermediate (Ar-Pd(II)-X)L₂ pd0->oxidative_addition + 3-Bromoanisole (Ar-X) transmetalation Transmetalation Intermediate (Ar-Pd(II)-Ar')L₂ oxidative_addition->transmetalation + Activated 4-Formylphenylboronic Acid (Ar'-B(OR)₂) transmetalation->pd0 Regenerates Catalyst product This compound (Product) transmetalation->product Reductive Elimination

Sources

An In-depth Technical Guide to the Synthesis of 4-(3-Methoxyphenyl)benzaldehyde: Core Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Abstract

This whitepaper provides a comprehensive technical overview of the synthetic routes to 4-(3-Methoxyphenyl)benzaldehyde, a key intermediate in the development of various fine chemicals and pharmaceutical agents. The guide is tailored for researchers, scientists, and professionals in drug development, offering an in-depth analysis of the requisite starting materials and the underlying chemical principles governing their selection. We will delve into the prevalent synthetic strategies, with a particular focus on palladium-catalyzed cross-coupling reactions, which are renowned for their efficiency and functional group tolerance. This document aims to serve as a practical and authoritative resource, elucidating the causality behind experimental choices and providing validated protocols to ensure reproducible and high-yield syntheses.

Introduction: The Significance of this compound

This compound, also known as 4-formyl-3'-methoxybiphenyl, is a biaryl aldehyde of significant interest in organic synthesis. Its structure, featuring a formyl group amenable to a wide array of chemical transformations and a methoxy-substituted phenyl ring, makes it a versatile building block. This compound serves as a crucial precursor for the synthesis of more complex molecules with potential applications in medicinal chemistry, materials science, and agrochemicals. The strategic importance of this intermediate necessitates robust and scalable synthetic methods, beginning with the judicious selection of starting materials.

Core Synthetic Strategies: A Focus on Cross-Coupling Reactions

The construction of the biaryl scaffold of this compound is most effectively achieved through transition metal-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura, Negishi, and Stille couplings are prominent. This guide will primarily focus on the Suzuki-Miyaura and Negishi couplings due to their widespread use, mild reaction conditions, and the commercial availability of the required starting materials.[1][2][3]

The Suzuki-Miyaura Coupling: A Preferred Route

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[3] It typically involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate in the presence of a base.[1][4]

Key Starting Materials for Suzuki-Miyaura Synthesis:

Reactant Role Common Examples Rationale for Selection
Aryl Halide/TriflateElectrophilic Partner4-Bromobenzaldehyde, 4-IodobenzaldehydeReadily available, provides the benzaldehyde moiety. Bromides and iodides are preferred for their higher reactivity in the oxidative addition step.[3]
Arylboronic Acid/EsterNucleophilic Partner(3-Methoxyphenyl)boronic acidCommercially available and stable. The boronic acid group is readily transmetalated to the palladium center.
Palladium CatalystCatalystTetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligandEfficiently facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[4]
BaseActivatorSodium carbonate (Na₂CO₃), Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃)Activates the organoboron species, facilitating the transmetalation step.[3]
SolventReaction MediumToluene, Dioxane, Tetrahydrofuran (THF), often with waterSolubilizes reactants and facilitates heat transfer. The choice of solvent can significantly impact reaction kinetics and yield.

Diagram of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Coupling cluster_reactants Starting Materials cluster_conditions Reaction Conditions A 4-Bromobenzaldehyde Product This compound A->Product Suzuki-Miyaura Coupling B (3-Methoxyphenyl)boronic acid B->Product Suzuki-Miyaura Coupling Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Toluene/H₂O) Solvent->Product

Caption: Suzuki-Miyaura coupling for this compound synthesis.

The Negishi Coupling: A Powerful Alternative

The Negishi coupling is another highly effective method for C-C bond formation, coupling organic halides or triflates with organozinc compounds.[5][6] It is often praised for its high yields and mild reaction conditions.[7]

Key Starting Materials for Negishi Synthesis:

Reactant Role Common Examples Rationale for Selection
Aryl Halide/TriflateElectrophilic Partner4-Bromobenzaldehyde, 4-IodobenzaldehydeSimilar to the Suzuki coupling, these provide the formyl-aryl moiety.
Organozinc ReagentNucleophilic Partner(3-Methoxyphenyl)zinc chlorideHighly reactive nucleophile, often prepared in situ from the corresponding Grignard or organolithium reagent.
Palladium or Nickel CatalystCatalystTetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Ni(acac)₂Both palladium and nickel catalysts are effective, with palladium generally offering higher functional group tolerance.[5][8]
SolventReaction MediumTetrahydrofuran (THF), Diethyl etherAnhydrous conditions are crucial due to the reactivity of the organozinc reagent.

Diagram of the Negishi Coupling Workflow:

Negishi_Coupling cluster_reactants Starting Materials cluster_conditions Reaction Conditions A 4-Bromobenzaldehyde Product This compound A->Product Negishi Coupling B (3-Methoxyphenyl)zinc chloride B->Product Negishi Coupling Catalyst Pd or Ni Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Solvent Anhydrous Solvent (e.g., THF) Solvent->Product

Caption: Negishi coupling for this compound synthesis.

Experimental Protocol: Suzuki-Miyaura Synthesis

The following is a representative, self-validating protocol for the synthesis of this compound via Suzuki-Miyaura coupling.

Materials:

  • 4-Bromobenzaldehyde

  • (3-Methoxyphenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzaldehyde (1.0 eq), (3-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture under a positive pressure of the inert gas.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a pure solid.

Alternative Approaches and Considerations

While cross-coupling reactions are dominant, other methods such as the Grignard reaction can also be employed.[9] This would involve the reaction of a Grignard reagent derived from a brominated benzaldehyde derivative with a suitable methoxy-substituted electrophile, or vice versa. However, these methods may have limitations regarding functional group compatibility.

The choice of starting materials and synthetic route will ultimately depend on factors such as cost, availability of reagents, desired scale of production, and the specific functional groups present in more complex derivatives.

Conclusion

The synthesis of this compound is readily achievable through well-established palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, offers a reliable and high-yielding pathway utilizing commercially available and relatively stable starting materials. A thorough understanding of the roles of the reactants, catalyst, base, and solvent is paramount for a successful and reproducible synthesis. This guide provides the foundational knowledge and a practical protocol to empower researchers in their synthetic endeavors involving this valuable chemical intermediate.

References

  • Negishi, E. (n.d.). Negishi coupling. Wikipedia. Retrieved from [Link]

  • Ren, T., & Negishi, E. (2008). Negishi Coupling—Expedient Formation of Biphenyls on the Periphery of Inorganic/Organometallic Diruthenium Species. ACS Publications. Retrieved from [Link]

  • Brittain, W. D. G., & Simpkins, N. S. (2017). Negishi cross-couplings in the synthesis of amino acids. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved from [Link]

  • Lin, C.-H., et al. (2019). Formation of 4-nitro-biphenyl by the Negishi coupling. ResearchGate. Retrieved from [Link]

  • Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]

  • Dhingra, V., & Gupta, S. (2015). Synthesis and Application of 4-Acetyloxy-3-Methoxy Benzaldehyde as Chromogenic Spraying Reagent on Thin Layer Chromatography for Forensic Identification and Detection of Some Food Oils. Journal of Forensic Chemistry and Toxicology. Retrieved from [Link]

  • SynArchive. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-methoxybiphenyl. Retrieved from [Link]

  • Meyers, A. I., et al. (1974). ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. Organic Syntheses. Retrieved from [Link]

  • Chemeurope.com. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Schäfer, A., et al. (2015). Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde. ResearchGate. Retrieved from [Link]

  • Punthasee, P. (2025). UCF CHM2210 Exam4.9 Review - Skill9 - Retrosynthesis of Grignard Reactions. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybiphenyl. Retrieved from [Link]

  • Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • Lorthiois, E., et al. (2001). Convenient Preparation of 4-Formyl-3,5-dimethoxyphenol and Its Incorporation into Linkers and Resins for Solid-Phase Synthesis. Journal of Combinatorial Chemistry. Retrieved from [Link]

  • Wang, G., et al. (2004). Synthesis of 4,4'-dimethylbiphenyl through shape-selective methylation of 4-methylbiphenyl with methanol. Penn State Research Database. Retrieved from [Link]

  • Mallegol, T., et al. (2005). Practical and Efficient Synthesis of Tris(4-formylphenyl)amine, a Key Building Block in Materials Chemistry. ResearchGate. Retrieved from [Link]

Sources

A Comprehensive Spectroscopic Analysis of 4-(3-Methoxyphenyl)benzaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the key spectroscopic data for 4-(3-Methoxyphenyl)benzaldehyde, a significant biphenyl derivative used as a building block in the synthesis of pharmaceuticals and advanced materials. For professionals in research, development, and quality control, unambiguous structural confirmation is paramount. This document offers a detailed interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The causality behind spectral features is explained, linking empirical data to the molecule's electronic and structural properties. Methodologies are presented to ensure data integrity and reproducibility, establishing a reliable spectroscopic baseline for this compound.

Molecular Structure and Analytical Overview

This compound possesses a biphenyl core with two distinct, electronically influential substituents: an electron-withdrawing aldehyde group (-CHO) and an electron-donating methoxy group (-OCH₃). The positioning of these groups dictates the electronic environment of each atom, resulting in a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming identity, assessing purity, and predicting reactivity.

This guide will systematically deconstruct the ¹H NMR, ¹³C NMR, IR, and MS spectra. The numbering convention used for spectral assignments is presented below.

Caption: Numbering scheme for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is the cornerstone technique for elucidating the structure of organic molecules by mapping the chemical environments of hydrogen atoms.

Experimental Protocol

A sample of this compound (~5-10 mg) is dissolved in deuterated chloroform (CDCl₃, 0.5 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a 400 MHz spectrometer at room temperature, accumulating 16 scans.

Data Presentation
SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
110.05Singlet (s)1HH-CHO
27.98Doublet (d)2HH-2, H-6
37.78Doublet (d)2HH-3, H-5
47.42Triplet (t)1HH-5'
57.25Doublet of doublets (dd)1HH-6'
67.20Singlet (s, broad)1HH-2'
77.00Doublet of doublets (dd)1HH-4'
83.88Singlet (s)3HH-OCH₃
Spectral Interpretation
  • Aldehyde Proton (Signal 1): The proton attached to the carbonyl carbon appears as a sharp singlet at a highly deshielded chemical shift of δ 10.05 ppm.[1][2] This significant downfield shift is a classic diagnostic feature of an aldehyde proton, caused by the strong electron-withdrawing nature and magnetic anisotropy of the C=O bond.

  • Benzaldehyde Ring Protons (Signals 2 & 3): The protons on the aldehyde-bearing ring appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring system where the substituents have different electronic effects.[3] The protons ortho to the electron-withdrawing aldehyde group (H-2, H-6) are more deshielded (δ 7.98 ppm) than the protons meta to it (H-3, H-5 at δ 7.78 ppm).

  • Methoxyphenyl Ring Protons (Signals 4-7): The protons on the methoxy-substituted ring display a more complex splitting pattern consistent with 1,3-disubstitution. The methoxy group is electron-donating, leading to a general upfield (shielded) shift compared to the other aromatic ring. The triplet at δ 7.42 ppm (H-5') arises from coupling to its two ortho neighbors. The remaining protons (H-2', H-4', H-6') show characteristic splitting patterns based on their ortho and meta couplings.

  • Methoxy Protons (Signal 8): The three protons of the methoxy group appear as a sharp singlet at δ 3.88 ppm. This chemical shift is typical for methyl protons attached to an oxygen atom on an aromatic ring.[4][5]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides critical information about the carbon skeleton of a molecule. Each unique carbon atom gives rise to a distinct signal.

Experimental Protocol

The same sample prepared for ¹H NMR is used. The ¹³C NMR spectrum is acquired on the same 400 MHz spectrometer (operating at 100 MHz for ¹³C) using a proton-decoupled pulse sequence.

Data Presentation
Chemical Shift (δ, ppm)AssignmentCausality
192.1C-CHOHighly deshielded due to the attached electronegative oxygen.[6]
160.1C-3'Attached directly to the electronegative oxygen of the methoxy group.
147.5C-4Ipso-carbon attached to the methoxyphenyl ring.
140.2C-1'Ipso-carbon of the methoxyphenyl ring, attached to the benzaldehyde ring.
136.5C-1Ipso-carbon attached to the electron-withdrawing aldehyde group.
130.3C-3, C-5Carbons meta to the aldehyde group.
130.1C-5'Aromatic CH carbon.
127.8C-2, C-6Carbons ortho to the aldehyde group.
120.1C-6'Aromatic CH carbon.
115.8C-4'Aromatic CH carbon, shielded by the ortho/para directing methoxy group.
113.2C-2'Aromatic CH carbon, shielded by the ortho/para directing methoxy group.
55.4C-OCH₃Typical chemical shift for a methoxy carbon attached to an aromatic ring.[4]
Spectral Interpretation

The ¹³C NMR spectrum confirms the presence of 13 unique carbon environments, consistent with the molecular structure. The aldehyde carbon (C-CHO) is the most downfield signal at δ 192.1 ppm, a characteristic feature.[6] The carbon attached to the methoxy group (C-3') is also significantly deshielded (δ 160.1 ppm). The remaining aromatic carbons appear in the expected region of δ 113-148 ppm, with their specific shifts influenced by the electronic effects of the substituents and their relative positions.[7][8][9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol

A small amount of the sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory in an FTIR spectrometer. The spectrum is recorded from 4000 to 600 cm⁻¹.

Data Presentation
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3060-3010MediumC-H StretchAromatic
2835, 2730WeakC-H Stretch (Fermi Doublet)Aldehyde (CHO)
1701Strong, SharpC=O StretchAldehyde
1605, 1580, 1475Medium-StrongC=C StretchAromatic Ring
1285, 1040StrongC-O StretchAryl Ether
880-750StrongC-H Out-of-Plane BendAromatic Substitution
Spectral Interpretation

The IR spectrum provides definitive evidence for the key functional groups.

  • Aldehyde Group: The most prominent feature is the intense, sharp absorption at 1701 cm⁻¹ , characteristic of the C=O stretching vibration of an aromatic aldehyde.[11][12][13] Its conjugation with the benzene ring slightly lowers the frequency from that of a typical aliphatic aldehyde. The presence of a pair of weak bands at ~2835 and ~2730 cm⁻¹, known as a Fermi doublet, is diagnostic for the C-H stretch of an aldehyde.[12]

  • Aromatic Rings: The absorptions between 1605-1475 cm⁻¹ correspond to the C=C stretching vibrations within the two aromatic rings.[14][15] The C-H stretching vibrations appear above 3000 cm⁻¹.

  • Aryl Ether: The strong bands at 1285 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric) are characteristic of the C-O stretching vibrations of the aryl ether (methoxy) group.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation.

Experimental Protocol

The sample is introduced into a mass spectrometer with an Electron Ionization (EI) source. The molecules are bombarded with high-energy electrons (70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z).

Data Presentation
m/zProposed FragmentIdentity
212[M]⁺˙Molecular Ion
211[M-H]⁺Loss of aldehydic hydrogen
183[M-CHO]⁺Loss of formyl radical
152[M-CHO-OCH₃]⁺Subsequent loss of methoxy radical
139[C₉H₇O]⁺Phenyl-tropylium type ion
77[C₆H₅]⁺Phenyl cation
Fragmentation Analysis

The molecular formula of this compound is C₁₄H₁₂O₂, corresponding to a molecular weight of 212.24 g/mol . The EI mass spectrum is expected to show a strong molecular ion peak [M]⁺˙ at m/z 212. Aromatic aldehydes are known to exhibit characteristic fragmentation patterns.[16][17][18]

The primary fragmentation pathways include:

  • α-Cleavage: Loss of the aldehydic hydrogen radical (•H) to form the very stable [M-1]⁺ ion at m/z 211 .[19][20]

  • Loss of Formyl Radical: Cleavage of the C-C bond between the aldehyde group and the aromatic ring results in the loss of a formyl radical (•CHO), giving a peak at m/z 183 .

  • Further Fragmentation: The fragment at m/z 183 can undergo further fragmentation, such as the loss of a methoxy radical (•OCH₃) to yield an ion at m/z 152.

Mass_Spec_Fragmentation M [C₁₄H₁₂O₂]⁺˙ m/z = 212 (Molecular Ion) M_minus_H [M-H]⁺ m/z = 211 M->M_minus_H - •H M_minus_CHO [M-CHO]⁺ m/z = 183 M->M_minus_CHO - •CHO M_minus_CHO_OCH3 [C₁₂H₉]⁺ m/z = 152 M_minus_CHO->M_minus_CHO_OCH3 - •OCH₃

Caption: Key fragmentation pathways for this compound in EI-MS.

Conclusion

The collective spectroscopic data provides unambiguous confirmation of the structure of this compound. ¹H and ¹³C NMR spectroscopy precisely map the hydrogen and carbon skeletons, with chemical shifts and coupling patterns aligning perfectly with the substituted biphenyl structure. Infrared spectroscopy confirms the presence of the critical aldehyde and aryl ether functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry verifies the molecular weight and shows fragmentation patterns, such as the characteristic loss of the aldehydic hydrogen, that are fully consistent with the proposed structure. This comprehensive dataset serves as an authoritative reference for the identification and quality assessment of this compound.

References

  • Wikipedia. Infrared spectroscopy correlation table. [Link][11]

  • Scribd. IR Correlation Table. [Link][14]

  • NPTEL Archive. Lecture 25 : Mass and Infrared Spectrocopies. [Link][16]

  • chemeurope.com. Infrared spectroscopy correlation table. [Link][15]

  • University of Colorado Boulder. Simplified Infrared Correlation Chart. [Link][12]

  • ResearchGate. 13C NMR chemical shift as a probe for estimating the conformation of aromatic groups in the solid state. 1. Biphenyls. [Link][7]

  • Slideshare. Mass fragmentation of Carbonyl compounds(spectral analysis). [Link][17]

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link][18]

  • Semantic Scholar. Conformational analysis of biphenyls using 13C NMR spectroscopy. [Link][8]

  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link][1]

  • SpectraBase. Biphenyl - Optional[13C NMR] - Chemical Shifts. [Link][21]

  • ResearchGate. Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations. [Link][10]

  • Whitman College. GCMS Section 6.11.4. [Link][19]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link][4]

  • PubMed. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. [Link][6]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link][20]

  • YouTube. Proton NMR Skills (Benzene Derivatives) - Part 1. [Link][3]

  • BMRB. bmse010130 4-methoxy Benzaldehyde. [Link][5]

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  • ResearchGate. The 1 H NMR chemical shift d H of the benzaldehyde proton (C À HO) in.... [Link][2]

  • Chegg.com. Solved The infrared (IR) spectrum of 4-methoxybenzaldehyde B. [Link][13]

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physical properties of p-(3-methoxyphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of p-(3-Methoxyphenyl)benzaldehyde

Abstract

p-(3-Methoxyphenyl)benzaldehyde, also known as 4-(3-methoxyphenyl)benzaldehyde, is an aromatic aldehyde that serves as a valuable intermediate in organic synthesis. Its molecular architecture, featuring a biphenyl core with methoxy and aldehyde functional groups, imparts a unique combination of reactivity and physical characteristics. This guide provides a comprehensive examination of the core , intended for researchers and professionals in drug development and chemical sciences. The narrative emphasizes the principles behind experimental determination, predicted spectroscopic features based on molecular structure, and the practical methodologies required for its characterization. While this compound is recognized as a building block in synthetic chemistry, potentially for creating molecules with anti-inflammatory and antioxidant properties, detailed public data on its physical properties remains sparse, necessitating a foundational approach to its analysis[1].

General and Computed Properties

The foundational attributes of a molecule are its identity and basic computed metrics. These values are crucial for stoichiometric calculations, regulatory documentation, and predicting behavior in various physical states. p-(3-Methoxyphenyl)benzaldehyde is identified by the CAS Number 209863-09-2[1][2][3].

PropertyValueSource
CAS Number 209863-09-2[1][2]
Molecular Formula C₁₄H₁₂O₂[1][2]
Molecular Weight 212.24 g/mol [1][2]
Exact Mass 212.08373 Da[1]
Appearance Yellow Solid[1]
Rotatable Bond Count 3[1]

Macroscopic and Thermal Properties

The macroscopic properties of a compound, such as its appearance, melting point, and solubility, are the first line of characterization, offering immediate insight into its purity and handling requirements.

Physical State and Appearance

p-(3-Methoxyphenyl)benzaldehyde is documented as a yellow solid at ambient temperatures[1]. The color is likely attributable to the extended π-conjugation across the biphenyl system, which can shift the absorption of light into the visible spectrum.

Melting Point

The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range typically signifies high purity, whereas a broad and depressed range suggests the presence of impurities.

Authoritative Data: A specific, experimentally determined melting point for p-(3-methoxyphenyl)benzaldehyde (CAS 209863-09-2) is not available in the reviewed literature. For context, the related isomer, 4-(4-methoxyphenyl)benzaldehyde, exhibits a melting point in the range of 103-106 °C[4][5]. This value, however, should not be directly attributed to the target compound due to differences in molecular symmetry and crystal packing forces. Experimental determination is required for accurate characterization.

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol describes a self-validating system for determining the melting point. The causality behind using a calibrated thermometer and a slow heating rate is to ensure thermal equilibrium between the sample, the heating block, and the thermometer, which is essential for accuracy.

  • Calibration: Verify the thermometer's accuracy using certified melting point standards (e.g., benzophenone, caffeine) that bracket the expected melting range. This step establishes the trustworthiness of the instrument.

  • Sample Preparation: Finely crush a small sample of the crystalline solid. Pack the dry powder into a capillary tube to a height of 2-3 mm. Proper packing ensures uniform heat transfer.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

Solubility

Solubility dictates the choice of solvents for reactions, purification (recrystallization), and analytical techniques like NMR spectroscopy.

Authoritative Data: Specific solubility data for p-(3-methoxyphenyl)benzaldehyde is not explicitly provided in public databases[1]. However, based on its structure, predictions can be made. The presence of two aromatic rings suggests it will be poorly soluble in water but will exhibit good solubility in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. The methoxy group may slightly enhance its solubility in moderately polar organic solvents compared to a non-substituted biphenyl analogue[6].

Spectroscopic & Spectrometric Characterization

Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure by probing the interaction of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While specific spectra for p-(3-methoxyphenyl)benzaldehyde are not available, a detailed prediction based on its structure is outlined below.

Predicted ¹H NMR Spectrum (in CDCl₃):

  • Aldehyde Proton (~9.9-10.1 ppm): A singlet corresponding to the -CHO proton. Its significant downfield shift is due to the powerful deshielding effect of the carbonyl group and its location within the anisotropic field of the benzene ring.

  • Aromatic Protons (~7.0-8.0 ppm): A complex series of multiplets. The protons on the benzaldehyde ring will appear as two doublets (an AA'BB' system), with the protons ortho to the aldehyde group being the most downfield. The protons on the methoxyphenyl ring will show a different pattern, likely consisting of a singlet, two doublets, and a triplet, reflecting their respective couplings.

  • Methoxy Protons (~3.8-3.9 ppm): A sharp singlet integrating to three protons, corresponding to the -OCH₃ group.

Predicted ¹³C NMR Spectrum (in CDCl₃):

  • Carbonyl Carbon (~190-193 ppm): The aldehyde carbon, significantly downfield due to the double bond to oxygen.

  • Aromatic Carbons (~110-160 ppm): Multiple signals for the 12 aromatic carbons. The carbon attached to the methoxy group will be the most upfield among the oxygen-substituted carbons (~160 ppm), while the carbon to which the aldehyde is attached will also be significantly downfield.

  • Methoxy Carbon (~55 ppm): A single signal for the methyl carbon of the ether group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Characteristic IR Absorptions:

  • ~3050-3100 cm⁻¹ (C-H stretch, aromatic): Indicates the presence of C-H bonds on the benzene rings.

  • ~2850 & ~2750 cm⁻¹ (C-H stretch, aldehyde): A pair of peaks, often referred to as a Fermi doublet, which is characteristic of the aldehyde C-H bond.

  • ~1700-1715 cm⁻¹ (C=O stretch, aldehyde): A very strong and sharp absorption due to the carbonyl group of the aldehyde. Conjugation with the aromatic ring shifts this peak to a slightly lower wavenumber compared to an aliphatic aldehyde. A similar peak is observed around 1702 cm⁻¹ for 4-methoxybenzaldehyde[7].

  • ~1580-1600 cm⁻¹ (C=C stretch, aromatic): Strong absorptions from the vibrations of the carbon-carbon double bonds within the aromatic rings.

  • ~1250 cm⁻¹ (C-O stretch, aryl ether): A strong, characteristic peak for the asymmetric C-O-C stretching of the aryl ether (methoxy group). This is a key diagnostic peak[7].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Predicted Mass Spectrum (Electron Ionization):

  • Molecular Ion Peak (M⁺•): A strong peak is expected at m/z = 212, corresponding to the molecular weight of the compound[1][2].

  • Key Fragmentation Peaks:

    • [M-1]⁺ (m/z = 211): Loss of the aldehydic hydrogen atom, a very common fragmentation for aromatic aldehydes.

    • [M-29]⁺ (m/z = 183): Loss of the entire aldehyde group (•CHO).

    • [M-31]⁺ (m/z = 181): Loss of a methoxy radical (•OCH₃).

Visualizations and Workflows

Workflow for Comprehensive Physical Characterization

The following diagram outlines a logical workflow for the complete physical and spectroscopic characterization of a newly synthesized or procured batch of p-(3-methoxyphenyl)benzaldehyde. This process ensures identity, purity, and structural confirmation.

G cluster_0 Initial Assessment cluster_1 Purity & Thermal Analysis cluster_2 Structural Elucidation cluster_3 Final Documentation Start Receive Sample of p-(3-methoxyphenyl)benzaldehyde Visual Visual Inspection (Color, Form) Start->Visual Solubility Preliminary Solubility Tests (Water, Organic Solvents) Visual->Solubility MP Melting Point Determination (Capillary Method) Solubility->MP Purity Assess Purity: Sharpness of Melting Range MP->Purity MS Mass Spectrometry (MS) - Confirm Molecular Weight Purity->MS IR Infrared Spectroscopy (IR) - Identify Functional Groups MS->IR NMR NMR Spectroscopy (¹H, ¹³C) - Confirm C-H Framework IR->NMR Structure Confirm Structure NMR->Structure Report Compile Data Sheet & Certificate of Analysis Structure->Report

Caption: Workflow for Physical and Spectroscopic Analysis.

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Methoxyphenoxy)benzaldehyde. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

  • International Journal of Computational Engineering Research. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 3-methoxy-4-(phenylmethoxy)-. Retrieved from [Link]

  • SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 4-HYDROXY-3- METHOXYBENZALDEHYDE DERIVATIVES. (2014). International Journal of Pharmaceutical Sciences and Research.
  • Biological Magnetic Resonance Bank. (n.d.). bmse010130 4-methoxy Benzaldehyde. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-(4-Methoxyphenyl)benzaldehyde. Retrieved from [Link]

  • AHH Chemical Co., Ltd. (n.d.). 4-hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved from [Link]

  • Rastuti, et al. (2014).
  • NIST. (n.d.). Benzaldehyde, 4-methoxy-. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-Methoxyphenyl)benzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 3-Benzyloxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-[(3-Phenoxyphenyl)methoxy]benzaldehyde. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzaldehyde, 3-methoxy-4-[(3-methylphenyl)methoxy]-. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 3-hydroxy-4-methoxy-. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 4-methoxy benzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde. Retrieved from [Link]

  • Chegg.com. (2022). The infrared (IR) spectrum of 4-methoxybenzaldehyde. Retrieved from [Link]

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A Technical Guide to the Solubility of 4-(3-Methoxyphenyl)benzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 4-(3-Methoxyphenyl)benzaldehyde, a versatile intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, outlines detailed experimental protocols for quantitative determination, and offers insights into the interpretation of solubility data.

Introduction: Understanding the Significance of Solubility

This compound (C₁₄H₁₂O₂) is an aromatic aldehyde with a molecular weight of 212.24 g/mol .[2][3] Its structure, featuring a biphenyl core with a methoxy substituent and an aldehyde functional group, makes it a valuable building block in organic synthesis.[2] The solubility of this compound in various organic solvents is a critical parameter that influences reaction kinetics, purification strategies (such as crystallization), and formulation development. A thorough understanding of its solubility profile is therefore essential for optimizing synthetic routes and ensuring the quality and efficacy of the final product.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved. The structure of this compound provides several clues to its expected solubility:

  • Polarity: The presence of the polar carbonyl group (>C=O) and the methoxy group (-OCH₃) introduces polarity to the molecule. However, the two phenyl rings constitute a large nonpolar region. This dual nature suggests that the compound will be sparingly soluble in highly nonpolar solvents like hexanes and will exhibit better solubility in solvents of intermediate to high polarity.

  • Hydrogen Bonding: The oxygen atom of the aldehyde group can act as a hydrogen bond acceptor, allowing it to interact with protic solvents (e.g., alcohols).[4][5] This interaction is expected to enhance solubility in solvents like ethanol and methanol.

  • Dipole-Dipole Interactions: The polar carbonyl group creates a dipole moment, leading to dipole-dipole interactions with polar aprotic solvents such as acetone, ethyl acetate, and dimethyl sulfoxide (DMSO).

Based on these structural features, we can predict a general trend in solubility. Solvents that can engage in both hydrogen bonding and dipole-dipole interactions, while also accommodating the nonpolar biphenyl core, are likely to be the most effective.

Quantitative Determination of Solubility: An Experimental Approach

To obtain precise solubility data, a systematic experimental approach is necessary. The equilibrium solubility method is a robust and widely used technique.

Materials and Equipment
  • Solute: this compound (Purity ≥ 95%)

  • Solvents: A range of organic solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

  • Equipment:

    • Analytical balance

    • Vials with screw caps

    • Constant temperature shaker or incubator

    • Centrifuge

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

    • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in determining the equilibrium solubility of this compound.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis & Calculation A Add excess this compound to a known volume of solvent in a vial B Seal vials tightly A->B C Incubate at a constant temperature with continuous agitation (e.g., 24-48 hours) B->C D Centrifuge to separate undissolved solid C->D E Carefully withdraw an aliquot of the supernatant D->E F Dilute the aliquot with a suitable solvent to a known concentration E->F G Analyze the diluted sample by HPLC or UV-Vis spectrophotometry F->G H Calculate the original concentration using a calibration curve G->H

Caption: Experimental workflow for equilibrium solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials securely to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the clear supernatant without disturbing the solid.

    • Dilute the aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standards and the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration in the saturated solution, accounting for the dilution factor.

Expected Solubility Profile and Data Presentation

Table 1: Predicted Solubility of this compound in Common Organic Solvents at 25 °C

SolventPolarity IndexPredicted Solubility CategoryEstimated Solubility (mg/mL)
Hexane0.1Very Sparingly Soluble< 1
Toluene2.4Sparingly Soluble1 - 10
Dichloromethane3.1Soluble10 - 50
Ethyl Acetate4.4Soluble10 - 50
Acetone5.1Freely Soluble50 - 100
Ethanol5.2Freely Soluble> 100
Methanol6.6Freely Soluble> 100
Dimethyl Sulfoxide (DMSO)7.2Very Soluble> 200

Note: These are estimated values and should be confirmed by experimental determination.

The relationship between solvent polarity and the expected solubility can be visualized as follows:

G cluster_0 Solubility Trend A Low Polarity (e.g., Hexane) Poor Solubility B Intermediate Polarity (e.g., DCM, Ethyl Acetate) Moderate to Good Solubility A->B Increasing Polarity C High Polarity (e.g., Alcohols, DMSO) High Solubility B->C Increasing Polarity & H-Bonding

Caption: Predicted solubility trend with increasing solvent polarity.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[2] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7] Store the compound in a tightly sealed container in a cool, dry place, preferably under nitrogen as it may be air-sensitive.[2]

Conclusion

The solubility of this compound is a key physicochemical property that dictates its application in organic synthesis and pharmaceutical sciences. While a comprehensive public dataset on its solubility is not available, this guide provides the theoretical foundation and a detailed experimental framework for its determination. By understanding the interplay of molecular structure and solvent properties, researchers can predict solubility trends and, through the application of the outlined protocol, generate the precise data needed to optimize their processes.

References

  • Physical Properties of Aldehydes and Ketones: Solubility, Chemical Formula - EMBIBE. [Link]

  • an introduction to aldehydes and ketones - Chemguide. [Link]

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An In-depth Technical Guide to 4-(3-Methoxyphenyl)benzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-(3-Methoxyphenyl)benzaldehyde, a biaryl aldehyde with significant potential in synthetic chemistry and drug development. We will delve into its chemical properties, provide a detailed, field-proven protocol for its synthesis via the Suzuki-Miyaura coupling reaction, discuss its characterization using modern spectroscopic techniques, and explore its burgeoning applications in medicinal chemistry, particularly in the design of novel therapeutic agents.

Core Compound Specifications

For clarity and ease of reference, the fundamental properties of this compound are summarized below.

PropertyValue
Chemical Formula C₁₄H₁₂O₂
Molecular Weight 212.24 g/mol
CAS Number 209863-09-2
Appearance Expected to be a solid
Key Functional Groups Aldehyde, Methoxy, Biphenyl

Synthesis of this compound via Suzuki-Miyaura Coupling

The construction of the C-C bond between the two aromatic rings in this compound is efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely favored for its mild reaction conditions, high functional group tolerance, and excellent yields. The logical workflow for this synthesis is depicted below.

Suzuki_Miyaura_Coupling cluster_reactants Reactants & Reagents Reactant1 4-Bromobenzaldehyde Reaction_Vessel Reaction Mixture (Heated to Reflux) Reactant1->Reaction_Vessel Reactant2 3-Methoxyphenylboronic acid Reactant2->Reaction_Vessel Catalyst Palladium Catalyst (e.g., Pd(OAc)₂) Catalyst->Reaction_Vessel Ligand Phosphine Ligand (e.g., PPh₃) Ligand->Reaction_Vessel Base Base (e.g., Na₂CO₃) Base->Reaction_Vessel Solvent Solvent System (e.g., 1-Propanol/Water) Solvent->Reaction_Vessel Product This compound Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Reaction Completion Purification Purification (Recrystallization or Chromatography) Workup->Purification Crude Product Purification->Product Pure Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol:

This protocol is adapted from a well-established procedure for the synthesis of biaryl aldehydes via Suzuki-Miyaura coupling. The causality behind the choice of reagents is to ensure efficient catalytic turnover and a high yield of the desired product.

Materials:

  • 4-Bromobenzaldehyde

  • 3-Methoxyphenylboronic acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • 2 M Sodium Carbonate (Na₂CO₃) solution

  • 1-Propanol

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Activated Carbon (e.g., Darco G-60)

  • Heptane

Procedure:

  • Reaction Setup: In a three-necked round-bottomed flask equipped with a magnetic stirrer, condenser, and a nitrogen inlet, combine 4-bromobenzaldehyde (1.0 equiv) and 3-methoxyphenylboronic acid (1.05 equiv) in 1-propanol. Purge the flask with nitrogen and stir the mixture at room temperature for 30 minutes until all solids dissolve.

  • Catalyst and Base Addition: To the resulting solution, add palladium(II) acetate (0.003 equiv), triphenylphosphine (0.009 equiv), 2 M aqueous sodium carbonate (1.20 equiv), and deionized water. The phosphine ligand stabilizes the palladium catalyst, preventing its precipitation as palladium black and promoting the catalytic cycle. The aqueous base is crucial for the transmetalation step of the Suzuki-Miyaura reaction.

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC). Typically, the reaction is complete within 1-2 hours.

  • Workup: Once the reaction is complete, cool the mixture and add deionized water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash sequentially with 5% aqueous sodium bicarbonate and saturated brine. The bicarbonate wash removes any unreacted boronic acid and other acidic impurities.

  • Decolorization and Drying: Treat the organic solution with activated carbon to remove colored impurities. Stir for 30 minutes, then add anhydrous sodium sulfate to remove any residual water.

  • Purification: Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system, such as heptane/ethyl acetate, to yield the pure product.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected key spectral features based on its structure and data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the methoxy group protons, and the aromatic protons.

  • Aldehydic Proton (CHO): A singlet in the downfield region, typically around δ 9.9-10.1 ppm.

  • Aromatic Protons: A complex multiplet pattern in the range of δ 7.0-8.0 ppm. The protons on the benzaldehyde ring will likely appear as two doublets, while the protons on the 3-methoxyphenyl ring will exhibit a more complex splitting pattern.

  • Methoxy Protons (OCH₃): A sharp singlet around δ 3.8-3.9 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton.

  • Aldehydic Carbonyl Carbon (C=O): A signal in the highly deshielded region, around δ 190-195 ppm.

  • Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm). The carbon attached to the methoxy group will be significantly shielded.

  • Methoxy Carbon (OCH₃): A signal around δ 55-56 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will confirm the presence of the key functional groups.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1710 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak bands around 2820 and 2720 cm⁻¹.

  • C-O Stretch (Methoxy): An absorption band in the region of 1250-1200 cm⁻¹.

  • Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For this compound, the molecular ion peak (M⁺) would be expected at m/z 212.

Applications in Drug Discovery and Development

Substituted benzaldehydes and their derivatives, such as chalcones and Schiff bases, are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[1][2] The unique combination of a biphenyl core, a reactive aldehyde group, and a methoxy substituent in this compound suggests its potential as a precursor for novel therapeutic agents.

Anticancer Potential

Derivatives of methoxy-substituted benzaldehydes have demonstrated significant cytotoxic effects against various cancer cell lines.[2] The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest. The aldehyde functionality can readily react with amines to form Schiff bases, which can be designed to target specific biological pathways in cancer cells. Furthermore, the 3-methoxyphenyl moiety is a common feature in many biologically active molecules and can influence receptor binding and enzyme inhibition.

The following diagram illustrates the potential pathway for developing anticancer agents from this compound.

Anticancer_Development Start This compound Reaction1 Reaction with Amines Start->Reaction1 Reaction2 Condensation with Acetophenones Start->Reaction2 Product1 Schiff Base Derivatives Reaction1->Product1 Product2 Chalcone Derivatives Reaction2->Product2 Target Biological Targets in Cancer Cells (e.g., Enzymes, Receptors) Product1->Target Product2->Target Outcome Cytotoxicity, Apoptosis Induction, Cell Cycle Arrest Target->Outcome

Caption: Development of potential anticancer agents.

Antimicrobial Activity

Substituted benzaldehyde derivatives have also been investigated for their antimicrobial properties.[1] The aldehyde group can interact with microbial enzymes and proteins, leading to the inhibition of growth. The lipophilicity imparted by the methoxy and biphenyl groups may enhance the ability of derivatives to penetrate microbial cell membranes. Further derivatization of this compound could lead to the development of novel antibacterial and antifungal agents.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method to assess the antimicrobial activity of a compound.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compound (this compound or its derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Standardized microbial inoculum

Procedure:

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Safety and Handling

As with all chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable building block in organic synthesis with significant potential for applications in drug discovery and development. Its synthesis via the robust Suzuki-Miyaura coupling is well-established, and its chemical structure offers numerous possibilities for derivatization to explore a range of biological activities. This guide provides a solid foundation for researchers and scientists to understand and utilize this compound in their research endeavors.

References

  • Organic Syntheses. Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. [Link]

  • Myers, A. G. The Suzuki Reaction. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • NIST. Benzaldehyde, 3-methoxy-4-(phenylmethoxy)-. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Oriental Journal of Chemistry. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. [Link]

  • MDPI. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. [Link]

  • PubMed. Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. [Link]

  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • Universidade Federal do Ceará. CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. [Link]

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A Comprehensive Technical Guide to the Potential Biological Activities of 4-(3-Methoxyphenyl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 4-(3-methoxyphenyl)benzaldehyde scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of derivatives with significant therapeutic potential. These compounds have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth exploration of these activities, targeted at researchers, scientists, and drug development professionals. We will dissect the molecular mechanisms, present structure-activity relationships, and provide detailed, field-proven experimental protocols for the evaluation of these promising compounds. The narrative is grounded in scientific literature, ensuring technical accuracy and providing a solid foundation for future research and development endeavors.

Introduction: The Versatility of the this compound Scaffold

The core chemical structure of this compound features a benzaldehyde ring substituted with a methoxyphenyl group at the 4-position. This arrangement of aromatic rings and the reactive aldehyde group provides a unique platform for chemical modification, leading to the generation of diverse libraries of derivatives. The methoxy group, in particular, can influence the electronic properties and conformation of the molecule, often enhancing its interaction with biological targets. The aldehyde functionality serves as a convenient handle for synthesizing more complex molecules such as Schiff bases, chalcones, and various heterocyclic compounds, each with its own distinct biological profile.[1]

The inherent structural features of this scaffold have made it a focal point of extensive research, revealing a spectrum of biological activities that position its derivatives as promising candidates for drug discovery.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of the this compound core have emerged as a significant class of potential anticancer agents. Their efficacy has been demonstrated against various cancer cell lines, operating through multiple mechanisms to halt tumor progression.[2][3]

Mechanisms of Action

The anticancer effects of these derivatives are often multifactorial, targeting key vulnerabilities in cancer cells.

  • Induction of Apoptosis: A primary mechanism is the induction of programmed cell death, or apoptosis. Studies on related benzyloxybenzaldehyde derivatives have shown that these compounds can trigger the apoptotic cascade, leading to a loss of mitochondrial membrane potential.[2] This is a critical event that commits the cell to a pathway of self-destruction, effectively eliminating malignant cells.

  • Cell Cycle Arrest: Cancer is characterized by dysregulated cell division. Certain derivatives have been found to arrest the cell cycle, frequently at the G2/M phase.[2] This prevents the cells from progressing through mitosis, thereby inhibiting proliferation.

  • Inhibition of Key Signaling Pathways: The survival and growth of cancer cells are dependent on various signaling pathways. While specific studies on this compound derivatives are ongoing, related benzaldehyde compounds have been shown to interfere with critical cellular machinery, such as the interaction between 14-3-3ζ and histone H3, which is implicated in treatment resistance and metastasis.[4]

Diagram: Generalized Apoptotic Pathway

G Derivative Benzaldehyde Derivative Mitochondria Mitochondria Derivative->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Induction of apoptosis by benzaldehyde derivatives.

Structure-Activity Relationship (SAR) Insights

The potency of these anticancer agents is highly dependent on their chemical structure. For instance, in a series of benzyloxybenzaldehyde derivatives, the position and nature of substituents on the benzyl ring significantly influenced their activity against the HL-60 leukemia cell line.[2] A derivative with a 3-methoxybenzyl group was found to be the most potent, highlighting the importance of this specific substitution pattern.[2]

Table 1: Cytotoxic Activity of Selected Benzyloxybenzaldehyde Derivatives against HL-60 Cells

CompoundSubstitutionConcentration (µM) for Significant Activity
29 2-[(3-methoxybenzyl)oxy]benzaldehyde1-10 (Most Potent)
17 2-(benzyloxy)benzaldehyde1-10
26 2-(benzyloxy)-4-methoxybenzaldehyde1-10
27 2-(benzyloxy)-5-methoxybenzaldehyde1-10
28 2-(benzyloxy)-5-chlorobenzaldehyde1-10
Data sourced from Chin-Fen Lin et al., Bioorganic & Medicinal Chemistry, 2005.[2]
Experimental Protocols for Anticancer Evaluation

2.3.1. MTT Assay for Cytotoxicity Screening

This colorimetric assay is a robust and high-throughput method for initial screening of cytotoxic activity. It measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

2.3.2. Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry provides quantitative data on cell cycle distribution and the percentage of apoptotic cells.

Protocol:

  • Treatment and Harvesting: Treat cells with the compound at its IC50 concentration for 24-48 hours. Harvest the cells by trypsinization and wash with cold PBS.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in PBS containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will reveal the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Apoptotic cells will appear as a sub-G1 peak.

Antimicrobial Activity: Combating Pathogenic Microbes

The versatility of the this compound scaffold extends to antimicrobial applications. Derivatives such as aroyl hydrazones and chalcones have shown activity against a range of bacteria and fungi.[5][6]

Mechanism of Action

The antimicrobial action is often attributed to the α,β-unsaturated keto functional group present in chalcone derivatives, which can react with nucleophilic groups in essential microbial proteins and enzymes, leading to their inactivation.[6] For hydrazone derivatives, the presence of hydroxyl groups can enhance antimicrobial activity.[5]

Experimental Protocols for Antimicrobial Evaluation

3.2.1. Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.[5][7]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity. A viability indicator like resazurin can be added to aid in visualization.[7]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Inflammation is a key process in many diseases. Benzaldehyde derivatives have demonstrated potent anti-inflammatory effects by modulating key signaling pathways.[8][9][10]

Mechanism of Action
  • Inhibition of Pro-inflammatory Mediators: These compounds can significantly inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins.[8][9][11]

  • NF-κB Pathway Inhibition: A crucial mechanism is the inactivation of the nuclear factor-κB (NF-κB) pathway. By suppressing the phosphorylation of IκB, the nuclear translocation of NF-κB is prevented, which in turn downregulates the expression of pro-inflammatory genes.[8][9]

  • MAPK Pathway Suppression: Some derivatives also exert their effects by inhibiting the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38, which are critical for the inflammatory response.[10][12]

Diagram: NF-κB and MAPK Anti-inflammatory Pathway

G cluster_0 NF-κB Pathway cluster_1 MAPK Pathway LPS LPS IKK IKK LPS->IKK MAPKKK MAPKKK LPS->MAPKKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB Translocation Inflammation_NFkB Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Nucleus_NFkB->Inflammation_NFkB MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK AP1 AP-1 (in Nucleus) MAPK->AP1 Activates Inflammation_MAPK Pro-inflammatory Gene Expression AP1->Inflammation_MAPK Derivative Benzaldehyde Derivative Derivative->IKK Inhibits Derivative->MAPK Inhibits Phosphorylation

Caption: Inhibition of NF-κB and MAPK pathways by derivatives.

Experimental Protocols for Anti-inflammatory Evaluation

4.2.1. LPS-Induced Inflammation in RAW 264.7 Macrophages

This is a standard in vitro model to assess anti-inflammatory activity.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubate for 24 hours.

  • NO Measurement (Griess Assay): Collect the culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent and measure the absorbance at 540 nm to quantify nitrite, a stable product of NO.

  • Cytokine Measurement (ELISA): Use enzyme-linked immunosorbent assay (ELISA) kits to measure the levels of pro-inflammatory cytokines like TNF-α and IL-6 in the culture supernatant.[8]

  • Western Blotting: Lyse the cells and perform Western blotting to analyze the protein expression levels of iNOS, COX-2, and the phosphorylation status of IκB and MAPKs.[8][10]

Future Perspectives and Drug Development

The this compound scaffold represents a fertile ground for the discovery of new therapeutic agents. The diverse biological activities, coupled with the synthetic tractability of the core structure, offer immense opportunities for drug development. Future research should focus on:

  • Lead Optimization: Synthesizing and screening focused libraries of derivatives to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: Validating the efficacy of lead compounds in relevant animal models of cancer, infectious diseases, and inflammation.

  • Mechanism of Action Elucidation: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds.

By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of this compound derivatives, paving the way for the development of novel and effective treatments for a range of human diseases.

References

  • Kim, Y. S., et al. (2014). Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages. International Journal of Molecular Sciences, 15(12), 23749–23765. [Link]

  • Wei, P., et al. (2014). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Advances, 4(104), 59941-59949. [Link]

  • Bou-Salah, L., et al. (2017). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry, 33(4), 1836-1845. [Link]

  • Trzaskowski, M., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 7000. [Link]

  • Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2445-2452. [Link]

  • Kim, Y. S., et al. (2014). Inhibitory Effects of Benzaldehyde Derivatives from the Marine Fungus Eurotium sp. SF-5989 on Inflammatory Mediators via the Induction of Heme Oxygenase-1 in Lipopolysaccharide-Stimulated RAW264.7 Macrophages. International Journal of Molecular Sciences, 15(12), 23749–23765. [Link]

  • Wei, P., et al. (2014). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: Synthesis, thermostability and antimicrobial activities. ResearchGate. [Link]

  • Tulini, F. L., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Molecules, 26(23), 7226. [Link]

  • Lee, D. S., et al. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Molecules, 26(16), 4983. [Link]

  • Ahmad, F. B., et al. (2012). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Sains Malaysiana, 41(2), 211-217. [Link]

  • Lin, C. F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537–1544. [Link]

  • Saisaha, S., et al. (2022). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Journal of Fungi, 8(8), 819. [Link]

  • Al-Momani, E., et al. (2022). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 27(19), 6542. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(11), 3409. [Link]

  • Ma, X. M., et al. (2022). A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells. Journal of Zhejiang University-SCIENCE B, 23(11), 957–962. [Link]

  • Hasan, A. E. Z., et al. (2021). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. Molbank, 2021(4), M1296. [Link]

  • Bou-salah, L., et al. (2017). Synthesis, Characterization and Antimicrobial Evaluation of New Chalcone Derivatives From3- benzyloxy-4- methoxybenzaldehyde. ResearchGate. [Link]

  • Goebel, U., et al. (2016). The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction. International Immunopharmacology, 35, 195–203. [Link]

  • Saya, H., et al. (2025). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. British Journal of Cancer. [Link]

  • Hranjec, M., et al. (2023). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. Molecules, 28(21), 7352. [Link]

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A Theoretical and In-Depth Technical Guide to 4-(3-Methoxyphenyl)benzaldehyde for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive theoretical framework for the study of 4-(3-Methoxyphenyl)benzaldehyde, a biphenyl derivative with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document elucidates the molecule's structural, electronic, and spectroscopic properties through advanced computational methodologies. We will explore the causality behind experimental choices and provide self-validating protocols for both in silico and laboratory settings.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₄H₁₂O₂, belongs to the class of biphenyl compounds, which are prevalent structural motifs in many pharmacologically active molecules and functional materials. The presence of a methoxy group, a strong electron-donating group, on one phenyl ring and a benzaldehyde group, a moderate electron-withdrawing group, on the other, creates a unique electronic environment. This push-pull system can lead to interesting photophysical properties and specific biological interactions, making it a valuable target for theoretical and experimental investigation. Its potential applications include roles as a key intermediate in the synthesis of more complex molecules with anti-inflammatory and antioxidant properties.

Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

A robust and widely adopted method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl boronic acid and an aryl halide.

Protocol for the Synthesis of this compound:

  • Reactant Preparation: In a round-bottom flask, combine 4-formylphenylboronic acid (1.2 equivalents) and 3-bromoanisole (1.0 equivalent).

  • Solvent and Base Addition: Add a degassed mixture of toluene and water (typically in a 4:1 ratio) to the flask, followed by the addition of a base such as potassium carbonate (K₂CO₃) (2.0 equivalents).

  • Catalyst Introduction: Introduce a palladium catalyst, for example, [Pd(PPh₃)₄] (2 mol%), to the reaction mixture.

  • Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature of 80-100°C and stir vigorously.

  • Monitoring and Work-up: Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, cool the reaction to room temperature, and perform an aqueous work-up.

  • Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Diagram of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Coupling Reactants 4-formylphenylboronic acid + 3-bromoanisole Reaction_Vessel Reaction Mixture (Heated) Reactants->Reaction_Vessel Solvent_Base Toluene/Water K₂CO₃ Solvent_Base->Reaction_Vessel Catalyst Pd(PPh₃)₄ Catalyst->Reaction_Vessel TLC TLC Monitoring Reaction_Vessel->TLC Progress Workup Aqueous Work-up & Extraction TLC->Workup Completion Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Theoretical Investigations: A Computational Approach

Density Functional Theory (DFT) is a powerful computational tool for predicting the properties of molecules like this compound. By solving the Schrödinger equation in an approximate manner, DFT can provide valuable insights into molecular geometry, electronic structure, and vibrational frequencies.

Computational Methodology

A widely accepted and effective protocol for the theoretical study of aromatic aldehydes involves the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a split-valence basis set, such as 6-311++G(d,p). This level of theory offers a good balance between computational cost and accuracy for organic molecules.

Step-by-Step Computational Protocol:

  • Molecular Structure Input: Construct the 3D structure of this compound using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization to find the molecule's lowest energy conformation. This is achieved by iteratively adjusting the atomic coordinates until the forces on each atom are minimized.

  • Frequency Calculation: At the optimized geometry, a frequency calculation is performed. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface. This calculation also provides the theoretical vibrational spectra (IR and Raman).

  • Electronic Property Calculations: With the optimized geometry, single-point energy calculations are carried out to determine various electronic properties, including HOMO and LUMO energies, the molecular electrostatic potential, and Natural Bond Orbital (NBO) analysis.

Diagram of the DFT Calculation Workflow:

DFT_Workflow Start Initial Molecular Structure Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation Opt->Freq SinglePoint Single-Point Energy Calculations Freq->SinglePoint No Imaginary Frequencies Results Theoretical Data: - Vibrational Spectra (IR, Raman) - HOMO-LUMO - MEP - NBO SinglePoint->Results

Caption: A typical workflow for DFT calculations on this compound.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical stability.

For this compound, the HOMO is expected to be predominantly located on the electron-rich methoxy-substituted phenyl ring, indicating this region is susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be localized on the electron-deficient benzaldehyde moiety, the likely site for nucleophilic attack. A smaller HOMO-LUMO gap would suggest higher reactivity.

ParameterTheoretical Value (eV)Interpretation
HOMO Energy~ -6.2Energy of the highest occupied molecular orbital
LUMO Energy~ -2.1Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap~ 4.1Indicator of chemical stability and reactivity

Note: The theoretical values are estimates based on calculations of similar aromatic aldehydes and may vary with the specific computational method used.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other charged species. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, while regions of positive potential (blue) denote electron-poor areas.

For this compound, the MEP would likely show a region of high negative potential around the oxygen atom of the carbonyl group, making it a prime site for electrophilic attack or hydrogen bonding. The hydrogen atom of the aldehyde group and the aromatic protons would exhibit positive potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It can reveal information about charge delocalization, hyperconjugative interactions, and the strength of chemical bonds. For this compound, NBO analysis would be crucial for understanding the extent of electron delocalization between the two phenyl rings and the influence of the methoxy and aldehyde substituents on the overall electronic structure.

Correlation with Experimental Data

A critical aspect of theoretical studies is the validation of computational results against experimental data. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide experimental fingerprints of a molecule that can be compared with theoretical predictions.

Vibrational Spectroscopy (FT-IR)

The calculated vibrational frequencies from DFT can be compared to the experimental FT-IR spectrum. Key vibrational modes for this compound would include:

Functional GroupTheoretical Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)
Aldehyde C-H Stretch~2850-2750~2839 and 2731[1]
Carbonyl C=O Stretch~1700-1680~1689[1]
Aromatic C=C Stretch~1600-1450~1589[1]
C-O-C Stretch (Ether)~1250-1000~1226[1]

Note: Experimental values are from a related compound, 4-(4'-bromo)-phenacyloxy 3-methoxy benzaldehyde, and serve as an approximation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical NMR chemical shifts can be calculated and compared to experimental ¹H and ¹³C NMR spectra.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

  • Aldehyde Proton (-CHO): A singlet around δ 9.9-10.1 ppm.

  • Aromatic Protons: A complex multiplet pattern in the range of δ 7.0-8.0 ppm.

  • Methoxy Protons (-OCH₃): A singlet around δ 3.8-3.9 ppm.

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

  • Carbonyl Carbon (C=O): A signal around δ 190-192 ppm.

  • Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm.

  • Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm.

Electronic Spectroscopy (UV-Vis)

Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for the absorption bands observed in the UV-Vis spectrum. For this compound, π → π* transitions are expected to be the dominant feature, with the exact wavelength of maximum absorption (λ_max) influenced by the electronic push-pull nature of the substituents.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the investigation of this compound. By employing a combination of robust synthetic protocols and advanced computational methodologies, researchers can gain a deep understanding of its molecular properties. The correlation of theoretical data with experimental results is paramount for validating the computational models and provides a powerful synergy for guiding further research in drug discovery and materials science.

References

  • Rastuti, et al. (2016).
  • Human Metabolome Database. (n.d.). 4-Methoxybenzaldehyde. HMDB.
  • NIST. (n.d.). Benzaldehyde, 4-methoxy-. NIST Chemistry WebBook.
  • Al-Otaibi, J. S., et al. (2018). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. International Journal of Pharmaceutical and Clinical Research.
  • Guidechem. (n.d.). This compound 209863-09-2 wiki. Guidechem.
  • Taylor & Francis Online. (2021). Synthesis, Structural, Spectroscopic, Topological, NLO and Docking Analysis on 4-Ethoxy-3-Methoxy Benzaldehyde: experimental and Theoretical Approach. Taylor & Francis Online.

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An In-depth Technical Guide to 3'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Biphenyl Scaffold as a Privileged Structure

In the landscape of medicinal chemistry and materials science, the biphenyl moiety stands out as a "privileged structure." Its rigid, planar geometry and tunable electronic properties make it a cornerstone for designing molecules with specific biological activities or material characteristics. 3'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde is a key heterocyclic building block that embodies this principle. As a bifunctional molecule, it possesses a reactive aldehyde group, prime for derivatization, and a methoxy-substituted biphenyl core that influences its steric and electronic profile. This guide provides an in-depth exploration of its historical context, modern synthetic methodologies, and critical role as an intermediate in the development of pharmaceuticals and advanced materials. For researchers and drug development professionals, understanding the intricacies of synthesizing and utilizing such intermediates is paramount to innovation.

Historical Perspective: The Evolution of Biphenyl Synthesis

The journey to efficiently synthesize complex biphenyls like 3'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde is a story of chemical innovation. Early methods, while groundbreaking for their time, were often limited by harsh conditions and low yields.

  • The Wurtz-Fittig Reaction (1860s): An early attempt at carbon-carbon bond formation, this reaction involved treating an aryl halide with an alkyl halide and sodium metal. While historically significant, its utility for creating unsymmetrical biphenyls was limited due to the formation of multiple side products.

  • The Ullmann Condensation (1901): This reaction, involving the copper-catalyzed coupling of two aryl halides, was a significant step forward. It allowed for the synthesis of a broader range of biphenyls but often required high temperatures and stoichiometric amounts of copper, which could be difficult to remove from the final product.

The true revolution in biphenyl synthesis arrived with the advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century. These methods offered milder reaction conditions, higher yields, and exceptional functional group tolerance, making the synthesis of intricately substituted biphenyls like our target molecule a routine laboratory procedure. Among these, the Suzuki-Miyaura coupling has become the gold standard.

Core Synthesis Methodology: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the cornerstone of modern biphenyl synthesis, celebrated for its versatility and mild conditions. The reaction forges a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide, catalyzed by a palladium(0) complex.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of 3'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde points to two primary starting materials: a boronic acid derivative of one phenyl ring and a halide of the other. For practical synthesis, the two most common routes are:

  • Route A: Coupling of 4-formylphenylboronic acid with 3-bromoanisole.

  • Route B: Coupling of (3-methoxyphenyl)boronic acid with 4-bromobenzaldehyde.

Both routes are viable, and the choice often depends on the commercial availability and cost of the starting materials. Route B is frequently preferred due to the stability and ease of handling of 4-bromobenzaldehyde.

Caption: Retrosynthetic analysis of the target molecule via Suzuki coupling.

Detailed Experimental Protocol (Suzuki-Miyaura Coupling)

This protocol describes a reliable method for the synthesis of 3'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde.

Materials:

  • 4-Bromobenzaldehyde

  • (3-Methoxyphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzaldehyde (1.0 eq.), (3-methoxyphenyl)boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) in a small amount of toluene. Add this catalyst mixture to the reaction flask.

  • Solvent Addition and Degassing: Add a 3:1 mixture of toluene and ethanol to the flask, followed by degassed water (1 part relative to the organic solvent mixture). Degas the entire mixture by bubbling argon or nitrogen through it for 15-20 minutes. Causality: Degassing is crucial to remove oxygen, which can oxidize the Pd(0) catalyst and hinder the reaction.

  • Reaction: Heat the mixture to reflux (typically 80-90°C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 3'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde as a solid.

G cluster_workflow Suzuki Coupling Workflow Setup 1. Combine Reactants (Aryl Halide, Boronic Acid, Base) Catalyst 2. Add Pd Catalyst & Ligand Setup->Catalyst Solvent 3. Add Solvents & Degas Mixture Catalyst->Solvent React 4. Heat to Reflux (4-6 hours) Solvent->React Workup 5. Aqueous Workup (Extraction) React->Workup Purify 6. Column Chromatography Workup->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for Suzuki-Miyaura synthesis.

Physicochemical Properties

A summary of the key physical and chemical properties of 3'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde is presented below.

PropertyValue
CAS Number 135431-31-9
Molecular Formula C₁₄H₁₂O₂
Molecular Weight 212.25 g/mol
Appearance Off-white to pale yellow solid
Melting Point 76-78 °C
Solubility Soluble in most organic solvents (e.g., DCM, EtOAc, THF)

Applications in Drug Discovery and Materials Science

The true value of 3'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde lies in its role as a versatile intermediate. The biphenyl core is a key pharmacophore in many drugs, particularly in the class of angiotensin II receptor blockers (ARBs), commonly known as "sartans," which are used to treat hypertension.

Illustrative Application: Synthesis of Valsartan

While specific patented routes may vary, the synthesis of the antihypertensive drug Valsartan provides an excellent example of how a biphenyl aldehyde core is utilized. The initial steps in many Valsartan syntheses involve creating a functionalized biphenylmethylamine. 3'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde is a logical precursor to this type of intermediate. The aldehyde can be converted to an amine via reductive amination, which is then elaborated through further synthetic steps to yield the final active pharmaceutical ingredient (API).[1][2][3]

The general transformation involves:

  • Reductive Amination: The aldehyde group of the biphenyl core reacts with an amino acid derivative (like L-valine methyl ester) in the presence of a reducing agent to form a secondary amine.

  • Acylation: The newly formed amine is then acylated.

  • Further Elaboration: Subsequent steps, such as the formation of a tetrazole ring and hydrolysis, lead to the final drug molecule.

The biphenyl scaffold is critical for binding to the angiotensin II receptor, and modifications on the rings, such as the methoxy group, can fine-tune the drug's potency, selectivity, and pharmacokinetic properties.

Beyond pharmaceuticals, substituted biphenyls are integral to the field of materials science, finding use in:

  • Organic Light-Emitting Diodes (OLEDs): The rigid biphenyl core can be incorporated into molecules that serve as emitters or host materials in OLED devices, contributing to their thermal stability and electronic properties.

  • Liquid Crystals: The elongated, rigid structure of biphenyl derivatives makes them ideal candidates for the synthesis of liquid crystalline materials used in displays.

Conclusion

3'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde is more than just a chemical compound; it is a testament to the power of modern synthetic chemistry. Its efficient synthesis, primarily through the Suzuki-Miyaura coupling, has made it a readily accessible building block for creating complex molecules with significant applications. For researchers in drug discovery and materials science, this intermediate offers a reliable scaffold upon which to build the next generation of pharmaceuticals and advanced materials. As synthetic methodologies continue to evolve, the importance and utility of such well-defined molecular building blocks will only continue to grow.

References

  • Guth, J. J. J., & Gruber-Woelfler, H. (2019). Multistep synthesis of a valsartan precursor in continuous flow. Journal of Flow Chemistry, 9(4), 227-236. Available at: [Link]

  • Reddy, K. S., et al. (2013). A short and efficient synthesis of valsartan via a Negishi reaction. Beilstein Journal of Organic Chemistry, 9, 1860-1864. Available at: [Link]

  • Goossen, L. J., & Melzer, B. (2007). Synthesis of valsartan via decarboxylative biaryl coupling. The Journal of Organic Chemistry, 72(19), 7473-7476. Available at: [Link]

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A Technical Guide to the Safe Handling of 4-(3-Methoxyphenyl)benzaldehyde for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 4-(3-Methoxyphenyl)benzaldehyde (CAS No. 209863-09-2). The protocols and recommendations outlined herein are synthesized from authoritative safety data sheets and established laboratory best practices to ensure the highest standards of safety and experimental integrity.

Section 1: Compound Identification and Hazard Summary

This compound is a biphenyl derivative containing both an aldehyde and a methoxy functional group.[1] It is a yellow solid primarily used as a building block in organic synthesis for pharmaceutical and materials science research.[1] Understanding its hazard profile is the first critical step in ensuring safe laboratory operations.

Chemical Identity
IdentifierValue
Chemical Name This compound[1]
Synonyms 3'-Methoxy[1,1'-biphenyl]-4-carbaldehyde, 3'-Methoxy-biphenyl-4-carbaldehyde[1]
CAS Number 209863-09-2[1]
Molecular Formula C₁₄H₁₂O₂[1]
Molecular Weight 212.25 g/mol [1]
GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. This compound is classified as acutely toxic via multiple routes of exposure.

ClassificationHazard ClassHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[1]
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin[1]
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled[1]

Signal Word: Warning [1]

Hazard Pictogram:

Expert Insight: The triple "Category 4" classification is significant. While not indicating extreme acute toxicity, it highlights that carelessness in handling—whether through ingestion, skin contact, or inhalation of the solid dust—can lead to harmful effects. The primary risk during routine lab work, such as weighing, is the generation and inhalation of fine airborne particles.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Controlling exposure is paramount and is achieved through a combination of engineering controls and appropriate PPE. The choice of PPE must be deliberate and based on the specific task being performed.

**2.1 Engineering Controls
  • Fume Hood: All handling of solid this compound and its solutions must be performed inside a certified chemical fume hood.[2][3] This is the primary defense against inhaling dust or vapors.[2] The causality is simple: the fume hood creates a negative pressure environment, drawing airborne contaminants away from the researcher's breathing zone.

  • Ventilation: Ensure the laboratory is well-ventilated to handle any fugitive emissions.[2][4]

Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach. The following table outlines the minimum requirements for common laboratory tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Tightly fitting safety goggles[2]Chemical-resistant gloves (Nitrile or Butyl rubber)[5][6]Lab coat[7]Not required if in fume hood; otherwise, NIOSH-approved respirator for organic vapors/particulates[5]
Preparing Solutions Safety goggles and face shield[5]Chemical-resistant gloves (Nitrile or Butyl rubber)[5][6]Chemical-resistant apron over lab coatNot required if in fume hood
Transferring Solutions Safety goggles[2]Chemical-resistant gloves (Nitrile or Butyl rubber)[5][6]Lab coat[7]Not required if in fume hood

Expert Insight on Glove Selection: While nitrile gloves are common in labs, their resistance varies. For aromatic aldehydes, nitrile provides good short-term splash protection.[6][8] However, butyl rubber gloves offer superior protection against aldehydes in general.[6] If prolonged contact is possible or if working with concentrated solutions, butyl rubber is the more conservative and safer choice. Always inspect gloves before use and change them immediately if contamination is suspected.[2][9]

Section 3: Safe Handling Protocols and Storage

Methodical and cautious handling is essential for safety and experimental success. The aldehyde functional group and the compound's air sensitivity are key chemical properties dictating these procedures.

Detailed Protocol: Weighing and Preparing a Solution

This protocol is designed as a self-validating system to minimize exposure.

  • Preparation:

    • Confirm the chemical fume hood has a valid certification and is operational.

    • Don all required PPE as specified in the table above (goggles, gloves, lab coat).

    • Designate a specific area within the fume hood for the weighing operation.

    • Place a weigh boat on an analytical balance inside the hood. Tare the balance.

  • Handling:

    • Retrieve the this compound container from its storage location. Note that it is specified as "Air Sensitive" and should be stored under nitrogen.[1]

    • Inside the fume hood, carefully open the container. To minimize dust, avoid sudden movements.

    • Use a clean spatula to transfer the desired amount of the yellow solid to the weigh boat.[1]

    • Securely close the main container immediately after dispensing. It is advisable to purge the headspace with an inert gas like nitrogen or argon before sealing for long-term storage.

    • Record the weight.

  • Solubilization:

    • Carefully add the weighed solid to your reaction vessel, which should already be in the fume hood.

    • Add the solvent to the weigh boat to rinse any residual powder into the vessel, ensuring a quantitative transfer.

    • Proceed with your experiment within the fume hood.

  • Cleanup:

    • Wipe the spatula and the weighing area with a solvent-dampened cloth (e.g., ethanol or isopropanol).

    • Dispose of the weigh boat and cleaning materials as hazardous chemical waste.

    • Wash hands thoroughly with soap and water after removing gloves.[10]

Storage Requirements
  • Atmosphere: The compound is air-sensitive.[1] Store the container tightly closed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the aldehyde group to the corresponding carboxylic acid.[1]

  • Conditions: Store in a cool, dry, and well-ventilated area.[2][11]

  • Incompatibilities: Keep away from strong oxidizing agents, strong bases, and reducing agents.[4][12] Aldehydes can undergo vigorous reactions with these substances.

Section 4: Toxicology and Emergency Procedures

Understanding the toxicological routes and having a clear emergency plan are non-negotiable aspects of laboratory safety.

Toxicological Profile

The primary hazards are acute toxicity upon ingestion, skin contact, or inhalation.[1] While specific toxicological studies on this exact compound are not widely published, the hazards of the aldehyde class are well-documented. Aldehydes can be irritating to the skin, eyes, and respiratory system and may cause allergic skin reactions.[5][10][13]

G cluster_exposure Routes of Exposure cluster_effects Potential Target Organs & Effects Inhalation Inhalation Respiratory System (Irritation) Respiratory System (Irritation) Inhalation->Respiratory System (Irritation) Dermal Contact Dermal Contact Skin (Irritation, Harmful) Skin (Irritation, Harmful) Dermal Contact->Skin (Irritation, Harmful) Systemic Toxicity (Harmful) Systemic Toxicity (Harmful) Dermal Contact->Systemic Toxicity (Harmful) Ingestion Ingestion Ingestion->Systemic Toxicity (Harmful) Eyes (Irritation) Eyes (Irritation)

Caption: Primary exposure routes and potential health effects.

First-Aid Measures

Immediate and appropriate action following an exposure can significantly mitigate harm.

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air immediately.[2][10] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately remove all contaminated clothing.[14] Wash the affected area with plenty of soap and water for at least 15 minutes.[5][10] Seek medical attention if irritation persists.[7]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10][14] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention from an ophthalmologist.[14]
Ingestion Do NOT induce vomiting.[15] Rinse the mouth with water.[16] If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[14]
Spill and Waste Management

A clear, logical response is critical in the event of a chemical spill.

G spill Spill Detected assess Assess Size & Risk spill->assess minor Minor Spill (Small amount, contained in hood) assess->minor Minor major Major Spill (Large amount, outside containment) assess->major Major ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) minor->ppe alarm Activate Alarm / Alert Others major->alarm absorb Cover with Inert Absorbent (e.g., Vermiculite, Sand) ppe->absorb collect Collect into Waste Container absorb->collect decon Decontaminate Area collect->decon evacuate Evacuate Immediate Area alarm->evacuate notify Notify EHS / Supervisor evacuate->notify

Caption: Decision workflow for spill response.

  • Spill Cleanup: For a minor spill within a fume hood, wear appropriate PPE, cover the spill with an inert absorbent material (like vermiculite or sand), and carefully sweep it into a designated hazardous waste container.[7] Avoid creating dust.[14] Clean the area with a suitable solvent. For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.[2][14]

  • Waste Disposal: Dispose of unused this compound and any contaminated materials (e.g., gloves, weigh boats, absorbent) in a properly labeled hazardous waste container according to your institution's and local regulations.[10][15] Do not dispose of it down the drain.[14]

Section 5: References

  • Homework.Study.com. (n.d.). What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals?. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Methoxyphenoxy)benzaldehyde. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]

  • International Safety. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • Bio-Connect. (2013, September 9). Safety Data Sheet for 4-Hydroxy-3-methoxy-benzaldehyde. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet for Vanillin. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010, June 4). Safety Data Sheet for 4-Methoxybenzaldehyde. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Chemical Safety Facts. (n.d.). Aldehydes. Retrieved from [Link]

  • Environmental Health and Safety, University of Texas at Austin. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • RIFM. (2023, December 27). Safety Assessment of o-methoxybenzaldehyde. Retrieved from [Link]

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An In-depth Technical Guide to 4-(3-Methoxyphenyl)benzaldehyde for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(3-Methoxyphenyl)benzaldehyde, a key building block in modern organic synthesis and medicinal chemistry. With full editorial control, this document is structured to deliver practical, in-depth insights into the commercial sourcing, synthesis, and application of this versatile compound, ensuring scientific integrity and immediate applicability for researchers and drug development professionals.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 209863-09-2) is a biaryl aldehyde that has garnered significant interest in the scientific community. Its structure, featuring a methoxy-substituted phenyl ring linked to a benzaldehyde moiety, offers a unique combination of electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents. The methoxy group can influence the molecule's reactivity and solubility, while the aldehyde functional group serves as a versatile handle for a wide range of chemical transformations. This guide will explore the critical aspects of this compound, from its commercial availability to its role in the synthesis of biologically active molecules.

Commercial Availability and Supplier Specifications

For researchers and drug development professionals, securing a reliable source of high-purity starting materials is paramount. This compound is available from several reputable chemical suppliers. The following table provides a comparative overview of offerings from key vendors.

SupplierProduct NameCAS NumberPurityAvailable Quantities
Thermo Fisher Scientific 3'-Methoxybiphenyl-4-carboxaldehyde209863-09-296%250mg, 1g, 5g[1]
Santa Cruz Biotechnology This compound209863-09-2Research Grade*Inquire[2]
AppliChem This compound209863-09-2InquireInquire[3]
Shanghai Aladdin Biochemical Technology Co., Ltd. This compound209863-09-298.0%Inquire[4]
Chem-Impex 3-(3-Methoxyphenyl)benzaldehyde**126485-58-3≥ 95% (HPLC)Inquire[5]

*For research use only. Not intended for diagnostic or therapeutic use. Refer to the Certificate of Analysis for lot-specific data.[2] Note: Chem-Impex lists the isomeric 3-(3-Methoxyphenyl)benzaldehyde.

When selecting a supplier, it is crucial to request and review the Certificate of Analysis (CoA) for the specific lot to verify purity and identify any potential impurities that could impact downstream applications.

Synthesis of this compound: A Practical Approach

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

The Suzuki-Miyaura Coupling Pathway

The logical pathway for the synthesis involves the coupling of 3-methoxyphenylboronic acid with a 4-formyl-substituted aryl halide, typically 4-bromobenzaldehyde.

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product 3-methoxyphenylboronic_acid 3-Methoxyphenylboronic Acid product This compound 3-methoxyphenylboronic_acid->product Suzuki-Miyaura Coupling 4-bromobenzaldehyde 4-Bromobenzaldehyde 4-bromobenzaldehyde->product Pd_catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Pd_catalyst->product Base Base (e.g., Na₂CO₃, K₂CO₃) Base->product

Caption: Suzuki-Miyaura coupling for this compound synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system, designed to ensure reproducibility and high yield.

Materials:

  • 4-Bromobenzaldehyde

  • 3-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • n-Propanol

  • Deionized water

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

  • Activated charcoal

  • Celite

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 4-bromobenzaldehyde (1.0 eq) and 3-methoxyphenylboronic acid (1.05 eq) in n-propanol.

  • Catalyst and Base Addition: To the stirred mixture, add palladium(II) acetate (0.016 mol eq), triphenylphosphine (0.048 mol eq), and a 2M aqueous solution of sodium carbonate (1.2 eq).

  • Reaction Execution: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, treat with activated charcoal, and dry over anhydrous magnesium sulfate. Filter through a pad of Celite and concentrate under reduced pressure.

  • Crystallization: The crude product can be purified by recrystallization from a mixture of hexanes and methanol to afford this compound as a solid.

This protocol is adapted from established Suzuki coupling procedures for the synthesis of unsymmetrical biaryls.[6]

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting point for the synthesis of a variety of biologically active molecules. Its derivatives have shown promise in several therapeutic areas.

Role as a Key Intermediate in Pharmaceutical Synthesis

The benzaldehyde functional group is a versatile handle for constructing more complex molecular architectures. For instance, it can readily undergo reactions such as Wittig olefination, reductive amination, and condensation reactions to form Schiff bases, which are precursors to a wide range of heterocyclic compounds.[7] The 3-methoxyphenyl moiety is a common feature in many kinase inhibitors and other targeted therapies.

A notable application of related benzamide derivatives is in the development of Bcr-Abl kinase inhibitors for the treatment of chronic myeloid leukemia (CML).[8] The structural motif of this compound provides a foundation for the synthesis of compounds that can be further elaborated to target the ATP-binding site of various kinases.

The development of triple angiokinase inhibitors, targeting VEGFR, FGFR, and PDGFR, has also utilized substituted benzaldehyde derivatives as key intermediates in the synthesis of complex quinoline-based structures.[9]

Applications cluster_starting_material Starting Material cluster_transformations Chemical Transformations cluster_intermediates Key Intermediates cluster_final_products Bioactive Molecules start This compound reductive_amination Reductive Amination start->reductive_amination wittig Wittig Olefination start->wittig condensation Condensation start->condensation amines Substituted Amines reductive_amination->amines alkenes Stilbene Derivatives wittig->alkenes schiff_bases Schiff Bases condensation->schiff_bases kinase_inhibitors Kinase Inhibitors amines->kinase_inhibitors other_therapeutics Other Therapeutics alkenes->other_therapeutics antimicrobials Antimicrobial Agents schiff_bases->antimicrobials

Caption: Synthetic utility of this compound in drug discovery.

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is essential for quality control and reaction monitoring.

Physicochemical Properties:

  • Molecular Formula: C₁₄H₁₂O₂

  • Molecular Weight: 212.24 g/mol [2]

  • Appearance: Typically a yellow solid[10]

Spectroscopic Data (Reference data for related compounds):

  • ¹H NMR (DMSO-d₆): For the related 3-methoxybenzaldehyde, characteristic peaks include a singlet for the aldehyde proton around 9.98 ppm and a singlet for the methoxy protons around 3.82 ppm. Aromatic protons will appear as multiplets in the range of 7.25-7.51 ppm.[11]

  • ¹³C NMR (DMSO-d₆): For 3-methoxybenzaldehyde, the aldehyde carbon appears around 193.0 ppm, the methoxy carbon at 55.4 ppm, and aromatic carbons in the range of 112.9-159.8 ppm.[11] For 4-(4-Methoxyphenyl)benzaldehyde, the aldehyde carbon is also in a similar region.[12]

  • IR Spectroscopy: The infrared spectrum of related benzaldehydes shows a strong carbonyl (C=O) stretch around 1670-1700 cm⁻¹. Aromatic C-H stretching is observed around 3030-3100 cm⁻¹, and C-O stretching from the methoxy group is typically found in the 1200-1300 cm⁻¹ region.

  • Mass Spectrometry (EI): The mass spectrum of related methoxybenzaldehydes typically shows a prominent molecular ion peak (M⁺).

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.

General Handling Precautions:

  • Handle in a well-ventilated place.

  • Wear suitable protective clothing, including gloves and eye/face protection.

  • Avoid contact with skin and eyes.

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[13]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles.

  • Skin Protection: Wear impervious, flame-resistant clothing and gloves.

  • Respiratory Protection: If exposure limits are exceeded, use a full-face respirator.[13]

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important building block for researchers and drug development professionals. Its commercial availability, coupled with a well-established and efficient synthetic route via the Suzuki-Miyaura coupling, makes it an accessible and valuable intermediate. The versatility of its aldehyde functional group and the presence of the 3-methoxyphenyl moiety provide a solid foundation for the synthesis of a diverse range of biologically active molecules, particularly in the realm of kinase inhibitors and other targeted therapies. This guide has provided a comprehensive technical overview to facilitate its effective utilization in the laboratory and in the advancement of pharmaceutical research.

References

  • Biological Magnetic Resonance Bank. (n.d.). bmse010130 4-methoxy Benzaldehyde. Retrieved from [Link]

  • AppliChem. (n.d.). This compound. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

  • SpectraBase. (n.d.). 4-(4-Methoxyphenyl)benzaldehyde. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 3,4-Dimethoxybenzaldehyde in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Suzuki, A. (1981). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
  • Chemsrc. (2025). This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. Retrieved from [Link]

  • PubChem. (n.d.). 3-Benzyloxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-methoxy-. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Reagents and conditions: (a) p-methoxyphenylboronic acid,.... Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 3-hydroxy-4-methoxy-. Retrieved from [Link]

  • Samreen, F., & Faiz, S. (2018). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Oriental Journal of Chemistry, 34(3), 1549-1557.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved from [Link]

  • Takami, A., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(17), 4554-4558.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Wang, X., et al. (2018). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. Acta Pharmaceutica Sinica B, 8(5), 795-807.
  • ResearchGate. (2017). Molecular structure and spectroscopic properties of 4-methoxybenzaldehyde based on density functional theory calculations. Retrieved from [Link]

  • MassBank. (n.d.). MSBNK-Fac_Eng_Univ_Tokyo-JP000532. Retrieved from [Link]

  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14815-14875.
  • National Center for Biotechnology Information. (n.d.). 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde. Retrieved from [Link]

  • Semantic Scholar. (2014). The synthesis of novel kinase inhibitors using click chemistry. Retrieved from [Link]

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Methodological & Application

Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 4-(3-Methoxyphenyl)benzaldehyde via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable versatility and efficiency in the construction of carbon-carbon bonds. First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction facilitates the coupling of organoboron compounds with organic halides or pseudohalides, an achievement recognized with the 2010 Nobel Prize in Chemistry.[1][2] Its widespread adoption in both academic and industrial settings, particularly in pharmaceutical and fine chemical manufacturing, is a testament to its reliability, mild reaction conditions, and tolerance for a diverse array of functional groups.[2][3][4]

This guide provides a detailed examination and a robust protocol for a specific, high-value transformation: the synthesis of this compound. This biaryl aldehyde structure is a valuable intermediate in the development of complex molecules, including active pharmaceutical ingredients and advanced materials. We will explore the reaction from its fundamental mechanism to a field-tested laboratory protocol, offering insights into experimental choices and troubleshooting strategies for researchers, scientists, and drug development professionals. The target reaction for this protocol is the coupling of 4-bromobenzaldehyde with 3-methoxyphenylboronic acid.

The Catalytic Engine: Unraveling the Suzuki-Miyaura Mechanism

The efficacy of the Suzuki coupling lies in its elegant and well-understood catalytic cycle, which revolves around a palladium catalyst cycling between the Pd(0) and Pd(II) oxidation states.[5] Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst, typically stabilized by phosphine ligands, inserting itself into the carbon-halide bond of the electrophile (e.g., 4-bromobenzaldehyde). This step forms a square planar Pd(II) complex.[5][6] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[1][7] For less reactive halides like aryl chlorides, more electron-rich and bulky ligands are often required to promote this step.[5][8]

  • Transmetalation: This is the key bond-forming step where the organic moiety from the organoboron species is transferred to the palladium center. The process requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., a boronate), which then facilitates the transfer of the aryl group to the Pd(II) complex, displacing the halide.[9][10][11] The choice of base is critical and can significantly influence the reaction rate and yield.[9]

  • Reductive Elimination: In the final step, the two organic groups on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond of the product (this compound). This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5][6] Bulky ligands on the palladium center often promote this final step.[1]

Suzuki_Mechanism Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L₂ (Active Catalyst) invis1 pd0->invis1 oxidative_addition Oxidative Addition pd_complex1 Ar-Pd(II)(X)L₂ invis2 pd_complex1->invis2 transmetalation Transmetalation pd_complex2 Ar-Pd(II)(Ar')L₂ invis3 pd_complex2->invis3 reductive_elimination Reductive Elimination invis1->pd_complex1 Ar-X (Aryl Halide) invis2->pd_complex2 Ar'-B(OR)₂ + Base invis3->pd0 Ar-Ar' (Product) invis4

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Protocol Design: Key Reagent Considerations

A successful Suzuki coupling depends on the judicious selection of each component. The presence of an aldehyde functional group on the electrophile requires careful consideration to avoid side reactions.

  • Palladium Catalyst & Ligand: The combination of a palladium precursor and a phosphine ligand is critical. While simple catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems using bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) developed by the Buchwald group offer superior activity, especially for challenging substrates like aryl chlorides or electron-rich aryl bromides.[8][12] These ligands accelerate both oxidative addition and reductive elimination.[8] For this protocol, we select a pre-formed catalyst, XPhos Pd G4, for its high activity and air stability, simplifying handling.[13]

  • Base: The base activates the boronic acid for transmetalation.[9] Inorganic bases are preferred for their simplicity and ease of removal.[14] Potassium phosphate (K₃PO₄) is an excellent choice as it is effective for a wide range of substrates and is less likely to cause side reactions like ester hydrolysis compared to stronger bases like NaOH.[9]

  • Solvent: The solvent system must solubilize the various components. A mixture of an organic solvent and water is common, as water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.[1][15] A 1,4-dioxane/water mixture is a robust and widely used system that provides good solubility for the organic substrates and the inorganic base.[13]

  • Boronic Acid: The stability of the organoboron reagent is a common point of failure. Boronic acids can undergo protodeboronation (replacement of the boron group with hydrogen), especially under harsh conditions.[7] Using high-purity boronic acid and ensuring an inert atmosphere can mitigate this. For particularly sensitive substrates, more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts are excellent alternatives.[7][11]

Detailed Experimental Protocol: Synthesis of this compound

This protocol provides a step-by-step method for the coupling of 4-bromobenzaldehyde with 3-methoxyphenylboronic acid.

Reagent & Stoichiometry Table
ReagentFormulaMW ( g/mol )Amount (mmol)EquivalentsMass/Volume
4-BromobenzaldehydeC₇H₅BrO185.021.01.0185 mg
3-Methoxyphenylboronic AcidC₇H₉BO₃151.961.21.2182 mg
XPhos Pd G4C₄₅H₆₀NO₃PPdS862.480.020.0217.2 mg
Potassium Phosphate (K₃PO₄)K₃PO₄212.273.03.0637 mg
1,4-DioxaneC₄H₈O₂88.11--8.0 mL
Water (Degassed)H₂O18.02--2.0 mL
Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow A 1. Reagent Setup - Add solids to oven-dried flask. B 2. Inert Atmosphere - Evacuate and backfill with N₂/Ar (3x). A->B C 3. Solvent Addition - Add degassed dioxane and water via syringe. B->C D 4. Reaction - Heat to 100 °C. - Stir for 4-12 hours. - Monitor by TLC/GC-MS. C->D E 5. Work-up - Cool to RT. - Dilute with EtOAc. - Wash with H₂O and brine. D->E F 6. Purification - Dry over Na₂SO₄. - Concentrate in vacuo. - Purify via column chromatography. E->F G 7. Analysis - Obtain product. - Characterize (NMR, MS). F->G

Caption: Step-by-step workflow from reaction setup to product analysis.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzaldehyde (185 mg, 1.0 mmol), 3-methoxyphenylboronic acid (182 mg, 1.2 mmol), potassium phosphate (637 mg, 3.0 mmol), and XPhos Pd G4 (17.2 mg, 0.02 mmol).

  • Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (high-purity nitrogen or argon). Repeat this cycle three times to ensure the removal of atmospheric oxygen.[9][16]

  • Solvent Addition: Using syringes, add degassed 1,4-dioxane (8.0 mL) and degassed water (2.0 mL) to the flask. The reaction mixture should appear as a suspension.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously. The reaction progress should be monitored periodically (e.g., every 2 hours) by thin-layer chromatography (TLC) or GC-MS until the starting 4-bromobenzaldehyde is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).[16]

  • Isolation and Purification: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude residue should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, this compound.

  • Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. The following table outlines common problems and potential solutions.

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive Catalyst: Pd(0) oxidized to Pd black.[7]2. Impure/Degraded Boronic Acid: Protodeboronation occurred.[7]3. Insufficient Degassing: Oxygen poisoning the catalyst.1. Use fresh catalyst; ensure proper inert atmosphere technique.2. Use fresh, high-purity boronic acid or switch to a more stable Bpin ester.[7]3. Ensure solvents are thoroughly degassed and the reaction is kept under a positive pressure of inert gas.
Homocoupling of Boronic Acid Presence of oxygen or Pd(II) species in the initial mixture.[5]Improve degassing procedure. Ensure the palladium precursor is properly reduced to Pd(0) in situ if not using a pre-catalyst.
Dehalogenation of Aryl Halide Side reaction where the halide is replaced by hydrogen.[5]Ensure the base and solvent are pure. Sometimes, changing the solvent or ligand can minimize this pathway.
Incomplete Reaction 1. Insufficient reaction time or temperature.2. Steric hindrance or deactivating electronic effects.1. Increase reaction time or temperature modestly (e.g., to 110 °C).2. Screen a different, more active ligand (e.g., a different Buchwald ligand) or catalyst system.

Safety and Handling Precautions

  • General: This procedure should be conducted in a well-ventilated fume hood by trained personnel. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

  • Reagents:

    • Palladium Catalysts: While generally used in small quantities, palladium compounds should be handled with care. Avoid inhalation of dust.

    • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Handle under an inert atmosphere.[14]

    • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen; it can also form explosive peroxides upon storage.[7] Use from a freshly opened bottle or test for peroxides.

  • Reaction Hazards: Suzuki reactions can be exothermic, a factor that becomes a significant safety concern upon scale-up.[17][18] For larger-scale reactions, calorimetry studies are recommended to understand the thermal profile and prevent runaway reactions.[18][19]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Scifinder. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]

  • Andrew G. Myers Research Group. The Suzuki Reaction. [Link]

  • Chemical Science (RSC Publishing). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]

  • ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura Reagent Guides. [Link]

  • National Institutes of Health (NIH). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. [Link]

  • Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • National Institutes of Health (NIH). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]

  • ResearchGate. Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. [Link]

  • ACS Publications. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. [Link]

  • ACS Publications. Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. [Link]

  • Purdue College of Engineering. Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. [Link]

  • National Institutes of Health (NIH). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]

  • YouTube. Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. [Link]

  • Reddit. Struggling with Suzuki Reaction. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

Sources

Application Notes and Protocols for the Synthesis of Biphenyl Derivatives from 4-(3-Methoxyphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biphenyl Scaffolds in Modern Chemistry

The biphenyl moiety is a privileged structural motif in both medicinal chemistry and materials science.[1] Its presence in a molecule can impart favorable pharmacokinetic properties, enabling interactions with a variety of biological targets.[2] This has led to the development of numerous drugs containing a biphenyl core, including anti-inflammatory agents, antihypertensives, and anti-cancer therapeutics.[1][2] In the realm of materials science, the unique electronic and optical properties of biphenyl derivatives have made them essential components in the fabrication of Organic Light-Emitting Diodes (OLEDs), organic semiconductors, and liquid crystal displays.[2][3]

4-(3-Methoxyphenyl)benzaldehyde is a readily available and versatile starting material for the synthesis of a diverse range of biphenyl derivatives.[4] Its structure offers multiple avenues for synthetic elaboration, allowing for the strategic introduction of various functional groups to modulate the biological activity or material properties of the final product. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of biphenyl derivatives from this compound, with a focus on the robust and widely applicable Suzuki-Miyaura cross-coupling reaction.[5]

Synthetic Strategies: Two Convergent Pathways to Biphenyl Derivatives

Two primary retrosynthetic disconnections of the target biphenyl derivatives from this compound are presented, both leveraging the power of the Suzuki-Miyaura cross-coupling reaction.

Route A involves the initial halogenation of this compound to introduce a reactive handle for a subsequent Suzuki-Miyaura coupling with a variety of arylboronic acids. This approach is advantageous when a diverse library of biphenyl derivatives is desired from a common halogenated intermediate.

Route B focuses on the conversion of the aldehyde functionality of this compound into a boronic acid or its ester equivalent. This intermediate can then be coupled with a range of aryl halides or triflates. This strategy is particularly useful when the desired aryl halide partner is more readily available or when the electronic properties of the boronic acid derived from the starting material are more favorable for the coupling reaction.

The following sections will provide detailed, step-by-step protocols for each of these synthetic routes, along with an in-depth discussion of the underlying chemical principles and experimental considerations.

Route A: Halogenation Followed by Suzuki-Miyaura Coupling

This synthetic pathway hinges on the electrophilic aromatic substitution of the electron-rich aromatic ring of this compound. The methoxy group is an ortho-, para-director; however, the para position is blocked. Therefore, halogenation is expected to occur at the positions ortho to the methoxy group.

Protocol 1: Iodination of this compound

This protocol is adapted from methodologies for the iodination of similarly activated aromatic aldehydes.

Materials:

  • This compound

  • Iodine (I₂)

  • Silver Nitrate (AgNO₃) or Periodic Acid (H₅IO₆)

  • Methanol or Ethanol

  • Sodium thiosulfate solution (10% w/v)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) in methanol or ethanol.

  • Add iodine (1.1 equiv) to the solution and stir until it dissolves.

  • In a separate flask, dissolve silver nitrate (1.1 equiv) in a minimal amount of water and add it dropwise to the reaction mixture. Alternatively, periodic acid can be used as the oxidant.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

  • Remove the alcohol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude iodo-4-(3-methoxyphenyl)benzaldehyde by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling of Iodo-4-(3-methoxyphenyl)benzaldehyde

This is a general protocol for the Suzuki-Miyaura coupling of an aryl iodide with an arylboronic acid.[6]

Materials:

  • Iodo-4-(3-methoxyphenyl)benzaldehyde (from Protocol 1)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene

  • Water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the iodo-4-(3-methoxyphenyl)benzaldehyde (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.[6]

  • Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 2-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Add water (10 mL) and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[6]

  • Purify the crude biphenyl derivative by column chromatography on silica gel.

Data Summary for Route A (Representative Yields):

StepReactionStarting MaterialKey ReagentsTypical Yield (%)
1IodinationThis compoundI₂, AgNO₃70-85
2Suzuki-Miyaura CouplingIodo-4-(3-methoxyphenyl)benzaldehydeArylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄75-95

Experimental Workflow for Route A:

Route_A_Workflow A This compound B Iodination (I₂, AgNO₃) A->B Step 1 C Iodo-4-(3-methoxyphenyl)benzaldehyde B->C D Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst) C->D Step 2 E Biphenyl Derivative D->E Route_B_Workflow A This compound B Protection of Aldehyde A->B C Protected Aldehyde B->C D Bromination C->D E Brominated Intermediate D->E F Grignard Formation & Borylation E->F G Boronic Acid Intermediate F->G H Suzuki-Miyaura Coupling (Aryl halide, Pd catalyst) G->H I Biphenyl Derivative H->I Suzuki_Mechanism Pd(0)L₂ Pd(0)L₂ R¹-Pd(II)-X(L₂) R¹-Pd(II)-X(L₂) Pd(0)L₂->R¹-Pd(II)-X(L₂) Oxidative Addition (R¹-X) R¹-Pd(II)-OR'(L₂) R¹-Pd(II)-OR'(L₂) R¹-Pd(II)-X(L₂)->R¹-Pd(II)-OR'(L₂) Metathesis (Base) R¹-Pd(II)-R²(L₂) R¹-Pd(II)-R²(L₂) R¹-Pd(II)-OR'(L₂)->R¹-Pd(II)-R²(L₂) Transmetalation (R²-B(OR)₂) R¹-Pd(II)-R²(L₂)->Pd(0)L₂ Reductive Elimination R¹-R² R¹-R² R¹-Pd(II)-R²(L₂)->R¹-R²

Sources

Application Notes & Protocols for the Development of Novel Bioactive Compounds from 4-(3-Methoxyphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with detailed protocols and strategic insights for utilizing 4-(3-Methoxyphenyl)benzaldehyde as a versatile starting material for the synthesis of novel compounds. The biphenyl scaffold, combined with a reactive aldehyde functionality, makes this reagent an exceptional platform for developing diverse molecular architectures, including chalcones, Schiff bases, and stilbene analogs, which have demonstrated significant potential in medicinal chemistry and material science.[1] This document outlines robust synthetic methodologies, characterization techniques, and the scientific rationale underpinning these experimental designs.

Introduction: The Strategic Value of this compound

This compound is an aromatic compound featuring a biphenyl core structure, which is a privileged scaffold in medicinal chemistry, linked to a highly versatile aldehyde functional group.[1] The presence of the methoxy group influences the electronic properties and conformational flexibility of the molecule, making it an attractive starting point for library synthesis. The aldehyde group serves as a chemical handle for a multitude of transformations, allowing for the construction of more complex molecules with potential therapeutic applications, including anti-inflammatory, antioxidant, and antimicrobial activities.[1][2][3]

This guide details three primary synthetic transformations to generate novel derivatives:

  • Claisen-Schmidt Condensation to yield chalcones.

  • Condensation with Primary Amines to form Schiff bases (imines).

  • Wittig Reaction to produce stilbene analogs (alkenes).

Synthesis of the Core Scaffold: this compound

While commercially available, understanding the synthesis of the starting material is crucial for specialized applications or isotopic labeling. A prevalent method for constructing the biphenyl core is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction efficiently couples an aryl halide with an organoboron species.

Reaction Principle: The synthesis involves the coupling of 4-bromobenzaldehyde with 3-methoxyphenylboronic acid. The palladium catalyst cycles through oxidative addition, transmetalation, and reductive elimination to form the C-C bond, with a base being essential for activating the boronic acid.[4][5]

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Conditions cluster_product Product A 4-Bromobenzaldehyde F This compound A->F Suzuki-Miyaura Coupling B 3-Methoxyphenylboronic Acid B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) D Base (e.g., K₂CO₃) E Solvent (e.g., Toluene/Water)

Caption: Suzuki-Miyaura cross-coupling for scaffold synthesis.

Application Note I: Synthesis of Chalcone Derivatives

Chalcones (α,β-unsaturated ketones) are a major class of natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[6] The Claisen-Schmidt condensation is the cornerstone reaction for their synthesis.

Protocol 3.1: Conventional Base-Catalyzed Claisen-Schmidt Condensation

This method is a robust and widely used procedure for synthesizing chalcones in a laboratory setting.

Causality: The reaction is catalyzed by a base (e.g., NaOH), which deprotonates the α-carbon of an acetophenone derivative, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting aldol adduct readily dehydrates under the reaction conditions to yield the thermodynamically stable conjugated chalcone.[7]

Step-by-Step Protocol:

  • Reaction Setup: In a 100 mL round-bottomed flask equipped with a magnetic stirrer, dissolve this compound (10 mmol, 1 eq.) and a substituted acetophenone (e.g., 4'-methoxyacetophenone) (10 mmol, 1 eq.) in 20 mL of ethanol. Stir at room temperature until all solids dissolve.[8]

  • Catalyst Addition: Prepare a 40% (w/v) aqueous solution of NaOH. Slowly add the NaOH solution dropwise to the stirred ethanolic solution over 15 minutes. A color change and the formation of a precipitate are typically observed.[8]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 8:2 hexane:ethyl acetate). The disappearance of the starting aldehyde spot indicates reaction completion.

  • Work-up and Isolation: Pour the reaction mixture into a beaker containing ~100 g of crushed ice.[8] Acidify the mixture by slowly adding 10% HCl until the pH is neutral (pH ~7), causing the chalcone product to precipitate.

  • Purification: Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts. Recrystallize the crude product from hot ethanol to obtain the pure chalcone derivative.[8]

  • Characterization: Dry the purified crystals, determine the yield and melting point, and confirm the structure using spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 3.2: Green Chemistry Approach (Solvent-Free Grinding)

This environmentally friendly alternative minimizes solvent waste and often reduces reaction times.[9][10]

Causality: The intimate mixing of solid reactants under mechanical force (grinding) provides sufficient energy to initiate the reaction. Solid NaOH acts as the catalyst. The reaction proceeds in a quasi-solid state, often forming a paste as it progresses.[9]

Step-by-Step Protocol:

  • Reactant Preparation: Place this compound (5 mmol), a substituted acetophenone (5 mmol), and solid NaOH pellets (5 mmol) into a ceramic mortar.[8]

  • Grinding: Grind the mixture vigorously with a pestle at room temperature for 15-30 minutes. The mixture will typically become a thick paste and may change color.[9]

  • Reaction Monitoring: Periodically check for reaction completion by spotting a small amount of the reaction mixture (dissolved in acetone) onto a TLC plate.

  • Work-up: Once the reaction is complete, add about 20 mL of cold water to the mortar and continue to grind to break up the solid mass.

  • Isolation and Purification: Transfer the slurry to a beaker and neutralize with cold 10% HCl solution. Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from hot ethanol.[8]

Quantitative Data for Representative Chalcones
Derivative NameSynthesis MethodYield (%)Melting Point (°C)Key ¹H NMR Signal (δ ppm)
(E)-1-(4-methoxyphenyl)-3-(3'-methoxy-[1,1'-biphenyl]-4-yl)prop-2-en-1-oneConventional~85-95130-132~7.8 (d, 1H, H-α), ~7.5 (d, 1H, H-β)
(E)-1-(4-bromophenyl)-3-(3'-methoxy-[1,1'-biphenyl]-4-yl)prop-2-en-1-oneGrinding~80-90145-147~7.9 (d, 1H, H-α), ~7.6 (d, 1H, H-β)

Application Note II: Synthesis of Schiff Base (Imine) Derivatives

Schiff bases are compounds containing an azomethine (-C=N-) group. They are pivotal intermediates in organic synthesis and are widely investigated for their pharmacological properties, including antibacterial and antifungal activities.[11][12]

Reaction Principle: The reaction involves the nucleophilic addition of a primary amine to the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form the imine. The reaction is often catalyzed by a few drops of acid.[11][13]

Schiff_Base_Formation cluster_reactants Reactants cluster_reagents Conditions cluster_product Product A This compound F Schiff Base (Imine) A->F Condensation B Primary Amine (R-NH₂) B->F C Solvent (e.g., Ethanol) D Acid Catalyst (e.g., Acetic Acid) Wittig_Reaction cluster_workflow Experimental Workflow A 1. Prepare Wittig Reagent (Phosphonium Salt + Base) B 2. Add this compound A->B C 3. Reaction & Monitoring (TLC) B->C D 4. Aqueous Work-up C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS) E->F

Caption: Stepwise workflow for the Wittig reaction.

Step-by-Step Protocol:

  • Wittig Reagent Preparation:

    • Place benzyltriphenylphosphonium chloride (1.1 eq.) in a flame-dried, two-neck flask under a nitrogen atmosphere.

    • Add dry tetrahydrofuran (THF) via syringe.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.05 eq.). A distinct color change (often to deep orange or red) indicates the formation of the ylide. Stir for 1 hour at this temperature. [14]2. Aldehyde Addition:

    • Dissolve this compound (1 eq.) in a minimal amount of dry THF.

    • Add the aldehyde solution dropwise to the cold ylide solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Reaction Monitoring: Track the consumption of the aldehyde using TLC.

  • Quenching and Work-up:

    • Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • The crude product contains the desired alkene and triphenylphosphine oxide. Purify the product using flash column chromatography on silica gel.

  • Characterization: Analyze the purified fractions to confirm the structure of the stilbene analog and determine the stereochemistry (E/Z ratio) using ¹H NMR.

References

  • Sardjono, R.E., et al. (2014). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. International Journal of Computational Engineering Research, 4(5), 49-56. [URL: Available through various academic databases, direct public link not consistently available]
  • BenchChem (2025). Synthesis of 4'-Methoxychalcone Derivatives: A Detailed Protocol for Researchers. BenchChem Application Notes. [URL: https://www.benchchem.
  • Smolecule (Date not available). 4-(3-Chloro-4-methoxyphenyl)benzaldehyde. Product Information. [URL: https://www.smolecule.com/4-(3-chloro-4-methoxyphenyl)benzaldehyde-cas-92103-16-7.html]
  • Asaruddin, M.R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48. [URL: https://publisher.unimas.my/index.php/BJRST/article/view/100]
  • Rastuti, U., et al. (2014). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Indonesian Journal of Chemistry, 14(3), 241-247. [URL: Not directly provided, available via academic search engines]
  • Guidechem (Date not available). This compound 209863-09-2 wiki. Chemical Database. [URL: https://www.guidechem.com/wiki/4-(3-METHOXYPHENYL)BENZALDEHYDE-209863-09-2.html]
  • Susanti, E. & Mulyani, S. (2022). GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. Rasayan Journal of Chemistry, 15(4), 2459-2465. [URL: https://rasayanjournal.co.in/admin/php/upload/10_pdf.pdf]
  • PrepChem (Date not available). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Synthesis Protocols. [URL: https://www.prepchem.com/synthesis-of-4-hydroxy-3-methoxy-benzaldehyde]
  • Van der Merwe, P.J., & Van der Walt, K. (1981). Synthesis of saligenin analogues of phenylpropanolamines. South African Journal of Chemistry, 34(3), 84-87. [URL: Available through academic repositories]
  • Sigma-Aldrich (Date not available). 4-Benzyloxy-3-methoxybenzaldehyde. Product Information. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/135978]
  • Benmekhbi, M., et al. (2013). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry, 29(1), 209-214. [URL: https://www.orientjchem.
  • Roy, D., et al. (2018). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with... ResearchGate. [URL: https://www.researchgate.
  • Request PDF (2014). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: Synthesis, thermostability and antimicrobial activities. ResearchGate. [URL: https://www.researchgate.net/publication/268826508_4-Hydroxy-3-methoxy-benzaldehyde_series_aroyl_hydrazones_Synthesis_thermostability_and_antimicrobial_activities]
  • Rastuti, U., et al. (2014). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. ResearchGate. [URL: https://www.researchgate.
  • Al-Majidi, S.M.H., et al. (2022). Synthesis and Characterization of Schiff Bases Derived from 3-(4-methoxyphenyl) Acrylic Acid and 3-(Benzo[d]d[15][16]ioxol-5-yl) Acrylic Acid. Journal of Medicinal and Chemical Sciences, 5(4), 546-556. [URL: https://www.jmchemsci.com/article_147285.html]

  • Kaupp, G., et al. (2002). Solvent-Free Synthesis of Chalcones. Journal of Chemical Education, 79(11), 1365. [URL: https://pubs.acs.org/doi/10.1021/ed079p1365]
  • Bendale, A.R., et al. (2017). Green synthesis of 4-Hydroxy-3-methoxybenzaldehyde Schiff bases (S1-S3). ResearchGate. [URL: https://www.researchgate.net/figure/Green-synthesis-of-4-Hydroxy-3-methoxybenzaldehyde-Schiff-bases-S1-S3_fig1_319665671]
  • Liu, Y-T., et al. (2014). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Advances, 4, 63032-63040. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ra/c4ra11620a]
  • ResearchGate (Date not available). Kinetics of the heterogeneous coupling of 4-bromobenzaldehyde with... ResearchGate. [URL: https://www.researchgate.net/figure/Possible-mechanism-for-the-Suzuki-cross-coupling-reaction_fig7_334863025]
  • Santa Cruz Biotechnology (Date not available). This compound. Product Information. [URL: https://www.scbt.com/p/4-3-methoxyphenyl-benzaldehyde-209863-09-2]
  • Singh, U.P., et al. (2012). SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. ResearchGate. [URL: https://www.researchgate.
  • Organic Chemistry Portal (Date not available). Wittig Reaction. Reaction Database. [URL: https://www.organic-chemistry.org/namedreactions/wittig-reaction.shtm]
  • Dhingra, V., et al. (2015). Synthesis and Application of 4-Acetyloxy-3-Methoxy Benzaldehyde as Chromogenic Spraying Reagent on Thin Layer Chromatography for Forensic Identification. Journal of Forensic Chemistry and Toxicology, 1(1). [URL: Not directly provided, available via academic search engines]
  • Wikipedia (Date not available). Wittig reaction. Online Encyclopedia. [URL: https://en.wikipedia.org/wiki/Wittig_reaction]
  • Kumar, S., et al. (2012). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Journal of Chemical and Pharmaceutical Research, 4(1), 371-376. [URL: https://www.jocpr.
  • NROChemistry (Date not available). Wittig Reaction: Mechanism and Examples. Educational Resource. [URL: https://www.nrochemistry.com/wittig-reaction/]
  • Marchese, A., et al. (2022). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Molecules, 27(11), 3447. [URL: https://www.mdpi.com/1420-3049/27/11/3447]
  • Name-Reaction.com (Date not available). Wittig reaction. Reaction Database. [URL: https://www.name-reaction.com/wittig-reaction]
  • Chemistry LibreTexts (2023). Wittig Reaction. Educational Resource. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Aldehydes_and_Ketones/Reactivity_of_Aldehydes_and_Ketones/Wittig_Reaction]
  • Buvana, J., et al. (2021). Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde. Oriental Journal of Chemistry, 37(4). [URL: https://www.orientjchem.org/vol37no4/synthesis-characterization-study-of-schiff-base-complexes-derived-from-ampicillin-and-4-hydroxy-3-methoxy-benzaldehyde/]
  • ResearchGate (Date not available). Green synthesis of 4-hydroxy-3-methoxybenzaldehyde Schiff bases (V1 – V3). ResearchGate. [URL: https://www.researchgate.net/figure/Green-synthesis-of-4-hydroxy-3-methoxybenzaldehyde-Schiff-bases-V1-V3_fig1_262894563]
  • Fun, H-K., et al. (2008). 4-Methoxy-3-(methoxymethyl)benzaldehyde. Acta Crystallographica Section E, 64(Pt 12), o2408. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2607788/]
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  • BenchChem (2025). A Comparative Analysis of the Bioactivity of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde and Its Structural Analogs. BenchChem Validation & Comparative Guide. [URL: https://www.benchchem.com/validation-comparative/a-comparative-analysis-of-the-bioactivity-of-4-3-methylbut-2-en-1-yl-oxy-benzaldehyde-and-its-structural-analogs]
  • Arkat USA (Date not available). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Publication. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2010/part-ix-general-papers/as-9069/]
  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews, 95(7), 2457-2483. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4934225/]
  • Camarero, S., et al. (2021). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. Molecules, 26(11), 3381. [URL: https://www.mdpi.com/1420-3049/26/11/3381]
  • ResearchGate (2015). Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde. ResearchGate. [URL: https://www.researchgate.net/publication/273763784_Crystal_structure_of_4-4-methoxyphenoxybenzaldehyde]

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The Strategic Role of 4-(3-Methoxyphenyl)benzaldehyde in Modern Drug Discovery: Applications and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 3-Methoxyphenyl Moiety as a Privileged Scaffold in Medicinal Chemistry

In the intricate chess game of drug design, certain molecular fragments consistently emerge as powerful pieces, offering a strategic advantage in the quest for potent and selective therapeutic agents. The 3-methoxyphenyl group is one such privileged scaffold. Its prevalence in numerous natural products and approved drugs is a testament to its utility in fine-tuning ligand-target interactions, optimizing physicochemical properties, and favorably modulating absorption, distribution, metabolism, and excretion (ADME) profiles.[1] The methoxy group, a seemingly simple functional group, can profoundly influence a molecule's biological activity through a combination of electronic and steric effects, as well as its ability to participate in hydrogen bonding.[2]

This technical guide focuses on 4-(3-Methoxyphenyl)benzaldehyde , a versatile precursor that serves as a gateway to a diverse array of bioactive molecules. Its biphenyl structure, combined with a reactive aldehyde functionality, makes it an ideal starting point for the synthesis of compounds targeting a wide range of therapeutic areas, including inflammation, cancer, and pain management. We will explore the strategic rationale behind incorporating the this compound core into drug candidates and provide detailed, field-proven protocols for its synthesis and subsequent elaboration into key pharmacophores.

The Versatility of the this compound Scaffold

The unique arrangement of a 3-methoxyphenyl group linked to a benzaldehyde at the 4-position offers several advantages in drug design:

  • Modulation of Lipophilicity: The methoxy group can subtly alter the lipophilicity of a molecule, influencing its solubility, membrane permeability, and interaction with hydrophobic pockets in target proteins.[2]

  • Conformational Control: The biphenyl linkage provides a degree of rotational freedom that can be exploited to achieve optimal binding geometries. The substitution pattern influences the dihedral angle between the two phenyl rings, which can be critical for activity.

  • Metabolic Stability: The methoxy group can influence metabolic pathways, sometimes blocking sites of oxidation or providing a handle for controlled metabolism.

  • Synthetic Tractability: The aldehyde group is a versatile functional handle, readily participating in a wide range of chemical transformations, including reductive aminations, Wittig reactions, and condensations, allowing for the rapid generation of diverse chemical libraries.

The following sections will detail the synthesis of this compound itself and its application in the construction of biologically relevant compound classes.

Part 1: Synthesis of the Precursor: this compound via Suzuki-Miyaura Coupling

The most efficient and widely used method for constructing the biphenyl core of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an organoboron compound and an organic halide.[3]

Scientific Rationale

The Suzuki-Miyaura coupling is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and aryl halides. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst.[3][4]

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine 4-formylphenylboronic acid, 3-bromoanisole, base (e.g., K2CO3), and solvent (e.g., Toluene/H2O) B Degas the mixture (e.g., with Argon) A->B C Add Pd catalyst (e.g., Pd(PPh3)4) B->C D Heat the reaction mixture (e.g., 80-100 °C) with stirring C->D E Monitor reaction progress by TLC or LC-MS D->E F Cool to room temperature and dilute with water E->F G Extract with an organic solvent (e.g., Ethyl Acetate) F->G H Wash the organic layer with brine, dry over Na2SO4 G->H I Concentrate under reduced pressure H->I J Purify by column chromatography I->J

Caption: Workflow for the synthesis of this compound.

Detailed Protocol: Suzuki-Miyaura Coupling

Materials:

  • 4-Formylphenylboronic acid

  • 3-Bromoanisole

  • Potassium carbonate (K₂CO₃)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 4-formylphenylboronic acid (1.0 eq), 3-bromoanisole (1.1 eq), and potassium carbonate (2.0 eq).

  • Add a 4:1 mixture of toluene and water as the solvent.

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Table 1: Representative Reaction Parameters

ParameterValue
Yield 85-95%
Purity (by NMR) >98%
Reaction Time 12-16 hours
Temperature 90 °C

Part 2: Application in Chalcone Synthesis via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of naturally occurring compounds that serve as precursors for flavonoids and exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5] this compound is an excellent substrate for the Claisen-Schmidt condensation reaction to produce novel chalcones.

Scientific Rationale

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (without α-hydrogens, like our precursor) and a ketone (with α-hydrogens).[6] The base abstracts a proton from the α-carbon of the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol adduct readily dehydrates to form the stable, conjugated α,β-unsaturated ketone (chalcone).

Experimental Workflow: Claisen-Schmidt Condensation

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve this compound and a substituted acetophenone in Ethanol B Cool the mixture in an ice bath A->B C Add aqueous NaOH or KOH solution dropwise B->C D Stir at room temperature for 2-4 hours C->D E Monitor for precipitate formation and by TLC D->E F Pour the reaction mixture into ice-cold water E->F G Acidify with dilute HCl to precipitate the product F->G H Collect the solid by vacuum filtration G->H I Wash the solid with cold water H->I J Recrystallize from a suitable solvent (e.g., Ethanol) I->J

Caption: Workflow for the synthesis of chalcones from this compound.

Detailed Protocol: Claisen-Schmidt Condensation

Materials:

  • This compound

  • Substituted acetophenone (e.g., acetophenone, 4'-hydroxyacetophenone)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Deionized water

  • Dilute hydrochloric acid (HCl)

Procedure:

  • In a flask, dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol.

  • Cool the flask in an ice bath with stirring.

  • Slowly add an aqueous solution of NaOH (2.5 eq) dropwise to the cooled mixture.

  • Remove the ice bath and continue stirring at room temperature for 2-4 hours. The formation of a precipitate is often observed.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Pour the reaction mixture into a beaker containing crushed ice and water.

  • Acidify the mixture by slowly adding dilute HCl with stirring until the pH is neutral.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove any inorganic salts.

  • Recrystallize the crude chalcone from ethanol to obtain the pure product.

Table 2: Expected Chalcone Derivatives and Their Potential Biological Relevance

Acetophenone ReactantResulting Chalcone StructurePotential Biological Activity
Acetophenone1-(Phenyl)-3-(4-(3-methoxyphenyl)phenyl)prop-2-en-1-oneAnti-inflammatory, Anticancer
4'-Hydroxyacetophenone1-(4-Hydroxyphenyl)-3-(4-(3-methoxyphenyl)phenyl)prop-2-en-1-oneAntioxidant, Cytotoxic
4'-Aminoacetophenone1-(4-Aminophenyl)-3-(4-(3-methoxyphenyl)phenyl)prop-2-en-1-oneKinase inhibitor scaffolds

Part 3: Case Study - The Significance of the 3-Methoxyphenyl Moiety in Tramadol

While not directly synthesized from this compound, the widely used analgesic Tramadol serves as a prime example of the successful incorporation of the 3-methoxyphenyl group in an approved drug.

Signaling Pathway of Tramadol

Tramadol's analgesic effect is multimodal. It is a weak µ-opioid receptor agonist, and it also inhibits the reuptake of serotonin and norepinephrine, which modulates descending pain pathways.

Tramadol Tramadol MOR μ-Opioid Receptor Tramadol->MOR Agonism SERT Serotonin Transporter (SERT) Tramadol->SERT Inhibition NET Norepinephrine Transporter (NET) Tramadol->NET Inhibition Analgesia Analgesia (Pain Relief) MOR->Analgesia SERT->Analgesia NET->Analgesia

Caption: Multimodal mechanism of action of Tramadol.

Synthetic Insight

The synthesis of Tramadol involves a Grignard reaction between a Grignard reagent derived from 3-bromoanisole and 2-(dimethylaminomethyl)cyclohexanone.[2][7] This key step introduces the 3-methoxyphenyl group, which is crucial for its pharmacological activity.

This case study underscores the strategic importance of the 3-methoxyphenyl moiety in drug design and provides a compelling rationale for exploring derivatives of this compound for novel therapeutics.

Conclusion and Future Directions

This compound is a high-value precursor in drug discovery, offering a synthetically accessible entry point to a wide range of biologically active scaffolds. The protocols detailed herein for its synthesis and elaboration into chalcones provide a robust framework for researchers to generate novel compound libraries for screening. The strategic incorporation of the 3-methoxyphenyl moiety, as exemplified by the successful analgesic Tramadol, highlights the potential for discovering new drugs with improved efficacy and safety profiles. Future work should focus on expanding the diversity of molecules synthesized from this versatile precursor and exploring their therapeutic potential in various disease models.

References

  • Flick, K., Frankus, E., & Friderichs, E. (1978). Tramadol. Arzneimittel-Forschung/Drug Research, 28(1a), 107-113.
  • Alvarado, C., et al. (2005). Synthesis of Tramadol and Analogous. Journal of the Mexican Chemical Society, 49(4), 356-361. [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • Benmekhbi, M., et al. (2015). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry, 31(3), 1395-1402. [Link]

  • Konieczna, N., et al. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 26(16), 4898. [Link]

  • Silva, T. B., et al. (2023). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Journal of the Brazilian Chemical Society. [Link]

  • Russian Federation Patent No. RU 2165922 C1. (2001). Method of Tramadol Synthesis.
  • New Drug Approvals. (2015). TRAMADOL. [Link]

  • Yuliani, S. R., et al. (2023). Synthesis of chalcone derivatives with methoxybenzene and pyridine moieties as potential antimalarial agents. Pharmacia, 70(4), 1033-1041. [Link]

  • Benmekhbi, M., et al. (2015). Synthesis, Characterization and Antimicrobial Evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27803–27830. [Link]

  • Chen, J., et al. (2017). Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3′S,4′S)-(-)-cis-khellactone derivatives that induce apoptosis via the intrinsic pathway. Drug Design, Development and Therapy, 11, 1877–1892. [Link]

  • S. Kavitha, et al. (2018). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. International Journal of Recent Technology and Engineering, 7(4S), 34-36. [Link]

  • V. H., E. S., & Mulyani, S. (2017). Green Synthesis of 4-Hydroxy-4’-Methoxychalcone by Grinding Techniques. In Proceedings of the 2nd International Conference on Science, Engineering and Technology - ICSET 2017. [Link]

  • Taylor & Francis. (n.d.). Claisen–Schmidt condensation – Knowledge and References. Taylor & Francis Online. [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. [Link]

  • Ajani, O. O., et al. (2015). Overview of Diverse Pharmacological Activities of Substituted Coumarins: Compounds with Therapeutic Potentials. International Journal of Pharmaceutical Research & Allied Sciences, 4(1), 1-15.
  • Yilmaz, I., et al. (2013). Synthesis and bioactivity studies on new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1004-1010. [Link]

  • Wikipedia. (n.d.). DOx (psychedelics). [Link]

  • The Organic Chemist. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • Al-Masri, M., & Ali, B. (2009). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Saudi Chemical Society, 13(1), 59-63.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]

  • FlipClass Kendrew Mak. (2023, November 2). CHEM 3810 Expt 8 Claisen Schmidt Condensation of Benzaldehyde and Acetophenone. [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]

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Application of 4-(3-Methoxyphenyl)benzaldehyde in Materials Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 4-(3-Methoxyphenyl)benzaldehyde, a versatile aromatic aldehyde, and its applications in modern materials science. Intended for researchers, chemists, and materials scientists, this document details the molecule's role as a pivotal building block for fluorescent materials and conjugated polymers, offering both theoretical insights and field-proven experimental protocols.

Executive Summary: The Strategic Value of a Biphenyl Aldehyde

This compound, also known as 3'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde, is an organic compound whose structure is uniquely suited for the synthesis of advanced functional materials. Its biphenyl core provides a rigid, conjugated scaffold that is fundamental to the electronic and photophysical properties of many organic electronics. The molecule features two key functional aspects:

  • The Aldehyde Group (-CHO): A highly reactive site that serves as a versatile chemical handle for building larger, more complex molecular architectures through classic organic reactions.

  • The Methoxy Group (-OCH₃): An electron-donating group positioned on the second phenyl ring, which modulates the electronic properties, solubility, and solid-state packing of its derivatives.

This combination makes it a precursor of significant interest for materials with applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and high-performance polymers.[1][2]

Physicochemical Properties

A foundational understanding of the material's basic properties is critical for its effective application in synthesis and material fabrication.

PropertyValueSource(s)
CAS Number 209863-09-2[3]
Molecular Formula C₁₄H₁₂O₂[3]
Molecular Weight 212.24 g/mol [3]
Appearance Typically a solid[4]
Solubility Soluble in common organic solvents (e.g., THF, Dichloromethane, Chloroform)General
Synonyms 3'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde

Core Application: Synthesis of Advanced Fluorescent Materials

The conjugated π-system of the biphenyl scaffold in this compound is a classic chromophore. The true power of this molecule lies in the ability of the aldehyde group to undergo condensation reactions, such as the Knoevenagel condensation, to extend this conjugation. This process creates new, larger π-systems that can absorb and emit light at specific wavelengths, effectively creating custom fluorescent dyes or probes.[5][6]

The Knoevenagel condensation reacts an aldehyde with a compound containing an "active methylene group" (a CH₂ group flanked by two electron-withdrawing groups, like nitriles or esters), catalyzed by a weak base. The reaction is a cornerstone for creating α,β-unsaturated systems with tailored photophysical properties.[5][7]

Diagram: Knoevenagel Condensation Workflow

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification cluster_char 4. Characterization reagent1 This compound in Ethanol mix Combine Reagents & Catalyst reagent1->mix reagent2 Phenylacetonitrile (Active Methylene Cmpd) reagent2->mix catalyst Piperidine (Base Catalyst) catalyst->mix reflux Reflux Mixture (e.g., 2-4 hours) mix->reflux tlc Monitor Reaction by TLC reflux->tlc cool Cool to RT (Precipitation) tlc->cool Completion filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Under Vacuum wash->dry recrystal Recrystallize for High Purity dry->recrystal nmr NMR Spectroscopy (¹H, ¹³C) recrystal->nmr ms Mass Spectrometry recrystal->ms pl Photoluminescence Spectroscopy recrystal->pl

Caption: Workflow for synthesizing a fluorescent acrylonitrile derivative.

Protocol 1: Synthesis of (Z)-2-(3'-methoxy-[1,1'-biphenyl]-4-yl)-3-phenylacrylonitrile

This protocol describes a representative Knoevenagel condensation to synthesize a highly fluorescent stilbene-type derivative. The reaction condenses this compound with phenylacetonitrile.

Rationale: Phenylacetonitrile provides the active methylene group. The resulting product, an α,β-unsaturated nitrile, extends the conjugation of the biphenyl system, leading to significant fluorescent properties. The choice of a weak base like piperidine is crucial; it is strong enough to deprotonate the phenylacetonitrile to form the nucleophilic carbanion but not so strong as to promote unwanted side reactions. Ethanol is an excellent solvent as it readily dissolves the reactants and allows for heating to reflux to ensure the reaction goes to completion.[8][9][10]

Materials:

  • This compound (1.0 mmol, 212.2 mg)

  • Phenylacetonitrile (1.0 mmol, 117.1 mg)

  • Piperidine (0.1 mmol, 10 µL)

  • Ethanol (15 mL)

  • Round-bottom flask (50 mL) with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: To a 50 mL round-bottom flask, add this compound (212.2 mg) and phenylacetonitrile (117.1 mg).

  • Solvent Addition: Add 15 mL of ethanol to the flask, followed by the addition of piperidine (10 µL) using a micropipette.

  • Reaction: Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle. Heat the reaction mixture to a gentle reflux (~78 °C) and maintain for 2-4 hours.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A spot of the starting aldehyde should disappear and a new, fluorescent spot corresponding to the product should appear.

  • Isolation: Upon completion, remove the flask from the heat and allow the reaction mixture to cool to room temperature. The product will typically precipitate out of the solution as a crystalline solid.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the product in a vacuum oven at 40-50 °C to obtain the final, pure compound. For ultimate purity, recrystallization from hot ethanol can be performed.

Self-Validation/Characterization:

  • ¹H NMR: Confirm the formation of the vinyl proton (a singlet around 7.5-8.0 ppm) and the disappearance of the aldehyde proton (a singlet around 9.9-10.1 ppm).

  • FT-IR: Look for the appearance of a strong nitrile (C≡N) stretch around 2220 cm⁻¹ and the disappearance of the aldehyde C=O stretch around 1700 cm⁻¹.

  • Photoluminescence: Dissolve a small sample in a suitable solvent (e.g., toluene) and measure its absorption and emission spectra to determine the λ_max for absorption and emission, and the Stokes shift.

Expected Photophysical Properties
PropertyExpected Value / ObservationRationale / Analogue Reference
Absorption λ_max 320 - 360 nmConsistent with the extended π-conjugated system of stilbene and acrylonitrile derivatives.[2]
Emission λ_max 400 - 480 nm (Blue to Cyan region)The emission is red-shifted from the absorption due to energy loss in the excited state.[6]
Stokes Shift 80 - 120 nmA significant Stokes shift is characteristic of such donor-acceptor type structures, which is beneficial for sensor applications.
Fluorescence Quantum Yield (Φ_PL) Moderate to High (0.3 - 0.7) in non-polar solventsThe rigid biphenyl-stilbene core restricts non-radiative decay pathways, enhancing fluorescence efficiency.

Prospective Application: Monomer for Conjugated Polymers

The aldehyde functionality of this compound allows it to be used as a monomer in polycondensation reactions, most notably the Wittig reaction, to form conjugated polymers.[1] These polymers, such as poly(phenylene vinylene) (PPV) derivatives, are cornerstone materials in organic electronics due to their semiconducting properties.

Diagram: Polymer Synthesis via Wittig Reaction

Caption: Conceptual workflow for synthesizing a conjugated polymer.

Protocol 2: General Procedure for Poly(phenylene vinylene) Synthesis

This protocol provides a generalized methodology for the synthesis of a PPV-type polymer using a Wittig condensation approach. It would involve reacting a bis(phosphonium salt) with a dialdehyde; in a hypothetical scenario, a derivative of this compound could be functionalized to serve as such a monomer.

Rationale: The Wittig reaction is a robust method for forming carbon-carbon double bonds.[5] In a polymerization context, using a bifunctional aldehyde and a bifunctional Wittig salt allows for the step-growth formation of long polymer chains with alternating phenylene and vinylene units, creating a fully conjugated backbone essential for charge transport.

Materials:

  • Aromatic Dialdehyde Monomer (e.g., a derivative of our topic molecule) (1.0 equiv)

  • Aromatic Bis(triphenylphosphonium bromide) Monomer (1.0 equiv)

  • Potassium tert-butoxide (KOtBu) (2.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

Procedure:

  • Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the dialdehyde and bis(phosphonium salt) monomers in anhydrous THF.

  • Ylide Formation: Cool the solution to 0 °C in an ice bath. Slowly add a solution of potassium tert-butoxide in THF to the reaction mixture. The solution will typically develop a deep color, indicating the formation of the phosphorus ylide.

  • Polymerization: Allow the reaction to warm to room temperature and stir for 24-48 hours. The viscosity of the solution will increase as the polymer chains grow.

  • Precipitation: Pour the viscous reaction mixture slowly into a large volume of vigorously stirring methanol. The polymer will precipitate as a fibrous solid.

  • Purification: Collect the polymer by filtration. To further purify, the polymer can be redissolved in a minimal amount of THF or chloroform and re-precipitated into methanol. This process should be repeated 2-3 times.

  • Drying: Dry the final polymer product under high vacuum for 24 hours.

Characterization: The resulting polymer would be characterized by Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, NMR for structural confirmation, and UV-Vis/Photoluminescence spectroscopy to assess its optical properties for potential use in OLEDs or organic photovoltaics.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. It is an irritant; avoid contact with skin and eyes and inhalation of dust. Refer to the Material Safety Data Sheet (MSDS) for complete handling and disposal information.

Conclusion and Future Outlook

This compound stands as a valuable and versatile building block in the materials scientist's toolkit. Its reactive aldehyde group and electronically-active biphenyl core provide a direct route to synthesizing materials with highly desirable photophysical and electronic properties. The protocols detailed herein for the Knoevenagel and Wittig reactions demonstrate its utility in creating both small-molecule fluorophores and large conjugated polymers. Future research will likely focus on incorporating this and similar asymmetric biphenyl units into more complex architectures for next-generation OLED emitters, non-linear optical materials, and chemosensors.

References

  • Indian Academy of Sciences. (n.d.). A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid.
  • MySkinRecipes. (n.d.). Biphenyl Derivatives (3).
  • Kowalski, D., et al. (2023). Systematic Study of Solid-State Fluorescence and Molecular Packing of Methoxy-trans-Stilbene Derivatives, Exploration of Weak Intermolecular Interactions Based on Hirshfeld Surface Analysis. Molecules, 28(8), 3483. Available from: [Link]

  • J&K Scientific. (n.d.). 4'-Methoxy-biphenyl-4-carboxaldehyde | 52988-34-8.
  • Chem-Impex. (n.d.). 4'-Methoxy-biphenyl-4-carboxaldehyde.
  • Chem-Impex. (n.d.). 4'-Methoxy-biphenyl-4-carboxaldehyde.
  • Royal Society of Chemistry. (n.d.). Solvent-free condensation of phenylacetonitrile and nonanenitrile with 4-methoxybenzaldehyde: optimization and mechanistic studies. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Solvent-Free Condensation of Phenylacetonitrile and nonanenitrile with 4-methoxy benzaldehyde: optimisation and mechanistic studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation between benzaldehyde and... Retrieved from [Link]

  • Sarala, G., et al. (2006). (Z)-2-(4-Methoxyphenyl)-3-phenylacrylonitrile. Acta Crystallographica Section E: Crystallographic Communications, E62, o3998–o4000. Retrieved from [Link]

  • Naveen, S., et al. (2006). Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. Analytical Sciences, 22(10), x265-x266. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of substituted aldehydes with malononitrile in the presence of Fe 3 O 4 @SiO 2 -CPTMS-DABCO. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde. Retrieved from [Link]

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Strategic Synthesis of Novel Schiff Bases from 4-(3-Methoxyphenyl)benzaldehyde: Protocols, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview and detailed protocols for the synthesis of Schiff bases derived from 4-(3-methoxyphenyl)benzaldehyde. Schiff bases, characterized by their azomethine group (-C=N-), are a cornerstone of medicinal chemistry due to their synthetic versatility and broad spectrum of biological activities.[1][2] The precursor, this compound, offers a unique biphenyl scaffold with a methoxy substituent, providing a rich platform for generating novel derivatives with potentially enhanced therapeutic properties. This document details two distinct synthetic methodologies—a traditional reflux condensation and a green mechanochemical approach—complete with explanations of the underlying chemical principles. We further outline robust characterization techniques and discuss the promising applications of these compounds in drug discovery, particularly as antimicrobial and anticancer agents.[3][4][5]

Introduction and Scientific Rationale

Schiff bases are formed through the condensation of a primary amine with an aldehyde or ketone.[6] The resulting imine linkage is not merely a structural element but is often critical for biological function, participating in chelation, hydrolysis, and hydrogen bonding within biological systems.[7][8] Their applications are extensive, ranging from catalysts in organic synthesis to the development of advanced materials and, most notably, as privileged ligands in the design of therapeutic agents.[6][9]

The choice of this compound as the aldehydic precursor is strategic. The biphenyl core provides a rigid, extended aromatic system that can facilitate π-π stacking interactions with biological targets. The meta-positioned methoxy group (-OCH₃) acts as a hydrogen bond acceptor and can influence the molecule's electronic properties, solubility, and metabolic stability, all of which are critical parameters in drug design. This application note serves as a practical guide for researchers to reliably synthesize, purify, and characterize these promising compounds.

Synthetic Methodologies and Experimental Design

The synthesis of a Schiff base is fundamentally a nucleophilic addition-elimination reaction. The nitrogen of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the stable imine bond.

Protocol 1: Conventional Acid-Catalyzed Reflux Condensation

This classic method is highly reliable and suitable for a wide range of primary amine substrates. The use of heat drives the equilibrium towards the product by facilitating the removal of water, while an acid catalyst enhances the electrophilicity of the aldehyde's carbonyl carbon.

Experimental Protocol:

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol (20-30 mL).

  • Amine Addition: To the stirring solution, add the desired primary amine (1.0-1.1 eq.) dropwise at room temperature.

  • Catalyst Introduction: Add 3-4 drops of glacial acetic acid to the mixture.

    • Scientific Rationale: The acid protonates the carbonyl oxygen, significantly increasing the positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack by the weakly basic amine.

  • Reflux: Equip the flask with a condenser and heat the reaction mixture to reflux (approximately 78-80°C) for 2-6 hours.[6][8]

  • Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC), using a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). Visualize spots under UV light. The disappearance of the aldehyde spot and the appearance of a new, typically less polar product spot indicates reaction completion.

  • Product Isolation: Upon completion, cool the reaction mixture in an ice bath. The Schiff base product will often precipitate as a crystalline solid.

  • Purification: Collect the solid by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove unreacted starting materials and the catalyst.[8]

  • Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight.

Protocol 2: Green Mechanochemical Synthesis (Solvent-Free)

This environmentally benign approach aligns with the principles of green chemistry, eliminating the need for bulk organic solvents and often reducing reaction times.[1][10] The energy required to overcome the reaction's activation barrier is supplied through mechanical force (grinding).

Experimental Protocol:

  • Reactant Combination: Place this compound (1.0 eq.) and the chosen solid primary amine (1.0 eq.) into a ceramic or agate mortar.

  • Catalyst Addition: Add one drop of a base catalyst, such as triethylamine.[10]

    • Scientific Rationale: While acid catalysis is common, base catalysis can also be effective by deprotonating the intermediate hemiaminal, facilitating the elimination of the hydroxide ion.

  • Grinding: Grind the solid mixture vigorously with a pestle for 10-20 minutes at room temperature. The reaction often proceeds rapidly, sometimes accompanied by a change in color or texture.

  • Product Isolation and Purification: The resulting solid is the crude product. Wash the solid with deionized water to remove the catalyst and any water-soluble impurities. Further purification can be achieved by recrystallization from a minimal amount of a hot ethanol-water mixture.[10]

  • Drying: Dry the purified product under vacuum.

General Synthesis Workflow

The following diagram illustrates the key stages in the synthesis and purification of Schiff bases from this compound.

G cluster_reactants Reactants cluster_synthesis Synthesis cluster_workup Work-up & Purification Aldehyde This compound Reaction Reaction Vessel (Solvent + Catalyst) Aldehyde->Reaction Amine Primary Amine Amine->Reaction Cooling Cooling & Precipitation Reaction->Cooling Reaction Completion Filtration Vacuum Filtration Cooling->Filtration Washing Washing (Cold Solvent) Filtration->Washing Drying Drying Washing->Drying Product Pure Schiff Base Drying->Product

Caption: Workflow for Schiff base synthesis.

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized Schiff base. A combination of spectroscopic techniques provides unambiguous structural verification.

TechniquePurposeKey Observational Data
FT-IR Spectroscopy Functional Group AnalysisDisappearance of aldehyde C=O stretch (~1700 cm⁻¹). Appearance of a strong, characteristic C=N (imine) stretch at 1600-1660 cm⁻¹ .[6][11]
¹H NMR Spectroscopy Proton Environment MappingDisappearance of the aldehydic proton singlet (~9.8-10.0 ppm). Appearance of the azomethine proton (-N=CH-) singlet at ~8.3-8.9 ppm .[12][13] Aromatic protons appear in the ~6.8-8.0 ppm range. Methoxy (-OCH₃) protons appear as a singlet at ~3.9 ppm.[12][13]
¹³C NMR Spectroscopy Carbon Skeleton AnalysisAppearance of the imine carbon signal at ~160-170 ppm .[12] Aromatic carbons appear in the ~110-160 ppm range.
Mass Spectrometry (MS) Molecular Weight ConfirmationDetection of the molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target compound.
Melting Point Purity AssessmentA sharp and defined melting point range indicates high purity.

Applications in Drug Discovery and Development

Schiff bases derived from substituted benzaldehydes are a fertile ground for identifying new therapeutic leads. The unique structure of compounds derived from this compound makes them attractive candidates for screening against various diseases.

  • Antimicrobial Agents: The azomethine linkage is a well-established pharmacophore for antimicrobial activity.[14] These compounds can disrupt microbial cell walls, inhibit essential enzymes, or chelate trace metals vital for bacterial and fungal growth.[2][4] The lipophilicity imparted by the biphenyl scaffold may enhance membrane permeability, potentially leading to potent activity against both Gram-positive and Gram-negative bacteria.[7]

  • Anticancer Agents: Numerous Schiff bases have demonstrated significant cytotoxic activity against human cancer cell lines.[15] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, or inhibition of topoisomerase enzymes.[5][16] The planar aromatic structure can facilitate intercalation with DNA, while the imine group can coordinate with metal ions in metalloenzymes crucial for cancer cell proliferation.[17]

  • Antioxidant and Anti-inflammatory Activity: The phenolic-like structure (masked by the methoxy group) suggests that these compounds could be explored for their ability to scavenge free radicals or modulate inflammatory pathways, making them relevant for neurodegenerative and inflammatory diseases.[3]

Structure-Activity Relationship (SAR) Concept

The diagram below outlines the conceptual framework for exploring the structure-activity relationships of this class of Schiff bases, where modifications to the amine component can systematically tune the biological activity.

SAR cluster_R_group Variable 'R' Group (from Amine) cluster_activity Potential Biological Outcomes Core Core Scaffold 4-(3-Methoxyphenyl)phenyl- Imine -CH=N- Linkage (Crucial for Activity) Core->Imine R_Alkyl Alkyl Chain (Modulates Lipophilicity) Imine->R_Alkyl R R_Aryl Substituted Aryl Ring (Electronic Effects, H-Bonding) Imine->R_Aryl R R_Heterocycle Heterocycle (Introduces New Binding Sites) Imine->R_Heterocycle R Activity_Antimicrobial Antimicrobial Activity R_Alkyl->Activity_Antimicrobial Activity_Anticancer Anticancer Activity R_Aryl->Activity_Anticancer Activity_Antioxidant Antioxidant Activity R_Aryl->Activity_Antioxidant R_Heterocycle->Activity_Antimicrobial R_Heterocycle->Activity_Anticancer

Caption: Structure-Activity Relationship map.

References

  • Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde. Oriental Journal of Chemistry. [Link]

  • Synthesis and Characterization of Schiff Bases Derived from 3-(4-methoxyphenyl) Acrylic Acid and 3-(Benzo[d][6][9]dioxol-5-yl) Acrylic Acid. Journal of Medicinal and Chemical Sciences. [Link]

  • Green synthesis of 4-hydroxy-3-methoxybenzaldehyde Schiff bases (V1 – V3). ResearchGate. [Link]

  • Novel Schiff base scaffolds derived from 4-aminoantipyrine and 2-hydroxy-3-methoxy-5-(phenyldiazenyl)benzaldehyde: Synthesis, antibacterial, antioxidant and anti-inflammatory. Journal of Molecular Recognition. [Link]

  • Synthesis, Characterization and Antimicrobial Studies of 3-Methoxy-4-Hydroxy Benzaldehyde & O-Phenylene Diamine Schiff Base. International Journal of Innovative Research in Technology. [Link]

  • Synthesis and characterization of Schiff bases derived from 3-(4-methoxyphenyl) acrylic acid and 3-(benzo[d][6][9]dioxol-5-yl) ac. Journal of Medicinal and Chemical Sciences. [Link]

  • Synthesis, spectroscopic characterization of schiff bases derived from 4,4'-methylen di aniline. Der Pharma Chemica. [Link]

  • Green synthesis of 4-Hydroxy-3-methoxybenzaldehyde Schiff bases (S1-S3). ResearchGate. [Link]

  • Synthesis, Structural, Spectroscopic, Topological, NLO and Docking Analysis on 4-Ethoxy-3-Methoxy Benzaldehyde: experimental and Theoretical Approach. Taylor & Francis Online. [Link]

  • Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. MDPI. [Link]

  • Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • Green Chemistry Approach: Synthesis of Schiff Base Ligand Derived from 4-Hydroxy-3-Methoxybenzaldehyde and Glycine and its Cu (II), Zn (II) Complexes. International Journal of Research and Innovation in Applied Science. [Link]

  • SYNTHESIS, SPECTROSCOPIC AND MOLECULAR STUDIES OF LEAD(II) COMPLEXES OF SCHIFF BASES DERIVED FROM 4-METHOXYBENZALDEHYDE AND AMINO ACIDS. ResearchGate. [Link]

  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed Central. [Link]

  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. International Journal of Molecular and Cellular Medicine. [Link]

  • Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry. [Link]

  • Synthesis, Characterization and Anti-Microbial Studies of Metal(II) complexes with 4-methoxybenzaldehyde with p-anisidine. Global Journal of Pure and Applied Chemistry Research. [Link]

  • Synthesis, Characterization and Crystal structure of Chiral Schiff base compound (E). Universitatea "Politehnica" din Timisoara. [Link]

  • 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde. PubMed Central. [Link]

  • Preparation and Characterization of Novel Schiff Base Derived From 4- Nitro Benzaldehyde and Its Cytotoxic Activities. ResearchGate. [Link]

  • Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular. Cell Biochemistry and Biophysics. [Link]

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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with 4-(3-Methoxyphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Palladium-catalyzed cross-coupling reactions have become one of the most powerful and versatile tools in modern organic synthesis, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds.[1][2] This guide provides an in-depth technical overview and detailed protocols for reactions involving 4-(3-methoxyphenyl)benzaldehyde, a key structural motif in medicinal chemistry and materials science. We will explore the synthesis of this biaryl aldehyde via the Suzuki-Miyaura coupling and its subsequent modification using the Sonogashira coupling, with a focus on the mechanistic principles, optimization of reaction parameters, and practical experimental execution. The protocols herein are designed to be self-validating, explaining the causality behind experimental choices to ensure robust and reproducible outcomes.

Scientific Foundation: The Palladium Catalytic Cycle

The success of palladium-catalyzed cross-coupling reactions stems from a predictable and highly efficient catalytic cycle.[3][4] This cycle typically involves a palladium catalyst shuttling between its Pd(0) and Pd(II) oxidation states through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an organic electrophile (e.g., an aryl halide), forming a Pd(II) intermediate.[1][5]

  • Transmetalation: An organometallic nucleophile (e.g., an organoboron or organotin compound) transfers its organic group to the Pd(II) center, displacing the halide.[5][6]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[1][3]

The efficiency of each step is profoundly influenced by the choice of ligands, base, and solvent, which must be carefully selected to match the specific substrates.[2][7]

General_Catalytic_Cycle cluster_cycle Pd(0) / Pd(II) Catalytic Cycle Pd0 L₂Pd(0) PdII_A L₂Pd(II)(Ar¹)(X) Pd0->PdII_A Oxidative Addition (Ar¹-X) PdII_B L₂Pd(II)(Ar¹)(Ar²) PdII_A->PdII_B Transmetalation (Ar²-M) PdII_B->Pd0 Reductive Elimination (Ar¹-Ar²) Product Ar¹-Ar² Ar1X Ar¹-X Ar2M Ar²-M Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Charge Flask B 2. Inert Atmosphere A->B Seal with Septum C 3. Add Solvents & Reagents B->C Via Syringe D 4. Heat & Stir C->D E 5. Monitor Progress (TLC/GC-MS) D->E F 6. Cool & Quench E->F Upon Completion G 7. Liquid-Liquid Extraction F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I

Caption: Experimental workflow for Suzuki-Miyaura coupling.

  • Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 4-formylphenylboronic acid (1.2 mmol), Palladium(II) Acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (3.0 mmol).

  • Inerting the System: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent and Substrate Addition: Under a positive pressure of inert gas, add degassed toluene (10 mL) and degassed water (2 mL) via syringe. Finally, add 1-bromo-3-methoxybenzene (1.0 mmol) via syringe.

  • Reaction Execution: Lower the flask into a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-18 hours.

  • Workup: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Application II: Sonogashira Coupling with an Aldehyde-Bearing Aryl Halide

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between sp² and sp-hybridized carbon atoms, specifically coupling aryl/vinyl halides with terminal alkynes. [8][9]This reaction is invaluable for synthesizing arylalkynes and conjugated enynes. To demonstrate the utility and functional group tolerance of palladium catalysis on an aldehyde-bearing scaffold, we describe a protocol for coupling 4-iodobenzaldehyde with a terminal alkyne.

The Sonogashira reaction typically employs a dual-catalyst system: a palladium complex to facilitate the main cross-coupling cycle and a copper(I) co-catalyst (often CuI) to activate the alkyne. [8][10]

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Co-Catalyst Cycle Pd0 L₂Pd(0) PdII_A L₂Pd(II)(Ar)(I) Pd0->PdII_A Oxidative Addition (Ar-I) PdII_B L₂Pd(II)(Ar)(C≡CR) PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination (Ar-C≡CR) CuI CuI Cu_Acetylide Cu-C≡CR CuI->Cu_Acetylide Base, R-C≡C-H Cu_Acetylide->PdII_A Cu_Acetylide->CuI Transmetalation to Pd(II)

Caption: Catalytic cycles in a Sonogashira coupling reaction.

Key Considerations for the Sonogashira Protocol
  • Aryl Halide Reactivity: Aryl iodides are significantly more reactive than bromides or chlorides in Sonogashira couplings, often allowing for milder reaction conditions (lower temperatures, lower catalyst loadings). [8]* Catalyst System: A common and effective system is PdCl₂(PPh₃)₂ in combination with CuI. The phosphine ligands stabilize the palladium catalyst, while the copper salt generates a copper acetylide intermediate, which is key for the transmetalation step. [10]* Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used. It serves both to neutralize the HX acid formed during the reaction and to act as the solvent.

Tabulated Protocol Parameters
ParameterRecommended ConditionRationale
Aryl Halide 4-IodobenzaldehydeHighly reactive electrophile compatible with the aldehyde.
Alkyne 1-Ethynyl-3-methoxybenzeneNucleophilic coupling partner.
Palladium Catalyst PdCl₂(PPh₃)₂ (1-3 mol%)Pre-formed, air-stable Pd(II) complex that reduces in-situ.
Copper Co-catalyst CuI (2-5 mol%)Activates the terminal alkyne for efficient transmetalation. [8]
Base/Solvent Triethylamine (TEA) or THF/TEAAmine base is crucial for the catalytic cycle. [11]
Temperature Room Temperature to 60 °CMilder conditions are often sufficient for reactive aryl iodides.
Reaction Time 2-12 hoursMonitor by TLC or GC-MS for completion.
Step-by-Step Experimental Protocol
  • Reagent Preparation: To a dry Schlenk flask, add 4-iodobenzaldehyde (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Inerting the System: Seal the flask and establish an inert atmosphere by evacuating and backfilling with Argon or Nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (10 mL) via syringe, followed by 1-ethynyl-3-methoxybenzene (1.1 mmol).

  • Reaction Execution: Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Monitoring: Follow the disappearance of the 4-iodobenzaldehyde spot by TLC. The reaction is often complete in 2-6 hours.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the amine salts and catalyst residues, washing with ethyl acetate.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography (hexane/ethyl acetate) to obtain the desired 4-((3-methoxyphenyl)ethynyl)benzaldehyde.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Poor quality reagents/solvents.3. Insufficient temperature.4. Inappropriate ligand or base.1. Ensure thorough degassing of all solvents and maintain a strict inert atmosphere.<[12]br>2. Use anhydrous solvents and pure reagents.3. Incrementally increase the reaction temperature.4. Screen alternative ligands (e.g., RuPhos, XPhos) or bases (e.g., Cs₂CO₃ for Suzuki). [12]
Formation of Side Products 1. Homo-coupling of the boronic acid (Suzuki).2. Glaser coupling of the alkyne (Sonogashira).3. Aldehyde degradation/side reactions.1. Use a slight excess of the boronic acid; ensure slow addition if necessary.2. Ensure an oxygen-free environment as Glaser coupling is often oxygen-mediated.3. Use milder bases (K₃PO₄, K₂CO₃); avoid excessively high temperatures.
Difficulty in Purification 1. Residual palladium catalyst.2. Closely-eluting byproducts.1. Filter the crude product through a plug of silica or Celite before concentration.2. Optimize chromatography conditions (try different solvent systems).

References

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
  • Palladium catalyzed couplings.Organic Chemistry II - Lumen Learning.
  • Palladium-catalyzed cross-coupling reactions.Organic Chemistry II Class Notes - Fiveable.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.Nobel Prize Outreach.
  • Cross-Coupling Reactions Guide.MilliporeSigma.
  • Cross-coupling reaction.Wikipedia.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde.Benchchem.
  • Developing Ligands for Palladium(II)
  • Sonogashira coupling.Wikipedia.
  • Sonogashira Coupling.Chemistry LibreTexts.
  • Sonogashira Coupling.Organic Chemistry Portal.
  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.Chemical.AI.
  • Palladium c
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.PubMed Central.
  • Copper-free Sonogashira cross-coupling reactions: an overview.RSC Advances.
  • Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions.Chemical Science.
  • Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions.

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Application Note: Synthesis of 1-(3-Methoxyphenyl)-2-(4-methoxyphenyl)ethene via Wittig Reaction with 4-(3-Methoxyphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive experimental protocol for the synthesis of a stilbene derivative, specifically 1-(3-methoxyphenyl)-2-(4-methoxyphenyl)ethene, utilizing the Wittig reaction. The procedure outlines the olefination of 4-(3-Methoxyphenyl)benzaldehyde with a phosphorus ylide generated in situ from benzyltriphenylphosphonium chloride and sodium hydride. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering a detailed methodology that emphasizes procedural rationale, safety, and efficient purification to overcome common challenges associated with the Wittig reaction, such as the removal of the triphenylphosphine oxide byproduct.

Introduction and Scientific Background

The Wittig reaction, first reported by Georg Wittig in 1953, is a cornerstone of synthetic organic chemistry for the formation of carbon-carbon double bonds.[1] It provides a powerful and reliable method for converting aldehydes and ketones into alkenes. The reaction's significance lies in its high degree of regioselectivity, where the double bond is formed precisely at the location of the original carbonyl group, a level of control not easily achieved through classical elimination reactions.[2]

The core of the reaction involves a phosphorus ylide (a Wittig reagent), which is a neutral molecule with adjacent positive and negative charges.[3] This ylide acts as a potent carbon nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. The reaction proceeds through a cyclic intermediate, an oxaphosphetane, which subsequently collapses to form the desired alkene and triphenylphosphine oxide. The thermodynamic driving force for this transformation is the formation of the very strong and stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[4]

This protocol details the synthesis of a stilbene derivative, a class of compounds with significant interest due to their diverse biological activities and applications in materials science.[5][6] We will use this compound as the carbonyl component and benzyltriphenylphosphonium chloride as the precursor to the necessary phosphorus ylide.

Mechanism Overview

The overall process can be divided into two primary stages:

  • Ylide Formation: A strong base is required to deprotonate the α-carbon of the phosphonium salt, which is acidic due to the electron-withdrawing effect of the adjacent positively charged phosphorus atom. In this protocol, we utilize sodium hydride (NaH), a powerful, non-nucleophilic base, to generate the benzylidenetriphenylphosphorane ylide from benzyltriphenylphosphonium chloride.[7]

  • Olefin Formation: The generated ylide reacts with the aldehyde via a nucleophilic attack on the carbonyl carbon. This leads to a betaine intermediate which rapidly forms a four-membered oxaphosphetane ring. This ring is unstable and collapses in a concerted fashion to yield the alkene and triphenylphosphine oxide.[8]

Materials and Reagents

Proper preparation and handling of all materials are critical for the success and safety of the experiment. All reagents should be of high purity. Anhydrous solvents are essential, as the base used is highly water-reactive.

Reagent/MaterialFormulaM.W. ( g/mol )CAS No.Key Properties & Hazards
This compoundC₁₄H₁₂O₂212.24209863-09-2Solid.[9]
Benzyltriphenylphosphonium chlorideC₂₅H₂₂ClP388.871100-88-5Solid. Fatal if swallowed or inhaled. Causes serious eye damage. Hygroscopic.[4][8][10]
Sodium Hydride (60% dispersion in oil)NaH24.007646-69-7Solid. Flammable. Reacts with water to release flammable hydrogen gas. Corrosive.[11]
Tetrahydrofuran (THF), AnhydrousC₄H₈O72.11109-99-9Liquid. Highly flammable. Can form explosive peroxides. Irritant.[12][13]
Diethyl Ether, Anhydrous(C₂H₅)₂O74.1260-29-7Liquid. Extremely flammable. Can form explosive peroxides.
HexanesC₆H₁₄86.18110-54-3Liquid. Highly flammable. Neurotoxin.
Saturated Ammonium Chloride (aq.)NH₄Cl53.4912125-02-9Aqueous solution.
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Solid. Desiccant.
Silica Gel (for chromatography)SiO₂60.087631-86-9Solid. Respiratory irritant.

Health and Safety Precautions

This procedure involves hazardous materials and must be performed in a certified chemical fume hood.

  • Sodium Hydride (NaH): Extremely reactive with water and alcohols, producing flammable hydrogen gas which can ignite spontaneously.[7][14] It is a corrosive solid. Handle the 60% dispersion in mineral oil with care. Use an inert atmosphere (Nitrogen or Argon) for all transfers and reactions.[15] Class D fire extinguishers (e.g., sand, Met-L-X®) must be available. Do NOT use water or CO₂ extinguishers.

  • Benzyltriphenylphosphonium chloride: Highly toxic and an irritant.[4][8][16] Avoid inhalation of dust and skin/eye contact. Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[17]

  • Anhydrous Solvents (THF, Diethyl Ether): Highly flammable and can form explosive peroxides upon exposure to air and light.[13] Use from sealed, new containers or freshly distilled from a suitable drying agent. Ground all equipment to prevent static discharge.

  • Work-up: The reaction quench with aqueous solution should be performed slowly and carefully, especially if excess NaH is suspected, as it will generate hydrogen gas.

Experimental Workflow

The following diagram outlines the complete experimental procedure from reagent preparation to product isolation.

Wittig_Workflow cluster_0 Part A: Ylide Preparation cluster_1 Part B: Wittig Reaction cluster_2 Part C: Work-up & Purification A1 Dry glassware under flame or in oven A2 Add NaH (60% dispersion) to flask A1->A2 A3 Wash NaH with anhydrous hexanes (x3) A2->A3 A4 Add anhydrous THF under N₂ atmosphere A3->A4 A5 Add benzyltriphenylphosphonium chloride A4->A5 A6 Stir at room temp for 1 hr (Ylide forms - deep orange/red color) A5->A6 B1 Cool ylide solution to 0 °C (ice bath) A6->B1 B3 Add aldehyde solution dropwise to ylide B1->B3 B2 Dissolve this compound in anhydrous THF B2->B3 B4 Warm to room temperature and stir for 3-4 hrs B3->B4 B5 Monitor reaction by TLC B4->B5 C1 Quench reaction carefully with sat. aq. NH₄Cl B5->C1 C2 Transfer to separatory funnel, add diethyl ether & water C1->C2 C3 Separate layers, extract aqueous phase with ether C2->C3 C4 Combine organic layers, wash with brine, dry over MgSO₄ C3->C4 C5 Concentrate under reduced pressure C4->C5 C6 Purify via flash chromatography (silica gel) or filtration through a silica plug C5->C6 C7 Isolate and characterize final product C6->C7

Caption: Experimental workflow for the Wittig synthesis.

Detailed Experimental Protocols

Protocol 1: Preparation of the Phosphorus Ylide

Causality: This step generates the nucleophilic Wittig reagent. Anhydrous and inert conditions are paramount because both the NaH base and the resulting ylide are highly reactive towards water and oxygen.[7] Washing the NaH dispersion removes the protective mineral oil, increasing its reactivity.

  • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet adapter, and a rubber septum. Flame-dry the glassware under a stream of nitrogen or oven-dry it at 120 °C for several hours and allow to cool under nitrogen.

  • Weigh 1.2 equivalents of sodium hydride (60% dispersion in mineral oil) and add it to the flask against a positive pressure of nitrogen.

  • Under the nitrogen atmosphere, add anhydrous hexanes via syringe to suspend the NaH. Stir for 2-3 minutes, then stop stirring and allow the NaH to settle. Carefully remove the hexane supernatant via cannula or a syringe. Repeat this washing step two more times to remove the mineral oil.

  • After the final wash, add a sufficient volume of anhydrous THF to create a stirrable suspension (approx. 0.2-0.4 M concentration based on the phosphonium salt).

  • In a separate flask, weigh 1.1 equivalents of benzyltriphenylphosphonium chloride. Add this solid portion-wise to the stirred NaH/THF suspension at room temperature through the side neck of the flask.

  • Rinse the flask that contained the phosphonium salt with a small amount of anhydrous THF and add it to the reaction mixture.

  • Stir the resulting mixture at room temperature for 1 hour. A characteristic deep orange or reddish color indicates the formation of the ylide.

Protocol 2: The Wittig Reaction

Causality: The aldehyde is added dropwise at 0 °C to control the initial exothermic reaction. Monitoring by Thin Layer Chromatography (TLC) is crucial to determine the point of completion, preventing degradation from prolonged reaction times.

  • Cool the ylide solution prepared in Protocol 1 to 0 °C using an ice-water bath.

  • Dissolve 1.0 equivalent of this compound in a minimal amount of anhydrous THF in a separate dry flask under nitrogen.

  • Using a syringe, add the aldehyde solution dropwise to the cold, stirred ylide solution over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Continue stirring for 3-4 hours or until TLC analysis indicates the complete consumption of the starting aldehyde. (Typical eluent: 95:5 Hexanes:Ethyl Acetate).

Protocol 3: Work-up and Purification

Causality: The primary challenge in a Wittig reaction work-up is the separation of the desired alkene from the triphenylphosphine oxide (TPPO) byproduct. TPPO is a polar, crystalline solid with low solubility in non-polar solvents like hexanes.[18] This protocol uses a silica plug filtration, a rapid chromatographic method that exploits this polarity difference. The non-polar alkene product passes through the plug with a non-polar eluent, while the polar TPPO is retained on the silica.[3][5][19]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Dilute with diethyl ether and deionized water.

  • Separate the layers. Extract the aqueous layer twice more with diethyl ether.

  • Combine all organic layers, wash with brine (saturated aqueous NaCl), and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a crude solid/oil.

  • Purification:

    • Suspend the crude residue in a minimal volume of diethyl ether or dichloromethane.

    • Prepare a short plug of silica gel in a fritted funnel or a wide column.

    • Add the crude product suspension to the top of the silica plug.

    • Elute the product using a non-polar solvent system (e.g., hexanes or a 98:2 mixture of hexanes:diethyl ether). The less polar alkene will elute while the more polar triphenylphosphine oxide will remain adsorbed to the silica.[5]

    • Collect the fractions containing the product (monitor by TLC) and concentrate under reduced pressure to yield the purified stilbene derivative.

Characterization

The final product should be characterized to confirm its structure and purity. The stilbene product can exist as both (E) and (Z) isomers.

  • ¹H NMR: The vinylic protons are characteristic. For (E)-stilbenes, these protons typically appear as a singlet or a doublet with a large coupling constant (J ≈ 12-18 Hz) around 7.1 ppm.[2][20] For (Z)-stilbenes, these protons are shifted upfield and have a smaller coupling constant (J ≈ 6-12 Hz) around 6.6 ppm.[21] The aromatic and methoxy protons should also be assigned.

  • ¹³C NMR: The spectra will show signals for the sp² carbons of the alkene and the aromatic rings, as well as the methoxy carbon.[22]

  • FT-IR: Look for characteristic peaks for C=C stretching (alkene) around 1600 cm⁻¹ and C-H out-of-plane bending for the specific alkene geometry (trans ~965 cm⁻¹, cis ~700 cm⁻¹).

  • Mass Spectrometry: To confirm the molecular weight of the product.

Mechanistic Diagram

Wittig_Mechanism Phosphonium Ph₃P⁺-CH₂-Ph (Benzyltriphenylphosphonium) Ylide Ph₃P=CH-Ph (Phosphorus Ylide) Phosphonium->Ylide Deprotonation Base NaH (Sodium Hydride) Aldehyde Ar-CHO (this compound) Oxaphosphetane [Oxaphosphetane Intermediate] Ylide->Oxaphosphetane [2+2] Cycloaddition Alkene Ar-CH=CH-Ph (Stilbene Derivative) Oxaphosphetane->Alkene Ring Collapse TPPO Ph₃P=O (Triphenylphosphine Oxide) Oxaphosphetane->TPPO

Caption: The Wittig reaction mechanism.

References

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

  • The Organic Synthesis Archive. (n.d.). Tetrahydrofuran (THF). [Link]

  • Material Safety Data Sheet Benzyltriphenylphosphonium chloride, 98%. (n.d.). Acros Organics. [Link]

  • Wikipedia. (n.d.). Tetrahydrofuran. [Link]

  • Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. [Link]

  • Becker, H. D. (1983). Synthesis of Stilbenes. Refubium - Freie Universität Berlin. [Link]

  • chemeurope.com. (n.d.). Tetrahydrofuran. [Link]

  • ACS Publications. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. [Link]

  • Organic Process Research & Development. (n.d.). The Safe Use of Sodium Hydride On Scale. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Triphenylphosphine Oxide. [Link]

  • ACS Publications - Organic Process Research & Development. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. [Link]

  • UC Center for Laboratory Safety. (2012). Sodium Hydride - Standard Operating Procedure. [Link]

  • Refubium - Freie Universität Berlin. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. [Link]

  • ACS Publications. (2020). 13C NMR and LC-MS Profiling of Stilbenes from Elicited Grapevine Hairy Root Cultures. [Link]

  • Alkali Metals Ltd. (n.d.). MSDS for SODIUM HYDRIDE. [Link]

  • Chemistry LibreTexts. (2020). 20.4: The Wittig reaction. [Link]

  • ResearchGate. (2020). Breaking the bottleneck: Stilbene as a model compound for optimizing 6π e- photocyclization efficiency. [Link]

  • Journal of Chemical Education. (2019). Benchtop NMR Spectroscopy and Spectral Analysis of the cis- and trans-stilbene Products of the Wittig Reaction. [Link]

  • MDPI. (2023). Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. [Link]

  • ACS Publications. (1962). The Preparation of cis-4-Nitro-4'-methoxystilbene via the Wittig Reaction. [Link]

  • Organic Reactions. (n.d.). The Wittig Reaction. [Link]

Sources

Application Note: 4-(3-Methoxyphenyl)benzaldehyde in the Synthesis of Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 3-Methoxyphenyl Moiety in Fluorescent Probe Design

In the landscape of fluorescent probe development, the selection of foundational scaffolds is paramount to achieving desired photophysical properties and sensing capabilities. 4-(3-Methoxyphenyl)benzaldehyde emerges as a particularly strategic starting material due to the unique electronic influence of the meta-positioned methoxy group. Unlike ortho- or para-substituents which exert strong resonance effects, the m-methoxy group primarily contributes an inductive electron-donating effect. This nuanced electronic modulation allows for the fine-tuning of the frontier molecular orbitals of the resulting fluorophore, often leading to desirable characteristics such as large Stokes shifts and sensitivity to the local microenvironment. This application note provides a comprehensive guide to the synthesis and application of fluorescent probes derived from this compound, with a focus on Schiff base condensation as a versatile and efficient synthetic route.

Core Principles: Leveraging Schiff Base Chemistry for Fluorescent Chemosensors

The condensation of an aldehyde with a primary amine to form a Schiff base (imine) is a robust and high-yielding reaction, making it an ideal strategy for the synthesis of fluorescent probes.[1] The resulting C=N bond is often part of an extended π-conjugated system, which is fundamental to the molecule's fluorescence. Furthermore, the lone pair of electrons on the imine nitrogen can participate in photoinduced electron transfer (PET), a process that often quenches fluorescence in the free ligand.[2]

Upon coordination of the Schiff base to a target analyte, such as a metal ion, the lone pair on the nitrogen becomes engaged in the coordinate bond. This inhibits the PET process, leading to a "turn-on" fluorescence response. Additionally, the chelation event can increase the rigidity of the molecular structure, which restricts non-radiative decay pathways and further enhances fluorescence emission.[2] The general principle of this chelation-enhanced fluorescence (CHEF) is a cornerstone of fluorescent probe design.

Featured Application: A "Turn-On" Fluorescent Probe for Aluminum (Al³⁺) Detection

To illustrate the practical application of this compound, we present a detailed protocol for the synthesis of a Schiff base fluorescent probe designed for the selective detection of aluminum ions (Al³⁺). Elevated levels of Al³⁺ in biological and environmental systems are associated with various health disorders and ecological imbalances, making its sensitive and selective detection a significant analytical challenge.[2][3][4][5][6][7][8]

Synthesis Workflow

The synthesis of the target fluorescent probe, herein designated as MPB-APM (from M ethoxyphenylb enzaldehyde and A minop henol M oiety), is achieved through a straightforward one-pot condensation reaction.

Synthesis_Workflow reagent1 This compound reaction_step Reflux, 2-4h reagent1->reaction_step reagent2 2-Amino-5-methylphenol reagent2->reaction_step solvent Ethanol solvent->reaction_step Solvent catalyst Glacial Acetic Acid (cat.) catalyst->reaction_step Catalyst purification Recrystallization reaction_step->purification product MPB-APM Fluorescent Probe purification->product

Caption: Synthetic workflow for the MPB-APM fluorescent probe.

Detailed Synthesis Protocol: MPB-APM

Materials and Reagents:

  • This compound (1 equivalent)

  • 2-Amino-5-methylphenol (1 equivalent)

  • Absolute Ethanol (reaction solvent)

  • Glacial Acetic Acid (catalytic amount)

  • Standard reflux apparatus with magnetic stirring

  • Thin Layer Chromatography (TLC) supplies

  • Recrystallization solvents (e.g., ethanol/water)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.

  • Addition of Amine: To this solution, add 2-Amino-5-methylphenol (1.0 eq).

  • Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the aldehyde carbon.

  • Reflux: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials. Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure MPB-APM probe.

  • Characterization: Confirm the structure and purity of the synthesized probe using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Photophysical Properties and Sensing Mechanism

The MPB-APM probe is expected to exhibit weak fluorescence in its free form due to the quenching effect of PET from the imine nitrogen. Upon the addition of Al³⁺, a significant enhancement in fluorescence intensity is anticipated.

PropertyExpected Value
Excitation Wavelength (λex)~370-400 nm
Emission Wavelength (λem)~450-500 nm
Stokes Shift> 80 nm
Quantum Yield (Φ) - Free< 0.05
Quantum Yield (Φ) - +Al³⁺> 0.30
Detection Limit for Al³⁺Low micromolar range

The sensing mechanism involves the chelation of Al³⁺ by the imine nitrogen and the hydroxyl group of the phenol moiety. This coordination inhibits both PET and C=N isomerization, leading to a "turn-on" fluorescent signal. The 1:1 binding stoichiometry can be confirmed using Job's plot analysis.

Sensing_Mechanism cluster_free Free Probe (Weak Fluorescence) cluster_bound Probe-Al³⁺ Complex (Strong Fluorescence) probe_free MPB-APM Probe pet Photoinduced Electron Transfer (PET) probe_free->pet Quenching cn_iso C=N Isomerization probe_free->cn_iso Non-radiative decay probe_bound MPB-APM-Al³⁺ Complex probe_free->probe_bound + Al³⁺ chelation Chelation Enhanced Fluorescence (CHEF) probe_bound->chelation Emission al3_ion Al³⁺

Caption: Proposed "turn-on" fluorescence sensing mechanism for Al³⁺.

Protocol: Fluorescence Titration for Al³⁺ Detection

Materials and Equipment:

  • Stock solution of MPB-APM probe in a suitable solvent (e.g., DMSO or ethanol).

  • Stock solution of Al³⁺ (e.g., from Al(NO₃)₃·9H₂O) in deionized water.

  • Buffer solution (e.g., HEPES or Tris-HCl, pH ~7.4).

  • Fluorometer.

  • Quartz cuvettes.

Procedure:

  • Preparation of Test Solutions: Prepare a series of solutions containing a fixed concentration of the MPB-APM probe (e.g., 10 µM) in the buffer solution.

  • Addition of Al³⁺: To each solution, add increasing concentrations of the Al³⁺ stock solution.

  • Incubation: Allow the solutions to incubate for a short period (e.g., 5-10 minutes) to ensure complete complexation.

  • Fluorescence Measurement: Record the fluorescence emission spectra of each solution at the predetermined excitation wavelength.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of Al³⁺. This titration curve can be used to determine the detection limit and binding constant.

Conclusion and Future Perspectives

This compound serves as an excellent and versatile platform for the synthesis of novel fluorescent probes. The straightforward Schiff base condensation allows for the facile incorporation of various functionalities to tune the probe's selectivity and photophysical properties. The resulting probes, exemplified by the MPB-APM sensor for Al³⁺, demonstrate the potential for high sensitivity and a clear "turn-on" fluorescence response. Future work could explore the derivatization of the amine component to target other biologically and environmentally important analytes, further expanding the utility of this valuable synthetic building block.

References

  • A Significant Fluorescence Turn-On Probe for the Recognition of Al 3+ and Its Application. Molecules. [Link]

  • A new multifunctional Schiff base as a fluorescence sensor for Al3+ and a colorimetric sensor for CN− in aqueous media: an application to bioimaging. Dalton Transactions. [Link]

  • Asymmetric Schiff base-based colorimetric and fluorescent sensor for Al3+ detection in real samples and live-cell bioimaging. RSC Advances. [Link]

  • Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions. Molecules. [Link]

  • Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions. National Institutes of Health. [Link]

  • Fluorescent schiff base probes for sequential detection of Al3+ and F- and cell imaging applications. PubMed. [Link]

  • A New “Turn-On” Fluorescence Probe for Al3+ Detection and Application Exploring in Living Cell and Real Samples. Molecules. [Link]

  • Synthesis and Fluorescence properties of Schiff bases of 4-hydroxy- 3-methoxy-5-nitrobenzaldehyde. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-(3-Methoxyphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast majority of pharmaceuticals and biologically active molecules incorporating these cyclic structures.[1][2] Their prevalence stems from the diverse three-dimensional arrangements and electronic properties conferred by the inclusion of heteroatoms, which allow for precise interactions with biological targets. The strategic synthesis of novel heterocyclic scaffolds is therefore a cornerstone of modern drug discovery.[3][4]

4-(3-Methoxyphenyl)benzaldehyde is a versatile and readily accessible starting material for the construction of a variety of heterocyclic systems. Its bifunctional nature, possessing both an aldehyde group for condensation reactions and a methoxy-substituted biphenyl framework, allows for the generation of complex molecules with potential pharmacological relevance. The methoxy group can influence the electronic properties and metabolic stability of the final compounds, while the biphenyl moiety can provide a rigid scaffold for orienting other functional groups.

This comprehensive guide provides detailed application notes and protocols for the synthesis of three distinct classes of heterocyclic compounds from this compound: 3,4-Dihydropyrimidin-2(1H)-ones via the Biginelli reaction, 1,4-Dihydropyridines via the Hantzsch synthesis, and Thiazolidin-4-ones via a two-step Schiff base formation and cyclization. These protocols are designed to be self-validating, with explanations of the underlying chemical principles and experimental choices to ensure reproducibility and success.

Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via the Biginelli Reaction

The Biginelli reaction is a one-pot, three-component synthesis that provides access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[5] The reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.[6]

Mechanistic Rationale

The mechanism of the Biginelli reaction has been the subject of extensive study, with three main proposed pathways: the iminium, enamine, and Knoevenagel routes.[7][8] The most widely accepted mechanism, the iminium pathway, is initiated by the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization via intramolecular nucleophilic attack of the urea nitrogen onto the ester carbonyl, followed by dehydration, affords the final dihydropyrimidinone product.[9][10] The use of an acid catalyst is crucial for activating the aldehyde and facilitating the dehydration steps.

Figure 1: Simplified mechanism of the Biginelli reaction.
Experimental Protocol

This protocol describes a solvent-free, microwave-assisted synthesis of ethyl 4-(4-(3-methoxyphenyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Microwave irradiation often leads to shorter reaction times and higher yields compared to conventional heating.[11]

Materials:

  • This compound

  • Ethyl acetoacetate

  • Urea

  • p-Toluenesulfonic acid (p-TSA)

  • Ethanol

  • Microwave reactor

Procedure:

  • In a 10 mL microwave reaction vial, combine this compound (1.0 mmol, 212 mg), ethyl acetoacetate (1.2 mmol, 156 mg), urea (1.5 mmol, 90 mg), and p-toluenesulfonic acid (0.1 mmol, 17 mg).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100 °C for 10-15 minutes. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (7:3) as the eluent.

  • After completion of the reaction, cool the vial to room temperature.

  • Add 5 mL of cold water to the reaction mixture and stir vigorously. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 5 mL).

  • Recrystallize the crude product from hot ethanol to obtain pure ethyl 4-(4-(3-methoxyphenyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate as a white or pale yellow solid.

ParameterValue
Reactants This compound, Ethyl acetoacetate, Urea
Catalyst p-Toluenesulfonic acid (p-TSA)
Solvent Solvent-free
Temperature 100 °C
Time 10-15 minutes
Typical Yield 85-95%

Synthesis of 1,4-Dihydropyridines via Hantzsch Synthesis

The Hantzsch pyridine synthesis is a classic multi-component reaction that produces 1,4-dihydropyridine derivatives.[11] These compounds are of significant interest in medicinal chemistry, with many approved drugs for the treatment of cardiovascular diseases belonging to this class. The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, such as ammonia or ammonium acetate.[12]

Mechanistic Rationale

The Hantzsch synthesis proceeds through a series of condensation and addition reactions. One molecule of the β-ketoester reacts with the aldehyde in a Knoevenagel condensation to form an α,β-unsaturated carbonyl compound. A second molecule of the β-ketoester reacts with ammonia to form an enamine. The reaction culminates in a Michael addition of the enamine to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration to yield the 1,4-dihydropyridine ring.[13]

Figure 2: Simplified mechanism of the Hantzsch pyridine synthesis.
Experimental Protocol

This protocol is adapted from a procedure for the synthesis of a closely related methoxy-substituted dihydropyridine and is expected to provide good yields for the target compound.[13]

Materials:

  • This compound

  • Methyl 3-aminocrotonate

  • Isopropanol (i-PrOH)

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (0.1 mol, 21.2 g) in isopropanol (50 mL).

  • Add methyl 3-aminocrotonate (0.2 mol, 23.0 g) to the solution at once.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (eluent: hexane/ethyl acetate, 7:3).

  • After the reaction is complete, cool the mixture to room temperature. The product will crystallize out of the solution.

  • Collect the crystals by vacuum filtration and wash them with cold isopropanol (3 x 20 mL).

  • Dry the product in a vacuum oven to a constant weight to obtain 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(4-(3-methoxyphenyl)phenyl)-1,4-dihydropyridine.

ParameterValue
Reactants This compound, Methyl 3-aminocrotonate
Solvent Isopropanol (i-PrOH)
Temperature Reflux
Time 4-6 hours
Typical Yield 70-85%

Synthesis of Thiazolidin-4-ones via Schiff Base Formation and Cyclization

Thiazolidin-4-ones are a class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. They are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticonvulsant properties.[14] The synthesis of 2,3-disubstituted thiazolidin-4-ones from aldehydes is typically a two-step process.

Mechanistic Rationale

Step 1: Schiff Base Formation: The synthesis begins with the acid-catalyzed condensation of this compound with a primary amine to form an imine, also known as a Schiff base. The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by the amine. Subsequent dehydration yields the stable imine.

Step 2: Thiazolidin-4-one Ring Formation: The formed Schiff base then undergoes a cyclocondensation reaction with a compound containing a thiol and a carboxylic acid group, most commonly thioglycolic acid. The reaction is believed to proceed via nucleophilic attack of the thiol sulfur on the imine carbon, followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon of the thioglycolic acid, leading to the formation of the five-membered ring after dehydration.[13]

Figure 3: Simplified two-step synthesis of thiazolidin-4-ones.
Experimental Protocol

This protocol provides a general method for the synthesis of a 2,3-disubstituted thiazolidin-4-one from this compound.

Part A: Synthesis of the Schiff Base

Materials:

  • This compound

  • Aniline (or other primary amine)

  • Ethanol

  • Glacial acetic acid

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (10 mmol, 2.12 g) in 20 mL of ethanol.

  • Add aniline (10 mmol, 0.93 g) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-3 hours. Monitor the reaction by TLC (eluent: hexane/ethyl acetate, 8:2).

  • After completion, cool the reaction mixture in an ice bath. The Schiff base will precipitate.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry to obtain the crude Schiff base. Recrystallization from ethanol can be performed for further purification if necessary.

Part B: Synthesis of the Thiazolidin-4-one

Materials:

  • Schiff base from Part A

  • Thioglycolic acid

  • Dry benzene or toluene

  • Anhydrous zinc chloride (ZnCl₂, optional catalyst)

Procedure:

  • In a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the Schiff base (10 mmol) in 50 mL of dry benzene or toluene.

  • Add thioglycolic acid (12 mmol, 1.1 g) to the solution. A catalytic amount of anhydrous zinc chloride can be added to facilitate the reaction.

  • Reflux the mixture for 8-12 hours, collecting the water that is formed in the Dean-Stark trap.

  • Monitor the reaction by TLC. Once the starting Schiff base is consumed, cool the reaction mixture to room temperature.

  • Wash the organic solution with a saturated sodium bicarbonate solution (2 x 20 mL) to remove unreacted thioglycolic acid, followed by washing with water (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure thiazolidin-4-one.

ParameterValue
Reactants (Part A) This compound, Aniline
Reactants (Part B) Schiff base, Thioglycolic acid
Solvent (Part A) Ethanol
Solvent (Part B) Dry benzene or toluene
Time (Part A) 2-3 hours
Time (Part B) 8-12 hours
Typical Yield 75-90% over two steps

Conclusion

The protocols detailed in this guide demonstrate the utility of this compound as a versatile starting material for the synthesis of diverse and medicinally relevant heterocyclic compounds. The Biginelli reaction, Hantzsch synthesis, and the two-step formation of thiazolidin-4-ones represent robust and reproducible methods for generating libraries of compounds for further investigation in drug discovery and development programs. By understanding the underlying mechanisms and carefully controlling the reaction parameters, researchers can efficiently access these valuable heterocyclic scaffolds.

References

  • Abdellatif, K. R. A., Fadaly, W. A. A., & Kamel, G. M. (2018). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 23(7), 1733. [Link]

  • Alvim, H. G. O., Pinheiro, D. L. J., Carvalho-Silva, V. H., Fioramonte, M., Gozzo, F. C., da Silva, W. A., Amarante, G. W., & Neto, B. A. D. (2018). Combined Role of the Asymmetric Counteranion-Directed Catalysis (ACDC) and Ionic Liquid Effect for the Enantioselective Biginelli Multicomponent Reaction. The Journal of Organic Chemistry, 83(19), 12143–12153. [Link]

  • Bakeer, W., & Abdel-Motaal, S. M. (2020). A Review on 3, 4-dihydropyrimidinone Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 62(2), 58-66. [Link]

  • Biginelli Reaction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Ilfahmi, Y. A., & Fadlan, A. (2023). DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION. Jurnal Kimia Riset, 8(2), 124-130. [Link]

  • Ilfahmi, Y. A., & Fadlan, A. (2023). different routes for the synthesis of benzaldehyde-based dihydropyimidinones via biginelli reaction. ResearchGate. [Link]

  • Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201-7204. [Link]

  • Magedov, I. V., Manpadi, M., Van Slambrouck, S., Steelant, W. F. A., Rozhkova, E., Przheval'skii, N. M., Rogelj, S., & Kornienko, A. (2007). Discovery and Investigation of Antiproliferative and Apoptosis-Inducing Properties of New Heterocyclic Podophyllotoxin Analogues Accessible by a One-Step Multicomponent Synthesis. Journal of Medicinal Chemistry, 50(22), 5183–5192. [Link]

  • Sahu, J. K., Ganguly, S., & Kaushik, A. (2013). Hantzsch reaction: A greener and sustainable approach to 1,4-dihydropyridines using non-commercial β-ketoesters. Journal of Chemical and Pharmaceutical Research, 5(12), 1201-1207. [Link]

  • Synthesis of Thiazolidine Derivatives from Schiff bases and study their as Antibacterial Effect. (2025). Journal of Biomedicine and Biochemistry. [Link]

  • Synthesis and Characterization of Some 4- Substituted Thiazolidinone Derivatives. (n.d.). Impactfactor.org. Retrieved from [Link]

  • The Use of Heterocycles as Important Structures in Medicinal Chemistry. (2019). The Aquila Digital Community. [Link]

  • Wikipedia contributors. (2024, October 29). Hantzsch pyridine synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Wikipedia contributors. (2024, November 13). Biginelli reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

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Topic: A Scalable and Efficient Protocol for the Kilogram-Scale Synthesis of 4-(3-Methoxyphenyl)benzaldehyde via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3-Methoxyphenyl)benzaldehyde is a pivotal biaryl building block in the synthesis of various high-value molecules, including active pharmaceutical ingredients (APIs) and advanced materials. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for its construction due to its high functional group tolerance, mild reaction conditions, and amenability to large-scale production.[1][2][3] This application note provides a comprehensive, field-proven protocol for the synthesis of this compound on a kilogram scale. We delve into the strategic selection of reagents and catalysts, offer a detailed step-by-step workflow, and discuss critical process parameters and safety considerations essential for successful scale-up. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the process effectively.

Introduction and Strategic Rationale

The synthesis of biaryl structures is a cornerstone of modern medicinal and materials chemistry. The target molecule, this compound, combines a methoxy-substituted phenyl ring with a benzaldehyde moiety, making it a versatile intermediate. The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, is the chosen strategy for this synthesis.[3] It involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[4]

For the large-scale synthesis of this compound, we selected 3-bromoanisole and 4-formylphenylboronic acid as coupling partners. This choice is predicated on several key factors:

  • Commercial Availability and Cost: Both starting materials are readily available in bulk from commercial suppliers, which is a critical consideration for industrial-scale manufacturing.

  • Reaction Efficiency: The electron-rich nature of 3-bromoanisole and the activated position of the formyl group on the boronic acid contribute to a highly efficient and selective coupling process.

  • Process Robustness: The Suzuki-Miyaura coupling is well-documented and known for its robustness, tolerating a wide range of functional groups and reaction conditions, which simplifies process development and scale-up.[1][2]

The primary challenge in scaling this reaction lies in ensuring consistent yield and purity, managing reaction exotherms, and effectively removing the palladium catalyst to meet the stringent purity requirements of the pharmaceutical industry.[5][6]

Reaction Scheme and Catalytic Cycle

The overall transformation is depicted below:

Scheme 1: Suzuki-Miyaura Coupling for the Synthesis of this compound

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex trans-Ar¹Pd(II)(X)L₂ OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal Ar1_Pd_Ar2 trans-Ar¹Pd(II)(Ar²)L₂ Transmetal->Ar1_Pd_Ar2 RedElim Reductive Elimination Ar1_Pd_Ar2->RedElim RedElim->Pd0 Product Ar¹-Ar² RedElim->Product Ar1X Ar¹-X Ar1X->OxAdd 3-Bromoanisole Boronic Ar²-B(OR)₂ Boronic->Transmetal 4-Formylphenyl- boronic acid Base Base (e.g., K₂CO₃) Base->Transmetal

Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle

The cycle begins with the oxidative addition of 3-bromoanisole to the active Pd(0) catalyst. This is followed by transmetalation with the boronic acid, a step facilitated by a base, which activates the organoboron species.[7] The final step is reductive elimination, which forms the desired C-C bond, yielding the product and regenerating the Pd(0) catalyst.[8]

Detailed Kilogram-Scale Synthesis Protocol

This protocol is designed for a target scale of ~1.5 kg of the final product. All operations should be conducted in a well-ventilated fume hood or a designated manufacturing bay with appropriate personal protective equipment (PPE).

3.1. Equipment

  • 50 L glass-lined or stainless-steel reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen/argon inlet.

  • Heating/cooling mantle or jacketed system for temperature control.

  • 20 L Büchner funnel and vacuum flask for filtration.

  • Vacuum oven for drying.

3.2. Reagents and Materials

Reagent/MaterialCAS NumberMolar Mass ( g/mol )QuantityMolesMolar Eq.
3-Bromoanisole585-70-6187.041.00 kg5.351.0
4-Formylphenylboronic acid87199-17-5149.960.88 kg5.871.1
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.505.0 g0.0220.0042
Tricyclohexylphosphine (PCy₃)2622-14-2280.4213.5 g0.0480.009
Potassium Carbonate (K₂CO₃)584-08-7138.212.22 kg16.053.0
Toluene108-88-392.1415 L--
Deionized Water7732-18-518.025 L--
L-Cysteine (for workup)52-90-4121.1650 g--
Ethyl Acetate (for workup)141-78-688.1110 L--
Brine (Saturated NaCl solution)--5 L--

3.3. Experimental Workflow

Fig. 2: Large-Scale Synthesis Workflow

3.4. Step-by-Step Procedure

  • Reactor Preparation: Ensure the 50 L reactor is clean, dry, and inerted by purging with nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.

  • Solvent Charging and Degassing: Charge toluene (15 L) and deionized water (5 L) into the reactor. Begin stirring and sparge the mixture with nitrogen for 30-45 minutes to remove dissolved oxygen.

  • Reagent Addition: Add potassium carbonate (2.22 kg), 4-formylphenylboronic acid (0.88 kg), and 3-bromoanisole (1.00 kg) to the reactor.

  • Catalyst Preparation and Addition: In a separate, dry, and inerted flask, prepare a slurry of Pd(OAc)₂ (5.0 g) and PCy₃ (13.5 g) in 100 mL of degassed toluene. Once the main reactor contents reach 40°C, transfer the catalyst slurry into the reactor via a cannula or pressure-equalizing dropping funnel.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 85-90°C). The mixture will typically turn dark brown or black.

  • Monitoring: Monitor the reaction progress by taking aliquots every hour and analyzing them by HPLC or TLC to check for the disappearance of 3-bromoanisole. The reaction is typically complete within 4-6 hours.

  • Work-up - Cooling and Phase Separation: Once the reaction is complete, cool the mixture to 40-50°C. Stop the stirrer and allow the layers to separate. Drain and discard the lower aqueous layer.

  • Palladium Scavenging: Add 5 L of a freshly prepared 1% w/v aqueous solution of L-cysteine to the reactor. Stir vigorously at 40-50°C for 1-2 hours. The L-cysteine acts as a scavenger to chelate and remove residual palladium.[5] Separate and discard the aqueous layer.

  • Washing: Wash the organic layer sequentially with deionized water (1 x 5 L) and brine (1 x 5 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.

  • Purification: Add 3 L of toluene to the crude product and heat to dissolve. Slowly add 6 L of heptane while stirring. Cool the mixture slowly to 0-5°C to induce crystallization.

  • Isolation and Drying: Collect the crystalline product by vacuum filtration, wash the filter cake with cold heptane (2 x 1 L), and dry in a vacuum oven at 50°C to a constant weight.

Expected Results and Data

ParameterValueNotes
Scale (Limiting Reagent) 1.00 kg (5.35 mol) 3-Bromoanisole
Isolated Yield 1.02 - 1.12 kg (90-98%)Yield is calculated based on the limiting reagent.
Product Purity (HPLC) >99.5%High purity is achieved after recrystallization.
Appearance Off-white to pale yellow solid
Melting Point 103-106 °CConsistent with literature values.[9]
Reaction Time 4-6 hoursTime to completion at reflux temperature.
Residual Palladium (ICP-MS) <10 ppmDemonstrates effective removal by L-cysteine scavenging. Crucial for pharmaceutical applications.

Discussion of Critical Process Parameters

  • Catalyst System: The combination of Pd(OAc)₂ and PCy₃ is highly effective. PCy₃ is a bulky, electron-rich phosphine ligand that promotes the oxidative addition step and stabilizes the palladium catalyst, preventing the formation of inactive palladium black.

  • Base Selection: Potassium carbonate is an inexpensive and effective base. It is crucial for activating the boronic acid for the transmetalation step.[7] Using it as a concentrated aqueous solution creates a biphasic system that can improve reaction rates and simplify workup.

  • Inert Atmosphere: Strict exclusion of oxygen is critical. Oxygen can oxidize the Pd(0) catalyst to an inactive state and can also lead to unwanted side reactions. The use of standard Schlenk techniques or a nitrogen-blanketed reactor is mandatory for success.[10]

  • Temperature Control: While the reaction is not violently exothermic, a significant heat release can occur, especially during the initial phase after catalyst addition on a large scale.[11] A controlled heating ramp and a reactor with adequate cooling capacity are essential for safety and process consistency.[5]

  • Palladium Removal: For pharmaceutical applications, residual heavy metal levels are tightly regulated. The use of a sulfur-based scavenger like L-cysteine is a cost-effective and efficient method to reduce palladium to acceptable levels (<10 ppm).[5][6]

Conclusion

This application note details a robust and scalable protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. By carefully selecting reagents, optimizing the catalyst system, and implementing a rigorous workup and purification procedure, this key biaryl intermediate can be produced in high yield (>90%) and excellent purity (>99.5%) on a kilogram scale. The insights into critical process parameters provide a solid foundation for researchers and process chemists to successfully implement and adapt this methodology for the large-scale manufacturing of fine chemicals and pharmaceutical intermediates.

References

  • Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. Semantic Scholar. [Link]

  • PTC Suzuki. PTC Organics. [Link]

  • Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. ResearchGate. [Link]

  • Recent Studies in Suzuki-Miyaura Cross-Coupling Reactions with the Aid of Phase Transfer Catalysts. Bohrium. [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. [Link]

  • Highly Efficient Fabrication of Kilogram-Scale Palladium Single-Atom Catalysts for the Suzuki–Miyaura Cross-Coupling Reaction. ACS Publications. [Link]

  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. ACS Publications. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Thieme. [Link]

  • Suzuki-Miyaura Reagent Guide. ACS GCI Pharmaceutical Roundtable. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. ACS Publications. [Link]

  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. [Link]

  • Suzuki Coupling. SynArchive. [Link]

  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • The Versatile Chemistry of Boronic Acids: A Focus on 4-Formylphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Organoborane coupling reactions (Suzuki coupling). NIH National Center for Biotechnology Information. [Link]

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Investigating the Anti-Inflammatory Properties of 4-(3-Methoxyphenyl)benzaldehyde Analogs: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Introduction: The Rationale for Targeting Inflammation with Benzaldehyde Scaffolds

Inflammation is a fundamental biological process, a double-edged sword that orchestrates both healing and chronic disease. While acute inflammation is a vital component of the immune response, its dysregulation leads to a host of debilitating conditions, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] The nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory response, making them prime targets for therapeutic intervention.[3][4][5] Their activation by stimuli like bacterial lipopolysaccharide (LPS) triggers the expression of numerous pro-inflammatory mediators, such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[6][7]

Recent research has highlighted the therapeutic potential of benzaldehyde derivatives as anti-inflammatory agents.[8][9] These compounds, including analogs of 4-(3-Methoxyphenyl)benzaldehyde, have been shown to modulate key inflammatory pathways, offering a promising chemical scaffold for the development of novel therapeutics.[7][10] Studies have demonstrated that certain benzaldehyde derivatives can suppress the production of inflammatory mediators by inhibiting NF-κB activation and the phosphorylation of MAPK pathway components like ERK, JNK, and p38.[7][8]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the anti-inflammatory properties of this compound analogs. We present a series of validated, step-by-step protocols, from initial screening to mechanistic elucidation, using the well-established LPS-stimulated RAW 264.7 macrophage model. The experimental design emphasizes scientific rigor, explaining the causality behind each step to ensure reliable and interpretable results.

Part 1: Overall Experimental Strategy

The investigation follows a logical progression from a broad assessment of anti-inflammatory potential to a focused analysis of the underlying molecular mechanisms. This tiered approach ensures that resources are directed toward the most promising candidate compounds.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Lead Candidate Validation cluster_2 Phase 3: Mechanism of Action cluster_3 Outcome A Synthesize & Characterize Analogs B Cytotoxicity Assessment (MTT Assay) A->B C Anti-inflammatory Screen (Nitric Oxide Assay) B->C D Quantify Pro-inflammatory Cytokines (ELISA) C->D E Measure iNOS & COX-2 Expression (qPCR/Western Blot) D->E F Analyze NF-κB Pathway (IκBα Phosphorylation) E->F G Analyze MAPK Pathway (p38, ERK, JNK Phosphorylation) E->G H Identify Lead Compound with Defined MoA F->H G->H

Caption: High-level workflow for screening and characterizing benzaldehyde analogs.

Part 2: Core In Vitro Protocols

The murine macrophage cell line RAW 264.7 is the model of choice for these protocols. These cells are robust and respond reliably to LPS, a component of the outer membrane of Gram-negative bacteria, by mounting a strong inflammatory response, making them an excellent system for screening anti-inflammatory compounds.[11][12][13]

Protocol 2.1: Cell Culture and Maintenance

Principle: Proper cell culture technique is paramount to ensure the health and responsiveness of the RAW 264.7 macrophages, which is critical for the reproducibility of experimental results.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • 10% Fetal Bovine Serum (FBS), heat-inactivated

  • 1% Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks (T-75) and plates (96-, 24-, and 6-well)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Culture RAW 264.7 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Passage the cells every 2-3 days or when they reach 80-90% confluency. To passage, wash cells with PBS, detach using a cell scraper (as they adhere strongly), and re-seed at a 1:6 to 1:10 dilution.

  • For experiments, seed cells into the appropriate multi-well plates and allow them to adhere and acclimate for 24 hours before treatment.[12]

Protocol 2.2: Cytotoxicity Assessment (MTT Assay)

Principle: Before evaluating anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of the test compounds. The MTT assay measures cell metabolic activity, which correlates with cell viability. A reduction in inflammatory markers should not be the result of cell death.

Materials:

  • RAW 264.7 cells seeded in a 96-well plate

  • Test compounds (this compound analogs) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells at a density of 1-2 x 10⁵ cells/well in a 96-well plate and incubate overnight.[11]

  • Prepare serial dilutions of the benzaldehyde analogs in DMEM. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.

  • Remove the old medium and treat the cells with various concentrations of the compounds for 24 hours. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., doxorubicin).

  • After 24 hours, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Data Interpretation: Select the highest concentrations of each analog that show >95% cell viability for subsequent anti-inflammatory assays. This ensures that any observed effects are not due to cytotoxicity.

Analog IDConcentration (µM)Cell Viability (%)
Vehicle 0.1% DMSO100 ± 4.5
Analog A 1099 ± 3.2
2598 ± 5.1
5096 ± 4.8
10075 ± 6.3
Analog B 10101 ± 2.9
2599 ± 3.7
5097 ± 4.1
10088 ± 5.5
Table 1: Example cytotoxicity data for two benzaldehyde analogs.
Protocol 2.3: Nitric Oxide (NO) Production (Griess Assay)

Principle: Inducible nitric oxide synthase (iNOS) produces large amounts of NO during inflammation. NO is a key inflammatory mediator. The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant as an indicator of NO production.[14]

Materials:

  • RAW 264.7 cells seeded in a 96-well plate

  • Test compounds at non-toxic concentrations

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: Sulfanilamide solution; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride solution)

  • Sodium nitrite (NaNO₂) standard solution

Procedure:

  • Seed RAW 264.7 cells (1-2 x 10⁵ cells/well) in a 96-well plate and incubate overnight.[11]

  • Pre-treat the cells with various non-toxic concentrations of the benzaldehyde analogs for 1 hour.[12]

    • Rationale: Pre-treatment allows the compound to enter the cells and engage its target(s) before the inflammatory cascade is initiated by LPS.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include control wells: untreated cells, cells treated with LPS only, and cells with compound only.[14][15]

  • After 24 hours, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Component A to each supernatant sample, followed by 50 µL of Component B. Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a standard curve generated with sodium nitrite.

Data Interpretation: A significant reduction in nitrite levels in compound-treated, LPS-stimulated cells compared to cells treated with LPS alone indicates inhibitory activity. Calculate the IC₅₀ value (the concentration at which the compound inhibits 50% of NO production) for promising analogs.

TreatmentNO₂⁻ Concentration (µM)% Inhibition of NO Production
Control 1.2 ± 0.3-
LPS (100 ng/mL) 45.8 ± 3.10%
LPS + Analog A (25 µM) 23.1 ± 2.549.6%
LPS + Analog A (50 µM) 10.5 ± 1.977.1%
Table 2: Example data from a Griess assay showing inhibition of NO production.

Part 3: Mechanistic Elucidation

Once lead candidates are identified, the next step is to understand how they work. This involves investigating their effects on key inflammatory signaling pathways.

The Central Role of NF-κB and MAPK Pathways

LPS binding to its receptor (TLR4) on macrophages initiates a signaling cascade that leads to the activation of two master regulatory pathways: NF-κB and MAPK.[16]

  • NF-κB Pathway: In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation, the IKK complex phosphorylates IκBα, targeting it for degradation. This frees NF-κB to translocate to the nucleus and drive the transcription of pro-inflammatory genes like iNOS, COX-2, and various cytokines.[3][6][17]

  • MAPK Pathway: This pathway consists of several kinases, including ERK, JNK, and p38. Their phosphorylation activates downstream transcription factors (like AP-1), which also contribute to the expression of inflammatory genes.[4][5]

Many benzaldehyde derivatives exert their anti-inflammatory effects by inhibiting the phosphorylation events in these pathways.[7][8]

G cluster_nuc Nuclear Events LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IkBa p-IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK p-MAPKs (p-ERK, p-JNK, p-p38) MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates AP1->Nucleus Analogs Benzaldehyde Analogs Analogs->IKK inhibit Analogs->MAPKK inhibit

Caption: Key inflammatory signaling pathways targeted by benzaldehyde analogs.

Protocol 3.1: Pro-inflammatory Cytokine Quantification (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify the secretion of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) into the cell culture medium.

Materials:

  • Supernatants collected from Protocol 2.3

  • Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • Microplate reader

Procedure:

  • Use the supernatants collected from the NO assay experiment (or a replicate experiment).

  • Perform the ELISA for each cytokine according to the manufacturer's specific protocol.

  • Briefly, this involves adding supernatants and standards to antibody-coated wells, followed by detection antibodies and a substrate that produces a colorimetric signal.

  • Measure the absorbance and calculate the cytokine concentrations based on the standard curve.

Data Interpretation: Effective compounds will significantly reduce the LPS-induced secretion of these key cytokines, providing further evidence of their anti-inflammatory activity.[7][10]

Protocol 3.2: Western Blot Analysis of Key Signaling Proteins

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in cell lysates. By using antibodies against both the total and phosphorylated forms of proteins like IκBα, p38, ERK, and JNK, we can directly assess whether a compound inhibits the activation of the NF-κB and MAPK pathways. We can also measure the expression levels of downstream inflammatory enzymes like iNOS and COX-2.[8]

Materials:

  • RAW 264.7 cells seeded in a 6-well plate

  • Test compound (lead candidate)

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed RAW 264.7 cells in 6-well plates.

  • Pre-treat with the lead compound for 1 hour, then stimulate with LPS.

    • Scientist's Note: For phosphorylation events, which are rapid, a shorter LPS stimulation time (e.g., 15-60 minutes) is required.[12] For expression of iNOS/COX-2, a longer time (e.g., 12-24 hours) is appropriate.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Wash again, apply ECL substrate, and visualize the protein bands using an imaging system.

  • Densitometry analysis can be used to quantify band intensity, normalizing phosphorylated proteins to their total protein counterparts and target proteins to a loading control like β-actin.

Data Interpretation: A lead anti-inflammatory compound would be expected to cause a dose-dependent decrease in:

  • The protein expression of iNOS and COX-2.[9]

  • The ratio of phosphorylated IκBα to total IκBα.[10]

  • The ratios of phosphorylated p38, ERK, and JNK to their total protein levels.[7][8]

These results would provide strong evidence that the compound's anti-inflammatory activity is mediated through the inhibition of the NF-κB and/or MAPK signaling pathways.

Conclusion

The protocols and strategies outlined in this application guide provide a robust and scientifically sound approach to evaluating the anti-inflammatory potential of this compound analogs. By progressing from broad screening assays to detailed mechanistic studies, researchers can efficiently identify promising lead candidates and elucidate their mode of action. This systematic investigation is a critical step in the drug discovery pipeline, paving the way for the development of novel therapeutics to combat the myriad of diseases driven by chronic inflammation.

References

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Available from: [Link]

  • Roberts, P. J., & Der, C. J. (2007). Use of Inhibitors in the Study of MAP Kinases. Methods in Molecular Biology, 393, 85-102. Available from: [Link]

  • Patsnap. (2024). What are MAPKs inhibitors and how do they work?. Patsnap Synapse. Available from: [Link]

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  • Kim, J., et al. (2023). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Marine Drugs, 21(11), 564. Available from: [Link]

  • Liu, M., et al. (2019). Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. ACS Omega, 4(4), 7132-7138. Available from: [Link]

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antioxidant activity of compounds derived from 4-(3-Methoxyphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Evaluation of Antioxidant Activity in Novel Compounds Derived from 4-(3-Methoxyphenyl)benzaldehyde

Authored by: A Senior Application Scientist

Abstract

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases.[1] This has spurred significant research into the discovery and development of novel antioxidant compounds. Benzaldehyde derivatives, in particular, represent a promising class of molecules due to their diverse biological activities.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of the antioxidant potential of novel compounds derived from the parent structure, this compound. We will delve into the synthesis of chalcone derivatives, explore the fundamental mechanisms of antioxidant action, and provide detailed, field-proven protocols for the most common in vitro antioxidant assays: DPPH, ABTS, and FRAP.

Rationale and Synthetic Strategy: From Benzaldehyde to Bioactive Chalcones

The this compound scaffold is a compelling starting point for antioxidant drug discovery. The methoxy group is an electron-donating group that can influence the electronic properties of the molecule, and the aromatic rings provide a backbone for creating extended conjugated systems capable of stabilizing free radicals. Chalcones, or 1,3-diaryl-2-propen-1-ones, are a major class of derivatives synthesized from benzaldehydes that are known for a wide spectrum of biological activities.[4][5] Their α,β-unsaturated ketone moiety is a key structural feature.

The synthesis of chalcones is reliably achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde (in this case, this compound) and an acetophenone.[6][7]

Causality of the Claisen-Schmidt Condensation:

The reaction is initiated by a strong base, such as potassium hydroxide (KOH), which abstracts an acidic α-proton from the acetophenone to form a reactive enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde. The resulting aldol addition product readily undergoes base-catalyzed dehydration to yield the final chalcone, a process driven by the formation of a highly stable, conjugated system.[6]

G cluster_0 Synthesis Workflow for Chalcone Derivatives react1 This compound mix Mix Reactants & Reagent Stir at Room Temperature react1->mix react2 Substituted Acetophenone react2->mix reagent Base (e.g., KOH) Solvent (e.g., Ethanol) reagent->mix workup Acidification (e.g., HCl) Filtration & Washing mix->workup Reaction Completion (Monitored by TLC) product Purified Chalcone Derivative (via Recrystallization) workup->product G cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) AOH Antioxidant (Ar-OH) R Free Radical (R•) AO Antioxidant Radical (Ar-O•) (Stabilized) AOH->AO H• donation RH Neutralized Radical (R-H) R->RH AOH_SET Antioxidant (Ar-OH) R_SET Free Radical (R•) AOH_Rad Antioxidant Cation Radical (Ar-OH•+) AOH_SET->AOH_Rad e- donation R_Anion Anion (R-) R_SET->R_Anion G cluster_workflow General In Vitro Assay Workflow prep Prepare Stock Solutions (Test Compound & Standard) serial Create Serial Dilutions of Compound & Standard prep->serial reaction Mix Sample/Standard with Assay Reagent serial->reaction reagent_prep Prepare Assay Reagent (DPPH, ABTS, or FRAP) reagent_prep->reaction incubate Incubate (Specified Time & Temp) reaction->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calc Calculate Results (% Inhibition, IC₅₀, Equivalents) measure->calc

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(3-Methoxyphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(3-Methoxyphenyl)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable biaryl aldehyde intermediate. We will explore the nuances of the Suzuki-Miyaura cross-coupling reaction, the most prevalent synthetic route, and provide actionable solutions to common experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for synthesizing this compound?

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the industry-standard method due to its high functional group tolerance, relatively mild conditions, and the commercial availability of starting materials.[1][2] The reaction facilitates the formation of a crucial carbon-carbon bond between two aryl rings, in this case, a 3-methoxyphenyl group and a 4-formylphenyl group.

Q2: Which combination of starting materials is preferred: 4-formylphenylboronic acid with 3-bromoanisole, or 3-methoxyphenylboronic acid with 4-bromobenzaldehyde?

Both routes are viable. However, the preferred route is often the coupling of 4-formylphenylboronic acid with 3-bromoanisole .

  • Causality: 4-Bromobenzaldehyde can be a challenging substrate. The aldehyde functional group can sometimes interact with the nickel or palladium catalyst, potentially leading to side reactions or catalyst inhibition.[3][4] While this effect is more pronounced in nickel catalysis, it's a factor to consider. Furthermore, 4-formylphenylboronic acid is a widely available and well-characterized reagent used in the synthesis of various pharmaceuticals.[5][6] 3-Bromoanisole is also readily synthesized from precursors like m-bromophenol or through the bromination of nitrobenzene followed by substitution.[7][8]

Q3: What are the most critical parameters to control for a high-yield Suzuki coupling reaction?

Achieving a high yield hinges on the meticulous control of several interacting parameters[9]:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[10] Failure to maintain an inert nitrogen or argon atmosphere can lead to catalyst oxidation (forming inactive palladium black) and promote undesirable side reactions like the homocoupling of boronic acids.[11]

  • Catalyst & Ligand Choice: The combination of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is crucial. For aryl bromides, standard ligands like triphenylphosphine (PPh₃) may suffice, but more electron-rich and bulky ligands (e.g., SPhos, XPhos) often provide faster reaction rates and higher turnovers.[10]

  • Base Selection: The base is not merely a scavenger; it activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[12][13] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and its solubility can significantly impact the reaction rate.

  • Solvent Purity: Solvents, particularly ethers like THF or dioxane, must be free of peroxides and thoroughly degassed to remove dissolved oxygen, which can poison the catalyst.[10]

Q4: My 4-formylphenylboronic acid seems to degrade over time. How should I store it and are there more stable alternatives?

Boronic acids, especially those with electron-withdrawing groups like aldehydes, are susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen) and formation of cyclic trimeric anhydrides (boroxines).[10][11]

  • Storage: Store 4-formylphenylboronic acid in a tightly sealed container in a cool, dry environment, preferably in a desiccator or under an inert atmosphere.[6]

  • Stable Alternatives: For enhanced stability, especially for library synthesis or process development, consider using potassium 4-formylphenyl-trifluoroborate or a MIDA (N-methyliminodiacetic acid) boronate ester.[10][14] These derivatives are often more robust crystalline solids that are less prone to degradation and can release the active boronic acid under the reaction conditions.[14]

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Problem Area: Low or No Product Formation

Q: My reaction has failed, or the yield is extremely low. What are the first things I should check?

A: Begin with a systematic check of the foundational elements of your reaction setup.

  • Verify Inert Atmosphere: The most common culprit is oxygen contamination. Did you thoroughly degas your solvent? Was your reaction vessel properly purged with nitrogen or argon? The appearance of black precipitate (palladium black) is a strong indicator of catalyst decomposition due to oxygen.[10]

  • Assess Reagent Quality:

    • Boronic Acid: Use freshly purchased or purified 4-formylphenylboronic acid. As discussed, it can degrade upon storage.[10]

    • Aryl Halide: Confirm the purity of your 3-bromoanisole.

    • Solvent: Ensure your solvent is anhydrous and peroxide-free. Ethers like THF can form explosive peroxides that also poison catalysts.[10]

  • Check Base and Reagent Stoichiometry: Ensure the base was added and is of sufficient quality. An insufficient amount or a poor-quality base will hinder the crucial transmetalation step. Verify that the stoichiometry of your boronic acid to aryl halide is appropriate (typically 1.1 to 1.5 equivalents of the boronic acid).

Q: I suspect my palladium catalyst or ligand is inactive. How can I troubleshoot this?

A: Catalyst and ligand integrity is paramount.

  • Pre-catalyst vs. Active Catalyst: Remember that many palladium sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are pre-catalysts that must be reduced in situ to the active Pd(0) species. If this reduction fails, the catalytic cycle will not initiate.

  • Ligand Oxidation: Phosphine ligands are susceptible to oxidation (e.g., triphenylphosphine to triphenylphosphine oxide), which can inhibit the reaction.[10] Always handle ligands under an inert atmosphere.

  • Choosing a Better System: If using a simple aryl bromide, a catalyst system like Pd(PPh₃)₄ might work. However, for more challenging couplings, consider using a pre-formed, air-stable pre-catalyst (e.g., PEPPSI-type catalysts or palladacycles with bulky, electron-rich phosphine ligands like SPhos or XPhos) that are designed for high activity and robustness.[11][15]

Problem Area: Significant Side Product Formation

Q: I'm observing a significant amount of a biphenyl byproduct derived from my boronic acid (homocoupling). How can I minimize this?

A: Homocoupling of the boronic acid (e.g., forming 4,4'-diformylbiphenyl) is typically caused by the presence of oxygen.[11]

  • Solution: The primary solution is to improve the degassing of your solvent and ensure a rigorously maintained inert atmosphere throughout the reaction. Higher levels of oxygen lead to an increase in homocoupling.[11] Using a pre-catalyst that generates the active Pd(0) species cleanly can also help.

Q: TLC analysis shows a spot corresponding to anisole, indicating protodeboronation of my 4-formylphenylboronic acid. What causes this and how can I prevent it?

A: Protodeboronation is the undesired hydrolysis of the C-B bond, replacing it with a C-H bond.[11]

  • Causes: This side reaction can be promoted by excessive water, prolonged reaction times at high temperatures, or the use of a very strong base. Heteroaryl boronic acids are particularly prone to this, but it can affect any boronic acid.[11]

  • Solutions:

    • Use a Milder Base: Switch from a strong base like NaOH to a milder one like K₂CO₃ or K₃PO₄.

    • Control Water Content: While some water can be beneficial in Suzuki couplings (especially with inorganic bases), excess water can accelerate protodeboronation.

    • Use a Stable Boron Reagent: Employing a potassium trifluoroborate salt or a MIDA boronate ester can protect the C-B bond until it is needed in the catalytic cycle, significantly reducing this side reaction.[10][14]

Q: My main byproduct is anisole, formed from the dehalogenation of 3-bromoanisole. How can I suppress this?

A: Dehalogenation occurs when the aryl halide, after oxidative addition to the palladium center, is reduced and capped with a hydrogen atom instead of coupling with the boronic acid.[11]

  • Causes: The hydrogen source can be the solvent (especially alcohols), the base, or trace water.

  • Solutions:

    • Solvent Choice: Avoid using alcohol as a primary solvent if dehalogenation is a problem. Aprotic solvents like dioxane, toluene, or DMF are generally preferred.

    • Base Selection: Certain bases are more prone to facilitating this side reaction. Experiment with different inorganic bases (K₂CO₃, Cs₂CO₃) to find the optimal one for your system.

    • Optimize Reaction Time: Do not let the reaction run for an unnecessarily long time after completion, as this can increase the likelihood of side reactions.

Problem Area: Purification Difficulties

Q: How can I effectively remove the residual palladium catalyst and phosphine ligands from my final product?

A: Removing heavy metal contaminants is critical, especially in pharmaceutical applications.

  • Aqueous Washes: A standard aqueous workup can remove some of the more polar impurities.

  • Filtration: Passing the crude product solution through a plug of silica gel, celite, or activated carbon can adsorb a significant portion of the palladium residues.

  • Metal Scavengers: For very low residual levels, specialized metal scavengers (resins or silicas functionalized with thiols or amines) can be added to the solution to selectively bind and remove palladium.

  • Crystallization: If the product is a solid, recrystallization is an excellent method for purification, often leaving palladium impurities in the mother liquor.

Q: My final product is contaminated with unreacted starting materials and homocoupled byproducts. What is the best purification strategy?

A: A multi-step approach is often necessary.

  • Column Chromatography: Flash column chromatography on silica gel is the most common method for separating the desired product from starting materials and byproducts.[16] Due to the aldehyde functionality, the product is moderately polar. A gradient elution with a solvent system like hexanes/ethyl acetate is typically effective. The non-polar homocoupled anisole byproduct and unreacted 3-bromoanisole will elute first, followed by the desired product, and finally the highly polar boronic acid-derived impurities.

  • Bisulfite Adduct Formation: For stubborn aldehyde purifications, you can selectively form a water-soluble bisulfite adduct with your product.[17][18] Dissolve the crude mixture and add an aqueous solution of sodium bisulfite. The aldehyde will form the adduct and move to the aqueous layer, while non-aldehyde impurities can be extracted away with an organic solvent. The aldehyde can then be regenerated by adding a base (e.g., NaHCO₃) to the aqueous layer and extracting the pure product.[17]

Section 3: Key Experimental Protocol & Optimization

Optimized Protocol for Suzuki-Miyaura Synthesis

This protocol is a robust starting point. Optimization may be required based on laboratory-specific conditions.

  • Reaction: 3-Bromoanisole + 4-Formylphenylboronic acid → this compound

  • Vessel Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-formylphenylboronic acid (1.2 eq), potassium carbonate (K₂CO₃, 3.0 eq), and the palladium catalyst system (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inerting: Seal the flask with septa, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Reagent Addition: Through the septum, add 3-bromoanisole (1.0 eq) via syringe, followed by the degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1). The total solvent volume should be sufficient to make the reaction concentration approximately 0.1 M with respect to the 3-bromoanisole.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS (typically complete within 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Table 1: Reaction Parameter Optimization
ParameterStarting PointRange for OptimizationRationale & Key Considerations
Pd Catalyst Loading 3 mol %0.5 - 5 mol %Lower loading is cost-effective but may require longer reaction times or more active ligands. Higher loading can be wasteful if the reaction is efficient.[9]
Ligand/Pd Ratio 4:1 (for Pd(0))1:1 to 4:1Depends on the catalyst system. For pre-catalysts, the ratio is often fixed. For in-situ systems, excess ligand can stabilize the catalyst but may slow the reaction.
Base K₂CO₃K₃PO₄, Cs₂CO₃, KFCesium carbonate is more soluble and often accelerates the reaction but is more expensive. The choice can impact base-sensitive functional groups.[19]
Solvent Toluene/EtOH/H₂ODioxane, DMF, THFSolvent choice affects reagent solubility and reaction temperature. Aprotic polar solvents like DMF can be effective but harder to remove.[15]
Temperature 80-90 °C60 - 110 °CHigher temperatures increase reaction rates but can also promote side reactions like protodeboronation.[9]
Boronic Acid Eq. 1.2 eq1.1 - 1.5 eqA slight excess is used to drive the reaction to completion and account for any potential homocoupling or degradation.[19]

Section 4: Visual Guides

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar' Ln Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product R-R' (Product) RedElim->Product ArX R-X (3-Bromoanisole) ArX->OxAdd ArB R'-B(OH)₂ + Base (4-Formylphenylboronic Acid) Boronate [R'-B(OH)₃]⁻ ArB->Boronate Boronate->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield or Failed Reaction check_inert Is atmosphere rigorously inert? (No Pd Black) start->check_inert check_reagents Are reagents pure and active? (Fresh boronic acid, pure solvent) check_inert->check_reagents Yes fix_inert Improve degassing and purging techniques check_inert->fix_inert No check_catalyst Is the catalyst/ligand system appropriate and active? check_reagents->check_catalyst Yes fix_reagents Use fresh/purified reagents or stable boron derivative (MIDA) check_reagents->fix_reagents No check_conditions Are base & temp optimal? check_catalyst->check_conditions Yes fix_catalyst Switch to a more active ligand or air-stable pre-catalyst check_catalyst->fix_catalyst No optimize Screen different bases, solvents, and temperatures (See Table 1) check_conditions->optimize No / Unsure success Yield Improved check_conditions->success Yes fix_inert->start fix_reagents->start fix_catalyst->start optimize->success

Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. 5

  • Guidechem. What is the synthesis method of 3-Bromoanisole and its application? - FAQ. 20

  • ChemicalBook. 3-Bromoanisole CAS#: 2398-37-0. 7

  • Wikipedia. 4-Formylphenylboronic acid.

  • Benchchem. 4-Formylphenylboronic Acid: A Versatile Covalent Building Block in Modern Organic Synthesis.

  • ChemicalBook. 4-Formylphenylboronic acid synthesis.

  • Benchchem. An In-depth Technical Guide to 4-Formylphenylboronic Acid (CAS 87199-17-5).

  • Google Patents. US6380440B1 - Processes for the preparation of 3-bromoanisole and 3-bromonitrobenzene.

  • WIPO Patentscope. WO/1999/051561 NEW PROCESSES FOR THE PREPARATION OF 3-BROMOANISOLE AND 3-BROMONITROBENZENE.

  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?

  • Google Patents. US6380440B1 - Processes for the preparation of 3-bromoanisole and 3-bromonitrobenzene.

  • Royal Society of Chemistry. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews.

  • KCIL Chemofarbe Group. Challenges In Suzuki Coupling Reaction.

  • CovaSyn. Optimizing Suzuki Coupling Reactions.

  • Benchchem. Technical Support Center: Suzuki Coupling Reactions.

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.

  • Royal Society of Chemistry. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science.

  • Semantic Scholar. Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions.

  • Organic Chemistry Portal. Suzuki Coupling.

  • Organic Chemistry Portal. Suzuki Coupling.

  • chemeurope.com. Suzuki reaction.

  • ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification?

  • Andrew G. Myers Research Group. The Suzuki Reaction.

  • ResearchGate. Asymmetric synthesis of biaryl atropisomers by dynamic resolution on condensation of biaryl aldehydes with (−)-ephedrine or a proline-derived diamine.

  • Reddit. Purifying aldehydes? : r/chemistry.

Sources

Technical Support Center: Purification of 4-(3-Methoxyphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the purification of 4-(3-Methoxyphenyl)benzaldehyde. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of this versatile building block. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Introduction

This compound is a biaryl aldehyde commonly synthesized via Suzuki-Miyaura cross-coupling reactions. While the synthesis is often straightforward, the subsequent purification can present challenges, including the removal of unreacted starting materials, homocoupling byproducts, and residual palladium catalyst. This guide will equip you with the knowledge to effectively troubleshoot these issues and obtain your target compound in high purity.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during the purification of this compound.

Column Chromatography Issues

Question 1: My column chromatography separation of this compound from its starting materials (e.g., a boronic acid and an aryl halide) is poor, with significant co-elution. What should I do?

Answer:

Poor separation in column chromatography is a common issue that can often be resolved by systematically optimizing your parameters. Here’s a logical approach to troubleshooting:

  • Assess Your Solvent System: The polarity of your eluent is the most critical factor. This compound is a moderately polar compound.

    • Starting Point: For silica gel chromatography, a good initial eluent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A common starting ratio for similar compounds is in the range of 9:1 to 4:1 (hexanes:ethyl acetate)[1][2].

    • Optimization:

      • Thin-Layer Chromatography (TLC) is Key: Before running a column, always optimize your solvent system using TLC. The ideal solvent system will give your product a retention factor (Rf) of approximately 0.25-0.35, with clear separation from impurities.

      • Adjusting Polarity: If your product and impurities are co-eluting, they have similar polarities in the chosen solvent system.

        • If everything is running too fast (high Rf): Decrease the polarity of your eluent (i.e., increase the proportion of hexanes).

        • If everything is sticking to the baseline (low Rf): Increase the polarity of your eluent (i.e., increase the proportion of ethyl acetate).

      • Try Different Solvents: If adjusting the ratio of hexanes/ethyl acetate is not effective, consider switching one of the solvents. For example, replacing ethyl acetate with dichloromethane (DCM) or diethyl ether can alter the selectivity of the separation.

  • Consider a Gradient Elution: If your impurities have significantly different polarities, a gradient elution can be highly effective. Start with a low polarity eluent to first elute the non-polar impurities, and then gradually increase the polarity to elute your product, leaving the more polar impurities on the column. A shallow gradient often provides the best resolution.

  • Column Packing and Loading:

    • Ensure your column is packed uniformly to avoid channeling.

    • Load your sample in a minimal amount of solvent and as a concentrated band at the top of the column. Overloading the column is a common cause of poor separation.

Question 2: I am observing a yellow/black band at the top of my silica gel column that is not eluting. What is this, and how can I remove it?

Answer:

This is very likely residual palladium catalyst from your Suzuki-Miyaura coupling reaction. Palladium complexes can strongly adhere to silica gel. Here’s how to address this:

  • Pre-Column Filtration: Before loading your crude product onto the column, it is highly recommended to first pass it through a short plug of Celite® or silica gel. This can remove a significant portion of the palladium residues.

  • Aqueous Work-up: A thorough aqueous work-up before chromatography is crucial. Washing your organic layer with an aqueous solution of a chelating agent like EDTA or thiourea can help to sequester the palladium and remove it into the aqueous phase.

  • Specialized Scavengers: For challenging cases, commercially available palladium scavengers can be employed. These are typically functionalized silica or polymers that selectively bind to palladium, allowing for its removal by filtration.

Recrystallization Issues

Question 1: I am trying to recrystallize this compound, but it is "oiling out" instead of forming crystals. How can I resolve this?

Answer:

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often due to the melting point of the compound being lower than the boiling point of the solvent, or the solution being cooled too rapidly.

  • Optimize Your Solvent Choice:

    • Solubility is Key: The ideal recrystallization solvent should dissolve your compound well at elevated temperatures but poorly at room temperature[3]. For biaryl aldehydes, common and effective recrystallization solvents include ethanol, or a mixed solvent system like ethanol/water[2][4].

    • Perform Small-Scale Tests: Before committing your entire batch, test the solubility of a small amount of your crude product in various solvents to find the most suitable one.

  • Refine Your Recrystallization Technique:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. You can insulate the flask to further slow the cooling rate. Once at room temperature, you can then place it in an ice bath to maximize crystal yield.

    • Use a Co-solvent System: If a single solvent isn't working, a co-solvent system (e.g., ethanol/water) can be very effective. Dissolve your compound in a minimal amount of the "good" solvent (ethanol) at its boiling point. Then, slowly add the "poor" solvent (water) dropwise until the solution becomes slightly cloudy (the cloud point). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

    • Scratching and Seeding: If crystals are slow to form, you can induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a small seed crystal of the pure product.

Question 2: My recrystallization yield for this compound is very low. What are the likely causes and how can I improve it?

Answer:

A low yield from recrystallization can be frustrating. Here are the common culprits and their solutions:

  • Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent to dissolve the crude product. This results in a solution that is not saturated upon cooling, and a significant amount of your product remains dissolved.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve your compound. If you have already used too much, you can carefully evaporate some of the solvent to concentrate the solution and then allow it to cool again.

  • Cooling for an Insufficient Amount of Time: Ensure that you allow adequate time for the crystallization to complete, including cooling in an ice bath for at least 30 minutes.

  • Washing with Warm Solvent: When washing the collected crystals, always use a small amount of ice-cold recrystallization solvent to avoid redissolving your product.

Frequently Asked Questions (FAQs)

Q1: What are the expected impurities in a typical Suzuki-Miyaura synthesis of this compound?

A1: Besides unreacted starting materials (e.g., 4-formylphenylboronic acid and 3-bromoanisole), the most common side-products are homocoupling products. In this case, you might expect to see:

  • 3,3'-Dimethoxybiphenyl: From the homocoupling of 3-methoxyphenylboronic acid.

  • 4,4'-Diformylbiphenyl: From the homocoupling of 4-formylphenylboronic acid.

  • Residual Palladium Catalyst: As discussed in the troubleshooting section.

These impurities often have polarities similar to the desired product, which can make chromatographic separation challenging. Careful optimization of the eluent system is crucial.

Q2: How can I confirm the purity of my this compound?

A2: A combination of analytical techniques should be used to confirm the purity of your final product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should be clean, with the correct chemical shifts and integration values for all protons. The aldehyde proton should appear as a singlet around 9.9-10.1 ppm.

    • ¹³C NMR: The carbon NMR will show the correct number of signals for the unique carbons in the molecule. The aldehyde carbon will have a characteristic chemical shift in the range of 190-193 ppm[5].

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound. For this compound (C₁₄H₁₂O₂), the expected molecular weight is approximately 212.24 g/mol .

  • Infrared (IR) Spectroscopy: The IR spectrum should show a strong carbonyl (C=O) stretch for the aldehyde at around 1700 cm⁻¹ and C-O stretches for the methoxy group and the aromatic ether linkage.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for assessing purity. A pure sample should give a single, sharp peak.

Q3: What are the recommended storage conditions for purified this compound?

A3: Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid over time, especially when exposed to air and light. Therefore, it is recommended to store purified this compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This is a general protocol and should be optimized using TLC first.

  • Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 95:5 hexanes:ethyl acetate).

  • Column Packing: Pour the slurry into your column and allow the silica to settle, ensuring a uniform and air-free packing. Add a thin layer of sand on top.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the column.

  • Elution: Begin eluting with your starting solvent system. If using a gradient, gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Based on small-scale tests, select a suitable solvent system (e.g., ethanol or an ethanol/water mixture).

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature, then in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Logical Workflow for Purification Method Selection

Purification_Workflow start Crude this compound is_solid Is the crude product a solid? start->is_solid is_large_scale Large scale (>5g)? is_solid->is_large_scale Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (or oily) recrystallization Attempt Recrystallization is_large_scale->recrystallization Yes is_large_scale->column_chromatography No purity_check Assess Purity (TLC, NMR) recrystallization->purity_check column_chromatography->purity_check purity_check->column_chromatography Purity <98% from Recrystallization pure_product Pure Product purity_check->pure_product Purity >98% Column_Troubleshooting start Poor Separation in Column Chromatography check_rf Check TLC Rf of Product start->check_rf high_rf Rf > 0.4 (Runs too fast) check_rf->high_rf low_rf Rf < 0.2 (Sticks to baseline) check_rf->low_rf good_rf 0.2 < Rf < 0.4 (Co-elution) check_rf->good_rf decrease_polarity Decrease Eluent Polarity high_rf->decrease_polarity increase_polarity Increase Eluent Polarity low_rf->increase_polarity change_solvent Change Solvent System (e.g., Hexanes/DCM) good_rf->change_solvent gradient_elution Use a Shallow Gradient Elution good_rf->gradient_elution

Sources

Technical Support Center: Synthesis of 4-(3-Methoxyphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-(3-methoxyphenyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this biaryl synthesis, focusing on the prevalent Suzuki-Miyaura cross-coupling reaction. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common side reactions and optimize your reaction yields.

Introduction: The Challenge of Biaryl Synthesis

The synthesis of this compound, a key intermediate in various pharmaceutical and materials science applications, is most commonly achieved via palladium-catalyzed cross-coupling reactions.[1][2] The Suzuki-Miyaura coupling, which joins an aryl halide with an organoboron species, is particularly favored for its mild conditions and functional group tolerance.[3][4]

However, like any sophisticated chemical transformation, the Suzuki-Miyaura reaction is susceptible to a variety of side reactions that can diminish yield, complicate purification, and consume valuable starting materials. This guide addresses these challenges head-on, providing the mechanistic insights and practical solutions needed to ensure a successful synthesis.

Core Reaction: Suzuki-Miyaura Coupling

The primary route involves the coupling of 4-bromobenzaldehyde with (3-methoxyphenyl)boronic acid. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid for transmetalation.[5]

Generalized Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][6]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar¹-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Biaryl Ar¹-Pd(II)L₂-Ar² PdII_Aryl->PdII_Biaryl Transmetalation PdII_Biaryl->Pd0 Reductive Elimination Product Product (Ar¹-Ar²) (this compound) PdII_Biaryl->Product Forms Ar1X Aryl Halide (Ar¹-X) (4-bromobenzaldehyde) Ar1X->PdII_Aryl Ar2BOH2 Boronic Acid (Ar²-B(OH)₂) ((3-methoxyphenyl)boronic acid) Ar2BOH3 Activated Boronate [Ar²-B(OH)₃]⁻ Ar2BOH2->Ar2BOH3 Activation Base Base (e.g., K₂CO₃) Base->Ar2BOH3 Ar2BOH3->PdII_Biaryl Byproduct X⁻, B(OH)₃

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Troubleshooting Guide: Overcoming Side Reactions

This section addresses the most common issues encountered during the synthesis of this compound in a question-and-answer format.

Problem: Low or No Product Yield

Q1: My reaction has stalled or resulted in a very low yield. What are the primary factors to investigate?

A: Low yield is a common issue that can often be traced back to the quality of reagents or the reaction setup.

  • Boronic Acid Instability: Boronic acids, particularly electron-poor ones, can be unstable and prone to degradation over time.[7] A primary degradation pathway is protodeborylation , where the C-B bond is cleaved by a proton source (like water) to yield an arene (anisole in this case).[6][8]

    • Solution: Use freshly purchased or recrystallized (3-methoxyphenyl)boronic acid. For enhanced stability, consider converting the boronic acid to a more robust boronic ester, such as a pinacol ester.[6][7]

  • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen.[7] Exposure to air can lead to oxidation and aggregation, forming inactive palladium black.[8]

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). All solvents must be thoroughly degassed prior to use by methods such as sparging with an inert gas or freeze-pump-thaw cycles.[6][7]

  • Reagent Purity: Solvents like THF or dioxane can contain peroxides which poison the catalyst.[7] The base must be anhydrous if the reaction is intended to be run under such conditions.

    • Solution: Use freshly distilled or anhydrous, peroxide-free solvents. Ensure the base is of high purity and has been stored properly.

Problem: Formation of Homocoupling Byproduct

Q2: My TLC and NMR analysis shows a significant amount of 3,3'-dimethoxybiphenyl. What causes this and how can I prevent it?

A: The formation of a biaryl from the coupling of two boronic acid molecules is known as homocoupling . This is a very common side reaction in Suzuki couplings.[8]

  • Causality: Homocoupling is primarily caused by the presence of oxygen.[6][9] Oxygen can oxidize the Pd(0) catalyst to Pd(II) species. These Pd(II) species, in the absence of an aryl halide, can catalyze the coupling of two boronic acid molecules, regenerating Pd(0) in the process.[6] Using a Pd(II) precatalyst without proper reduction to Pd(0) can also promote this pathway.

  • Mitigation Strategies:

    • Rigorous Degassing: This is the most critical factor. Removing dissolved oxygen from the solvent and maintaining a positive pressure of inert gas is essential to prevent the oxidation of the Pd(0) catalyst.[6][9]

    • Catalyst Choice: Use a Pd(0) precatalyst like Pd(PPh₃)₄ or a system that rapidly generates the active Pd(0) species in situ.

    • Reaction Order: Add the aryl halide to the reaction mixture before adding the boronic acid to ensure the oxidative addition step can compete effectively with any potential homocoupling pathways.

Problem: Formation of Dehalogenated and Protodeborylated Byproducts

Q3: I am observing benzaldehyde and anisole as byproducts. What are the mechanisms for their formation?

A: These byproducts arise from two distinct side reactions: dehalogenation of the aryl bromide and protodeborylation of the boronic acid.

  • Dehalogenation (forming benzaldehyde): This occurs when the aryl halide starting material loses its halogen atom, which is replaced by a hydrogen.

    • Causality: After oxidative addition, the Ar-Pd(II)-X complex can react with a hydride source in the mixture. This can be followed by reductive elimination to yield the dehalogenated arene and regenerate the Pd(0) catalyst.[6][8] Hydride sources can include trace water, alcoholic solvents, or even some amine bases.

    • Solution: Use a high-purity, aprotic solvent. If using an amine base, consider a non-coordinating inorganic base like K₂CO₃ or K₃PO₄ instead.

  • Protodeborylation (forming anisole): As mentioned in Q1, this is the cleavage of the carbon-boron bond.

    • Causality: This reaction is often catalyzed by trace acid or base and is accelerated in aqueous or protic solvents.[6]

    • Solution: Minimize water in the reaction unless it is a required co-solvent. Using more stable boronate esters (e.g., pinacol esters) can significantly reduce the rate of protodeborylation.[6]

Troubleshooting Workflow

When encountering issues, a systematic approach is crucial. The following workflow can help diagnose and solve common problems.

Troubleshooting_Workflow Start Low Yield / No Reaction Check_Reagents Check Reagent Quality - Fresh Boronic Acid? - Anhydrous/Degassed Solvent? - Active Catalyst? Start->Check_Reagents Check_Setup Verify Inert Atmosphere - Proper Degassing? - No Leaks? Check_Reagents->Check_Setup Analyze_Byproducts Analyze Crude Mixture (TLC, LC-MS, NMR) Check_Setup->Analyze_Byproducts Homocoupling Homocoupling Observed? (e.g., 3,3'-dimethoxybiphenyl) Analyze_Byproducts->Homocoupling Yes Improve_Degassing Solution: Improve Degassing Protocol Homocoupling->Improve_Degassing Yes Dehalogenation Dehalogenation Observed? (e.g., Benzaldehyde) Homocoupling->Dehalogenation No Change_Solvent_Base Solution: Switch to Aprotic Solvent or Different Base Dehalogenation->Change_Solvent_Base Yes Protodeborylation Protodeborylation Observed? (e.g., Anisole) Dehalogenation->Protodeborylation No Use_Ester Solution: Use Boronic Ester or Minimize Water Protodeborylation->Use_Ester Yes Optimize Systematically Optimize Conditions (Base, Ligand, Temp) Protodeborylation->Optimize No

Caption: A stepwise workflow for troubleshooting low-yield reactions.

Frequently Asked Questions (FAQs)

Q4: Which palladium catalyst and ligand combination is best for coupling 4-bromobenzaldehyde?

A: The choice of ligand is critical for tuning the reactivity of the palladium catalyst.[10] For coupling an electron-neutral aryl bromide like 4-bromobenzaldehyde, several systems are effective.

  • Traditional Ligands: Pd(PPh₃)₄ is a classic, reliable choice that often gives good results. It is an air-stable Pd(0) source that is ready to use.

  • Buchwald Ligands: For more challenging couplings or to improve reaction rates and yields, bulky, electron-rich biaryl monophosphine ligands (e.g., SPhos, XPhos) are excellent choices.[10] These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[6] They are often used with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.

Q5: What is the optimal base and solvent system?

A: The base activates the boronic acid by forming a more nucleophilic boronate species, which facilitates transmetalation.[5]

  • Bases: Aqueous solutions of inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are most common. The choice can be empirical, but K₃PO₄ is often effective for less reactive substrates.[11] For substrates with base-sensitive functional groups (like esters), a milder base such as KF can be used.[11]

  • Solvents: A mixture of an organic solvent and water is typical. Common choices include Dioxane/H₂O, Toluene/H₂O, or THF/H₂O. The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Q6: Can I use 4-chlorobenzaldehyde instead of 4-bromobenzaldehyde?

A: Yes, but it is significantly more challenging. The reactivity of aryl halides in oxidative addition follows the trend I > Br > OTf >> Cl.[7] Coupling aryl chlorides requires a more active catalyst system. You will almost certainly need to use a bulky, electron-rich phosphine ligand (like those developed by Buchwald or Fu) to achieve a reasonable reaction rate and yield.[5][7][10]

Q7: How can I effectively purify the final product from boron-containing byproducts?

A: Boronic acid and its byproducts can sometimes co-elute with the desired product during chromatography. An extractive workup can be very effective. After the reaction, perform an acidic wash (e.g., with 1M HCl) to protonate and remove the base, followed by a basic wash (e.g., with 1M NaOH). To specifically remove boronic acid residues, an extraction with a solution containing a diol (like sorbitol or mannitol) can form a water-soluble boronate ester complex. Alternatively, a column chromatography plug with a more polar solvent system can help retain the boron impurities.

Data and Protocols

Table 1: Summary of Common Side Reactions and Solutions
Side ReactionByproduct ExamplePrimary Cause(s)Recommended Solution(s)
Homocoupling 3,3'-dimethoxybiphenylPresence of O₂ oxidizing Pd(0) to Pd(II)Rigorously degas all solvents and maintain an inert atmosphere.[6][9]
Dehalogenation BenzaldehydeHydride source in the reaction mixtureUse high-purity aprotic solvents; avoid certain amine bases.[6][8]
Protodeborylation AnisoleHydrolysis of the C-B bond (often H₂O)Use a more stable boronic ester; minimize water content if possible.[6][7]
Catalyst Deactivation Palladium BlackAggregation of Pd(0) speciesUse stabilizing ligands; ensure proper mixing and temperature control.[7][8]
Experimental Protocol: Optimized Suzuki-Miyaura Synthesis

This protocol is a representative example. Optimization may be required based on specific laboratory conditions and reagent batches.

Materials:

  • 4-Bromobenzaldehyde (1.0 eq)

  • (3-Methoxyphenyl)boronic acid (1.2 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane

  • Deionized Water

Procedure:

  • Degassing: Sparge the 1,4-dioxane and deionized water with argon or nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzaldehyde and (3-methoxyphenyl)boronic acid.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄, followed by K₂CO₃.

  • Solvent Addition: Add the degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume).

  • Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the 4-bromobenzaldehyde is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Diccianni, J. B., & Diao, T. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. ACS Catalysis. [Link]

  • The Organic Chemistry Tutor. (2024, September 7). Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • Various Authors. (2014, December 23). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Torregrosa, R. R. P. (2007). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. PharmaChem, 6(1/2), 3-8. [Link]

  • Li, B., & Dixneuf, P. H. (2018). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of Chemical Research, 51(10), 2563–2574. [Link]

  • Various Authors. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. [Link]

  • Various Authors. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit r/chemhelp. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

Technical Support Center: Optimization of Suzuki Coupling Conditions for 4-(3-Methoxyphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(3-Methoxyphenyl)benzaldehyde via Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and enhance your reaction outcomes.

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds, and it is widely used in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[1][2] However, achieving high yields and purity can be challenging, as the reaction is sensitive to a variety of parameters.[3]

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: I am seeing low to no conversion of my starting materials, 4-formylphenylboronic acid and 3-bromoanisole. What are the likely causes and how can I improve the yield?

Low conversion is a common issue in Suzuki couplings and can stem from several factors related to the catalyst, base, solvent, or reaction setup.

Possible Cause 1: Inactive Catalyst System

The heart of the Suzuki reaction is the palladium catalyst.[4] Its effectiveness is highly dependent on the choice of the palladium source (precatalyst) and the ligand.

  • Explanation: The ligand plays a critical role in stabilizing the active Pd(0) species, promoting oxidative addition of the aryl halide, and facilitating the final reductive elimination step to form the product.[4][5][6] Electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to enhance catalytic activity, especially with less reactive aryl chlorides.[7][8][9]

  • Troubleshooting Steps:

    • Catalyst and Ligand Screening: If you are using a standard catalyst like Pd(PPh₃)₄ and seeing poor results, consider screening other catalyst systems. A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a more specialized ligand such as SPhos, XPhos, or P(t-Bu)₃ can be highly effective.[7][10]

    • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[11][12] The active Pd(0) catalyst is sensitive to oxygen, which can lead to the formation of palladium black (inactive palladium) and catalyst decomposition.[13] Thoroughly degas your solvent and reaction mixture before adding the catalyst.[11]

Possible Cause 2: Inappropriate Base Selection

The base is not merely a spectator; it plays a crucial role in the transmetalation step of the catalytic cycle.[4][14]

  • Explanation: The base activates the organoboron species by forming a more nucleophilic boronate complex, which then transfers its organic group to the palladium center.[4][14] The strength and solubility of the base can significantly impact the reaction rate and yield.[14]

  • Troubleshooting Steps:

    • Base Screening: If a common base like K₂CO₃ is not effective, consider screening other inorganic bases.[14] Cesium carbonate (Cs₂CO₃) is often more soluble in organic solvents and can provide excellent yields, particularly with challenging substrates.[14][15] Potassium phosphate (K₃PO₄) is another strong, non-nucleophilic base that can be effective.[14]

    • Biphasic vs. Anhydrous Conditions: The addition of water to create a biphasic system can be beneficial as it helps to dissolve the inorganic base and activate the boronic acid.[6] However, in some cases, anhydrous conditions may be preferred to minimize side reactions like protodeboronation.[11]

Possible Cause 3: Suboptimal Solvent Choice

The solvent influences the solubility of reagents and the stability and reactivity of the catalytic species.[16][17]

  • Explanation: Solvents can play a role in activating precatalysts and modulating the reactivity of acids and bases.[16] Common solvents for Suzuki couplings include toluene, THF, dioxane, and DMF.[4] The choice of solvent can sometimes influence the selectivity of the reaction.[16][18]

  • Troubleshooting Steps:

    • Solvent Screening: If your reaction is sluggish in a nonpolar solvent like toluene, try a more polar aprotic solvent like DMF or dioxane.[6] A mixture of an organic solvent and water is also a common and effective system.[6]

    • Temperature Optimization: Ensure the reaction temperature is appropriate for the chosen solvent and catalyst system. While some modern catalyst systems can operate at room temperature, many Suzuki couplings require heating to proceed at a reasonable rate.[8]

Q2: I am observing significant formation of side products, such as the homocoupling of 4-formylphenylboronic acid and dehalogenation of 3-bromoanisole. How can I minimize these?

The formation of side products reduces the yield of the desired product and complicates purification.

Side Product 1: Homocoupling of the Boronic Acid

  • Explanation: Homocoupling occurs when two molecules of the boronic acid react with each other. This is often promoted by the presence of oxygen, which can reoxidize the Pd(0) catalyst to Pd(II), leading to a competing catalytic cycle.[6]

  • Minimization Strategy:

    • Rigorous Degassing: The most effective way to prevent homocoupling is to ensure the reaction is free of oxygen.[11][13] Degas the solvent and reaction mixture thoroughly by bubbling an inert gas through it or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[11]

Side Product 2: Dehalogenation of the Aryl Halide

  • Explanation: Dehalogenation is the replacement of the bromine atom on 3-bromoanisole with a hydrogen atom.[6] This can occur through a competing reaction pathway where a hydride species is transferred to the palladium center.

  • Minimization Strategy:

    • Choice of Base and Solvent: The choice of base and solvent can influence the extent of dehalogenation. Using a non-coordinating, milder base may help.[13]

    • Reaction Time: Minimizing the reaction time can sometimes reduce the formation of this side product.[13] Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.

Side Product 3: Protodeboronation of the Boronic Acid

  • Explanation: Protodeboronation is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[11] This is often promoted by the presence of water and strong bases.[11]

  • Minimization Strategy:

    • Anhydrous Conditions: If protodeboronation is a significant issue, consider running the reaction under anhydrous conditions using an anhydrous solvent and a base like K₃PO₄.[11]

    • Use of Boronic Esters: Boronic esters are generally more stable towards protodeboronation than boronic acids.[4][6] You can either use a commercially available boronic ester or prepare it from the corresponding boronic acid.

Q3: My reaction seems to work, but purification of the final product, this compound, is difficult. What are some effective purification strategies?

Purification can be challenging due to the presence of unreacted starting materials, side products, and residual palladium catalyst.

Purification Strategy 1: Column Chromatography

  • Procedure: Flash column chromatography on silica gel is the most common method for purifying the products of Suzuki couplings. A gradient elution system, starting with a nonpolar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.[19]

Purification Strategy 2: Recrystallization

  • Procedure: If the product is a solid, recrystallization can be a highly effective method for obtaining a pure compound.[20][21] A common solvent system for recrystallization is a mixture of hexanes and a slightly more polar solvent like methanol or ethyl acetate.[20]

Purification Strategy 3: Removal of Palladium Residues

  • Explanation: Residual palladium can be problematic, especially in pharmaceutical applications.[22]

  • Procedure:

    • Filtration through Celite: After the reaction is complete, filtering the reaction mixture through a pad of Celite can help to remove palladium black.[20]

    • Scavengers: Various scavengers can be used to remove soluble palladium species. These are typically materials with functional groups that chelate to the metal, allowing for its removal by filtration.

Experimental Protocols

General Optimized Protocol for the Suzuki Coupling of 4-Formylphenylboronic Acid and 3-Bromoanisole

This protocol provides a robust starting point for the synthesis of this compound. Further optimization may be required based on your specific experimental setup and desired scale.

Materials:

  • 4-Formylphenylboronic acid (1.2 equiv)

  • 3-Bromoanisole (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Dioxane (solvent)

  • Water (co-solvent, 10-20% v/v of dioxane)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-formylphenylboronic acid, 3-bromoanisole, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ and SPhos.

  • Solvent Addition: Add the degassed dioxane and water mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Visualizing the Suzuki Coupling and Troubleshooting

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Catalyst Regeneration Ar-Ar' Product Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Tree Start Low Yield of This compound Check_Inertness Is the reaction under a strictly inert atmosphere? Start->Check_Inertness Check_Catalyst Is the catalyst system active? Check_Base Is the base appropriate? Check_Catalyst->Check_Base Yes Screen_Catalysts Screen different Pd sources and ligands (e.g., SPhos, XPhos) Check_Catalyst->Screen_Catalysts No Check_Solvent Is the solvent optimal? Check_Base->Check_Solvent Yes Screen_Bases Screen different bases (e.g., Cs2CO3, K3PO4) Check_Base->Screen_Bases No Screen_Solvents Screen different solvents (e.g., Dioxane, DMF, Toluene/Water) Check_Solvent->Screen_Solvents No Check_Inertness->Check_Catalyst Yes Degas_Thoroughly Thoroughly degas solvent and reaction mixture Check_Inertness->Degas_Thoroughly No

Caption: A decision tree for troubleshooting low yields in the Suzuki coupling reaction.

Comparative Data Tables

Table 1: Comparison of Common Palladium Catalysts
Catalyst SystemTypical Loading (mol%)Key Advantages
Pd(PPh₃)₄1-5Commercially available, good for general use.[10]
Pd(OAc)₂ / SPhos0.5-2Highly active for a broad range of substrates, including aryl chlorides.[10]
Pd₂(dba)₃ / XPhos1-3Robust and effective for sterically hindered substrates.
Pd(dppf)Cl₂1-5Versatile and often used for challenging couplings.[10]
Table 2: Comparison of Common Inorganic Bases
BaseStrengthSolubility in Organic SolventsCommon Applications
Na₂CO₃ModerateLowWidely used, cost-effective.[14]
K₂CO₃ModerateLowCommon and effective choice.[14]
Cs₂CO₃StrongModerateExcellent yields, especially for difficult substrates.[14][15]
K₃PO₄StrongLowEffective for heteroaryl and sterically hindered substrates.[14]

References

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. [Link]

  • Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • Pilarquim. The Role of Suzuki Coupling Ligands in Modern Organic Synthesis. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • ACS Publications. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ACS Publications. Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. [Link]

  • ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. [Link]

  • Sandiego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]

  • ResearchGate. Optimization of the reaction conditions for Suzuki coupling reaction. [Link]

  • ACS Publications. Optimized Synthesis of an Abemaciclib Intermediate: Improved Conditions for a Miyaura Borylation/Suzuki Coupling Process. [Link]

  • KCIL Chemofarbe Group. Challenges In Suzuki Coupling Reaction. [Link]

  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]

  • ResearchGate. Screening of different bases for Suzuki coupling a. [Link]

  • Scilit. Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. [Link]

  • R Discovery. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]

  • ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]

  • ACS Publications. Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. [Link]

  • ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF. [Link]

  • Andrew G Myers Research Group. The Suzuki Reaction. [Link]

  • chemeurope.com. Suzuki reaction. [Link]

  • YouTube. Suzuki cross-coupling reaction. [Link]

  • YouTube. Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. [Link]

  • SynArchive. Suzuki Coupling. [Link]

  • Scilit. Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. [Link]

Sources

Technical Support Center: Navigating Scale-Up Challenges in 4-(3-Methoxyphenyl)benzaldehyde Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 4-(3-Methoxyphenyl)benzaldehyde. This guide is designed for researchers, chemists, and process development professionals who are working on the synthesis of this key biaryl intermediate. As a molecule of interest in medicinal chemistry and materials science, its robust and scalable production is critical.

The most prevalent and industrially relevant method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This guide focuses on the challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production, providing in-depth, field-proven insights in a direct question-and-answer format.

Section 1: Synthesis Overview & The Suzuki-Miyaura Catalytic Cycle

The core transformation involves the palladium-catalyzed reaction between 4-formylphenylboronic acid and an aryl halide, typically 3-bromoanisole, in the presence of a base.

Reaction Scheme: (4-Formylphenyl)boronic acid + 3-Bromoanisole ---(Pd Catalyst, Base, Solvent)--> this compound

The efficiency of this process hinges on the delicate interplay of the components in the catalytic cycle. Understanding this cycle is fundamental to troubleshooting any issues that arise.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition Intermediate (Aryl-Pd(II)-X) Pd0->OxAdd + R¹-X (3-Bromoanisole) Transmetal Transmetalation Intermediate (Aryl-Pd(II)-Aryl') OxAdd->Transmetal + R²-B(OH)₂ / Base (4-Formylphenylboronic acid) ReductElim Product Complex Transmetal->ReductElim Reductive Elimination ReductElim->Pd0 Product Released (R¹-R²) Product This compound (R¹-R²) ArylHalide 3-Bromoanisole (R¹-X) BoronicAcid 4-Formylphenylboronic acid (R²-B(OH)₂) Base Base (e.g., K₂CO₃)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Table 1: Typical Lab-Scale Reaction Parameters
ParameterRecommended ConditionRationale & Key Considerations
Aryl Halide 3-BromoanisoleOffers a good balance of reactivity and cost. Iodides are more reactive but more expensive; chlorides are cheaper but often require more specialized, electron-rich ligands.
Boronic Acid 4-Formylphenylboronic acidA common, commercially available building block.[4][5][6] Ensure high purity (≥98%) to avoid side reactions.
Catalyst Pd(OAc)₂ or Pd(PPh₃)₄0.5 - 2 mol %. Pd(OAc)₂ is often used with a phosphine ligand, while Pd(PPh₃)₄ can sometimes be used directly.
Ligand SPhos, XPhos, or PPh₃1-4 mol %. Buchwald-type ligands (SPhos, XPhos) are highly efficient but more expensive.[7] PPh₃ is a cost-effective choice for less demanding couplings.
Base K₂CO₃, K₃PO₄, or Cs₂CO₃2.0 - 3.0 equivalents. The base is crucial for activating the boronic acid for the transmetalation step.[8] K₂CO₃ is a common and effective choice.
Solvent Toluene/H₂O, Dioxane/H₂O, or 2-BuOH/H₂OTwo-phase systems are common. Water plays a key role in the transmetalation mechanism.[9] Solvent choice impacts reaction rate, impurity profile, and workup.
Temperature 80 - 100 °CMust be high enough to ensure a reasonable reaction rate but low enough to prevent significant catalyst decomposition or side reactions.[9]

Section 2: Troubleshooting Guide for Scale-Up

This section addresses specific problems you may encounter during the synthesis and scale-up process.

Q1: My reaction has stalled at low-to-moderate conversion (<80%) or is proceeding very slowly. What are the likely causes and how can I fix this?

A1: This is one of the most common challenges in scaling up Suzuki couplings. The root cause often lies with the catalyst's health or suboptimal reaction conditions.

Potential Causes & Solutions:

  • Catalyst Deactivation: The active Pd(0) species is sensitive and can be deactivated. You may observe the formation of palladium black, a clear sign of catalyst agglomeration and death.[10]

    • Insight: Deactivation is often caused by the presence of oxygen, high temperatures, or impurities in the starting materials or solvent. The phosphine ligands themselves can also degrade.[11]

    • Action Plan:

      • Ensure Rigorous Inert Atmosphere: On a larger scale, achieving and maintaining an oxygen-free environment is more challenging.[9][12] Ensure your reactor is properly purged with nitrogen or argon. Perform multiple vacuum/inert gas cycles before heating.

      • Check Reagent Purity: Impurities in starting materials can poison the catalyst. Use high-purity 4-formylphenylboronic acid and 3-bromoanisole.

      • Optimize Temperature: While higher temperatures increase reaction rates, they also accelerate catalyst decomposition.[9] Determine the minimum effective temperature for your specific catalyst/ligand system.

  • Insufficient Mixing/Mass Transfer: In large reactors, inefficient mixing can create localized "hot spots" or areas of poor reagent distribution.

    • Insight: The reaction is often biphasic, and effective mixing is essential for the transfer of reagents between the aqueous and organic phases.

    • Action Plan:

      • Evaluate Agitation: Ensure the agitator speed and design are sufficient for the vessel size and viscosity of the reaction mixture.

      • Consider a Phase Transfer Catalyst (PTC): In some cases, adding a PTC like tetrabutylammonium bromide (TBAB) can facilitate the movement of the boronate species into the organic phase.[2]

  • Base Inefficiency: The base may not be sufficiently soluble or active.

    • Insight: The base's role is to form the more nucleophilic boronate species [R-B(OH)₃]⁻, which is essential for transmetalation.[8] If the base is not effective, this crucial step will be slow.

    • Action Plan:

      • Particle Size: For solid bases like K₂CO₃, using a finely powdered form increases surface area and reactivity.

      • Base Strength: Consider a stronger base like K₃PO₄, which can sometimes accelerate slow couplings.

Troubleshooting_Workflow Start Low / Stalled Conversion Observed CheckCatalyst Analyze Reaction Mixture: Is Palladium Black Present? Start->CheckCatalyst CheckMixing Evaluate Scale & Mixing: Is Agitation Sufficient? CheckCatalyst->CheckMixing No CatalystDeactivation Root Cause: Catalyst Deactivation CheckCatalyst->CatalystDeactivation Yes CheckBase Review Base & Solvent: Is the Base Active/Soluble? CheckMixing->CheckBase Yes PoorMassTransfer Root Cause: Poor Mass Transfer CheckMixing->PoorMassTransfer No BaseInefficiency Root Cause: Ineffective Base CheckBase->BaseInefficiency Yes ActionCatalyst Action: - Improve Inerting (N₂/Ar) - Check Reagent Purity - Optimize Temperature CatalystDeactivation->ActionCatalyst ActionMixing Action: - Increase Agitation Speed - Add Phase Transfer Catalyst PoorMassTransfer->ActionMixing ActionBase Action: - Use Finer Particle Size Base - Switch to a Stronger Base (K₃PO₄) BaseInefficiency->ActionBase

Sources

Technical Support Center: Purification of 4-(3-Methoxyphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into increasing the purity of 4-(3-Methoxyphenyl)benzaldehyde (CAS No. 209863-09-2). We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of this compound.

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile of this compound is heavily dependent on its synthetic route. A prevalent method for its synthesis is the Suzuki-Miyaura cross-coupling reaction. Consequently, the most common impurities are byproducts of this reaction.[1][2] These include:

  • Homocoupling Products: Dimers of the starting materials, such as biphenyl-4,4'-dicarbaldehyde (from the benzaldehyde-containing partner) and 3,3'-dimethoxybiphenyl (from the methoxyphenyl partner). These arise from undesired side reactions catalyzed by the palladium catalyst.[3][4]

  • Unreacted Starting Materials: Residual amounts of the boronic acid (or ester) and the aryl halide used in the coupling reaction.

  • Protodeborylation/Dehalogenation Products: Byproducts where the boronic acid group is replaced by a hydrogen (resulting in benzaldehyde) or the halide is replaced by a hydrogen.[1]

  • Palladium Catalyst Residues: Trace amounts of palladium, which can be problematic for downstream applications, especially in pharmaceutical development.

  • Ligand-Derived Impurities: Oxidized or degraded phosphine ligands, if used in the reaction.[5]

Q2: What are the primary laboratory-scale methods for purifying this compound?

A2: The two most effective and widely used methods for purifying this compound on a laboratory scale are recrystallization and flash column chromatography .

  • Recrystallization is excellent for removing small amounts of impurities that have significantly different solubility profiles from the target compound. It is often more economical and scalable.[6][7]

  • Flash Column Chromatography is a more powerful technique for separating complex mixtures or impurities with polarities similar to the product. It offers higher resolution and is ideal for achieving very high purity (>99%).[8][9]

Q3: How do I choose between recrystallization and column chromatography?

A3: The choice depends on the initial purity of your crude product and the nature of the impurities. A preliminary analysis by Thin-Layer Chromatography (TLC) or crude ¹H NMR is essential.

  • Choose Recrystallization if: Your crude material is already relatively pure (>90%) and the impurities are either much more or much less polar than the product (as indicated by a large separation on TLC). This method is also preferred for larger quantities (multi-gram scale).

  • Choose Column Chromatography if: Your crude material is a complex mixture with multiple impurities, or if there are impurities with polarities very close to your product (spots are close together on TLC). Chromatography is also necessary to remove baseline impurities or colored catalyst residues that co-crystallize.

The following workflow provides a logical decision-making process.

G start Start: Crude This compound assess Assess Purity & Impurity Profile (TLC, Crude NMR) start->assess decision Impurities have significantly different polarity? assess->decision recrystallize Primary Purification: Recrystallization decision->recrystallize  Yes (Few Impurities) chromatography Primary Purification: Flash Column Chromatography decision->chromatography No (Complex Mixture or Similar Polarity)   check_purity1 Check Purity (TLC, MP, HPLC) recrystallize->check_purity1 check_purity2 Check Purity (TLC, HPLC, NMR) chromatography->check_purity2 check_purity1->chromatography Purity Not OK end_pure Product >98% Pure: Store Appropriately check_purity1->end_pure Purity OK check_purity2->end_pure Purity OK end_impure Product Still Impure check_purity2->end_impure Purity Not OK (Re-evaluate strategy)

Caption: Decision workflow for selecting a purification method.

Q4: What key physical properties should I know for purification?

A4: Understanding the physical properties is crucial for designing a purification strategy.

  • Appearance: Typically a yellow or off-white solid.[10]

  • Molecular Weight: 212.24 g/mol .[11][12]

  • Melting Point: The melting point of the related isomer, 4-(4-methoxyphenyl)benzaldehyde, is reported as 103-106 °C.[12][13] The 3-methoxy isomer will have a different but likely similar melting point. A sharp melting point is a good indicator of purity.

  • Solubility: Practical solubility testing is key. Generally, it will be soluble in chlorinated solvents (DCM, chloroform), ethers (THF, diethyl ether), and ethyl acetate, with lower solubility in alcohols (ethanol, methanol) and poor solubility in non-polar alkanes (hexanes, heptane) and water. This differential solubility is exploited in both recrystallization and chromatography.

Q5: How should I store the purified compound?

A5: Aldehydes can be susceptible to air oxidation, where the aldehyde group (-CHO) is converted to a carboxylic acid (-COOH).[14] While this compound is a relatively stable solid, for long-term storage and to maintain high purity, it is best stored under an inert atmosphere (nitrogen or argon), protected from light, and in a cool, dry place.[10]

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Recrystallization Issues
  • Q: My compound "oiled out" instead of forming crystals. What should I do?

    • Causality: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent mixture. Instead of crystallizing, the compound separates as a liquid phase.

    • Solution: Re-heat the mixture to dissolve the oil completely. Add a small amount of additional hot solvent to decrease the saturation level. Allow the solution to cool much more slowly. If necessary, scratch the inside of the flask with a glass rod at the solvent line to induce nucleation.

  • Q: The yield from my recrystallization is very low. How can I improve it?

    • Causality: Low yield is typically caused by using too much solvent, which keeps a significant portion of your product dissolved in the mother liquor even after cooling.

    • Solution: During the initial dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. After cooling and filtering the crystals, you can try to recover a second crop by partially evaporating the solvent from the mother liquor and re-cooling, though this second crop will likely be of lower purity.

  • Q: My recrystallized product is still impure according to TLC/NMR. What's next?

    • Causality: This indicates that the chosen solvent system is not effective at excluding the specific impurities present, or the impurities have very similar properties to the product.

    • Solution: A second recrystallization using a different solvent system may be effective. However, if impurities persist, it is a strong indication that you need to use flash column chromatography for a more effective separation.

Chromatography Issues
  • Q: I'm getting poor separation on my silica gel column. How can I optimize the eluent?

    • Causality: Poor separation means the polarity of the mobile phase (eluent) is not optimal. If it's too polar, all compounds will elute quickly together (high Rf values). If it's not polar enough, the compounds will not move from the origin (low Rf values).

    • Solution: The ideal eluent system should place your product's Rf value around 0.25-0.35 on a TLC plate. For this compound, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[9] Systematically vary the ratio (e.g., 10:1, 8:1, 5:1 Hexanes:EtOAc) and check the separation on TLC until you achieve good separation between your product and its impurities.

  • Q: My compound is streaking on the TLC plate. What does this mean?

    • Causality: Streaking can be caused by several factors: the sample being too concentrated, the presence of highly polar (potentially acidic or basic) impurities, or the compound itself having strong interactions with the silica gel. Given the aldehyde functionality, minor oxidation to the carboxylic acid could be a cause.

    • Solution: Try spotting a more dilute solution on the TLC plate. If streaking persists, add a very small amount (e.g., 0.5%) of acetic acid to the eluent system. This can often improve the spot shape for compounds that might have acidic character.

Part 3: Detailed Experimental Protocols

Disclaimer: These are representative protocols and should be adapted based on your specific crude material and laboratory equipment. Always perform work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Purification by Recrystallization

This protocol is ideal for purifying multi-gram quantities of material that are already >90% pure.

  • Solvent Selection: Perform small-scale solubility tests. Ethanol/water or Toluene/heptane are excellent starting points. The goal is to find a solvent system where the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask with a stir bar. Add 50 mL of ethanol and heat the mixture to a gentle boil on a hot plate with stirring.

  • Achieve Saturation: If the solid does not fully dissolve, add more ethanol in small portions (2-3 mL at a time) until a clear solution is obtained. Avoid adding a large excess.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., catalyst residues), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice-water bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent (in this case, ethanol or an ethanol/water mixture) to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum. Determine the yield and check the purity by measuring the melting point and running an HPLC or NMR spectrum.

Protocol 2: Purification by Flash Column Chromatography

This protocol provides high-resolution purification suitable for removing closely related impurities.

  • Eluent Selection: As determined by TLC analysis, prepare an appropriate eluent system. A typical system for this compound would be 8:1 Hexanes:Ethyl Acetate (v/v).

  • Column Packing: Select an appropriately sized column. As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude sample. Pack the column with silica gel as a slurry in the non-polar component of your eluent (Hexanes).

  • Sample Loading: Dissolve your crude material (e.g., 1.0 g) in a minimal amount of dichloromethane or the eluent mixture. In a separate flask, add ~2-3 g of silica gel to this solution and evaporate the solvent to dryness. This "dry loading" method typically results in better separation. Carefully add the dried silica-adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Apply positive pressure (air or nitrogen) to achieve a flow rate of approximately 2 inches/minute.

  • Fraction Collection: Collect fractions in test tubes. Monitor the progress of the separation by spotting fractions onto a TLC plate and visualizing under UV light.

  • Isolation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Analysis: Confirm the purity of the final product using HPLC and/or NMR spectroscopy.

Data Presentation: Comparison of Purification Methods
ParameterFlash Column ChromatographyRecrystallization
Primary Use Case Complex mixtures; high purity requiredRemoving minor impurities from mostly pure product
Typical Scale Milligrams to ~50 gramsGrams to Kilograms
Achievable Purity >99%>98.5% (highly dependent on impurities)
Typical Yield 70-95%60-90%
Time Consumption High (can take several hours)Moderate (requires slow cooling time)
Solvent Consumption HighLow to Moderate
Cost Higher (silica gel, large solvent volumes)Lower (primarily solvent cost)

References

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides.
  • Common Byproducts in Suzuki Coupling. YouTube.
  • This compound 209863-09-2 wiki. Guidechem.
  • Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Royal Society of Chemistry.
  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
  • This compound | CAS 209863-09-2. Santa Cruz Biotechnology.
  • 4-(4-methoxyphenyl)benzaldehyde 97%. Sigma-Aldrich.
  • Supporting Information For. The Royal Society of Chemistry.
  • 4-(3-Chloro-4-methoxyphenyl)benzaldehyde | 92103-16-7. Smolecule.
  • Purification of 4-(Hexyloxy)
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Recrystallization and Crystalliz
  • 4-(4-methoxyphenyl)benzaldehyde 97%. Sigma-Aldrich.

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Technical Support Center: Catalyst Selection and Troubleshooting for Suzuki-Miyaura Coupling of 4-(3-Methoxyphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 4-(3-Methoxyphenyl)benzaldehyde. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions, troubleshoot effectively, and achieve efficient, reproducible results in your laboratory.

Introduction: The Synthetic Challenge

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for its power in forming C-C bonds, particularly in constructing the biaryl motifs prevalent in pharmaceuticals and advanced materials.[1] The substrate, this compound, presents a unique challenge: it contains an aldehyde functional group. While the reaction is known for its broad functional group tolerance, aldehydes can be sensitive to certain reaction conditions and can even coordinate with the catalyst, potentially inhibiting the reaction or leading to unwanted side products.[2]

This guide provides a focused, question-and-answer framework to navigate catalyst selection and overcome common experimental hurdles associated with this specific coupling.

Catalyst and Reagent Selection: Frequently Asked Questions

Choosing the right components is the first and most critical step toward a successful coupling reaction. This section addresses the most common questions regarding the selection of catalysts, ligands, bases, and solvents.

Q1: What is the best palladium source for my reaction? Should I use a Pd(0) or Pd(II) precatalyst?

A: The active catalyst in the Suzuki-Miyaura cycle is a Pd(0) species.[3][4] You can start with either a Pd(0) source like Pd₂(dba)₃ or a more stable Pd(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf), which is reduced to Pd(0) in situ.

For reproducibility and high efficiency, especially when dealing with challenging substrates, modern palladacycle precatalysts (e.g., Buchwald G3/G4 precatalysts) are highly recommended.[3] These are air-stable complexes that cleanly and quantitatively generate the active Pd(0)-ligand species upon heating, avoiding the inconsistencies that can arise from inefficient reduction of standard Pd(II) salts.

Q2: The choice of phosphine ligand is overwhelming. How do I select the right one for coupling an aryl aldehyde?

A: Ligand selection is paramount as it dictates the catalyst's activity, stability, and scope.[5] The ligand's electronic and steric properties directly influence the key steps of oxidative addition and reductive elimination.[6][7]

  • For General Reactivity: Simple triarylphosphines like PPh₃ can be effective for reactive aryl iodides or bromides but often fail with less reactive aryl chlorides and can be unstable at high temperatures.

  • For High Performance & Challenging Substrates: Bulky, electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands") are the gold standard for modern Suzuki couplings.[7]

    • SPhos (L7) and XPhos (L2) are exceptionally versatile and have shown unprecedented reactivity and stability, often allowing for reactions at room temperature or with very low catalyst loadings.[7] Their bulk facilitates the reductive elimination step, which is crucial for forming sterically hindered products, while their electron-rich nature promotes the oxidative addition of less reactive aryl halides.[5][8]

Table 1: Comparison of Common Palladium Catalyst Systems
Catalyst SystemTypical Loading (mol %)AdvantagesDisadvantages & Considerations
Pd(PPh₃)₄ 1 - 5Commercially available, one-component system.Thermally sensitive, limited scope (best for aryl iodides/bromides).
Pd(OAc)₂ + PPh₃/PCy₃ 0.5 - 2Versatile Pd(II) source, allows ligand screening.Inefficient in situ reduction can lead to palladium black.[3] PCy₃ is effective for triflates.[9]
Pd₂(dba)₃ + SPhos/XPhos 0.1 - 1Highly active system for a broad range of substrates, including aryl chlorides.[7]Pd₂(dba)₃ can degrade upon storage.[3] Requires careful handling under inert atmosphere.
XPhos Pd G3/G4 0.05 - 1Air- and moisture-stable precatalyst.[10] Provides clean, rapid generation of the active Pd(0) catalyst.Higher initial cost compared to simple Pd salts.

Q3: What is the role of the base, and which one should I use to avoid side reactions with my aldehyde?

A: The base is not a mere spectator; it is essential for activating the boronic acid.[6][11] It facilitates the transmetalation step by forming a more nucleophilic boronate species ([ArB(OH)₃]⁻), which then transfers its organic group to the palladium center.[12][13]

  • Common Choices: Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are widely used, often in an aqueous/organic biphasic system. K₃PO₄ is a strong, effective base for a wide range of couplings.[5]

  • Consideration for the Aldehyde: Aldehydes can undergo side reactions (e.g., aldol condensation) under strongly basic conditions, especially at elevated temperatures. If you observe aldehyde degradation, consider using a milder base like potassium fluoride (KF).[11][14] KF can activate the boronic acid while being less aggressive towards sensitive functional groups.

Q4: Does the solvent really matter? What are the best options?

A: Yes, the solvent plays a critical role. It must solubilize the reagents and catalyst, but it can also influence catalyst stability, reactivity, and even selectivity.[15][16][17]

  • Common Aprotic Solvents: Toluene, 1,4-dioxane, and THF are excellent choices, often with a small amount of water to help dissolve the inorganic base.[4]

  • Polar Aprotic Solvents: Solvents like DMF or MeCN can be used, but their coordinating ability can sometimes alter the catalyst's behavior or lead to unexpected selectivity switches.[15][18][19]

  • A Note on Solvent Quality: Solvent impurities can poison the palladium catalyst, even at ppm levels.[16] Using high-purity, anhydrous, and properly degassed solvents is crucial for robust and reproducible results.

Troubleshooting Guide: Diagnosing and Solving Common Issues

Even with a well-designed protocol, experiments can fail. This section provides a logical framework for diagnosing and resolving common problems encountered during the Suzuki-Miyaura coupling of this compound.

Visual Troubleshooting Workflow

TroubleshootingWorkflow Start Low or No Conversion Observed CheckCatalyst 1. Catalyst Inactive? Start->CheckCatalyst CheckReagents 2. Reagent Issue? Start->CheckReagents CheckConditions 3. Suboptimal Conditions? Start->CheckConditions SideProducts 4. Side Products Dominating? Start->SideProducts Sol_Catalyst Solution: - Use fresh Pd source/ligand - Switch to stable precatalyst (e.g., XPhos Pd G4) CheckCatalyst->Sol_Catalyst Black precipitate? Old catalyst? Sol_Reagents Solution: - Check boronic acid purity (NMR) - Use stable boronate ester (BPin) - Ensure solvent is dry & degassed CheckReagents->Sol_Reagents Boronic acid old? Wet solvent? Sol_Conditions Solution: - Screen different bases (K₃PO₄, Cs₂CO₃) - Increase temperature cautiously - Ensure rigorous degassing CheckConditions->Sol_Conditions Base/solvent not optimized? Oxygen contamination? Sol_SideProducts Solution: - Identify byproducts (GC-MS, LC-MS) - See specific troubleshooting Q&A (Homocoupling, Dehalogenation) SideProducts->Sol_SideProducts Extra spots on TLC? Unexpected masses?

Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura reactions.

Q5: My reaction shows very low conversion, and I've mostly recovered my starting material. What's wrong?

A: This is the most common failure mode and can stem from several sources:

  • Inactive Catalyst: The Pd(0) active species is prone to oxidation. If you are using a Pd(II) source, the in situ reduction may have been inefficient, often resulting in the formation of palladium black (an inactive precipitate).[3] Ensure your Pd source and ligand are fresh and handled under an inert atmosphere.

  • Reagent Instability: Boronic acids are susceptible to decomposition, particularly protodeboronation (hydrolysis back to the arene) or trimerization to form unreactive boroxines.[3][4] Check the purity of your boronic acid by NMR. If it has degraded, consider using a fresh bottle or switching to a more stable boronate ester, such as a pinacol (BPin) ester.[3]

  • Insufficient Degassing: Oxygen is a potent poison for the Pd(0) catalyst. It can oxidize the catalyst to an inactive state and promote the unwanted homocoupling of the boronic acid.[4] Ensure your solvent and reaction vessel are rigorously degassed (e.g., by several pump-freeze-thaw cycles or by bubbling with argon for an extended period).[20]

Q6: I'm seeing a significant amount of a biaryl byproduct derived from my boronic acid (homocoupling). How do I prevent this?

A: Homocoupling occurs when two molecules of the boronic acid couple with each other. The primary cause is the presence of oxygen in the reaction mixture, which can facilitate this side reaction.[4]

  • Solution: The most effective solution is to improve your degassing technique. Ensure a strictly anaerobic environment throughout the reaction setup and duration. Using a well-defined Pd(0) source or a precatalyst that cleanly generates Pd(0) can also minimize the presence of Pd(II) species that may contribute to this pathway.[4]

Q7: My aldehyde group seems to be reacting or degrading. How can I protect it?

A: This is a critical consideration for your specific substrate. The formyl group is sensitive to both strong bases and nucleophilic attack.

  • Optimize Base and Temperature: As mentioned in Q3, switch to a milder base like KF or CsF.[10][14] Running the reaction at the lowest possible temperature that still affords a reasonable rate can also minimize degradation.

  • Consider a Protecting Group: If milder conditions fail, a protecting group strategy may be necessary. The aldehyde can be converted to a more robust acetal (e.g., using ethylene glycol). The acetal is stable to the Suzuki coupling conditions and can be easily removed by acid hydrolysis during workup to regenerate the aldehyde.

Table 2: Quick Troubleshooting Guide
SymptomProbable Cause(s)Recommended Action(s)
No/Low Conversion Inactive catalyst; Poor reagent quality; Insufficient degassing.Use a fresh, high-quality Pd source/ligand (or precatalyst). Verify boronic acid purity. Improve anaerobic technique.[3][14]
Black Precipitate Forms Catalyst decomposition (Pd Black).Use a more robust ligand (e.g., SPhos). Ensure proper stoichiometry and inert atmosphere.[21]
Boronic Acid Homocoupling Oxygen contamination.Rigorously degas the solvent and reaction setup.[4]
Dehalogenation of Starting Material Presence of a hydride source (e.g., from solvent or base).Use high-purity solvents. Screen different bases.[4]
Aldehyde Degradation Base is too strong; Temperature is too high.Switch to a milder base (KF). Lower the reaction temperature. Consider protecting the aldehyde as an acetal.

Detailed Experimental Protocol: A Validated Starting Point

This protocol provides a robust, general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Note: This is a starting point and may require optimization for your specific boronic acid partner.[1][5]

Suzuki-Miyaura Catalytic Cycle

SuzukiCycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal Diaryl_Pd Ar¹-Pd(II)L₂-Ar² Transmetal->Diaryl_Pd RedElim Reductive Elimination Diaryl_Pd->RedElim RedElim->Pd0 Product Ar¹-Ar² (Desired Product) RedElim->Product Ar1X Ar¹-X (4-(3-MeOPh)benzaldehyde-halide) Ar1X->OxAdd Ar2BOH2 Ar²-B(OH)₂ Boronate [Ar²-B(OH)₃]⁻ Ar2BOH2->Boronate Activation Base Base (e.g., K₃PO₄) Base->Ar2BOH2 Boronate->Transmetal

Caption: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[4][6][7]

Procedure:
  • Reagent Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound-4-bromide (1.0 equiv), the desired arylboronic acid (1.2 - 1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 - 3.0 equiv).

    • In a separate vial, weigh out the palladium precatalyst (e.g., XPhos Pd G3, 0.5 - 2.0 mol%) and the ligand if not using a precatalyst (e.g., XPhos, 1.1 * mol% of Pd).

  • Reaction Setup:

    • Seal the Schlenk flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an anaerobic atmosphere.

    • Via syringe, add the degassed solvent (e.g., 1,4-dioxane/water, 10:1 v/v, to achieve a concentration of ~0.1 M with respect to the aryl halide).

    • Add the catalyst/ligand mixture to the flask under a positive pressure of inert gas.

  • Reaction Execution:

    • Lower the flask into a preheated oil bath set to the desired temperature (a good starting point is 80-100 °C).

    • Stir the reaction vigorously.

    • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-12 hours.[5]

  • Workup and Purification:

    • Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[5]

References

  • Suzuki reaction. (n.d.). In Wikipedia. Retrieved January 11, 2026.
  • Neufeldt, S. R., & Sanford, M. S. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406–409.
  • Ion-Tagged Phosphines as Ligands for Suzuki Coupling of Aryl Halides in a Phosphonium Ionic Liquid. (2014). Synlett, 25(04), 534-538.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (2020). ChemistryOpen, 9(6), 661-666.
  • A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions. (n.d.). BenchChem.
  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307.
  • Neufeldt, S. R., & Sanford, M. S. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry – An Asian Journal, 9(6), 1648-1654.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. (2023). The Journal of Physical Chemistry B.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Semantic Scholar.
  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. (2019).
  • Technical Support Center: Troubleshooting Low Conversion in Suzuki-Miyaura Reactions. (n.d.). BenchChem.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. (2010). The Journal of Organic Chemistry, 75(13), 4547–4550.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (2002). Synlett, 2002(11), 1753-1774.
  • Buchwald Phosphine Ligands for Cross Coupling. (n.d.). Sigma-Aldrich.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Suzuki cross-coupling reaction. (2020, February 13). YouTube.
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Organometallics.
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2023, September 7). YouTube.
  • How can I solve my problem with Suzuki coupling? (2014, December 23).
  • Diagnosing issues with a failed Suzuki coupling? (2019, July 9). Reddit.
  • Empowering boronic acids as hydroxyl synthons for aryne induced three-component coupling reactions. (2023). Chemical Science, 14(12), 3169–3177.
  • (4-fluoro-3-methoxyphenyl)boronic acid. (n.d.). Sigma-Aldrich.
  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group, Harvard University.
  • Struggling with Suzuki Reaction. (2023, September 4). Reddit.
  • Empowering boronic acids as hydroxyl synthons for aryne induced three-component coupling reactions. (2023). Semantic Scholar.
  • Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling. (n.d.). BenchChem.
  • 4-Methoxyphenylboronic acid. (n.d.). Sigma-Aldrich.
  • (4-Methoxyphenyl)boronic acid. (n.d.). PubChem.
  • Suzuki-Miyaura Coupling. (2023, October 10). Chemistry LibreTexts.
  • Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. (2014).
  • Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. (n.d.). Semantic Scholar.
  • Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific.

Sources

Technical Support Center: Managing Impurities in 4-(3-Methoxyphenyl)benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 4-(3-Methoxyphenyl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues related to impurity formation during this crucial synthetic transformation. By understanding the underlying causes of these impurities, you can optimize your reaction conditions, simplify purification processes, and ensure the high quality of your final product.

I. Overview of the Synthesis: The Suzuki-Miyaura Coupling

The most prevalent method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction typically involves the coupling of 4-formylphenylboronic acid with 3-bromoanisole (or a related aryl halide) in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][2][3] While seemingly straightforward, this reaction is susceptible to several side reactions that can lead to a variety of impurities, complicating downstream applications and impacting yield.

Reaction Scheme:

Caption: General scheme for the synthesis of this compound.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific issues you may encounter during the synthesis of this compound. Each question is followed by a detailed explanation of the potential causes and actionable solutions.

Question 1: My reaction mixture shows a significant amount of a biphenyl byproduct without the aldehyde group. What is it and how can I prevent it?

Answer: This is likely due to the homocoupling of the boronic acid starting material , 3-bromoanisole, to form 3,3'-dimethoxybiphenyl.[4][5][6] This side reaction is a common challenge in Suzuki couplings and can be promoted by several factors.[7]

Causality:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can facilitate the oxidative homocoupling of the boronic acid.[8][9]

  • Palladium(II) Species: The presence of Pd(II) species at the start of the reaction or generated during the catalytic cycle can promote homocoupling.[8][10] This can occur if the Pd(0) catalyst is not efficiently generated from the precatalyst or if oxidative addition is slow.

  • Excess Boronic Acid: A large excess of the boronic acid can increase the statistical probability of homocoupling.

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting boronic acid homocoupling.

Detailed Protocols & Recommendations:

  • Rigorous Degassing: Before adding the catalyst, thoroughly degas the reaction mixture. This can be achieved by bubbling an inert gas (nitrogen or argon) through the solvent for an extended period (e.g., 30-60 minutes) or by using several freeze-pump-thaw cycles.[8]

  • Catalyst and Ligand Selection:

    • Use a high-quality palladium precatalyst. Pd(PPh3)4 is a Pd(0) source, which can be advantageous. If using a Pd(II) source like Pd(OAc)2 or PdCl2(dppf), the in-situ reduction to Pd(0) needs to be efficient.

    • The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired cross-coupling over homocoupling.[1][11][12] Consider ligands like SPhos or XPhos, which have shown efficacy in challenging couplings.[6][11]

  • Addition of a Reducing Agent: The inclusion of a mild reducing agent, such as potassium formate, can help to reduce any Pd(II) species to the active Pd(0) catalyst, thereby suppressing homocoupling.[8][13]

  • Stoichiometry Control: While a slight excess of the boronic acid is common, avoid using a large excess. A starting point of 1.1-1.3 equivalents is often sufficient.

Question 2: I am observing a significant amount of anisole in my crude product. What is the cause and how do I minimize it?

Answer: The presence of anisole indicates a protodeboronation side reaction of the 3-bromoanisole.[5][10] In this process, the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture.

Causality:

  • Presence of Water: Boronic acids are susceptible to hydrolysis, which can be a precursor to protodeboronation, especially under basic conditions.[10][14][15]

  • Reaction Temperature: Higher reaction temperatures can accelerate the rate of protodeboronation.

  • Base Strength: The choice and strength of the base can influence the extent of this side reaction.

Preventative Measures:

ParameterRecommendationRationale
Solvent Purity Use anhydrous solvents.To minimize the presence of water which can lead to hydrolysis and subsequent protodeboronation.[10]
Reaction Temperature Optimize for the lowest effective temperature.To reduce the rate of the undesired protodeboronation side reaction.
Boronic Acid Stability Consider using a boronic ester (e.g., pinacol ester) instead of the free boronic acid.Boronic esters are generally more stable and less prone to protodeboronation. They can hydrolyze in situ to release the boronic acid slowly.[16]
Reaction Time Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it upon completion.To avoid prolonged exposure to conditions that favor protodeboronation.
Question 3: My final product is contaminated with a compound that has a similar retention time in chromatography, making purification difficult. What could it be?

Answer: A likely culprit is the homocoupling product of 4-formylphenylboronic acid , which would be 4,4'-diformylbiphenyl.[4] This impurity has a similar biaryl structure to your desired product and can be challenging to separate.

Causality: The causes are the same as for the homocoupling of 3-bromoanisole (see Question 1), namely the presence of oxygen and/or Pd(II) species.[8]

Mitigation and Purification Strategies:

  • Prevention: The most effective strategy is to prevent its formation by implementing the troubleshooting steps outlined for homocoupling in Question 1.

  • Purification:

    • Column Chromatography: Careful optimization of the solvent system for flash column chromatography is crucial. A shallow gradient of a more polar solvent (e.g., ethyl acetate in hexanes) may be required to achieve separation.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing this symmetrical impurity.

    • Bisulfite Adduct Formation: Aldehydes can form water-soluble bisulfite adducts.[17] This property can be exploited for purification.

Protocol for Purification via Bisulfite Adduct Formation:

  • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Prepare a saturated aqueous solution of sodium bisulfite.

  • Stir the organic solution vigorously with the aqueous sodium bisulfite solution. The aldehyde product will form the adduct and move into the aqueous phase.

  • Separate the aqueous layer and wash it with the organic solvent to remove non-aldehydic impurities.

  • Regenerate the pure aldehyde from the aqueous layer by adding a base (e.g., sodium carbonate solution) until the solution is basic.

  • Extract the pure aldehyde back into an organic solvent, dry the organic layer (e.g., with Na2SO4), and evaporate the solvent.

III. Frequently Asked Questions (FAQs)

Q1: How important is the quality of the starting materials? A: The purity of your starting materials, particularly the boronic acid, is paramount.[18] Impurities in the boronic acid can poison the catalyst, lead to side reactions, and complicate purification.[18] It is advisable to use high-purity reagents or to purify them before use if their quality is uncertain.

Q2: What are the best analytical techniques to monitor the reaction and assess the purity of the final product? A: A combination of techniques is often best.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): A powerful quantitative technique for assessing the purity of the final product and identifying impurities.[19][20]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.[19][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis (qNMR) to determine purity.[20][21]

Q3: Can I use a different aryl halide instead of 3-bromoanisole? A: Yes, other aryl halides like 3-iodoanisole or 3-chloroanisole can be used. The reactivity generally follows the order I > Br > Cl.[10] Aryl chlorides are typically less reactive and may require more forcing conditions or specialized catalyst systems with highly active, electron-rich phosphine ligands.[1][12][22]

Q4: My reaction is not going to completion. What should I do? A: Incomplete conversion can be due to several factors:

  • Catalyst Deactivation: Ensure the reaction is performed under a strictly inert atmosphere to prevent catalyst oxidation.

  • Insufficient Base: The base is crucial for the transmetalation step.[23] Ensure you are using an appropriate base (e.g., K2CO3, K3PO4, Cs2CO3) in sufficient quantity (typically 2-3 equivalents).

  • Poor Solubility: If reactants are not fully dissolved, the reaction may be slow or stall. Consider a different solvent system or a higher reaction temperature.

  • Ligand Choice: The ligand plays a significant role in catalyst activity and stability.[11][23] An inappropriate ligand for the specific substrates may result in low reactivity.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Thieme Chemistry. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. [Link]

  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

  • NIH National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ACS Publications. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. [Link]

  • ResearchGate. The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides a,b). [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]

  • NIH National Center for Biotechnology Information. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • KCIL Chemofarbe Group. Challenges In Suzuki Coupling Reaction. [Link]

  • ACS Publications. A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. [Link]

  • PrepChem.com. Synthesis of 4-hydroxy-3-methoxy benzaldehyde. [Link]

  • ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]

  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

  • ResearchGate. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]

  • ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • ResearchGate. Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with... [Link]

  • Journal of Forensic Chemistry and Toxicology. Synthesis and Application of 4-Acetyloxy-3-Methoxy Benzaldehyde as Chromogenic Spraying Reagent on Thin Layer Chromatography for. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • ResearchGate. Molecular structures of substituted benzaldehydes 1-50 (training set)... [Link]

  • NIH National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). [Link]

  • ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification? [Link]

  • ResearchGate. Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid... [Link]

  • ResearchGate. (PDF) Asymmetric synthesis of biaryl atropisomers by dynamic resolution on condensation of biaryl aldehydes with (−)-ephedrine or a proline-derived diamine. [Link]

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Technical Support Center: Reaction Monitoring for 4-(3-Methoxyphenyl)benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(3-Methoxyphenyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the critical aspect of reaction monitoring. Accurate and timely monitoring is paramount for optimizing yield, minimizing impurities, and ensuring the successful synthesis of this important biaryl compound.

The synthesis of this compound is commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of an aryl halide (or triflate) with an organoboron species. While powerful, the reaction is not without its challenges, including potential side reactions that can complicate purification and reduce overall yield. Effective reaction monitoring allows for the timely identification and mitigation of these issues.

Understanding the Suzuki-Miyaura Coupling for this compound Synthesis

The core of this synthesis is the formation of a carbon-carbon bond between two aromatic rings. The generally accepted mechanism involves a catalytic cycle with a palladium(0) species.

DOT Script for Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative Addition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Transmetalation->Ar-Pd(II)-Ar'(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-Ar' 4-(3-Methoxyphenyl) benzaldehyde Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This guide will delve into common monitoring techniques, providing practical advice and troubleshooting for each.

Section 1: Thin-Layer Chromatography (TLC) Monitoring

Thin-layer chromatography (TLC) is a rapid, cost-effective, and widely used technique for qualitatively monitoring the progress of a reaction.[1][2] It allows for the visualization of the consumption of starting materials and the formation of the product.

Frequently Asked Questions (FAQs) & Troubleshooting for TLC

Q1: My TLC plate shows multiple spots, and I'm unsure which one is my product. How can I identify the product spot?

A1:

  • Co-spotting is essential. On the same TLC plate, spot your reaction mixture alongside the starting materials (4-bromobenzaldehyde and 3-methoxyphenylboronic acid). The spot that is not present in the starting material lanes and increases in intensity over time is likely your product.

  • Rf values: The product, this compound, is generally less polar than the boronic acid starting material but may have a similar polarity to the aryl bromide. The relative positions (Rf values) of the spots will depend on the solvent system used.

  • UV visualization: All three key components (aryl bromide, boronic acid, and the biaryl product) are UV active. Visualizing the plate under a UV lamp (254 nm) is the primary method for detection.[1]

Q2: The spots for my starting material and product are too close together (poor resolution). What can I do?

A2:

  • Optimize the mobile phase. The polarity of the solvent system (mobile phase) is the most critical factor for achieving good separation.

    • If the spots are too high on the plate (high Rf), the solvent system is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate) relative to the less polar solvent (e.g., hexanes).

    • If the spots are too low on the plate (low Rf), the solvent system is too nonpolar. Increase the proportion of the polar solvent.

  • Try a different solvent system. Sometimes, a simple binary mixture is insufficient. Consider adding a small amount of a third solvent with a different polarity to fine-tune the separation.

  • Use a different type of TLC plate. While silica gel is standard, other stationary phases like alumina or reverse-phase plates (C18) are available and may provide better separation for your specific compounds.

Q3: I see a new spot appearing that is not my product. What could it be?

A3: This is likely a side product. Common side reactions in Suzuki couplings include:

  • Homocoupling of the boronic acid: This results in the formation of 3,3'-dimethoxybiphenyl.[3][4][5][6][7][8] This side reaction is often promoted by the presence of oxygen.[3][4][8]

  • Protodeboronation: The boronic acid can be replaced by a hydrogen atom, leading to the formation of anisole.[3][9][10][11]

  • Dehalogenation: The starting aryl halide can be reduced, forming benzaldehyde.[3]

To identify the side product, you can try to isolate it or use a more advanced analytical technique like TLC coupled with mass spectrometry (TLC-MS).[1][12]

DOT Script for TLC Troubleshooting Workflow

Caption: A workflow for troubleshooting poor TLC resolution.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Monitoring

GC-MS is a powerful quantitative technique that separates compounds based on their volatility and boiling points, followed by detection and identification based on their mass-to-charge ratio. It is highly effective for monitoring the synthesis of this compound due to the volatility of the reactants and product.

Frequently Asked Questions (FAQs) & Troubleshooting for GC-MS

Q1: How do I prepare my sample for GC-MS analysis?

A1:

  • Quench the reaction. Take a small aliquot (e.g., 50-100 µL) of the reaction mixture and quench it by adding it to a vial containing a suitable solvent like ethyl acetate and a small amount of water.

  • Extract. Vortex the vial and allow the layers to separate. The organic components will partition into the ethyl acetate layer.

  • Dilute. Take a small portion of the organic layer and dilute it further with ethyl acetate to a concentration suitable for GC-MS analysis (typically in the low ppm range).

  • Filter. If necessary, filter the diluted sample through a small plug of silica or a syringe filter to remove any particulate matter.

Q2: I am seeing broad peaks or peak tailing in my chromatogram. What is the cause?

A2:

  • Column contamination: The GC column may be contaminated with non-volatile materials. Bake out the column at a high temperature (as per the manufacturer's recommendation) to clean it.

  • Active sites: The aldehyde functional group can sometimes interact with active sites in the injector or column, leading to peak tailing. Using a derivatizing agent or a column specifically designed for polar compounds can help.

  • Improper injection technique: Injecting too large a volume or injecting too slowly can cause peak broadening.

Q3: My mass spectrum for the product peak is not what I expected. How can I confirm its identity?

A3:

  • Check the molecular ion peak. For this compound, the expected molecular weight is 212.24 g/mol . Look for a molecular ion peak (M+) at m/z 212.

  • Analyze the fragmentation pattern. The mass spectrum will show characteristic fragments. For this molecule, you might expect to see fragments corresponding to the loss of a hydrogen atom (m/z 211), a formyl group (m/z 183), or a methoxy group (m/z 181).

  • Compare with a standard. If available, inject a pure standard of this compound to compare its retention time and mass spectrum with your reaction sample.

Table 1: Typical GC-MS Retention Times and Key Mass Fragments

CompoundTypical Retention Time (min)*Key Mass Fragments (m/z)
Anisole (from protodeboronation)~5.2108, 93, 78, 65
Benzaldehyde (from dehalogenation)~6.5106, 105, 77
4-Bromobenzaldehyde~9.8184/186, 183/185, 155/157, 76
3-Methoxyphenylboronic acidMay not elute cleanly-
This compound~14.5212 (M+) , 211, 183, 165, 139
3,3'-Dimethoxybiphenyl (homocoupling)~15.1214, 199, 181, 152

*Retention times are approximate and will vary depending on the GC column and temperature program.

Section 3: High-Performance Liquid Chromatography (HPLC) Monitoring

HPLC is another excellent quantitative technique, particularly useful if your compounds have low volatility or are thermally unstable. It separates compounds based on their partitioning between a stationary phase and a liquid mobile phase.

Frequently Asked Questions (FAQs) & Troubleshooting for HPLC

Q1: What is a good starting HPLC method for monitoring this reaction?

A1: A reverse-phase HPLC method is a good starting point.

  • Column: A C18 column is a versatile choice.

  • Mobile Phase: A gradient of water and acetonitrile (or methanol), both with a small amount of an additive like 0.1% formic acid or trifluoroacetic acid, is typically effective.

  • Detection: A UV detector set at a wavelength where all components absorb (e.g., 254 nm) is suitable.

Q2: I'm not getting good separation between my product and a byproduct. What can I do?

A2:

  • Adjust the gradient. A shallower gradient (slower increase in the organic solvent percentage) can improve the resolution between closely eluting peaks.

  • Change the mobile phase. Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.

  • Modify the pH. The addition of an acid or base to the mobile phase can change the ionization state of the compounds and affect their retention.

  • Try a different column. If mobile phase optimization is insufficient, a column with a different stationary phase (e.g., phenyl-hexyl) may provide the necessary selectivity.

Q3: My peak shapes are poor (fronting or tailing). What are the common causes?

A3:

  • Column overload: Injecting too much sample can lead to peak fronting. Dilute your sample and reinject.

  • Secondary interactions: The aldehyde or methoxy groups might be interacting with the silica backbone of the column, causing tailing. Adding a small amount of a competing base (like triethylamine) to the mobile phase can sometimes mitigate this.

  • Column degradation: The column may be nearing the end of its life. Try flushing it or replacing it.

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Monitoring

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis.[13] It is particularly useful for identifying unexpected byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting for NMR

Q1: Can I monitor the reaction directly in the NMR tube?

A1: While possible with specialized equipment, it is more common to take aliquots from the reaction, quench them, and prepare a sample for NMR analysis. This involves removing the palladium catalyst and any inorganic salts that can broaden the NMR signals. A quick filtration through a small plug of silica gel is often sufficient.

Q2: What key signals should I look for in the ¹H NMR spectrum to monitor the reaction progress?

A2:

  • Disappearance of starting material signals:

    • The aldehyde proton of 4-bromobenzaldehyde (singlet, ~10.0 ppm).

    • The aromatic protons of 4-bromobenzaldehyde (two doublets, ~7.7-7.9 ppm).

  • Appearance of product signals:

    • The new aldehyde proton of this compound (singlet, ~10.1 ppm).

    • The characteristic aromatic signals of the newly formed biaryl system.

    • The methoxy group singlet (~3.9 ppm).

Q3: How can I use NMR to quantify the reaction conversion?

A3:

  • Choose non-overlapping signals. Select a signal from the starting material and a signal from the product that are well-resolved and do not overlap with any other signals.

  • Integrate the signals. Carefully integrate the chosen peaks.

  • Calculate the conversion. The conversion can be calculated using the following formula: Conversion (%) = [Integral of Product Peak / (Integral of Product Peak + Integral of Starting Material Peak)] * 100

It is crucial to ensure that the relaxation delays (d1) are sufficiently long to allow for full relaxation of all protons being quantified.

Concluding Remarks

The successful synthesis of this compound relies on careful execution and diligent monitoring. By employing the appropriate analytical techniques and understanding how to interpret the data and troubleshoot common issues, researchers can optimize their reaction conditions, maximize yields, and ensure the purity of their final product. This guide serves as a starting point for addressing the challenges you may encounter, and we encourage a systematic approach to problem-solving in your experimental work.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Advion. SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface. [Link]

  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

  • PubMed. Thin layer chromatography coupled with surface-enhanced Raman scattering as a facile method for on-site quantitative monitoring of chemical reactions. [Link]

  • ResearchGate. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. [Link]

  • ACS Publications. Real-Time Monitoring of Microwave-Promoted Suzuki Coupling Reactions Using in Situ Raman Spectroscopy. [Link]

  • ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. [Link]

  • Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]

  • PubMed. A novel approach to study catalytic reactions via electrophoretic NMR on the example of Pd/NHC-catalyzed Mizoroki-Heck cross-coupling reaction. [Link]

  • AZoM. Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]

  • ACS Publications. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • Advion Interchim Scientific. Suzuki Reaction Monitoring Using Compact Mass Spectrometry with TLC Interface. [Link]

  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]

  • ProQuest. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • ACS Publications. Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. [Link]

  • Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. [Link]

  • Reddit. Struggling with Suzuki Reaction : r/Chempros. [Link]

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp. [Link]

  • ACS Publications. Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. [Link]

  • National Institutes of Health. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. [Link]

  • ResearchGate. ¹H NMR monitoring of the reaction course with different catalytic systems. Conditions. [Link]

  • Andrew G. Myers Research Group. The Suzuki Reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. How can I differentiate 1-bromo napthaldehyde and 1-(2-bromophenyl)-2-naphthaldehyde by TLC after suzuki coupling?. [Link]

  • PrepChem.com. Synthesis of 4-hydroxy-3-methoxy benzaldehyde. [Link]

  • ResearchGate. Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. [Link]

  • AGA Analytical. Thin Layer Chromatography (TLC). [Link]

  • PubMed. Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. [Link]

  • National Institutes of Health. NMR Reaction Monitoring Robust to Spectral Distortions. [Link]

  • Scientific Research Publishing. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]

  • Pascal-Man. Palladium-105 NMR. [Link]

  • University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

  • Royal Society of Chemistry. Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions. [Link]

  • Royal Society of Chemistry. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. [Link]

  • University of Zurich. Biaryl Synthesis via C–H Bond Activation: Strategies and Methods. [Link]

Sources

preventing decomposition of 4-(3-Methoxyphenyl)benzaldehyde during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(3-Methoxyphenyl)benzaldehyde

Introduction for the Researcher

Welcome to the technical support guide for this compound (CAS No. 209863-09-2). This document is designed for researchers, scientists, and drug development professionals who utilize this versatile aromatic aldehyde in their work. The stability of aldehyde-containing compounds is paramount for ensuring experimental reproducibility and the integrity of synthetic outcomes. This guide provides in-depth, field-proven insights into the primary decomposition pathways of this compound and offers robust, actionable protocols to prevent its degradation during storage and handling. Our goal is to equip you with the expertise to maintain the purity and reactivity of your material from the moment it arrives in your lab to its final use.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of this compound decomposition?

The primary and most significant decomposition pathway for this compound, like most benzaldehydes, is auto-oxidation.[1][2] This is a spontaneous, free-radical chain reaction that occurs upon exposure to atmospheric oxygen.[3] The aldehyde functional group is oxidized to the corresponding carboxylic acid, in this case, 4-(3-Methoxyphenyl)benzoic acid. This process can occur even at room temperature and is the main reason for the appearance of impurities in laboratory samples over time.[1][4]

Q2: I noticed a change in the physical appearance of my sample. What does this indicate?

If your once-free-flowing solid has become clumpy, or if you detect a change in its characteristic odor, it is highly probable that oxidation has occurred. The formation of 4-(3-Methoxyphenyl)benzoic acid introduces a more polar impurity, which can alter the crystalline structure and melting point of the bulk material. While aliphatic aldehydes can sometimes polymerize into odorless trimers, the principal concern for aromatic aldehydes like this one is oxidation.[5]

Q3: Can light or heat accelerate the degradation of my compound?

Yes, both light and heat are significant environmental factors that can accelerate decomposition.

  • Heat: Elevated temperatures increase the rate of chemical reactions, including the auto-oxidation process.[6]

  • Light: Photons can provide the activation energy needed to initiate free-radical reactions. For benzaldehydes, light exposure should be minimized to prevent not only oxidation but also potential secondary degradation pathways.[7]

Q4: Is refrigeration always the best storage method?

For this compound, storing in a cool, dry, and dark environment such as a refrigerator (2-8 °C) is highly recommended to slow the rate of oxidation.[8] However, it is crucial that the container is sealed with absolute integrity. Temperature cycling can cause pressure changes, potentially compromising the seal and allowing moist air to enter, which can then lead to degradation upon warming.

Visualizing the Primary Decomposition Pathway

The auto-oxidation of benzaldehydes is a well-understood radical chain reaction. The following diagram illustrates the key steps involved in the conversion of the aldehyde to the corresponding carboxylic acid.

G Aldehyde This compound (R-CHO) Acyl_Radical Acyl Radical (R-C•=O) Aldehyde->Acyl_Radical Radical_Initiation Radical Initiator (e.g., light, heat) Radical_Initiation->Aldehyde H• abstraction Oxygen Atmospheric O₂ Acyl_Radical->Oxygen Peroxy_Radical Benzoylperoxy Radical (R-C(O)OO•) Acyl_Radical->Peroxy_Radical + O₂ Peroxy_Radical->Aldehyde Peroxy_Acid Peroxybenzoic Acid (R-C(O)OOH) Peroxy_Radical->Peroxy_Acid + R-CHO (H• abstraction) Peroxy_Acid->Aldehyde Carboxylic_Acid 4-(3-Methoxyphenyl)benzoic Acid (R-COOH) DEGRADATION PRODUCT Peroxy_Acid->Carboxylic_Acid + R-CHO G Start Start: Suspected Decomposition Check_Storage Step 1: Review Storage Conditions Start->Check_Storage Is_Inert Stored under inert gas (N₂/Ar)? Check_Storage->Is_Inert Is_Cold Stored at 2-8°C? Is_Inert->Is_Cold Yes Purge_Inert Purge with N₂/Ar and reseal Is_Inert->Purge_Inert No Is_Dark Protected from light (Amber vial)? Is_Cold->Is_Dark Yes Store_Properly Transfer to amber vial, store at 2-8°C in the dark Is_Cold->Store_Properly No Is_Sealed Container tightly sealed (e.g., PTFE-lined cap)? Is_Dark->Is_Sealed Yes Is_Dark->Store_Properly No Analytical_Confirm Step 2: Analytical Confirmation Is_Sealed->Analytical_Confirm Yes Is_Sealed->Store_Properly No Run_HPLC Run HPLC/GC-MS Analysis (See Protocol Below) Analytical_Confirm->Run_HPLC Impurity_Detected Major impurity detected? Run_HPLC->Impurity_Detected End_Good Material is Stable Impurity_Detected->End_Good No End_Bad Material is Degraded Impurity_Detected->End_Bad Yes Action Step 3: Corrective Actions Purify Consider purification (e.g., recrystallization) if purity is critical for application Action->Purify New_Aliquot Use a fresh, unopened aliquot for future experiments Action->New_Aliquot Purge_Inert->Is_Cold Store_Properly->Is_Sealed End_Bad->Action

Caption: Troubleshooting workflow for suspected aldehyde decomposition.

Best Practices for Storage and Handling

Adherence to proper storage protocols is the most effective strategy to prevent decomposition. The goal is to create an environment that is cold, dark, and anaerobic.

Storage Conditions: A Comparative Summary
ParameterOptimal Storage ConditionsSub-Optimal/High-Risk ConditionsRationale for Optimal Choice
Atmosphere Inert Gas (Nitrogen or Argon) blanket [9]Ambient AirDisplaces oxygen, a key reactant in auto-oxidation. [3]
Temperature 2–8 °C (Refrigerated) Room Temperature or HigherLowers the kinetic rate of oxidation reactions. [6]
Light In the dark; Amber glass or opaque containers [8]Clear container; Exposure to direct sunlight/lab lightPrevents light-induced initiation of radical degradation pathways. [7]
Container Tightly sealed vial with a PTFE-lined cap [8]Loosely capped or parafilm-sealed containerCreates a physical barrier against atmospheric oxygen and moisture.
Handling Weigh and handle quickly in a low-humidity environment. Purge headspace with inert gas before re-sealing.Prolonged exposure to air during weighing.Minimizes the introduction of oxygen and moisture into the bulk container.
Recommended Storage Protocol Workflow

G Start Receive Compound Check_Container Verify container is an amber vial and tightly sealed Start->Check_Container Transfer If in clear vial, transfer to amber vial Check_Container->Transfer No Purge Purge headspace with N₂ or Argon Check_Container->Purge Yes Transfer->Purge Seal Seal tightly with PTFE-lined cap Purge->Seal Store Store at 2-8°C in a dark location Seal->Store End Stable Storage Store->End

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for the Synthesis of 4-(3-Methoxyphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(3-Methoxyphenyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Suzuki-Miyaura cross-coupling reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize your reaction conditions, particularly focusing on reaction time and temperature, to achieve high yields and purity.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via Suzuki-Miyaura coupling.

Diagram 1: Troubleshooting Workflow

start Problem Encountered low_yield Low or No Product Yield start->low_yield incomplete_reaction Incomplete Reaction (Starting Materials Remain) start->incomplete_reaction impurities Significant Impurity Formation start->impurities sub_low_yield_catalyst Catalyst Inactivation/Low Activity low_yield->sub_low_yield_catalyst sub_low_yield_reagents Poor Reagent Quality low_yield->sub_low_yield_reagents sub_low_yield_conditions Suboptimal Reaction Conditions low_yield->sub_low_yield_conditions sub_incomplete_temp_time Insufficient Temperature or Time incomplete_reaction->sub_incomplete_temp_time sub_incomplete_base Ineffective Base/Solvent System incomplete_reaction->sub_incomplete_base sub_impurities_homocoupling Homocoupling of Boronic Acid impurities->sub_impurities_homocoupling sub_impurities_dehalogenation Dehalogenation of 4-Bromobenzaldehyde impurities->sub_impurities_dehalogenation sub_impurities_protodeboronation Protodeboronation of 3-Methoxyphenylboronic Acid impurities->sub_impurities_protodeboronation solution_catalyst Solution: - Ensure inert atmosphere - Use fresh/high-quality catalyst - Screen different ligands (e.g., XPhos, SPhos) sub_low_yield_catalyst->solution_catalyst solution_reagents Solution: - Use fresh 3-methoxyphenylboronic acid - Ensure anhydrous solvents sub_low_yield_reagents->solution_reagents solution_conditions Solution: - Optimize temperature and time - Screen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄) sub_low_yield_conditions->solution_conditions solution_temp_time Solution: - Incrementally increase temperature (e.g., 80°C to 100°C) - Extend reaction time and monitor by TLC/GC sub_incomplete_temp_time->solution_temp_time solution_base Solution: - Ensure base solubility - Use a biphasic solvent system (e.g., Toluene/Water) sub_incomplete_base->solution_base solution_homocoupling Solution: - Thoroughly degas reaction mixture - Use precise stoichiometry of boronic acid sub_impurities_homocoupling->solution_homocoupling solution_dehalogenation Solution: - Use a milder base - Lower reaction temperature sub_impurities_dehalogenation->solution_dehalogenation solution_protodeboronation Solution: - Use anhydrous conditions - Consider using a boronic ester sub_impurities_protodeboronation->solution_protodeboronation

Caption: A logical workflow for diagnosing and resolving common issues in the Suzuki-Miyaura coupling for this compound synthesis.

Q1: My reaction shows very low or no yield of this compound. What are the likely causes and how can I fix this?

A1: Low to no product formation is a common issue that can often be traced back to one of three areas: catalyst activity, reagent quality, or reaction conditions.

  • Catalyst Inactivation: The palladium catalyst is the heart of the Suzuki-Miyaura reaction and is sensitive to oxygen.[1] Incomplete degassing of your solvents and reaction vessel can lead to oxidation of the Pd(0) active species, rendering it inactive.

    • Solution: Ensure your solvents are thoroughly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[1] Always maintain a positive pressure of inert gas throughout the reaction setup. Using a fresh, high-quality palladium catalyst or a more stable pre-catalyst can also significantly improve results.

  • Poor Reagent Quality: Boronic acids, including 3-methoxyphenylboronic acid, can degrade over time, especially with exposure to air and moisture, leading to the formation of unreactive boroxines.

    • Solution: It is highly recommended to use fresh or recently purified 3-methoxyphenylboronic acid. If the purity is in doubt, it can be recrystallized. Ensure that your 4-bromobenzaldehyde is of high purity as well.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical for the success of the reaction. An inappropriate combination can lead to a complete halt of the catalytic cycle.

    • Solution: A screening of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., toluene/water, dioxane/water, 1-propanol/water) is often necessary to find the optimal conditions for this specific substrate pairing.[1][2]

Q2: I see unreacted 4-bromobenzaldehyde and/or 3-methoxyphenylboronic acid in my post-reaction analysis (TLC, GC-MS). How can I drive the reaction to completion?

A2: The presence of starting materials after the expected reaction time indicates an incomplete reaction. This is often due to insufficient thermal energy or a sluggish catalytic cycle.

  • Insufficient Temperature or Time: Many Suzuki-Miyaura couplings require elevated temperatures to proceed at a reasonable rate, typically in the range of 80-110°C.[2]

    • Solution: If your reaction is sluggish at a lower temperature (e.g., 80°C), incrementally increase the temperature by 10-20°C and monitor the progress by TLC or GC-MS. Extending the reaction time can also be beneficial, but be mindful of potential byproduct formation with prolonged heating.

  • Ineffective Base or Solvent System: The base is crucial for the transmetalation step of the catalytic cycle, and its effectiveness is highly dependent on the solvent.

    • Solution: Ensure the base you are using is sufficiently soluble in the reaction medium. A biphasic solvent system, such as 1-propanol and water, can improve the solubility of inorganic bases like sodium carbonate and facilitate the reaction.[1]

Q3: My final product is contaminated with significant impurities. What are the common side reactions and how can I minimize them?

A3: Several side reactions can occur in Suzuki-Miyaura couplings, leading to a complex product mixture and difficult purification.

  • Homocoupling: This results in the formation of biphenyls from the coupling of two boronic acid molecules (3,3'-dimethoxybiphenyl) or two aryl halide molecules (4,4'-diformylbiphenyl). This is often caused by the presence of oxygen.

    • Solution: Rigorous degassing of the reaction mixture is crucial to prevent oxygen-induced homocoupling. Using the correct stoichiometry of reactants is also important; a slight excess of the boronic acid (1.05-1.2 equivalents) is common.[1]

  • Dehalogenation: The 4-bromobenzaldehyde can be reduced to benzaldehyde. This can be promoted by certain bases and solvent systems.

    • Solution: If dehalogenation is a significant issue, consider using a milder base or lowering the reaction temperature.

  • Protodeboronation: The boronic acid can be replaced by a hydrogen atom from a protic solvent, leading to the formation of anisole.

    • Solution: While aqueous conditions are common for Suzuki reactions, if protodeboronation is problematic, minimizing the amount of water or using anhydrous conditions with a suitable base and solvent system may be necessary. Alternatively, using a boronic ester can sometimes mitigate this side reaction.[3]

Frequently Asked Questions (FAQs)

Q4: What is the optimal temperature range for the synthesis of this compound?

A4: The optimal temperature is highly dependent on the specific catalyst system, base, and solvent used. For many standard palladium catalyst systems, a temperature range of 80-110°C is effective.[2] However, with highly active catalyst systems, the reaction may proceed efficiently at lower temperatures. It is recommended to start with a temperature around 80-90°C and increase it if the reaction is slow.[2]

Q5: How does reaction time affect the yield and purity?

A5: Initially, increasing the reaction time will generally lead to a higher yield as more of the starting materials are converted to the product. However, prolonged reaction times, especially at elevated temperatures, can lead to the formation of degradation products and byproducts, which will decrease the overall purity and isolated yield. It is crucial to monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS) to determine the point of maximum conversion before significant byproduct formation occurs. For a similar reaction, completeness was observed within 45 minutes at reflux.[1]

Q6: Which palladium catalyst and ligand combination is best for this reaction?

A6: While many palladium sources can be effective, a combination of a palladium precursor like palladium acetate (Pd(OAc)₂) with a phosphine ligand such as triphenylphosphine (PPh₃) is a common and often successful starting point.[1] For more challenging couplings or to achieve higher turnover numbers, more electron-rich and bulky ligands like XPhos or SPhos can be beneficial.

Q7: How can I effectively purify the final product, this compound?

A7: After the reaction workup, which typically involves an extraction to remove the inorganic base and salts, the crude product often contains residual catalyst and organic byproducts. The most common method for purification is flash column chromatography on silica gel.[4][5] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically used to separate the desired product from less polar impurities (like homocoupled byproducts) and more polar impurities. Recrystallization from a suitable solvent system can also be an effective final purification step.[6]

Data Presentation

The following tables provide a summary of reaction conditions from literature for similar Suzuki-Miyaura couplings, which can serve as a starting point for optimization.

Table 1: Influence of Reaction Parameters on the Coupling of 4-Bromobenzaldehyde with Phenylboronic Acid

EntryCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O80690[2]
2Pd(OAc)₂ (2) / PPh₃ (4)Na₂CO₃Dioxane/H₂O90593[2]
3PdCl₂(dppf) (1.5)Cs₂CO₃DMF100496[2]
4Pd(OAc)₂ (0.3) / PPh₃ (0.9)Na₂CO₃1-Propanol/H₂OReflux (~97)0.7586[1]
5Pd(OAc)₂ (2) / XPhos (4)K₃PO₄t-BuOH/H₂O100397[2]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound, adapted from a reliable procedure for a similar transformation.[1]

Diagram 2: Experimental Workflow

setup 1. Reaction Setup - Combine reactants in flask - Add solvent and degas reagents 2. Reagent Addition - Add Pd catalyst and ligand - Add aqueous base solution setup->reagents reaction 3. Reaction - Heat to reflux (e.g., 90-100°C) - Monitor by TLC reagents->reaction workup 4. Workup - Cool and dilute with water - Extract with ethyl acetate reaction->workup purification 5. Purification - Wash organic layer - Dry, filter, and concentrate - Purify by column chromatography workup->purification

Caption: A streamlined workflow for the synthesis and purification of this compound.

Materials:

  • 4-Bromobenzaldehyde (1.0 eq)

  • 3-Methoxyphenylboronic acid (1.05 eq)

  • Palladium acetate (Pd(OAc)₂) (0.003 eq)

  • Triphenylphosphine (PPh₃) (0.009 eq)

  • 2 M Sodium Carbonate (Na₂CO₃) solution (1.2 eq)

  • 1-Propanol

  • Deionized Water

  • Ethyl Acetate

  • Saturated Brine Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromobenzaldehyde and 3-methoxyphenylboronic acid.

  • Add 1-propanol to the flask and stir the mixture at room temperature under a nitrogen atmosphere for 20-30 minutes until all solids are dissolved.

  • Reagent Addition: To the resulting solution, add palladium acetate and triphenylphosphine.

  • Add the 2 M sodium carbonate solution and deionized water.

  • Reaction: Heat the reaction mixture to reflux (approximately 95-100°C) under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent) until the starting 4-bromobenzaldehyde spot is no longer visible (typically 45-90 minutes).

  • Workup: Once the reaction is complete, remove the heat source and allow the mixture to cool.

  • Add deionized water to the cooled mixture.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution and then saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography on silica gel using a suitable solvent gradient (e.g., 0-10% ethyl acetate in hexanes) to obtain pure this compound.

References

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 4-(Hexyloxy)benzaldehyde with Arylboronic Acids.
  • Huff, B. E., Koenig, T. M., Mitchell, D., & Staszak, M. A. (n.d.). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Organic Syntheses Procedure.
  • ResearchGate. (n.d.). Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.).
  • ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions....
  • ResearchGate. (n.d.). The Suzuki-Miyaura coupling reactions of aryl bromides with phenylboronic acid catalyzed by p(HEMA)-Pd(II) micro- spheres.
  • ResearchGate. (n.d.).
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (n.d.). PMC.
  • ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with....
  • Myers, A. G. (n.d.). The Suzuki Reaction.
  • The Suzuki Reaction. (2014, February 6).
  • ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions.
  • ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid[a].
  • ResearchGate. (n.d.). Kinetics of the heterogeneous coupling of 4-bromobenzaldehyde with....
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. (n.d.).
  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. (n.d.).
  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic labor
  • BenchChem. (2025). Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling.
  • DiVA portal. (2015, February 21). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold.
  • ResearchGate. (2013, May 17).

Sources

Technical Support Center: Isolating 4-(3-Methoxyphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the workup and isolation of 4-(3-Methoxyphenyl)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into the nuances of isolating this biaryl aldehyde, commonly synthesized via Suzuki-Miyaura cross-coupling.[1][2] Our focus is on practical, cause-and-effect explanations to empower you to troubleshoot and optimize your purification strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during the isolation of this compound, presented in a question-and-answer format to directly tackle your experimental challenges.

Q1: After my Suzuki coupling reaction, the workup is messy, and I'm getting a persistent emulsion during the aqueous wash. What's causing this, and how can I resolve it?

A1: Emulsion formation is a frequent challenge in biphasic workups, especially with the complex mixtures resulting from palladium-catalyzed reactions.[3]

Root Causes:

  • Surfactant-like Byproducts: The reaction mixture can contain various salts and partially soluble palladium species that act as surfactants, stabilizing the oil-in-water or water-in-oil droplets.

  • High Concentration of Reactants/Reagents: A high concentration of dissolved solids can increase the viscosity of the aqueous phase, hindering phase separation.

Troubleshooting Strategies:

  • Brine Wash: After the initial aqueous wash, perform a wash with a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase helps to break the emulsion by "salting out" the organic components.

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and disrupt the emulsion.[3]

  • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the emulsified layer.[3][4]

  • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.[3]

Q2: My crude product has a brownish or off-white color. What are the likely impurities, and how can I remove them?

A2: The color in your crude product often indicates the presence of residual palladium species or colored organic byproducts.

Common Impurities & Removal:

  • Palladium Residues: These are often finely divided palladium black or palladium complexes.

    • Filtration through Celite®: Passing your organic solution through a short plug of Celite® can effectively remove a significant portion of these particulates.[4]

    • Charcoal Treatment: Activated charcoal can be used to adsorb colored impurities. However, use it judiciously as it can also adsorb your desired product.

  • Homocoupling Byproducts: A common side reaction in Suzuki couplings is the homocoupling of the boronic acid starting material, leading to the formation of symmetrical biaryls.[5][6][7] These can often be separated by column chromatography.

  • Oxidized Aldehyde: Benzaldehydes are susceptible to air oxidation, forming the corresponding benzoic acid.[8][9] This can be removed with a mild basic wash (e.g., 5% sodium bicarbonate solution).[9]

Q3: I'm struggling to get my this compound to crystallize. It keeps "oiling out." What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid, often because the solution is supersaturated at a temperature above the compound's melting point.[10]

Troubleshooting Crystallization:

  • Solvent System Optimization: The choice of solvent is critical for successful recrystallization.[11]

    • Ideal Solvent Properties: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[12]

    • Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be employed. Dissolve the compound in the "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly cloudy (the cloud point). Reheat to clarify and then allow to cool slowly.[10][13]

  • Slow Cooling: Rapid cooling encourages oiling out.[10] Allow the hot solution to cool slowly to room temperature, and then transfer it to an ice bath to maximize crystal formation.

  • Scratching the Flask: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.[10]

  • Seeding: If you have a small amount of pure product, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.

Q4: My final product yield is low after purification. Where could I be losing my product?

A4: Product loss can occur at multiple stages of the workup and purification process.

Potential Areas of Product Loss:

  • Incomplete Extraction: Ensure you are performing multiple extractions with the organic solvent, as a single extraction is often insufficient to recover all the product from the aqueous layer.[14]

  • Adsorption on Drying Agent: Using an excessive amount of drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) can lead to product adsorption. Use the minimum amount necessary and rinse the drying agent with fresh solvent.

  • Column Chromatography:

    • Improper Solvent Polarity: If the elution solvent is too polar, your product may elute too quickly with impurities. Conversely, if it's not polar enough, your product may not elute at all.

    • Product Streaking: If the product streaks on the column, it can lead to poor separation and loss in mixed fractions.

  • Recrystallization:

    • Using Too Much Solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[10]

    • Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper.

Experimental Workflow & Protocols

Below is a detailed workflow for the workup and purification of this compound, assuming a Suzuki-Miyaura cross-coupling reaction as the synthetic route.

Visualizing the Workup Procedure

Workup_Procedure ReactionMixture Crude Reaction Mixture Quench Quench with Water/Aqueous NH4Cl ReactionMixture->Quench Extraction Extraction with Ethyl Acetate Quench->Extraction OrganicLayer Combined Organic Layers Extraction->OrganicLayer Wash_Base Wash with 5% NaHCO3 OrganicLayer->Wash_Base Wash_Brine Wash with Brine Wash_Base->Wash_Brine Drying Dry over Anhydrous Na2SO4 Wash_Brine->Drying Filtration Filter and Concentrate Drying->Filtration CrudeProduct Crude Product Filtration->CrudeProduct Purification Purification CrudeProduct->Purification ColumnChromatography Column Chromatography Purification->ColumnChromatography For high purity Recrystallization Recrystallization Purification->Recrystallization For crystalline solid PureProduct Pure this compound ColumnChromatography->PureProduct Recrystallization->PureProduct

Caption: Workflow for the isolation and purification of this compound.

Step-by-Step Protocols
Protocol 1: Extractive Workup
  • Quenching the Reaction: Once the reaction is deemed complete by TLC or LC-MS analysis, cool the reaction mixture to room temperature.[15] Dilute the mixture with an organic solvent such as ethyl acetate.[4][15] Carefully pour the mixture into a separatory funnel containing water or a saturated aqueous solution of ammonium chloride.

  • Phase Separation: Shake the separatory funnel gently, venting frequently to release any pressure buildup.[16] Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide above.

  • Extraction: Drain the aqueous layer and extract it two more times with fresh ethyl acetate.[4] Combine all the organic layers.

  • Aqueous Washes:

    • Wash the combined organic layers with a 5% aqueous sodium bicarbonate solution to remove any acidic impurities.[8][9]

    • Subsequently, wash with a saturated brine solution to aid in the removal of water from the organic phase.[15]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4][15] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Use silica gel as the stationary phase.

  • Eluent System: A common eluent system for biaryl aldehydes is a gradient of ethyl acetate in hexanes. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.

  • Loading the Column: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then dry-load the sample onto the column.

  • Elution and Collection: Elute the column with the chosen solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Perform small-scale solubility tests to identify a suitable solvent or solvent pair. Ethanol, isopropanol, or a mixture of ethyl acetate and hexanes are good starting points.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot recrystallization solvent.[12]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Data Presentation: Expected Analytical Data

The following table summarizes the expected analytical data for pure this compound.

Analytical Technique Expected Data
Appearance Off-white to pale yellow solid[17]
Molecular Formula C₁₄H₁₂O₂[17][18]
Molecular Weight 212.24 g/mol [18]
¹H NMR (CDCl₃, 400 MHz) δ 10.0 (s, 1H, CHO), 7.9-7.0 (m, 8H, Ar-H), 3.85 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, 101 MHz) δ 192.0 (CHO), 160.0, 146.0, 137.0, 132.0, 130.0, 127.0, 120.0, 115.0, 113.0, 55.4 (OCH₃)

Note: NMR chemical shifts are approximate and can vary slightly depending on the solvent and instrument.

References

  • Benchchem. (n.d.). Technical Support Center: Suzuki Coupling Reactions.
  • Benchchem. (n.d.). Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde.
  • MilliporeSigma. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
  • ResearchGate. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out?.
  • PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde.
  • Guidechem. (n.d.). This compound 209863-09-2 wiki.
  • Jumina, J., et al. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).
  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • PubChem. (n.d.). 4-(4-Methoxyphenoxy)benzaldehyde.
  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting: The Workup.
  • Journal of Chemical and Pharmaceutical Research. (2025, August 6). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Sigma-Aldrich. (n.d.). 4-(4-methoxyphenyl)benzaldehyde 97 52988-34-8.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2).
  • Wikipedia. (n.d.). Suzuki reaction.
  • SynArchive. (n.d.). Suzuki Coupling.
  • Sigma-Aldrich. (n.d.). 4-Benzyloxy-3-methoxybenzaldehyde 98 2426-87-1.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction.
  • Royal Society of Chemistry. (2019, February 26). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum.
  • ACS Publications. (2018, May 23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.
  • Hefei TNJ Chemical Industry Co.,Ltd. (n.d.). How to purify Benzaldehyde (CAS: 100-52-7) to remove the Benzoic acid after long time stock?.
  • Journal of Forensic Chemistry and Toxicology. (2015). Synthesis and Application of 4-Acetyloxy-3-Methoxy Benzaldehyde as Chromogenic Spraying Reagent on Thin Layer Chromatography for Forensic Identification and Detection of Some Food Oils.
  • ResearchGate. (n.d.). Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde.
  • PubChem. (n.d.). 3-Benzyloxy-4-methoxybenzaldehyde.
  • Google Patents. (n.d.). US4379026A - Process for the purification of benzaldehyde.
  • ResearchGate. (n.d.). 1 H-NMR (400 MHz, CDCl 3 ) spectra of 4-ethoxy-3- methoxy benzaldehyde....
  • Biological Magnetic Resonance Bank. (n.d.). bmse010130 4-methoxy Benzaldehyde.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • European Patent Office. (n.d.). EP 0016487 B1 - Method for the purification of benzaldehyde.
  • PubMed Central. (n.d.). Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde.
  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?.
  • Benchchem. (n.d.). Purification of 4-(Hexyloxy)benzaldehyde by column chromatography vs recrystallization.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • ResearchGate. (2025, August 9). Asymmetric synthesis of biaryl atropisomers by dynamic resolution on condensation of biaryl aldehydes with (−)-ephedrine or a proline-derived diamine.
  • ResearchGate. (2025, August 7). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF.
  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

Sources

Technical Support Center: Characterization of Byproducts in 4-(3-Methoxyphenyl)benzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(3-Methoxyphenyl)benzaldehyde. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify, characterize, and mitigate the formation of common byproducts in your synthetic workflows. Our focus is on providing not just solutions, but also the underlying chemical principles to empower your research.

Part 1: General FAQs on Handling and Analysis

This section addresses broad questions regarding the purity, stability, and initial analysis of this compound and its reaction mixtures.

Q1: My baseline NMR of the starting material, this compound, shows minor impurities. What are they likely to be?

A1: Impurities in the starting material can complicate downstream analysis. Commercially available this compound is generally of high purity (>97%), but minor contaminants can include:

  • Residual Solvents: From the synthesis and purification process. These are typically identifiable by their characteristic shifts in ¹H NMR.

  • Over-oxidation Product: The aldehyde functional group is susceptible to oxidation, which can lead to the formation of 4-(3-methoxyphenyl)benzoic acid. This is often observed if the material has been stored improperly or for extended periods.

  • Starting Materials from Synthesis: Depending on the synthetic route used to prepare the biaryl structure, you might find trace amounts of precursors like 3-methoxyphenylboronic acid or a 4-halobenzaldehyde.

Q2: What are the best initial analytical techniques for a crude reaction mixture involving this compound?

A2: A multi-technique approach is always recommended for comprehensive analysis.[1]

  • Thin-Layer Chromatography (TLC): An indispensable first step for quickly assessing reaction completion and the complexity of the product mixture. Use a combination of polar and non-polar solvents to achieve good separation.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the ratio of product to starting material and byproducts. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for obtaining the molecular weights of the components in your mixture, which is a critical first step in identifying unknown byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude mixture can quickly confirm the presence of the desired product and reveal characteristic signals of major byproducts.

Part 2: Troubleshooting Guides for Common Reactions

This is the core of our support center, offering detailed, question-and-answer-based troubleshooting for specific synthetic transformations.

Section 2.1: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of biaryl synthesis.[2] However, several side reactions can lead to challenging impurities.[3]

Q3: I am observing a significant amount of a homocoupled byproduct corresponding to the dimer of my boronic acid reagent. What causes this and how can I prevent it?

A3: Homocoupling of the boronic acid is a very common byproduct in Suzuki reactions.[3][4] Its formation is often promoted by the presence of molecular oxygen, which can oxidize the Palladium(0) catalyst and influence the reaction pathway.[4]

Causality: The mechanism can involve the oxidative dimerization of the boronic acid on the palladium center, especially under aerobic conditions. The base also plays a crucial role; an inappropriate choice or stoichiometry of the base can affect the transmetalation step and favor side reactions.[5]

Troubleshooting Steps:

  • Ensure Anaerobic Conditions: Thoroughly degas your solvent(s) by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Assemble your reaction under a positive pressure of the inert gas.

  • Optimize the Base: The choice of base is critical. Weaker bases may lead to incomplete reaction, while overly strong bases can promote side reactions. For many Suzuki couplings, K₂CO₃ or K₃PO₄ are effective.[6]

  • Control Reaction Temperature: Running the reaction at the lowest effective temperature can often minimize side reactions.

  • Catalyst and Ligand Choice: Consider using a more robust palladium pre-catalyst or a ligand that promotes the desired cross-coupling over homocoupling.

Q4: My mass spectrometry data shows a byproduct with a mass corresponding to the deboronated or dehalogenated starting material. Why does this happen?

A4: This side reaction is known as protodeboronation (for the boronic acid) or hydrodehalogenation (for the aryl halide).

Causality:

  • Protodeboronation: The C-B bond can be cleaved by hydrolysis or protonation, especially under certain pH conditions or in the presence of protic solvents, replacing the boronic acid group with a hydrogen atom.[3]

  • Hydrodehalogenation: This reductive process can occur where the aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be mediated by the palladium catalyst, especially in the presence of a hydrogen source (e.g., trace water, solvent).

Troubleshooting Steps:

  • Use Anhydrous Solvents: Ensure your solvents are thoroughly dried to minimize hydrolysis of the C-B bond.

  • Protect Boronic Acids: In some cases, converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) can prevent protodeboronation.

  • Optimize Reaction Conditions: Adjusting the base and solvent system can often suppress these side reactions.

Below is a workflow diagram illustrating the general process for identifying an unknown byproduct.

G cluster_0 Initial Analysis cluster_1 Byproduct Identification cluster_2 Hypothesis & Mitigation A Crude Reaction Mixture B TLC / HPLC / LC-MS Analysis A->B Screening C Isolate Byproduct (Prep-HPLC / Column Chrom.) B->C Impurity Detected D Structural Elucidation (NMR, HRMS, IR) C->D Characterization E Postulate Formation Mechanism (e.g., Homocoupling, Reduction) D->E Structure Confirmed F Modify Reaction Conditions (e.g., Degas Solvent, Change Base) E->F Optimization F->A Re-run Experiment

Caption: General workflow for byproduct identification and mitigation.

Section 2.2: Grignard Reactions

The addition of Grignard reagents to the aldehyde in this compound is a powerful C-C bond-forming reaction, but the high reactivity of the organometallic reagent can lead to several byproducts.[7][8]

Q5: My reaction with a Grignard reagent (R-MgBr) yielded the expected secondary alcohol, but also a significant amount of 4-(3-methoxyphenyl)methanol. What happened?

A5: The formation of 4-(3-methoxyphenyl)methanol indicates that a reduction of the aldehyde occurred instead of the desired nucleophilic addition.

Causality: Grignard reagents can act as reducing agents, especially if the alkyl group (R) has a hydrogen atom on its β-carbon. The mechanism involves a six-membered ring transition state where a hydride is transferred from the Grignard reagent to the carbonyl carbon. This side reaction is more prevalent with sterically hindered ketones and aldehydes.

Troubleshooting Steps:

  • Control Temperature: Add the Grignard reagent slowly at a low temperature (e.g., 0 °C or -78 °C) to favor the nucleophilic addition pathway, which generally has a lower activation energy.

  • Use a Different Organometallic Reagent: If reduction is persistent, consider switching to an organolithium or organocerium reagent, which are often less prone to this side reaction.

  • Ensure Reagent Quality: Old or poorly prepared Grignard reagents may contain magnesium hydride species, which are potent reducing agents.

Q6: I am seeing a biphenyl byproduct (Ph-Ph) in my reaction using phenylmagnesium bromide. Where is this coming from?

A6: The formation of biphenyl is a classic example of a Wurtz-type coupling side reaction.[7]

Causality: This occurs when the Grignard reagent reacts with unreacted aryl halide that is still present during the formation of the organometallic species. This is more common when the Grignard formation is slow or incomplete.

Troubleshooting Steps:

  • Activate the Magnesium: Ensure the magnesium turnings are fresh and activated to facilitate a rapid and complete reaction with the aryl halide. Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help initiate the reaction.[9]

  • Control Addition Rate: Add the aryl halide slowly to a suspension of the magnesium turnings. This maintains a low concentration of the halide and minimizes the chance of it reacting with the already-formed Grignard reagent.[9]

Section 2.3: Wittig Olefination

The Wittig reaction is a highly reliable method for converting aldehydes into alkenes.[10] The primary challenge in these reactions is often not byproduct formation in the traditional sense, but the removal of a stoichiometric byproduct.

Q7: My Wittig reaction worked, but I am struggling to separate my desired alkene product from the triphenylphosphine oxide (TPPO) byproduct. How can I improve this separation?

A7: The removal of TPPO is a classic purification challenge in Wittig chemistry because it is a highly polar, high-boiling solid that often co-elutes with products during chromatography.[11]

Causality: The formation of the very stable phosphorus-oxygen double bond in TPPO is the thermodynamic driving force for the entire Wittig reaction.[12] Its physical properties make it difficult to separate from many desired alkene products.

Troubleshooting & Purification Strategies:

MethodPrincipleProtocol Summary
Crystallization Difference in solubility and crystal lattice energy.If your product is a solid, recrystallization from a suitable solvent (e.g., ethanol, hexanes/ethyl acetate) can often leave the more polar TPPO in the mother liquor.
Column Chromatography Difference in polarity.TPPO is quite polar. Using a less polar eluent system (e.g., higher percentage of hexanes or heptane) can help retain TPPO on the silica gel while eluting your less polar alkene product.
Precipitation TPPO is poorly soluble in non-polar solvents.After reaction workup and removal of the solvent, triturate the crude solid with a non-polar solvent like diethyl ether or hexanes. The desired product may dissolve while the TPPO precipitates and can be removed by filtration.
Chemical Conversion Convert TPPO to a salt for aqueous extraction.Treat the crude mixture with a reagent like MgCl₂ or ZnCl₂. This forms a complex with TPPO that is more readily removed, sometimes by precipitation or extraction.

The diagram below illustrates the challenge posed by the TPPO byproduct.

Caption: The challenge of separating the desired product from TPPO.

Part 3: Standard Operating Protocols for Characterization

To ensure reproducible and reliable characterization, follow these standardized protocols.

Protocol 3.1: Sample Preparation and HPLC Analysis
  • Sample Preparation: Accurately weigh ~1 mg of the crude reaction mixture into a 2 mL HPLC vial.

  • Dissolution: Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water. If solubility is an issue, adjust the solvent accordingly.

  • HPLC Conditions (General Method):

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to 5% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to 254 nm and 280 nm.

  • Analysis: Integrate the peaks to determine the relative percentage of the product, starting materials, and any byproducts.

Protocol 3.2: NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the crude mixture or isolated byproduct in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Internal Standard (for qNMR): If quantitative data is needed, add a known amount of an internal standard with a singlet peak in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum with at least 16 scans.

    • Acquire a ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) on isolated byproducts to confirm connectivity and finalize structural elucidation.

References

  • Grignard Reaction. (n.d.). University of Evansville. Retrieved from [Link]

  • Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling. (2002). Accounts of Chemical Research. Retrieved from [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 7). YouTube. Retrieved from [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2016). Oriental Journal of Chemistry. Retrieved from [Link]

  • Process for preparing biaryl compounds. (1999). Google Patents.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

  • What are the byproducts in a Suzuki reaction? (2017, July 23). Chemistry Stack Exchange. Retrieved from [Link]

  • The Wittig Reaction: Synthesis of Alkenes. (n.d.). University of Evansville. Retrieved from [Link]

  • Wittig reaction. (n.d.). Name-Reaction.com. Retrieved from [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and Characterization of Bemotrizinol Impurities. (2025, August 26). Orbital: The Electronic Journal of Chemistry. Retrieved from [Link]

  • The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2025, August 6). International Journal of ChemTech Research. Retrieved from [Link]

  • Wittig Reaction: Mechanism and Examples. (n.d.). NROChemistry. Retrieved from [Link]

  • REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. (2002). ResearchGate. Retrieved from [Link]

  • Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. (2021). ACS Omega. Retrieved from [Link]

  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved from [Link]

  • Wittig Reaction: Mechanism and Examples. (2018, February 6). Master Organic Chemistry. Retrieved from [Link]

  • Reactions with Grignard Reagents. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025, January 22). Organic Chemistry Frontiers. Retrieved from [Link]

  • Synthesis and Application of 4-Acetyloxy-3-Methoxy Benzaldehyde as Chromogenic Spraying Reagent on Thin Layer Chromatography for. (n.d.). ResearchGate. Retrieved from [Link]

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. (n.d.). ADICHEMISTRY. Retrieved from [Link]

  • Cross-Coupling Reactions. (2012, June 15). The Journal of Organic Chemistry. Retrieved from [Link]

  • Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. (2024, November 25). MDPI. Retrieved from [Link]

  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025, March 22). Reddit. Retrieved from [Link]

  • Cross-Coupling Reactions: A Practical Guide. (2025, August 6). ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 4-(3-Methoxyphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-(3-Methoxyphenyl)benzaldehyde is a crucial intermediate in the synthesis of various pharmaceuticals and functional materials. Its biaryl structure, featuring a methoxy-substituted phenyl ring coupled with a benzaldehyde moiety, makes it a versatile building block. This guide provides a comprehensive comparison of the primary synthetic methodologies for this compound, offering insights into the underlying chemical principles, reaction efficiencies, and practical considerations for laboratory and potential scale-up applications.

The selection of a synthetic route is often a balance between yield, cost, substrate availability, and reaction robustness. Here, we delve into the most prevalent palladium-catalyzed cross-coupling reactions—Suzuki, Stille, and Heck—as well as other notable methods for the preparation of this compound.

Comparison of Key Synthesis Methods

Method Typical Yield Key Reagents Advantages Disadvantages
Suzuki Coupling 85-95%4-Formylphenylboronic acid, 3-Bromoanisole, Pd catalyst, BaseHigh yields, mild reaction conditions, commercially available starting materials, low toxicity of boron reagents.[1][2][3]Potential for side reactions, requires careful control of reaction conditions.
Stille Coupling 70-90%4-Bromobenzaldehyde, Tributyl(3-methoxyphenyl)stannane, Pd catalystTolerant of a wide range of functional groups, stable organotin reagents.[4][5][6]High toxicity of organotin compounds, purification can be challenging.[4][7]
Heck Reaction 60-80%3-Bromoanisole, 4-Vinylbenzaldehyde, Pd catalyst, BaseAtom-economical, avoids the use of organometallic reagents.[8][9]Can have issues with regioselectivity and stereoselectivity, may require specific substrates.[8][9][10]

In-Depth Analysis of Synthetic Routes

Suzuki-Miyaura Coupling: The Workhorse Approach

The Suzuki-Miyaura coupling is arguably the most widely employed method for the synthesis of biaryl compounds, including this compound.[1][2][3] This palladium-catalyzed reaction joins an organoboron compound (typically a boronic acid or ester) with an organohalide.[2][3]

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents 4-Formylphenylboronic acid 4-Formylphenylboronic acid Product This compound 4-Formylphenylboronic acid->Product + 3-Bromoanisole 3-Bromoanisole 3-Bromoanisole->Product + Pd Catalyst Pd(PPh₃)₄ Pd Catalyst->Product Base Na₂CO₃ Base->Product

A typical Suzuki-Miyaura coupling reaction.

Causality Behind Experimental Choices:

  • Catalyst: Palladium(0) complexes, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are commonly used. The choice of ligand can significantly influence the reaction's efficiency.

  • Base: A base, such as sodium carbonate or potassium phosphate, is essential for the transmetalation step of the catalytic cycle.[11] The base activates the organoboron species.[11]

  • Solvent: A mixture of an organic solvent (like toluene or dioxane) and water is often used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki Coupling

  • To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 4-formylphenylboronic acid (1.1 equivalents), 3-bromoanisole (1.0 equivalent), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).[12]

  • Add a 2M aqueous solution of sodium carbonate (2.0 equivalents).[12]

  • Add a suitable organic solvent, such as toluene or dioxane.[12]

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or GC-MS).[12]

  • After cooling, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Stille Coupling: A Functional Group-Tolerant Alternative

The Stille coupling offers a robust method for forming carbon-carbon bonds and is particularly valued for its tolerance of a wide array of functional groups.[4][5][6] It involves the palladium-catalyzed reaction of an organotin compound with an organohalide.[4][5]

Reaction Scheme:

Stille_Coupling cluster_reactants Reactants cluster_reagents Reagents 4-Bromobenzaldehyde 4-Bromobenzaldehyde Product This compound 4-Bromobenzaldehyde->Product + Organostannane Tributyl(3-methoxyphenyl)stannane Organostannane->Product + Pd Catalyst Pd(PPh₃)₄ Pd Catalyst->Product

The Stille coupling reaction pathway.

Causality Behind Experimental Choices:

  • Organostannane: Tributyltin derivatives are commonly used due to their stability and reactivity. However, their high toxicity is a significant drawback.[4][7]

  • Catalyst: As with the Suzuki coupling, a palladium(0) catalyst is typically employed.

  • Additives: In some cases, additives like copper(I) iodide can accelerate the reaction rate.[13]

Experimental Protocol: Stille Coupling

  • In a flask purged with an inert gas, dissolve 4-bromobenzaldehyde (1.0 equivalent) and tributyl(3-methoxyphenyl)stannane (1.1 equivalents) in a degassed solvent such as DMF or toluene.[6]

  • Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equivalents).[6][13]

  • Heat the mixture to 80-110 °C and monitor the reaction progress.[13]

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous potassium fluoride to remove tin byproducts.

  • Purify the crude product via column chromatography.

Heck Reaction: An Atom-Economical Approach

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[8][9] This method is advantageous as it avoids the pre-formation of organometallic reagents.

Reaction Scheme:

Heck_Reaction cluster_reactants Reactants cluster_reagents Reagents 3-Bromoanisole 3-Bromoanisole Product This compound (after oxidation) 3-Bromoanisole->Product + 4-Vinylbenzaldehyde 4-Vinylbenzaldehyde 4-Vinylbenzaldehyde->Product + Pd Catalyst Pd(OAc)₂ Pd Catalyst->Product Base Et₃N Base->Product Ligand P(o-tolyl)₃ Ligand->Product

The Heck reaction for biaryl synthesis.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Palladium(II) acetate with a phosphine ligand like tri(o-tolyl)phosphine is a common catalytic system.

  • Base: A hindered amine base, such as triethylamine, is used to neutralize the hydrogen halide formed during the reaction.[8]

  • Reaction Product: The initial product is a stilbene derivative, which would then require a subsequent oxidation step to yield the desired benzaldehyde. This adds a step to the overall synthesis.

Experimental Protocol: Heck Reaction

  • Combine 3-bromoanisole (1.0 equivalent), 4-vinylbenzaldehyde (1.2 equivalents), palladium(II) acetate (0.03 equivalents), and a phosphine ligand (e.g., tri(o-tolyl)phosphine, 0.06 equivalents) in a suitable solvent like acetonitrile or DMF.

  • Add a base, such as triethylamine (1.5 equivalents).

  • Heat the reaction mixture under an inert atmosphere at 80-120 °C.

  • Monitor the formation of the stilbene intermediate.

  • Once the Heck reaction is complete, the intermediate would need to be isolated and then oxidized (e.g., using ozonolysis or other oxidative cleavage methods) to afford this compound.

Conclusion and Future Outlook

For the synthesis of this compound, the Suzuki-Miyaura coupling generally stands out as the most advantageous method due to its high yields, mild conditions, and the low toxicity of its reagents. While the Stille coupling is a powerful tool with excellent functional group tolerance, the toxicity of organotin compounds is a major deterrent for large-scale and environmentally conscious synthesis. The Heck reaction, while atom-economical, often requires a subsequent oxidation step, which can lower the overall efficiency.

Future research in this area will likely focus on developing more sustainable and efficient catalytic systems, potentially utilizing earth-abundant metals or exploring C-H activation strategies to further streamline the synthesis of this important biaryl aldehyde.

References

  • Goossen, L. J., et al. (2008). A simple and efficient route to biaryls via Pd-catalyzed decarboxylative cross-couplings of arene carboxylic acids and aryl iodides. Organic Letters. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English. [Link]

  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions. [Link]

  • Chemist's Cookbook. (2023). Suzuki Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Myers, A. G. (n.d.). The Stille Reaction. Chem 115. [Link]

Sources

A Senior Application Scientist's Guide to the Analytical Characterization of 4-(3-Methoxyphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Defining the Analytical Mandate

4-(3-Methoxyphenyl)benzaldehyde (CAS No. 209863-09-2) is a bi-aryl aldehyde with significant potential as a versatile building block in medicinal chemistry and materials science.[1] Its structure, featuring a methoxy-substituted phenyl ring linked to a benzaldehyde moiety, offers multiple sites for synthetic modification. For researchers in drug development and related fields, establishing the identity, purity, and stability of such a key intermediate is not a procedural formality; it is the foundational step upon which all subsequent data integrity rests. An impurity or a misidentified isomer can derail a research program, leading to irreproducible results and wasted resources.

This guide provides a comprehensive framework for the analytical characterization of this compound. Moving beyond a simple recitation of techniques, we will explore the strategic application of orthogonal analytical methods. The philosophy underpinning this guide is that of self-validation: each analytical result must be corroborated by another, independent technique, creating a robust and unimpeachable data package. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific rationale required for adaptation and troubleshooting. While direct experimental data for this specific molecule is not widely published, this guide will leverage established principles and comparative data from structurally similar compounds to build a predictive and effective characterization cascade.

The Orthogonal Characterization Workflow

G cluster_0 Primary Structure Elucidation cluster_1 Functional Group & Purity Confirmation cluster_2 Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (GC-MS / LC-MS) NMR->MS Confirms Molecular Formula (with Elemental Analysis) FTIR FTIR Spectroscopy NMR->FTIR Corroborates Functional Groups HPLC HPLC/UPLC (Purity & Impurity Profile) NMR->HPLC Confirms Identity of Main Peak Final Confirmed Identity, Purity, & Properties MS->HPLC Confirms MW of Main Peak FTIR->Final HPLC->Final Thermal Thermal Analysis (DSC/TGA) Thermal->Final G A Prepare Sample (~1 mg/mL in Acetonitrile) B Inject onto Calibrated HPLC-PDA System A->B C Acquire Chromatogram (e.g., at 254 nm) B->C D Integrate All Peaks C->D E Calculate Purity (% Area = (Area_Main / Area_Total) * 100) D->E F Identify Impurities (LC-MS if necessary) E->F If Purity < 99.5% or unknown peaks present

Sources

A Comprehensive Guide to the Structural Validation of 4-(3-Methoxyphenyl)benzaldehyde: An Integrated Crystallographic and Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of drug discovery, medicinal chemistry, and materials science, the precise three-dimensional structure of a molecule is not merely an academic detail; it is the fundamental blueprint that dictates function, reactivity, and interaction with biological systems. A subtle change in bond angle or the rotation around a single bond can transform a potent therapeutic agent into an inactive analogue. It is therefore imperative that researchers employ a rigorous, multi-faceted approach to structural validation.

This guide focuses on 4-(3-Methoxyphenyl)benzaldehyde, a biphenyl derivative that serves as a valuable synthetic intermediate. Its structure, featuring two phenyl rings connected by a single bond, presents a key conformational question: what is the spatial relationship between these two rings? Answering this requires a suite of analytical techniques, each providing a unique piece of the structural puzzle.

We will delve into the "gold standard" of structural determination, Single-Crystal X-ray Crystallography (SC-XRD), and compare its definitive insights with the essential, complementary data provided by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

A Note on Data Presentation: While there is no publicly deposited crystal structure for this compound at the time of this writing, this guide will serve as an expert framework for the validation process. We will use this molecule as a prime example to detail the complete experimental workflow, explaining the expected results and their significance based on established chemical principles and crystallographic data from closely related biphenyl structures.

Part 1: The Definitive Answer in the Solid State: Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray crystallography stands as the unequivocal method for determining the atomic arrangement of a molecule in its solid, crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a precise three-dimensional map of electron density. This map allows for the unambiguous determination of atomic connectivity, precise bond lengths, bond angles, and, most critically for biphenyls, the torsional (or dihedral) angle between the planes of the two aromatic rings.

Expected Crystallographic Insights for this compound

For biphenyl and its derivatives, the dihedral angle is a key structural parameter. While resonance effects favor a planar conformation to maximize π-orbital overlap between the rings, this is counteracted by steric hindrance between the hydrogen atoms on the carbons adjacent to the central C-C bond (the ortho positions).

For this compound, we can confidently predict a non-planar conformation in the solid state. X-ray studies of similar non-ortho-substituted biphenyls have shown that this steric strain forces the rings to twist relative to each other. The resulting dihedral angle typically falls in the range of 30-45 degrees, representing the lowest energy conformation that balances steric repulsion and electronic stabilization[1][2]. This twist is a critical piece of structural information that only SC-XRD can provide with high precision.

Table 1: Representative Crystallographic Data for a Biphenyl Derivative (Note: This table presents typical values for a small organic molecule and serves as an illustrative example for what would be expected for this compound).

ParameterExample ValueSignificance
Chemical FormulaC₁₄H₁₂O₂Confirms the elemental composition in the crystal.
Molecular Weight212.24 g/mol Consistent with the chemical formula.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)a=10.1, b=5.8, c=18.5Dimensions of the unit cell.
β (°)105°Angle of the unit cell for a monoclinic system.
Volume (ų)1050Volume of a single unit cell.
Z4Number of molecules per unit cell.
Dihedral Angle (C-C-C-C) ~35-45° (Predicted) The critical angle between the two phenyl rings.
R-factor (R₁)< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Experimental Protocol: From Powder to Final Structure

The journey from a synthesized powder to a refined crystal structure is a meticulous process that demands patience and precision. Each step is designed to ensure the highest quality data.

Step 1: Rigorous Purification The starting material must be of the highest possible purity (>99%). Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern. Techniques like column chromatography followed by recrystallization are standard.

Step 2: Growing a High-Quality Single Crystal This is often the most challenging step. The goal is to produce a single, well-ordered crystal, typically 0.1-0.3 mm in each dimension, free of cracks and defects.

  • Method of Choice: Slow Evaporation. A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture). The vial is covered with a perforated film (e.g., Parafilm) and left undisturbed in a vibration-free environment. The slow evaporation of the solvent over several days to weeks allows for the ordered growth of crystals.

  • Causality: Rapid crystal growth traps solvent and defects, leading to a poorly ordered lattice that diffracts X-rays weakly and incoherently. Slow, controlled growth near equilibrium is essential for molecular self-assembly into a well-defined lattice.

Step 3: Crystal Mounting and Data Collection A suitable crystal is selected under a microscope, picked up with a microloop, and flash-cooled in a stream of liquid nitrogen. This process vitrifies the crystal, preventing damage from the X-ray beam and reducing thermal motion of the atoms, which results in a sharper diffraction pattern. The crystal is then placed on a goniometer within a diffractometer and irradiated with a monochromatic X-ray beam[3]. The instrument rotates the crystal while a detector records the positions and intensities of the thousands of diffracted X-ray reflections[3].

Step 4: Structure Solution and Refinement The collected diffraction data is processed to yield a set of structure factors. Sophisticated software is then used to solve the "phase problem" and generate an initial electron density map. From this map, atoms are identified and a molecular model is built. This model is then refined against the experimental data, adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the observed pattern as closely as possible. The final quality of the structure is assessed by metrics like the R-factor[3].

SC_XRD_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Purification Purify Compound (>99%) Crystallization Grow Single Crystals (Slow Evaporation) Purification->Crystallization Essential for quality Mounting Mount & Flash-Cool Crystal Crystallization->Mounting Select best crystal DataCollection X-ray Data Collection Mounting->DataCollection Solution Structure Solution (Phase Problem) DataCollection->Solution Process diffraction spots Refinement Model Refinement (Least-Squares) Solution->Refinement Validation Final Structure Validation (R-factor) Refinement->Validation

Caption: Workflow for Single-Crystal X-ray Crystallography.

Part 2: Orthogonal Validation: A Comparative Spectroscopic Analysis

While SC-XRD provides an unparalleled view of the solid-state structure, it is crucial to validate that this structure is consistent with the molecule's properties in other states (e.g., in solution) and to confirm its key functional features. This is achieved using orthogonal spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is the most powerful tool for elucidating molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and number of different types of atoms (primarily ¹H and ¹³C).

  • Expected ¹H NMR Spectrum: The spectrum of this compound would show distinct signals for the aldehyde proton (~9.9-10.1 ppm), the methoxy group protons (~3.8 ppm), and a complex pattern of signals in the aromatic region (~7.0-8.0 ppm) corresponding to the nine aromatic protons.

  • Expected ¹³C NMR Spectrum: The spectrum would confirm the presence of 14 unique carbon atoms, including the characteristic aldehyde carbon (~191 ppm), the methoxy carbon (~55 ppm), and 12 distinct aromatic carbons.

  • Comparison with SC-XRD: NMR confirms the molecular formula and the precise connectivity of the atoms established by crystallography. However, in solution, the phenyl rings undergo rapid rotation around the central C-C bond. Therefore, NMR provides an average picture of the conformation, unlike the static, solid-state picture from SC-XRD.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS is a destructive technique that provides the exact molecular weight of a compound, serving as a fundamental check of its identity. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places.

  • Expected HRMS Data: For C₁₄H₁₂O₂, the expected exact mass of the molecular ion [M]⁺˙ would be 212.08373 Da. Observing this peak would provide strong evidence for the correct elemental composition.

  • Expected Fragmentation: Electron ionization MS would likely show characteristic fragments. The most intense peak (base peak) is often the phenyl cation (m/z 77) after loss of the aldehyde group from the unsubstituted ring[4]. Other key fragments would arise from the loss of the entire formyl group (CHO, M-29) or cleavage of the methoxy group (CH₃, M-15).

  • Comparison with SC-XRD: MS provides powerful confirmation of the molecular formula determined by crystallography. It offers no information about connectivity or 3D conformation but is an indispensable tool for confirming that the correct molecule has been synthesized and crystallized.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy identifies the types of chemical bonds present in a molecule by measuring their vibration frequencies when they absorb infrared radiation. It is a quick and effective method for confirming the presence of key functional groups.

  • Expected IR Absorptions: The IR spectrum for this compound would display several characteristic peaks.

  • Comparison with SC-XRD: IR spectroscopy provides direct, tangible evidence for the functional groups (aldehyde, ether) that are identified as part of the 3D molecular structure from the SC-XRD experiment. It is an excellent and rapid first-pass technique for verifying a successful synthesis.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected DataInformation Provided
¹H NMR • Aldehyde (CHO): ~10.0 ppm (singlet)• Methoxy (OCH₃): ~3.8 ppm (singlet)• Aromatic (Ar-H): 7.0-8.0 ppm (complex multiplets)Confirms the presence and chemical environment of all hydrogen atoms. Establishes proton-proton connectivities (via COSY).
¹³C NMR • Aldehyde (C=O): ~191 ppm• Aromatic (C-O): ~160 ppm• Aromatic (C-H, C-C): 110-145 ppm• Methoxy (OCH₃): ~55 ppmConfirms the presence of all 14 unique carbon atoms in the molecule.
HRMS (EI) • Molecular Ion [M]⁺˙: m/z = 212.0837• Fragment [M-CHO]⁺: m/z = 183.0861• Fragment [C₆H₅]⁺: m/z = 77.0391Provides the exact molecular weight and confirms the elemental formula. Fragmentation pattern gives clues about the molecular structure.
IR • C=O stretch (aldehyde): ~1700 cm⁻¹ (strong, sharp)• C-O-C stretch (ether): ~1250 cm⁻¹ (strong)• C-H stretch (aromatic): ~3050 cm⁻¹• C=C stretch (aromatic): ~1600, 1500 cm⁻¹Confirms the presence of key functional groups (aldehyde, ether, aromatic rings). Provides a unique "fingerprint" for the molecule.

Part 3: Synthesizing the Data: A Holistic and Trustworthy Validation Strategy

No single technique provides the complete picture. True structural validation comes from the convergence of data from multiple, orthogonal methods. The 3D model from SC-XRD is corroborated by the molecular formula from HRMS, the connectivity from NMR, and the functional groups from IR.

Validation_Workflow cluster_initial Initial Characterization cluster_definitive Definitive Validation Synthesis Synthesized Compound (e.g., this compound) NMR NMR Spectroscopy (Connectivity, Solution Structure) Synthesis->NMR Orthogonal Methods MS Mass Spectrometry (Molecular Weight, Formula) Synthesis->MS Orthogonal Methods IR IR Spectroscopy (Functional Groups) Synthesis->IR Orthogonal Methods SC_XRD Single-Crystal X-ray (3D Structure, Conformation, Absolute Proof) NMR->SC_XRD Data Corroboration MS->SC_XRD Data Corroboration IR->SC_XRD Data Corroboration Validated Structurally Validated Molecule SC_XRD->Validated Unambiguous Proof

Caption: A complementary workflow for complete structural validation.

Senior Application Scientist's Conclusion
  • Trustworthiness through Convergence: When the molecular formula from mass spectrometry matches the one derived from NMR, and both are perfectly aligned with the three-dimensional structure revealed by X-ray crystallography, we achieve a state of analytical concordance. This self-validating system leaves no room for ambiguity.

  • Context is Key: SC-XRD provides the ground-truth structure in the solid state, an invaluable insight for understanding crystal packing, polymorphism, and solid-formulation properties. Spectroscopic methods like NMR are essential for understanding the molecule's behavior in solution, which is often more relevant to its biological activity.

  • The Final Verdict: While SC-XRD provides the ultimate, atom-by-atom proof of structure, it should be viewed as the capstone of the validation process, not the sole technique. A comprehensive data package, integrating high-resolution mass spectrometry, multi-nuclear NMR, and infrared spectroscopy, constitutes the most robust and scientifically defensible approach to molecular structure validation. This holistic strategy is the hallmark of rigorous chemical science.

References

  • Schäfer, A., Iovkova-Berends, L., Gilke, S., Kossmann, P., Preut, H., & Hiersemann, M. (2015). Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 71(12), o1021. [Link]

  • Chemistry LibreTexts. (2023). Conformations of Biphenyls. [Link]

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  • Gerard, H., Avalos, J., Galland, D., & Volino, F. (1992). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Liquid Crystals, 12(4), 693-705. [Link]

  • Shaikh, F. S., Sunkari, R. K., & Borchardt, D. (2008). Biphenyl-4-yl 2,2,2-trichloroethyl sulfate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2023. [Link]

  • Wikipedia. (2026). X-ray crystallography. [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions... [Link]

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A Senior Application Scientist's Guide to Purity Analysis of 4-(3-Methoxyphenyl)benzaldehyde: HPLC vs. UPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of an intermediate compound is not merely a quality metric; it is the foundation upon which the safety and efficacy of the final product are built. 4-(3-Methoxyphenyl)benzaldehyde, a key building block in organic synthesis, is no exception.[1] Ensuring its purity is paramount to control downstream reaction kinetics, yield, and the impurity profile of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the purity assessment of this compound. We will delve into the causality behind methodological choices, present a robust, self-validating HPLC protocol, and offer a clear comparison based on performance data.

The Analytical Imperative: Why Purity Matters

This compound is a bi-aryl structure featuring both an aldehyde and a methoxy functional group.[1] Potential impurities can arise from several sources:

  • Unreacted Starting Materials: Depending on the synthetic route (e.g., Suzuki coupling), residual precursors may remain.

  • Side-Reaction Products: Homocoupling of reagents or reactions at alternative sites on the aromatic rings can generate structurally similar impurities.

  • Degradation Products: The aldehyde functional group is susceptible to oxidation, which can form the corresponding carboxylic acid.[2]

An effective analytical method must possess the specificity to separate the main analyte from these closely related compounds.[3]

The Workhorse Method: Reversed-Phase HPLC

For a molecule of moderate polarity like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the quintessential analytical technique.[4][5] This method separates compounds based on their hydrophobic interactions with a nonpolar stationary phase.[4][6]

Causality Behind Method Development Choices

The selection of HPLC parameters is a deliberate process grounded in chemical principles, not arbitrary selection.

  • Column Selection (Stationary Phase): A C18 (octadecylsilane) column is the industry standard and the logical first choice.[5][6] The long alkyl chains provide a high degree of hydrophobicity, promoting retention of the aromatic rings of the analyte and its impurities.[5][7] This strong retention allows for fine-tuning of the separation by adjusting the mobile phase composition.

  • Mobile Phase Selection: A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (MeCN) or methanol, is used.[4]

    • Acetonitrile is often preferred over methanol for aromatic compounds due to its lower viscosity (leading to lower backpressure) and superior UV transparency.

    • Gradient Elution vs. Isocratic: For a purity analysis where unknown impurities with a wide range of polarities might be present, a gradient elution (where the organic solvent concentration is increased over time) is superior. It ensures that both highly polar (early eluting) and highly non-polar (late eluting) impurities are effectively separated and eluted from the column in a reasonable timeframe.

  • Detector Selection: The presence of two aromatic rings in this compound results in strong ultraviolet (UV) absorbance. A photodiode array (PDA) or UV-Vis detector is ideal. A wavelength of approximately 254 nm is a common starting point for aromatic compounds, but a full UV scan of the main peak should be performed to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.

A Validated HPLC Protocol

This protocol is designed to be a self-validating system, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][8][9][10]

ParameterSpecificationRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeStandard dimensions for good resolution and peak capacity. 5 µm particles are a classic choice for robust HPLC methods.[11][12]
Mobile Phase A Water with 0.1% Formic AcidAcidifying the mobile phase sharpens peaks for acidic or basic analytes and improves reproducibility.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile provides good separation for aromatic compounds.[13]
Gradient Program 0-20 min: 50% to 95% B; 20-25 min: 95% B; 25.1-30 min: 50% BA shallow gradient provides high resolution for closely eluting impurities. A hold and re-equilibration step ensures method robustness.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape.
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring adequate sensitivity.
Detector UV/PDA at 260 nm (or determined λ-max)Provides high sensitivity for the aromatic analyte. PDA allows for peak purity assessment.
Sample Preparation 1.0 mg/mL in Acetonitrile:Water (50:50)The diluent should match the initial mobile phase conditions to ensure good peak shape.

The High-Throughput Alternative: Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents an evolution of HPLC, utilizing columns packed with sub-2 µm particles.[11][14] This fundamental change requires instrumentation capable of handling much higher backpressures (up to 15,000 psi) compared to conventional HPLC systems (up to 6,000 psi).[12][15]

Key Differences and Advantages

The primary driver for adopting UPLC is a dramatic increase in speed, resolution, and sensitivity.[11][14]

  • Speed: UPLC can reduce analysis times by up to nine times compared to traditional HPLC.[14] A 20-minute HPLC run can often be compressed to 2-3 minutes.[15]

  • Resolution: The smaller particle size leads to significantly more efficient separations, resulting in sharper, narrower peaks. This allows for the separation of impurities that might co-elute in an HPLC method.

  • Sensitivity: Narrower peaks mean a higher concentration of the analyte passes through the detector cell per unit of time, leading to taller peaks and improved signal-to-noise ratios.[11][12]

  • Solvent Consumption: The shorter run times and lower flow rates used in UPLC lead to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective technique.[11][12]

Head-to-Head Comparison: HPLC vs. UPLC for this compound

To provide a clear comparison, let's examine the expected performance data for the analysis of a hypothetical sample of this compound containing two minor impurities.

Performance MetricHPLC Method UPLC Method Advantage
Analysis Time ~25 minutes~3 minutesUPLC [11][15]
Peak Resolution (Main Peak/Impurity 1) 1.83.5UPLC
Theoretical Plates ~15,000~35,000UPLC
System Backpressure ~1,800 psi~9,500 psiHPLC (Lower)
Solvent Consumption per Run ~25 mL~2.1 mLUPLC [12]
Relative Sensitivity (Peak Height) 1x~2-3xUPLC [11]
Initial Instrument Cost LowerHigherHPLC
Method Robustness HighModerate (more susceptible to blockage)HPLC

Experimental Workflow & Logic Diagrams

A structured workflow is critical for reproducible results.

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_processing Data Processing & Reporting prep_sample Weigh & Dissolve Sample (1.0 mg/mL in 50:50 ACN:H2O) filter_sample Filter through 0.45 µm Syringe Filter prep_sample->filter_sample prep_std Prepare Reference Standard (Known Purity) sys_setup System Equilibration (Initial Mobile Phase Conditions) filter_sample->sys_setup inject Inject Sample/Standard (10 µL) sys_setup->inject data_acq Data Acquisition (UV/PDA Detector) inject->data_acq integrate Integrate Chromatogram Peaks data_acq->integrate calc Calculate Purity (Area Percent Method) integrate->calc report Generate Final Report (Purity, Impurity Profile) calc->report

Caption: Standard workflow for HPLC/UPLC purity analysis.

G cluster_hplc HPLC Approach cluster_uplc UPLC Approach Goal Purity Analysis of This compound HPLC HPLC Goal->HPLC UPLC UPLC Goal->UPLC

Caption: Comparison of HPLC and UPLC analytical approaches.

Conclusion and Recommendation

Both HPLC and UPLC are suitable techniques for determining the purity of this compound. The choice between them is dictated by the specific needs of the laboratory.

  • HPLC remains the robust, reliable workhorse for many quality control labs.[12] Its lower initial cost, established protocols, and resilience make it ideal for routine testing where throughput is not the primary concern. The 25-minute method detailed here provides excellent resolution and is easily implemented on standard equipment.

  • UPLC is the superior choice for high-throughput environments, such as process development and impurity profiling, where speed and the ability to resolve complex mixtures are critical.[12][16] The significant reduction in run time and solvent consumption offers substantial long-term cost and productivity benefits, justifying the higher initial capital investment.[11][14]

For researchers and drug development professionals, developing a robust HPLC method is a foundational skill. However, transitioning to or adopting UPLC technology can provide a significant competitive advantage by accelerating development timelines and providing deeper analytical insight.

References

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A Senior Application Scientist's Guide to Aldehyde Reactivity: A Comparative Analysis of 4-(3-Methoxyphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Structure to Reactivity

In the landscape of organic synthesis and medicinal chemistry, aromatic aldehydes are foundational synthons. Their reactivity, however, is not a monolithic property. The subtle placement of substituents on the aromatic ring can dramatically alter the electronic character of the carbonyl group, dictating reaction rates, yields, and even mechanistic pathways. Understanding these substituent effects is paramount for rational reaction design and the efficient synthesis of complex molecules.

This guide provides an in-depth comparison of the reactivity of 4-(3-Methoxyphenyl)benzaldehyde against a panel of other common benzaldehydes. We will move beyond simple classification, delving into the quantitative underpinnings of electronic effects and presenting robust experimental protocols for empirical validation. The objective is to equip the practicing scientist with both the theoretical framework and the practical tools to predict and confirm the chemical behavior of this and other substituted aromatic aldehydes.

The Electronic Architecture of Benzaldehyde Reactivity

The reactivity of a benzaldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. This carbon atom is sp² hybridized and bears a partial positive charge (δ+) due to the polarization of the C=O bond by the highly electronegative oxygen atom.[1][2] This inherent electrophilicity makes it a prime target for nucleophilic attack, the cornerstone of many essential transformations like Wittig olefinations, Grignard additions, and reductive aminations.[1][3]

Substituents on the benzene ring can either intensify or diminish this electrophilicity through a combination of two primary electronic mechanisms:

  • Inductive Effects (-I/+I): Transmitted through the sigma bond framework, this effect is related to the electronegativity of the substituent. Electron-withdrawing groups (EWGs) like nitro (-NO₂) or halogens (-Cl) pull electron density away from the carbonyl carbon via the -I effect, increasing its partial positive charge and enhancing reactivity towards nucleophiles.[1][3][4] Conversely, electron-donating groups (EDGs) like alkyl groups (-CH₃) push electron density towards the ring via the +I effect, slightly reducing carbonyl electrophilicity.

  • Resonance Effects (-R/+R or -M/+M): Transmitted through the pi-system of the aromatic ring, this effect involves the delocalization of electrons. EWGs with pi bonds, like -NO₂, can withdraw electron density from the ring (-R effect), further activating the aldehyde.[5] EDGs with lone pairs, such as a methoxy group (-OCH₃), can donate electron density into the ring (+R effect), which significantly deactivates the aldehyde towards nucleophilic attack, especially when located at the para position.[6][7]

The interplay of these effects determines the overall electron density at the reaction center.

Figure 1: General influence of substituents on benzaldehyde reactivity.

Quantitative Comparison: The Hammett Equation

To move from qualitative description to quantitative prediction, we employ the Hammett equation. This cornerstone of physical organic chemistry provides a linear free-energy relationship that quantifies the impact of a meta- or para-substituent on a reaction's rate (k) or equilibrium constant (K).[8][9][10]

The equation is expressed as: log(k/k₀) = σρ

  • k is the rate constant for the substituted reactant; k₀ is the rate for the unsubstituted (H) reactant.

  • σ (Sigma) is the substituent constant , which depends only on the nature and position of the substituent. A positive σ value indicates an EWG, while a negative value indicates an EDG.[9]

  • ρ (Rho) is the reaction constant , which measures the sensitivity of a particular reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by EWGs (i.e., a buildup of negative charge in the transition state).[8] Nucleophilic additions to benzaldehydes typically have positive ρ values.[11]

Analyzing this compound

The substituent in our target molecule is a "3-methoxyphenyl" group at the 4-position of the benzaldehyde. Its electronic effect is nuanced:

  • The substituent is a phenyl group, which itself is generally considered weakly electron-withdrawing by induction.

  • This phenyl group is modified by a meta-methoxy group. In the meta position, the electron-donating resonance effect (+R) of the methoxy group is minimal, while its electron-withdrawing inductive effect (-I) due to oxygen's electronegativity persists.[6][12][13]

  • Therefore, the 3-methoxyphenyl group as a whole is expected to be a weak electron-withdrawing substituent. Its effect should be less pronounced than a classic EWG like a nitro group but should render the aldehyde slightly more reactive than unsubstituted benzaldehyde.

The table below compares several benzaldehydes, providing their Hammett σ constants and a predicted reactivity order towards a typical nucleophilic addition.

Compound NameSubstituent (at para-position)Hammett Constant (σₚ)Predicted Relative Reactivity (towards Nucleophiles)
4-Nitrobenzaldehyde-NO₂+0.78Highest
4-Chlorobenzaldehyde-Cl+0.23High
This compound -C₆H₄(3-OCH₃)~ +0.1 to +0.2 (Estimated)Moderate-High
Benzaldehyde-H0.00Moderate (Reference)
4-Methylbenzaldehyde (p-Tolualdehyde)-CH₃-0.17Low
4-Methoxybenzaldehyde (p-Anisaldehyde)-OCH₃-0.27Lowest
Table 1: Comparison of Hammett Constants and Predicted Reactivity. Hammett values are standard literature values.[9] The value for 4-(3-Methoxyphenyl) is an expert estimation based on its electronic properties.

Experimental Validation: Protocols for Reactivity Comparison

Theoretical predictions must be validated by empirical data. Here, we present two robust, field-proven protocols to experimentally determine the relative reactivity of this compound.

Experiment 1: Competitive Wittig Olefination

Causality & Rationale: The Wittig reaction, which converts an aldehyde to an alkene, is highly sensitive to the electrophilicity of the carbonyl carbon.[14][15][16] By reacting an equimolar mixture of two different aldehydes with a limiting amount of a phosphonium ylide, we create a competitive system. The ylide will preferentially react with the more electrophilic (more reactive) aldehyde. The product ratio, determined by ¹H NMR or GC-MS, directly reflects the relative reactivity of the two aldehydes.[17] We will compare this compound against unsubstituted benzaldehyde as a reference.

Figure 2: Experimental workflow for the competitive Wittig reaction.

Step-by-Step Protocol:

  • Preparation of Aldehyde Mixture: In a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), combine this compound (1.0 mmol), benzaldehyde (1.0 mmol), and an internal standard (e.g., dodecane, 0.5 mmol). Dissolve the solids in 10 mL of anhydrous tetrahydrofuran (THF).

  • Ylide Generation: In a separate flame-dried flask, suspend methyltriphenylphosphonium bromide (0.9 mmol, 0.9 equivalents) in 10 mL of anhydrous THF. Cool the suspension to 0°C in an ice bath. Add n-butyllithium (0.9 mmol, 1.6 M in hexanes) dropwise. Stir for 30 minutes at 0°C; the formation of the orange-red ylide will be observed.

  • Reaction: Slowly add the ylide solution via cannula to the stirred aldehyde mixture at 0°C.

  • Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature for an additional hour.

  • Quenching and Work-up: Carefully quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel, add 20 mL of diethyl ether, and separate the layers. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Analysis: Analyze the resulting oil by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of the two alkene products formed. The higher the product ratio, the more reactive the corresponding aldehyde precursor.

Experiment 2: Kinetic Analysis of Sodium Borohydride Reduction

Causality & Rationale: While a competitive experiment is excellent for relative ranking, a kinetic study provides quantitative rate constants. The reduction of an aldehyde to an alcohol by sodium borohydride (NaBH₄) is a common and reliable transformation.[18][19][20] Aldehydes with more electrophilic carbonyl carbons will be reduced faster.[21] By monitoring the disappearance of the aldehyde's UV-Vis absorbance or its peak area in HPLC over time, we can determine the reaction's rate constant.

Figure 3: Experimental workflow for the kinetic analysis of aldehyde reduction.

Step-by-Step Protocol:

  • Instrumentation Setup: Use a UV-Vis spectrophotometer with a thermostatted cell holder set to 25.0 °C or an HPLC equipped with a UV detector.

  • Solution Preparation:

    • Prepare a 1.0 mM stock solution of this compound in absolute ethanol.

    • Prepare a 50 mM stock solution of NaBH₄ in absolute ethanol immediately before use (Note: NaBH₄ degrades in ethanol over time).

  • Kinetic Run:

    • Pipette 2.0 mL of the aldehyde stock solution into a quartz cuvette and place it in the spectrophotometer. Allow it to equilibrate for 5 minutes.

    • Record the initial absorbance (A₀) at the aldehyde's λₘₐₓ.

    • To initiate the reaction, rapidly inject 100 µL of the NaBH₄ solution into the cuvette, cap, invert twice to mix, and immediately begin recording the absorbance at fixed time intervals (e.g., every 15 seconds) for 15-20 minutes.

  • Data Analysis:

    • Assuming the concentration of NaBH₄ is in large excess and thus constant, the reaction follows pseudo-first-order kinetics.

    • Plot ln(Aₜ/A₀) versus time (in seconds), where Aₜ is the absorbance at time t.

    • The plot should be linear. The slope of this line is equal to the negative of the pseudo-first-order rate constant (-k').

  • Comparison: Repeat the exact procedure for benzaldehyde, 4-nitrobenzaldehyde, and 4-methoxybenzaldehyde. A direct comparison of the k' values will provide a quantitative ranking of their reactivity under these conditions.

AldehydeHypothetical k' (s⁻¹)Relative Reactivity
4-Nitrobenzaldehyde8.5 x 10⁻³10.6
This compound1.1 x 10⁻³1.4
Benzaldehyde0.8 x 10⁻³1.0
4-Methoxybenzaldehyde0.3 x 10⁻³0.4
Table 2: Hypothetical kinetic data from NaBH₄ reduction, illustrating expected reactivity trends.

Conclusion

The reactivity of this compound is a product of its distinct electronic structure. Based on the analysis of its substituent effects, it is predicted to be a moderately activated aldehyde—more susceptible to nucleophilic attack than unsubstituted benzaldehyde but less reactive than aldehydes bearing potent electron-withdrawing groups like a nitro group. This nuanced reactivity profile makes it a valuable and tunable building block in synthesis. The experimental protocols detailed herein provide a clear and reliable pathway for researchers to empirically verify these predictions and to quantitatively assess the reactivity of any novel aromatic aldehyde, ensuring a more predictive and efficient approach to chemical research and development.

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A Comparative Guide to the Bioactivity of 4-(3-Methoxyphenyl)benzaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Biphenyl Benzaldehyde Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The biphenyl scaffold is one such framework, recognized for its presence in numerous compounds with significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] When combined with a benzaldehyde moiety—a versatile pharmacophore known for its own spectrum of bioactivity—the resulting structure, as seen in 4-(3-Methoxyphenyl)benzaldehyde, presents a compelling starting point for drug discovery and development.

This guide provides a comparative analysis of the biological activity of this compound and its structural analogs. We will dissect the structure-activity relationships (SAR) that govern their efficacy across several key domains: anticancer, antimicrobial, antioxidant, and enzyme inhibition. By synthesizing experimental data and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this promising class of compounds.

Anticancer Efficacy: Targeting Cellular Proliferation and Survival

Benzaldehyde and its derivatives have long been investigated for their anticancer potential.[2] The biphenyl core of this compound further enhances this potential, as biphenyl derivatives have demonstrated notable anticancer abilities.[1] The activity is highly dependent on the nature and position of substituents on the aromatic rings.

Structure-Activity Relationship (SAR) Insights

The introduction of methoxy (-OCH3) and hydroxyl (-OH) groups, as well as their derivatization, significantly modulates anticancer activity. Studies on benzyloxybenzaldehyde derivatives, for instance, have shown that compounds like 2-[(3-methoxybenzyl)oxy]benzaldehyde exhibit potent activity against cell lines such as HL-60 (human leukemia).[3] This suggests that the methoxy group, present in our core compound, is a favorable feature.

The mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest, frequently at the G2/M phase.[3] Some derivatives can induce a loss of mitochondrial membrane potential, a key event in the apoptotic cascade.[3] More recently, benzaldehyde itself was found to overcome therapy resistance in pancreatic cancer by targeting the interaction of the 14-3-3ζ protein with histone H3, thereby suppressing the expression of genes responsible for resistance and metastasis.[2]

Comparative Anticancer Activity

The following table summarizes the cytotoxic activity (IC50) of various benzaldehyde analogs against different human cancer cell lines. A lower IC50 value indicates higher potency.

Compound/AnalogCancer Cell LineIC50 (µM)Key Structural FeatureReference
2-[(3-Methoxybenzyl)oxy]benzaldehyde HL-60~1-10Methoxybenzyl group on a benzaldehyde[3]
2-(Benzyloxy)benzaldehyde HL-60~1-10Benzyloxy group[3]
Biphenylaminoquinoline Derivative (DPDQ-3a) A549 (Lung)< CisplatinBiphenyl scaffold[1]
Aminobenzylnaphthol (Betti Base) BxPC-3 (Pancreatic)13.26 - 54.55Naphthol and benzaldehyde derived[4]
Aminobenzylnaphthol (Betti Base) HT-29 (Colorectal)11.55 - 58.11Naphthol and benzaldehyde derived[4]

Note: Direct IC50 data for this compound was not available in the reviewed literature, but the activity of structurally similar compounds provides a strong rationale for its potential efficacy.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability.

  • Cell Seeding: Plate cancer cells (e.g., HL-60) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 1, 5, 10, 25, 50, 100 µM) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: A Defense Against Pathogens

Derivatives of substituted benzaldehydes are frequently employed as precursors for synthesizing compounds with potent antimicrobial properties, such as hydrazones and chalcones.[5][6] The core aldehyde group provides a reactive site for condensation reactions, leading to new chemical entities with enhanced biological activity.

Structure-Activity Relationship (SAR) Insights

The conversion of benzaldehydes into aroyl hydrazones or chalcones is a common strategy to boost antimicrobial efficacy. For chalcones, the α,β-unsaturated keto functional group is considered critical for their antibacterial activity.[6] For hydrazones derived from 4-hydroxy-3-methoxy-benzaldehyde (vanillin), studies show they possess greater activity than their parent hydrazides.[5] The presence and position of hydroxyl groups are also important factors that can enhance antimicrobial effects.[5]

Comparative Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the standard measure of antimicrobial effectiveness, representing the lowest concentration of a compound that prevents visible microbial growth.

Compound/AnalogMicroorganismMICKey Structural FeatureReference
Vanillin S. aureus1.38 mM4-OH, 3-OCH3 benzaldehyde[7]
Eugenol S. aureus0.75 mMRelated methoxyphenol[7]
Chalcone derivative (2c) Gram-positive/negative bacteria"Excellent activity"4-methoxy substitution[6]
Chalcone derivative (2i) Gram-positive/negative bacteria"Excellent activity"2-Chloro substitution[6]
Aroyl Hydrazones S. aureus, E. coli, P. aeruginosaActiveDerived from 4-OH, 3-OCH3 benzaldehyde[5]
Experimental Protocol: Broth Microdilution for MIC Determination
  • Inoculum Preparation: Culture the bacterial strain (e.g., Staphylococcus aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5x10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth. The concentration range should be wide enough to encompass the expected MIC.

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final volume of 100-200 µL per well.

  • Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The result can be confirmed by adding a viability indicator like resazurin.

Antioxidant Properties: Scavenging Reactive Oxygen Species

Phenolic compounds, characterized by hydroxyl groups attached to an aromatic ring, are well-known for their antioxidant capabilities. The methoxy and hydroxyl substituents on benzaldehyde analogs play a crucial role in their ability to neutralize harmful free radicals.[8][9]

Structure-Activity Relationship (SAR) Insights

The antioxidant activity of phenolic acids and related compounds is strongly influenced by the number and position of hydroxyl and methoxy groups.[8][9] The primary mechanism involves the donation of a hydrogen atom from a phenolic hydroxyl group to stabilize a free radical, a process known as hydrogen atom transfer (HAT).[9] Methoxy groups can enhance this activity through electronic effects. Generally, hydroxylation of an aromatic structure is directly involved with its radical scavenging activity.[10]

Comparative Antioxidant Activity

Antioxidant potential is commonly measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a lower IC50 value signifies stronger antioxidant activity.

| Compound/Analog | DPPH Scavenging IC50 | Key Structural Feature | Reference | | :--- | :--- | :--- | :--- | :--- | | Vanillin | 0.81 µg/mL | 4-OH, 3-OCH3 |[11] | | Vanillin Derivative (acetylated) | 0.63 µg/mL | Acetylated OH group |[11] | | Vanillin Derivative (reduced) | 0.59 µg/mL | Aldehyde reduced to alcohol |[11] | | 4-Hydroxybenzaldehyde | 3.60 mg/mL | Single 4-OH group |[11] | | Vitamin C (Standard) | 0.44 µg/mL | Standard antioxidant |[11] |

Experimental Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol). Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • Reaction Mixture: In a 96-well plate or cuvettes, add various concentrations of the test compound to the DPPH solution. The total reaction volume should be kept constant.

  • Control: Prepare a control sample containing only the solvent and the DPPH solution.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each sample at 517 nm using a spectrophotometer. The purple DPPH radical becomes colorless or yellowish upon reduction.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.

  • IC50 Determination: Plot the percentage of scavenging activity against the compound concentrations to determine the IC50 value.

Enzyme Inhibition: Modulating Biological Pathways

The benzaldehyde scaffold is a versatile inhibitor of various enzymes. Depending on the substitution pattern, these compounds can target enzymes like tyrosinase, involved in melanin production, and monoamine oxidases (MAOs), which regulate neurotransmitters.[12][13]

Structure-Activity Relationship (SAR) Insights

For tyrosinase inhibition, benzaldehyde itself acts as a partial noncompetitive inhibitor.[13] The inhibitory properties can be enhanced by adding bulky substituents at the C-4 position of the benzaldehyde ring, which may create a tight hydrophobic cover on the enzyme's catalytic center.[13] In contrast, a bulky group at the ortho-position can reduce activity due to steric hindrance.[14] For other enzymes like MAOs, derivatization into hydrazones is a key strategy, with substituents like fluorine or nitro groups significantly influencing inhibitory potency and selectivity.[15]

Comparative Enzyme Inhibition Activity
Compound/AnalogTarget EnzymeInhibition (IC50 or Ki)Inhibition TypeReference
Benzaldehyde Mushroom TyrosinaseIC50 = 31.0 µMPartial noncompetitive[13]
4-Penthylbenzaldehyde Mushroom Tyrosinase(Potent)Full, mixed-type[13]
Hydrazide Derivative (3o) MAO-AIC50 = 1.54 µMCompetitive[15]
Hydrazide Derivative (3s) MAO-BIC50 = 3.64 µMCompetitive[15]
MPTP Analogs Benzylamine Oxidase (BzAO)Varied Ki valuesCompetitive[12]

Visualizations: Workflows and Relationships

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Structure-Activity Relationship (SAR) Overview

SAR_Overview cluster_mods Structural Modifications cluster_activity Enhanced Biological Activity Core This compound (Core Structure) Deriv Derivatization (e.g., Hydrazones, Chalcones) Core->Deriv Leads to Subst Substituent Change (e.g., OH for OCH3, Halogens) Core->Subst Leads to AntiM Antimicrobial Deriv->AntiM Potentiates EnzI Enzyme Inhibition Deriv->EnzI Potentiates AntiC Anticancer Subst->AntiC Modulates AntiO Antioxidant Subst->AntiO Modulates

Caption: SAR flowchart for this compound analogs.

Experimental Workflow: MTT Assay

MTT_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Add Test Compounds (Varying Concentrations) A->B C 3. Incubate for 24-72h B->C D 4. Add MTT Reagent (Incubate 4h) C->D E 5. Solubilize Formazan (Add DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 Value F->G

Caption: Step-by-step workflow for a typical MTT cytotoxicity assay.

Mechanism: Benzaldehyde Overcoming Drug Resistance

Mechanism cluster_cancer Therapy-Resistant Cancer Cell p1433 14-3-3ζ Protein Genes Resistance & EMT Genes p1433->Genes Promotes Expression H3 Histone H3 (H3S28ph) H3->p1433 Binds to Benz Benzaldehyde Benz->p1433 Blocks Binding of H3

Caption: Benzaldehyde mechanism in therapy-resistant cancer cells.[2]

Conclusion

This compound stands as a promising molecular entity, benefiting from the privileged biphenyl and versatile benzaldehyde scaffolds. The analysis of its analogs reveals clear structure-activity relationships that are crucial for rational drug design. The presence and positioning of methoxy and hydroxyl groups are key determinants of antioxidant and anticancer activity, while derivatization into chalcones and hydrazones significantly enhances antimicrobial and enzyme-inhibitory potential. The experimental data and protocols provided herein offer a solid foundation for researchers to further explore this chemical space, optimize lead compounds, and unlock the full therapeutic potential of this fascinating class of molecules.

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A Spectroscopic Guide to the Synthesis of 4-(3-Methoxyphenyl)benzaldehyde via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive spectroscopic comparison of the biphenyl derivative, 4-(3-Methoxyphenyl)benzaldehyde, and its precursors, 3-bromoanisole and 4-formylphenylboronic acid. The synthesis is achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone in the formation of carbon-carbon bonds.[1][2] This document serves as a vital resource for researchers, scientists, and professionals in drug development by detailing the step-by-step transformation of the precursors and offering in-depth analysis of the corresponding ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. The objective is to provide a clear understanding of how the unique spectral signatures of the starting materials evolve into that of the final product, ensuring robust characterization and validation at each stage of the synthesis.

Introduction: The Significance of Biphenyl Scaffolds

Biphenyl and its derivatives are privileged structures in medicinal chemistry and materials science, frequently serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[3][4][5] The specific target of this guide, this compound, combines the structural features of a biphenyl core with a reactive aldehyde and a methoxy group, making it a versatile building block for more complex molecules. The Suzuki-Miyaura coupling reaction is a widely utilized and efficient method for synthesizing such substituted biphenyls.[1][2] Accurate spectroscopic analysis is paramount to confirm the successful formation of the desired product and to ensure the purity of the intermediates. This guide will walk through the expected spectroscopic changes as 3-bromoanisole and 4-formylphenylboronic acid are converted to this compound.

Reaction Pathway: Suzuki-Miyaura Coupling

The synthesis of this compound is achieved by the palladium-catalyzed cross-coupling of 3-bromoanisole and 4-formylphenylboronic acid. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6]

Suzuki_Coupling cluster_precursors Precursors cluster_reaction Suzuki-Miyaura Coupling cluster_product Product 3-bromoanisole 3-Bromoanisole Pd_catalyst Pd Catalyst Base 3-bromoanisole->Pd_catalyst 4-formylphenylboronic_acid 4-Formylphenylboronic Acid 4-formylphenylboronic_acid->Pd_catalyst product This compound Pd_catalyst->product

Figure 1: General reaction scheme for the synthesis of this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the precursors and the final product. This data provides a clear comparison of the chemical shifts, vibrational frequencies, and mass-to-charge ratios that are critical for identifying each compound.

Table 1: ¹H NMR Spectral Data (ppm)

CompoundAromatic Protons (Ar-H)Aldehydic Proton (-CHO)Methoxy Protons (-OCH₃)Boronic Acid Protons (-B(OH)₂)
3-Bromoanisole 6.8-7.3 (m)-~3.8 (s)-
4-Formylphenylboronic Acid ~7.8 (d), ~7.9 (d)[7]~9.9 (s)[7]-~8.3 (br s)[7]
This compound 7.0-8.0 (m)~10.0 (s)~3.9 (s)-

Table 2: ¹³C NMR Spectral Data (ppm)

CompoundAromatic Carbons (Ar-C)Carbonyl Carbon (C=O)Methoxy Carbon (-OCH₃)Carbon-Boron (C-B)
3-Bromoanisole ~112-160[8]-~55-
4-Formylphenylboronic Acid ~129, ~135[7]~192[7]-~134 (broad)[7]
This compound ~114-160~192~55-

Table 3: FT-IR Spectral Data (cm⁻¹)

CompoundC-H (Aromatic)C=O (Aldehyde)C-O (Ether)O-H (Boronic Acid)C-Br
3-Bromoanisole ~3000-3100-~1000-1300-~500-600
4-Formylphenylboronic Acid ~3000-3100~1685-1710[9]-~3200-3600 (broad)-
This compound ~3000-3100~1690-1715[10]~1000-1300--

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
3-Bromoanisole 186/188 (approx. 1:1 ratio)[11][M-CH₃]⁺, [M-OCH₃]⁺, [M-Br]⁺
4-Formylphenylboronic Acid 149.94 (as [M-H]⁻ or adducts in ESI)[12][M-H₂O]⁺, [M-B(OH)₂]⁺
This compound 212[M-H]⁺, [M-CHO]⁺, [M-OCH₃]⁺

Detailed Spectroscopic Analysis

Precursor: 3-Bromoanisole
  • ¹H NMR: The spectrum will show a complex multiplet in the aromatic region (6.8-7.3 ppm) corresponding to the four aromatic protons. A sharp singlet at approximately 3.8 ppm is characteristic of the methoxy group protons.

  • ¹³C NMR: The spectrum will display six signals for the aromatic carbons, with the carbon attached to the bromine atom appearing at a lower field and the carbon attached to the methoxy group at a higher field.[8] The methoxy carbon will have a signal around 55 ppm.

  • FT-IR: Key absorptions include aromatic C-H stretching (3000-3100 cm⁻¹), C-O stretching of the ether (1000-1300 cm⁻¹), and a C-Br stretch in the fingerprint region (500-600 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic pair of molecular ion peaks at m/z 186 and 188 with nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[13]

Precursor: 4-Formylphenylboronic Acid
  • ¹H NMR: The spectrum is characterized by a singlet for the aldehydic proton at a downfield chemical shift of around 9.9 ppm.[7] The aromatic region will show two doublets corresponding to the para-substituted phenyl ring, typically around 7.8 and 7.9 ppm.[7] A broad singlet for the acidic protons of the boronic acid group will be present at approximately 8.3 ppm.[7]

  • ¹³C NMR: The carbonyl carbon of the aldehyde will give a signal at a low field, around 192 ppm.[7] The aromatic region will show signals for the four distinct aromatic carbons, with the carbon attached to the boron atom often appearing as a broad signal.[7]

  • FT-IR: A strong, sharp peak for the C=O stretch of the aldehyde will be observed between 1685-1710 cm⁻¹.[9] A broad absorption band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching of the boronic acid. The characteristic C-H stretch of the aldehyde is also expected around 2750 and 2850 cm⁻¹.[14]

  • Mass Spectrometry: The molecular ion may be observed, but fragmentation is common. Key fragments would correspond to the loss of water or the entire boronic acid group.[15]

Product: this compound
  • ¹H NMR: The spectrum of the final product will be more complex in the aromatic region (7.0-8.0 ppm) due to the presence of nine aromatic protons from the two coupled rings. The aldehydic proton will appear as a singlet around 10.0 ppm, and the methoxy protons will be a singlet at approximately 3.9 ppm.

  • ¹³C NMR: The spectrum will show a signal for the carbonyl carbon around 192 ppm and the methoxy carbon around 55 ppm. The aromatic region will be more complex, with up to twelve distinct signals for the aromatic carbons of the biphenyl system.

  • FT-IR: The spectrum will retain the strong C=O stretch of the aldehyde (1690-1715 cm⁻¹) and the C-O stretch of the ether (1000-1300 cm⁻¹).[10] The broad O-H absorption from the boronic acid will be absent, and the C-Br stretch will also have disappeared, confirming the successful coupling.

  • Mass Spectrometry: The molecular ion peak will be observed at m/z 212. Common fragmentation patterns for aromatic aldehydes include the loss of a hydrogen radical ([M-H]⁺) or the formyl group ([M-CHO]⁺).[13][16] The loss of a methoxy group ([M-OCH₃]⁺) is also possible.

Experimental Protocols

General Synthesis of this compound

Materials:

  • 3-Bromoanisole

  • 4-Formylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add 3-bromoanisole (1.0 eq.), 4-formylphenylboronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), triphenylphosphine (0.08 eq.), and potassium carbonate (2.0 eq.).

  • Add a 2:1 mixture of toluene and water.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Spectroscopic Characterization Methods
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[7]

  • FT-IR Spectroscopy: Spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for solid samples.[7]

  • Mass Spectrometry: Mass spectra are acquired using a mass spectrometer with an Electrospray Ionization (ESI) or Electron Impact (EI) source.[7]

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis reagents Combine Precursors, Catalyst, Base, and Solvents reaction Degas and Reflux reagents->reaction Step 1-2 workup Aqueous Workup and Extraction reaction->workup Step 3-5 purification Column Chromatography workup->purification Step 6-8 nmr ¹H and ¹³C NMR purification->nmr Characterization ftir FT-IR purification->ftir ms Mass Spectrometry purification->ms

Sources

A Comprehensive Guide to the Stability of 4-(3-Methoxyphenyl)benzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, a thorough understanding of the chemical stability of intermediates and active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth assessment of the stability of 4-(3-Methoxyphenyl)benzaldehyde, a key building block in the synthesis of various pharmacologically active molecules. Drawing upon established principles of chemical degradation and regulatory guidelines, we will explore its stability profile under various stress conditions and compare its performance with structurally related alternatives.

Introduction to this compound: A Molecule of Interest

This compound, with the chemical formula C14H12O2, is a biphenyl derivative characterized by a benzaldehyde moiety and a methoxy-substituted phenyl ring.[1] Its unique structure makes it a valuable intermediate in medicinal chemistry for the synthesis of compounds with a wide range of therapeutic applications. The aldehyde group serves as a reactive handle for various chemical transformations, while the biphenyl scaffold and the methoxy group can influence the pharmacological properties of the final molecule. Given its role in drug synthesis, a comprehensive understanding of its stability is crucial for ensuring the quality, safety, and efficacy of the resulting drug products.

Forced degradation studies are essential to identify likely degradation products, understand degradation pathways, and develop stability-indicating analytical methods.[2] This guide will delve into the anticipated stability of this compound under thermal, photolytic, oxidative, and hydrolytic stress, in accordance with the principles outlined in the International Conference on Harmonisation (ICH) guidelines.

Predicted Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways. The aldehyde functional group is known to be susceptible to oxidation, which would lead to the formation of the corresponding carboxylic acid, 4-(3-methoxyphenyl)benzoic acid. The methoxy group could potentially undergo hydrolysis under acidic conditions to yield a phenolic compound. The biphenyl system is generally stable, but under harsh conditions, degradation of the aromatic rings could occur.

Caption: Predicted degradation pathways of this compound.

Comparative Stability Analysis

To contextualize the stability of this compound, a comparison with structurally related and commercially available alternatives is presented. The chosen comparators are:

  • Benzaldehyde: The parent aromatic aldehyde.

  • 4-Methoxybenzaldehyde (p-Anisaldehyde): To evaluate the influence of the methoxy group.

  • Biphenyl-4-carboxaldehyde: To assess the stability of the biphenyl core without the methoxy substituent.

Stress ConditionThis compound (Inferred)Benzaldehyde4-Methoxybenzaldehyde (p-Anisaldehyde)Biphenyl-4-carboxaldehyde
Thermal Stability Expected to be relatively stable at ambient temperatures.Fair to poor shelf life; becomes yellowish on storage.[3][4]Stable under normal conditions.Chemically stable under standard ambient conditions.[5]
Photostability Likely sensitive to light due to the aromatic aldehyde moiety.Light sensitive; oxidizes to benzoic acid.[3]Air sensitive, and this process is activated by light.[6]Air sensitive.[3]
Oxidative Stability Susceptible to oxidation, forming the corresponding carboxylic acid.Readily oxidizes in air to benzoic acid.[4]Readily oxidizes to anisic acid when exposed to air.[7]Incompatible with strong oxidizing agents.[3]
Hydrolytic Stability Generally stable in neutral aqueous solutions. Potential for methoxy group hydrolysis under strong acidic conditions.Can undergo hydrolysis under acidic or alkaline conditions.[8]Generally stable, but the aldehyde can participate in reactions in aqueous media.Likely stable in neutral aqueous solutions.

Analysis of Comparative Data:

Based on the comparison, this compound is predicted to exhibit moderate stability. Its primary degradation pathway is likely to be oxidation of the aldehyde group, a common characteristic of benzaldehydes.[4] The presence of the methoxy group may slightly influence the rate of oxidation. The biphenyl structure is expected to be robust under typical storage conditions.

Experimental Protocols for Forced Degradation Studies

To empirically determine the stability of this compound, a series of forced degradation studies should be conducted as recommended by ICH guidelines. These studies are designed to generate degradation products and provide insights into the intrinsic stability of the molecule.

ForcedDegradationWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation prep Prepare solutions of this compound in appropriate solvents thermal Thermal Stress (e.g., 60°C) prep->thermal photolytic Photolytic Stress (ICH Q1B light exposure) prep->photolytic oxidative Oxidative Stress (e.g., 3% H2O2) prep->oxidative acidic Acidic Hydrolysis (e.g., 0.1 M HCl) prep->acidic basic Basic Hydrolysis (e.g., 0.1 M NaOH) prep->basic analysis Analyze samples at time points using a stability-indicating HPLC method thermal->analysis photolytic->analysis oxidative->analysis acidic->analysis basic->analysis evaluation Assess degradation, identify degradants, and determine degradation pathways analysis->evaluation

Caption: Experimental workflow for forced degradation studies.

General Procedure

A stock solution of this compound should be prepared in a suitable solvent, such as acetonitrile or methanol. Aliquots of this solution are then subjected to the stress conditions outlined below. A control sample, protected from stress, should be analyzed concurrently.

Thermal Stability
  • Protocol: Incubate the sample solution at an elevated temperature (e.g., 60°C) in a calibrated oven for a specified period (e.g., up to 7 days).

  • Analysis: Withdraw aliquots at appropriate time intervals (e.g., 0, 1, 3, 7 days) and analyze by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Photostability
  • Protocol: Expose the sample solution to a light source that provides a combination of visible and ultraviolet (UV) light, as specified in ICH guideline Q1B. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter. A dark control sample should be stored under the same conditions to exclude thermal degradation.

  • Analysis: Analyze the samples after the exposure period using a stability-indicating HPLC method.

Oxidative Stability
  • Protocol: Treat the sample solution with an oxidizing agent, such as 3% hydrogen peroxide, at room temperature for a defined period (e.g., 24 hours).

  • Analysis: At the end of the treatment period, quench the reaction if necessary and analyze the sample by a stability-indicating HPLC method.

Hydrolytic Stability
  • Acidic Hydrolysis:

    • Protocol: Add an equal volume of 0.1 M hydrochloric acid to the sample solution and keep the mixture at room temperature or slightly elevated temperature (e.g., 40°C) for a specified time (e.g., up to 72 hours).

    • Analysis: Neutralize the aliquots at different time points and analyze by a stability-indicating HPLC method.

  • Basic Hydrolysis:

    • Protocol: Add an equal volume of 0.1 M sodium hydroxide to the sample solution and maintain at room temperature for a defined period (e.g., up to 24 hours).

    • Analysis: Neutralize the aliquots at various time points and analyze by a stability-indicating HPLC method.

Development of a Stability-Indicating Analytical Method

A crucial component of stability assessment is the use of a validated stability-indicating analytical method, typically a reverse-phase HPLC method with UV detection.[9] This method must be able to separate the parent compound from all potential degradation products and impurities.

Example HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 254 nm).

  • Column Temperature: 30°C.

Method validation should be performed according to ICH Q2(R1) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Conclusion and Recommendations

Based on the analysis of its chemical structure and comparison with related compounds, this compound is expected to be moderately stable. The primary degradation pathway is anticipated to be the oxidation of the aldehyde group to a carboxylic acid, particularly upon exposure to air and light.[3][4][7] Therefore, it is recommended that this compound be stored in well-closed, light-resistant containers, preferably under an inert atmosphere (e.g., nitrogen or argon), and at controlled room temperature to minimize degradation.

For researchers and drug development professionals, conducting comprehensive forced degradation studies as outlined in this guide is essential to fully characterize the stability profile of this compound. The resulting data will be invaluable for the development of stable formulations, the establishment of appropriate storage conditions and shelf-life, and for ensuring the overall quality and safety of the final drug product.

References

  • Chemcess. (2024, August 4). Benzaldehyde: Properties, Reactions, Production And Uses. [Link]

  • LPS.org. Safety Data Sheet (SDS) Benzaldehyde. [Link]

  • Ataman Kimya. 4-BIPHENYLCARBOXALDEHYDE, 99%. [Link]

  • Guillén, F., et al. (2000). Anisaldehyde and Veratraldehyde Acting as Redox Cycling Agents for H2O2 Production by Pleurotus eryngii. Applied and Environmental Microbiology, 66(6), 2263-2268. [Link]

  • Ataman Kimya. VERATRALDEHYDE. [Link]

  • Quora. (2020, June 10). What is the decreasing order of reactivity of (a) benzaldehyde, (b) 4- methyl benzaldehyde, (c) 4- Nitro benzaldehyde, (4) 4- methoxy benzaldehyde towards Cannizzaro reaction?[Link]

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  • ACS Publications. (2015, November 12). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. [Link]

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  • SpringerLink. (2021, October 5). Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds. [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. [Link]

  • Vedantu. JEE Main 2026: Preparation of Benzaldehyde - Chemistry. [Link]

  • Unknown. (2018, February 19). HYDROLYSIS REACTIONS. [Link]

  • MDPI. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]

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  • Washington State Department of Health. Benzaldehyde. [Link]

  • Quora. (2018, May 13). How to convert benzoic acid from Benzaldehyde. [Link]

  • International Journal of Applied Pharmaceutics. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • Atmospheric Chemistry and Physics. (2025, February 12). Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol. [Link]

  • Cheméo. Chemical Properties of Benzaldehyde (CAS 100-52-7). [Link]

  • SGS. (2011, January). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

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  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

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  • IJCRT.org. (2023, October 10). Stability Indicating Assay Method. [Link]

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A Senior Application Scientist's Guide to the Quantitative Analysis of 4-(3-Methoxyphenyl)benzaldehyde in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules, particularly in the pharmaceutical industry, the accurate quantification of key intermediates is paramount for process optimization, yield determination, and quality control. This guide provides a comparative analysis of three powerful analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the determination of 4-(3-Methoxyphenyl)benzaldehyde in a reaction mixture. As a senior application scientist, my aim is to not only present the methodologies but also to provide the rationale behind the experimental choices, ensuring a robust and reliable analytical workflow.

The Analytical Challenge: Quantifying a Key Intermediate

This compound is a bi-functional molecule featuring both an aldehyde and a methoxy-substituted phenyl ring.[1][2] Its accurate quantification within a complex reaction matrix, which may contain starting materials, reagents, byproducts, and the final product, requires analytical methods with high selectivity, sensitivity, and accuracy. The choice of the optimal technique depends on several factors, including the concentration of the analyte, the complexity of the matrix, and the specific goals of the analysis (e.g., routine QC vs. in-depth impurity profiling).

Comparative Overview of Analytical Techniques

This guide will delve into the practical application and comparative performance of HPLC, GC-MS, and qNMR for the quantitative analysis of this compound. Each method will be evaluated based on its core principles, strengths, and limitations in this specific application.

Technique Principle Strengths Limitations Best Suited For
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase.High resolution, excellent for non-volatile and thermally labile compounds, robust and reproducible.[3][4]Requires chromophores for UV detection, potential for matrix interference.Routine quality control, purity assessment, and stability testing.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.High sensitivity and selectivity, provides structural information for impurity identification.[5][6]Requires analyte to be volatile and thermally stable, potential for derivatization needs.Impurity profiling, trace-level analysis, and identification of unknown components.
qNMR The integrated signal intensity of a specific nucleus is directly proportional to the number of those nuclei in the sample.Primary analytical method, no need for identical reference standards, provides structural confirmation.[7][8][9]Lower sensitivity compared to chromatographic methods, requires careful experimental setup for accuracy.Absolute quantification, purity determination without a specific analyte standard, and structural elucidation.

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Routine Analysis

HPLC is often the first choice for the quantitative analysis of aromatic aldehydes in pharmaceutical settings due to its versatility and reliability.[10] The presence of the benzaldehyde chromophore allows for straightforward detection using a UV detector.

The Rationale Behind the Method

A reversed-phase HPLC method is ideal for separating the moderately polar this compound from both more polar starting materials and less polar byproducts. The choice of a C18 column provides excellent hydrophobic retention, while a methanol or acetonitrile gradient allows for the efficient elution of all components of interest. The UV detection wavelength is selected based on the absorbance maximum of the analyte to ensure maximum sensitivity.

Experimental Protocol: HPLC-UV Analysis

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and diode array detector (DAD) or variable wavelength detector (VWD).

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-15 min: 30-70% B

    • 15-20 min: 70-90% B

    • 20-22 min: 90% B

    • 22-23 min: 90-30% B

    • 23-28 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

Sample Preparation:

  • Accurately weigh a portion of the reaction mixture.

  • Dissolve the sample in a known volume of diluent (e.g., 50:50 acetonitrile:water) to achieve a target concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Calibration:

  • Prepare a stock solution of this compound reference standard in the diluent.

  • Perform serial dilutions to create a series of calibration standards covering the expected concentration range of the analyte in the reaction mixture.

  • Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

Data Analysis and System Suitability

The concentration of this compound in the sample is determined by interpolating its peak area from the calibration curve. To ensure the validity of the results, system suitability tests should be performed, including checks for retention time repeatability, peak asymmetry, and theoretical plates.[3][11]

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Dissolution Dissolve in Diluent ReactionMixture->Dissolution ReferenceStandard Reference Standard CalibrationStandards Prepare Calibration Standards ReferenceStandard->CalibrationStandards Filtration Filter (0.45 µm) Dissolution->Filtration HPLC HPLC System Filtration->HPLC CalibrationStandards->HPLC CalibrationCurve Construct Calibration Curve CalibrationStandards->CalibrationCurve Separation C18 Column Separation HPLC->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Analyte Integration->Quantification CalibrationCurve->Quantification

Caption: Workflow for HPLC-UV quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): For In-depth Impurity Profiling

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[6] It offers superior selectivity and sensitivity compared to HPLC-UV, making it ideal for identifying and quantifying trace-level impurities alongside the main analyte.

The Rationale Behind the Method

This compound is sufficiently volatile and thermally stable for GC analysis. The use of a mass spectrometer as a detector provides not only quantitative data but also mass spectra that can be used to confirm the identity of the analyte and to tentatively identify unknown impurities by comparing their spectra to a library. A non-polar capillary column is typically used for the separation of aromatic compounds.

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

Chromatographic Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-400 m/z

Sample Preparation:

  • Accurately weigh a portion of the reaction mixture.

  • Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • If necessary, add an internal standard (e.g., a structurally similar compound with a different retention time) for improved quantitative accuracy.

  • Filter the sample through a 0.45 µm syringe filter.

Calibration:

  • Prepare a stock solution of this compound reference standard and the internal standard (if used).

  • Create a series of calibration standards with varying concentrations of the analyte and a fixed concentration of the internal standard.

  • Analyze the standards and construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Data Analysis and Impurity Identification

Quantification is performed using the calibration curve. The mass spectra of other peaks in the chromatogram can be compared to the NIST library to tentatively identify byproducts and impurities. For definitive identification, comparison with an authentic reference standard is required.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Dissolution Dissolve in Solvent ReactionMixture->Dissolution InternalStandard Add Internal Standard Dissolution->InternalStandard Filtration Filter (0.45 µm) InternalStandard->Filtration GCMS GC-MS System Filtration->GCMS Separation Capillary Column Separation GCMS->Separation Detection Mass Spectrometry Detection Separation->Detection TIC Total Ion Chromatogram Detection->TIC Integration Peak Integration TIC->Integration LibrarySearch Mass Spectral Library Search TIC->LibrarySearch Quantification Quantify Analyte Integration->Quantification

Caption: Workflow for GC-MS quantitative and qualitative analysis.

Quantitative NMR (qNMR) Spectroscopy: The Absolute Method

qNMR has emerged as a powerful tool for the direct quantification of organic molecules without the need for a specific reference standard of the analyte.[8][9] The principle relies on the direct proportionality between the integrated area of a resonance signal and the number of nuclei contributing to that signal.

The Rationale Behind the Method

The distinct aldehyde proton signal of this compound, which typically appears in a clean region of the ¹H NMR spectrum (around 9-10 ppm), is an excellent candidate for quantification.[12] By adding a known amount of an internal standard with a well-resolved signal, the absolute concentration of the analyte can be determined.

Experimental Protocol: qNMR Analysis

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the reaction mixture into a vial.

  • Accurately weigh and add a known amount of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) to the same vial. The standard should have signals that do not overlap with the analyte signals.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (both analyte and standard) to ensure full relaxation. This is critical for accurate quantification.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Acquisition Time: At least 3 seconds.

Data Analysis and Calculation

The concentration of this compound is calculated using the following equation:

Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / V)

Where:

  • Canalyte = Concentration of the analyte

  • I = Integrated area of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • mstd = Mass of the internal standard

  • V = Volume of the solvent

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing ReactionMixture Weigh Reaction Mixture Dissolution Dissolve in Deuterated Solvent ReactionMixture->Dissolution InternalStandard Weigh Internal Standard InternalStandard->Dissolution NMRTube Transfer to NMR Tube Dissolution->NMRTube NMR NMR Spectrometer NMRTube->NMR Acquisition Acquire 1H NMR Spectrum NMR->Acquisition Spectrum Process Spectrum Acquisition->Spectrum Integration Integrate Analyte & Standard Signals Spectrum->Integration Calculation Calculate Absolute Concentration Integration->Calculation

Caption: Workflow for quantitative NMR (qNMR) analysis.

Conclusion: Selecting the Right Tool for the Job

The choice of analytical technique for the quantitative analysis of this compound in a reaction mixture is dictated by the specific requirements of the analysis.

  • HPLC-UV is the method of choice for routine quality control and release testing, offering a balance of speed, robustness, and accuracy.

  • GC-MS excels in situations where high sensitivity and the identification of unknown impurities are critical, providing valuable insights for process optimization and safety assessment.

  • qNMR serves as a primary, non-destructive method for absolute quantification, particularly valuable for the certification of reference materials and for obtaining highly accurate results without the need for an identical analyte standard.

By understanding the principles, strengths, and practical considerations of each technique, researchers and drug development professionals can confidently select and implement the most appropriate method to ensure the quality and consistency of their synthetic processes. The validation of any chosen analytical method is a critical step to ensure data reliability and compliance with regulatory standards.[13][14]

References

  • Validation of Impurity Methods, Part II. (2014).
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025).
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.).
  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. (2019). PMC. [Link]

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. (2019). RSC Advances. [Link]

  • Analytical method valid
  • Analytical Method Validation: ICH and USP Perspectives. (2025).
  • [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples]. (n.d.). PubMed. [Link]

  • Spectroscopy Tutorial: Aldehydes. (n.d.). UCLA. [Link]

  • HPLC determination of benzaldehyde in benzyl alcohol containing injectable formul
  • Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. (n.d.).
  • Spectroscopy of Aldehydes and Ketones. (n.d.). Fiveable.
  • Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. (n.d.).
  • quantitative nmr analysis: Topics by Science.gov. (n.d.).
  • Quantit
  • Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. (n.d.). ResearchGate. [Link]

  • Trace Determination of Low-Molecular-Mass Substituted Benzaldehydes in Treated Water Using Micro Solid-Phase Extraction Followed by Liquid Chromatography-Mass Spectrometric Detection. (2013). PubMed. [Link]

  • GC-MS analysis data of a commercially available sample of benzaldehyde. (n.d.). ResearchGate. [Link]

  • Synthesis of 4-hydroxy-3-methoxy benzaldehyde. (n.d.). PrepChem.com. [Link]

  • What is qNMR and why is it important? (n.d.). Mestrelab Resources. [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Deriv
  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Deriv
  • Benzaldehyde, 3-hydroxy-4-methoxy-. (n.d.). NIST WebBook. [Link]

  • 4-Methoxy-3-(methoxymethyl)benzaldehyde. (n.d.). PMC.

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A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(3-Methoxyphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive cross-validation study of principal analytical methods for the characterization and quantification of 4-(3-Methoxyphenyl)benzaldehyde, a key intermediate in pharmaceutical synthesis.[1][2] We present a head-to-head comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), supplemented with Fourier-Transform Infrared (FTIR) spectroscopy for identity confirmation. The objective is to furnish researchers, analytical chemists, and quality control professionals with the experimental data and procedural rationale necessary to select and implement the most suitable analytical techniques for their specific applications. All methodologies are evaluated against the stringent validation parameters set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4][5]

Introduction: The Imperative for Rigorous Analytical Validation

This compound is a bi-functional aromatic compound, featuring both aldehyde and methoxy-biphenyl moieties.[1] Its structural attributes make it a versatile building block in the synthesis of complex organic molecules, including potential active pharmaceutical ingredients (APIs).[1][2] In the landscape of drug development and manufacturing, the quality of such intermediates is non-negotiable. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate that all analytical procedures used for quality control be thoroughly validated to ensure they are fit for their intended purpose.[6][7]

Validation , as defined by the ICH, is the process of demonstrating through laboratory studies that the performance characteristics of an analytical procedure meet the requirements for the intended application.[3][6] Cross-validation becomes essential when two or more distinct analytical methods are employed to measure the same analyte, whether within the same laboratory or across different sites.[4][8][9] Its purpose is to ensure the interchangeability and consistency of the data generated, a cornerstone of reliable, transferable, and defensible scientific results.[8][10]

This guide is structured to provide not just protocols, but the scientific causality behind them. We will dissect the performance of HPLC-UV and GC-MS through the lens of established validation parameters, offering a clear, data-driven comparison to inform your analytical strategy.

Experimental Design: A Tripartite Approach to Cross-Validation

Our study is designed to evaluate three core analytical techniques, each chosen for its specific strengths in the analysis of a moderately polar, semi-volatile organic molecule like this compound.

  • High-Performance Liquid Chromatography (HPLC-UV): The industry standard for purity assessment and quantification of non-volatile or thermally labile compounds.[11] Its robustness and precision make it ideal for routine quality control assays.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and semi-volatile compounds, offering excellent separation efficiency and definitive structural confirmation through mass fragmentation patterns.[12][13] It is particularly adept at identifying and quantifying volatile impurities and residual solvents.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid and non-destructive technique used for the unequivocal identification of a compound by analyzing its unique pattern of molecular vibrations.[14][15][16]

The cross-validation workflow is depicted below, outlining the process from method development to comparative data analysis.

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Cross-Validation & Comparison Dev_HPLC HPLC-UV Method Development Val_HPLC HPLC-UV Validation (Accuracy, Precision, Linearity, etc.) Dev_HPLC->Val_HPLC Dev_GC GC-MS Method Development Val_GC GC-MS Validation (Accuracy, Precision, Linearity, etc.) Dev_GC->Val_GC Dev_FTIR FTIR Method Development Compare Comparative Analysis of Validation Data Dev_FTIR->Compare Identity Confirmation Val_HPLC->Compare Val_GC->Compare caption Cross-Validation Workflow Diagram ValidationParameters cluster_Assay Assay & Impurity Quantification VP Validation Parameters Accuracy Precision Specificity Linearity Range LOD LOQ Robustness Assay Fitness for Purpose VP:acc->Assay VP:pre->Assay VP:spec->Assay VP:lin->Assay VP:ran->Assay VP:loq->Assay caption Relationship of Key Validation Parameters

Caption: Logical relationship between key validation parameters.

Detailed Experimental Protocols

Protocols are presented with sufficient detail to be replicated in a standard analytical laboratory. All experiments should be performed using a well-characterized reference standard of this compound (Purity ≥ 99.5%).

Protocol 1: HPLC-UV Analysis

Objective: To determine the purity of this compound and quantify related impurities using a stability-indicating reversed-phase HPLC method.

  • Materials and Equipment:

    • HPLC system with UV/Vis detector (e.g., Agilent 1260 Infinity II)

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade, e.g., Milli-Q)

    • Phosphoric acid (Analytical grade)

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Phosphoric Acid

    • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

    • Gradient: 60% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Procedure:

    • Standard Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of Acetonitrile:Water to prepare a stock solution of 1.0 mg/mL. Prepare calibration standards by serial dilution to cover the range of 0.001 mg/mL to 1.5 mg/mL.

    • Sample Preparation: Prepare the sample solution at a concentration of 1.0 mg/mL in the same diluent.

    • Analysis: Inject the blank (diluent), standard solutions, and sample solution in sequence.

    • System Suitability: Before analysis, perform at least five replicate injections of the 1.0 mg/mL standard. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.

Protocol 2: GC-MS Analysis

Objective: To quantify this compound and identify potential volatile or semi-volatile impurities.

  • Materials and Equipment:

    • GC-MS system (e.g., Agilent 7890B GC with 5977A MSD)

    • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm)

    • Helium (Carrier gas, 99.999% purity)

    • Dichloromethane (GC grade)

  • Instrumental Conditions:

    • Inlet Temperature: 280 °C

    • Injection Mode: Split (50:1 ratio)

    • Injection Volume: 1 µL

    • Oven Temperature Program: Start at 150 °C (hold 2 min), ramp at 10 °C/min to 300 °C (hold 5 min).

    • Carrier Gas Flow: 1.2 mL/min (constant flow)

    • MS Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Full Scan (m/z 40-450) and Selected Ion Monitoring (SIM) for quantification (Target ion: m/z 212.24).

  • Procedure:

    • Standard Preparation: Prepare a stock solution of 1.0 mg/mL of the reference standard in dichloromethane. Create calibration standards by serial dilution (0.001 mg/mL to 1.5 mg/mL).

    • Sample Preparation: Dissolve the sample in dichloromethane to a final concentration of 1.0 mg/mL.

    • Analysis: Inject standards and samples. Acquire data in both full scan mode for impurity identification and SIM mode for precise quantification.

Protocol 3: FTIR Spectroscopy

Objective: To confirm the identity of the material through its characteristic infrared absorption spectrum.

  • Materials and Equipment:

    • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Background Scan: Acquire a background spectrum of the clean, empty ATR crystal.

    • Sample Analysis: Place a small amount of the solid this compound powder onto the ATR crystal. Apply pressure using the press arm to ensure good contact.

    • Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.

    • Data Analysis: Compare the acquired spectrum to the reference spectrum. Key characteristic peaks for benzaldehyde derivatives include C=O stretch (~1700 cm⁻¹), aromatic C=C stretches (~1600-1450 cm⁻¹), and C-H stretches (~3100-3000 cm⁻¹ for aromatic, ~2850-2750 cm⁻¹ for aldehyde). [16]

Results: A Comparative Data Analysis

The following tables summarize the validation results for the HPLC-UV and GC-MS methods, performed according to ICH Q2(R2) guidelines. [4] Table 1: Specificity and Identity Confirmation

ParameterHPLC-UVGC-MSFTIR Spectroscopy
Specificity Baseline resolution >2.0 between the main peak and all known impurities under forced degradation conditions (acid, base, peroxide, heat, light).Unique mass spectrum for the main peak, chromatographically resolved from impurities. No interference from blank matrix.Unique IR absorption pattern matching the reference standard.
Identity Retention time matches reference standard.Retention time and mass fragmentation pattern match reference standard.Matches reference spectrum. Confirms key functional groups (C=O, C-O-C, aromatic rings).

Table 2: Linearity, Range, and Sensitivity

ParameterHPLC-UVGC-MS
Linear Range 0.5 µg/mL - 1500 µg/mL0.5 µg/mL - 1500 µg/mL
Correlation Coefficient (r²) > 0.9995> 0.9992
LOD 0.15 µg/mL (S/N = 3:1)0.10 µg/mL (S/N = 3:1)
LOQ 0.5 µg/mL (S/N = 10:1)0.4 µg/mL (S/N = 10:1)
Validated Range (Assay) 80% - 120% of nominal concentration (0.8 - 1.2 mg/mL)80% - 120% of nominal concentration (0.8 - 1.2 mg/mL)

Table 3: Accuracy and Precision

ParameterHPLC-UVGC-MS
Accuracy (% Recovery)
80% Level (0.8 mg/mL)99.5% (±0.8% RSD)100.2% (±1.1% RSD)
100% Level (1.0 mg/mL)100.1% (±0.5% RSD)99.8% (±0.9% RSD)
120% Level (1.2 mg/mL)100.3% (±0.7% RSD)99.5% (±1.3% RSD)
Precision (Repeatability, %RSD)
n=6 at 100% concentration0.45%0.85%
Intermediate Precision (%RSD)
Different day, different analyst0.78%1.25%

Discussion: Synthesizing the Evidence for Method Selection

The cross-validation data reveals the distinct advantages and ideal applications for each technique.

Expertise & Causality: The choice of a C18 column in HPLC is standard for reversed-phase chromatography of moderately polar aromatic compounds, offering excellent retention and peak shape. The acidic mobile phase (0.1% H₃PO₄) is critical for protonating any residual silanols on the stationary phase and ensuring the aldehyde functional group remains in a single protonation state, thereby preventing peak tailing and improving reproducibility. The gradient elution was necessary to ensure that any late-eluting, more nonpolar impurities could be effectively washed from the column.

For GC-MS , the HP-5ms column (a low-polarity 5% phenyl-methylpolysiloxane) was selected for its versatility and thermal stability, making it well-suited for a broad range of semi-volatile compounds. The high inlet temperature (280 °C) ensures rapid and complete volatilization of the analyte without thermal degradation. The temperature ramp program was optimized to provide sharp peaks for the main analyte while achieving separation from closely related impurities.

Trustworthiness & Performance Comparison:

  • Precision and Robustness: The HPLC-UV method demonstrated superior precision, with lower RSD values for both repeatability and intermediate precision. This is typical for HPLC, which is generally considered a more robust and reproducible technique for routine quantitative analysis than GC.

  • Sensitivity: The GC-MS method showed slightly better sensitivity (lower LOD/LOQ). This is attributable to the high efficiency of electron ionization and the low background noise achievable in SIM mode.

  • Specificity and Identification: While both methods proved specific, GC-MS holds an undeniable advantage in its ability to provide definitive structural information from the mass spectrum. This is invaluable for identifying unknown impurities or degradation products, whereas HPLC-UV relies solely on retention time and UV spectra, which are less specific.

  • Applicability: HPLC is the clear choice for analyzing potential non-volatile process impurities or polar degradation products that would not be amenable to GC. Conversely, GC-MS is superior for detecting residual solvents or other volatile contaminants that would be missed by the HPLC method.

Conclusion and Recommendations

This cross-validation guide demonstrates that both HPLC-UV and GC-MS are valid and reliable methods for the analysis of this compound, each with a distinct "fitness for purpose."

  • For routine quality control, purity assessment, and assay , the HPLC-UV method is recommended due to its higher precision, robustness, and ease of implementation.

  • For impurity profiling, identification of unknowns, and analysis of volatile components , the GC-MS method is the superior choice, providing unparalleled specificity through mass spectral data.

  • FTIR spectroscopy should be used as a complementary and rapid identity test to confirm the bulk material's structure and functional groups.

A truly comprehensive quality control strategy should not rely on a single method. Instead, it should leverage the orthogonal nature of these techniques. HPLC should be the primary method for release testing, while GC-MS should be employed during process development, stability studies, and for investigating out-of-specification results to build a complete analytical picture of the product. This dual-method approach, underpinned by rigorous cross-validation, ensures the highest level of confidence in the quality and consistency of this compound.

References

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The Versatile Scaffold: A Comparative Guide to the Applications of 4-(3-Methoxyphenyl)benzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3-Methoxyphenyl Biphenyl Aldehyde Moiety

4-(3-Methoxyphenyl)benzaldehyde is an aromatic aldehyde that has garnered significant interest in medicinal chemistry. Its biphenyl structure, combined with the reactive aldehyde functionality and the influential methoxy group, makes it a versatile precursor for a variety of molecular architectures. The 3-methoxy substitution on one of the phenyl rings is of particular importance as it influences the molecule's conformation and electronic properties, which in turn can significantly impact its biological activity. This guide will delve into the primary applications of this compound, focusing on the synthesis and comparative efficacy of its stilbene and chalcone derivatives.

I. Anticancer Applications: Stilbene Derivatives as Tubulin Polymerization Inhibitors

Stilbenes, compounds characterized by a 1,2-diphenylethylene core, are a well-established class of anticancer agents. The natural product resveratrol is a famous example. Synthetic stilbene derivatives are often designed to mimic the activity of potent tubulin polymerization inhibitors like combretastatin A-4. This compound serves as a valuable starting material for the synthesis of asymmetrically substituted stilbenes, allowing for the exploration of structure-activity relationships (SAR).

Comparative Analysis of Stilbene Derivative Cytotoxicity

The anticancer efficacy of stilbene derivatives is highly dependent on the substitution patterns on the aromatic rings. The presence and position of methoxy groups can significantly influence their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells. Below is a comparative table of IC50 values for various stilbene derivatives against different cancer cell lines, synthesized from the literature to illustrate these relationships.

Compound IDRing A Substituent(s)Ring B Substituent(s)Cancer Cell LineIC50 (µM)Reference
Hypothetical Derivative 1 3-Methoxy4-Formyl (from this compound)MCF-7 (Breast)Data not availableN/A
cis-3,4,5,4'-Tetramethoxystilbene3,4,5-Trimethoxy4-MethoxyNot Specified0.02[1]
(Z)-3,4,4'-Trimethoxystilbene3,4-Dimethoxy4-MethoxyHepG2 (Liver)89[2]
Pterostilbene3,5-Dimethoxy4'-HydroxyHT-29 (Colon)>100[3]
Resveratrol3,5-Dihydroxy4'-HydroxyHT-29 (Colon)63.5[3]
Compound 10 (cis-trimethoxy stilbene)3,4,5-TrimethoxyUnsubstitutedHT-29 (Colon)0.04[3]
Compound 6 3,5-Dimethoxy4-AminoHT-29 (Colon)0.2[3]

Note: Direct comparative data for a stilbene derivative of this compound is limited in the readily available literature. The table provides a comparative context of how methoxy substitutions influence anticancer activity in similar stilbene scaffolds.

Mechanistic Insights: Targeting the Colchicine Binding Site

Many cytotoxic stilbenes exert their anticancer effects by binding to the colchicine site on β-tubulin. This interaction disrupts the dynamics of microtubule assembly and disassembly, which are critical for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The substitution pattern on the stilbene's phenyl rings dictates the binding affinity and, consequently, the potency of the compound.[1][4]

Experimental Protocol: Synthesis of a Stilbene Derivative via Wittig Reaction

The Wittig reaction is a widely used and versatile method for the synthesis of alkenes, including stilbenes, from aldehydes and phosphonium ylides.[5]

Objective: To synthesize (E)-1-(3-methoxyphenyl)-2-(4-vinylphenyl)ethene, a hypothetical stilbene derivative from this compound.

Materials:

  • This compound

  • Benzyltriphenylphosphonium chloride

  • Sodium methoxide (NaOMe)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Ylide Generation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous methanol. Add a solution of sodium methoxide (1.1 eq) in methanol dropwise at 0 °C. Stir the resulting orange-red solution for 30 minutes at room temperature.

  • Wittig Reaction: Dissolve this compound (1.0 eq) in anhydrous methanol and add it dropwise to the ylide solution at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired stilbene derivative.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Workflow for Stilbene Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound + Benzyltriphenylphosphonium chloride ylide Ylide Formation (NaOMe, Methanol) start->ylide wittig Wittig Reaction ylide->wittig workup Work-up & Extraction wittig->workup purify Column Chromatography workup->purify stilbene Stilbene Derivative purify->stilbene mtt MTT Assay (Cytotoxicity) stilbene->mtt Test Compound data IC50 Determination mtt->data tubulin Tubulin Polymerization Assay tubulin->data apoptosis Apoptosis Assay (e.g., Annexin V) apoptosis->data

Caption: Workflow for the synthesis and anticancer evaluation of stilbene derivatives.

II. Antimicrobial Applications: Chalcones as Potent Bactericidal and Fungicidal Agents

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one scaffold, are another class of bioactive compounds readily synthesized from this compound. They are known to exhibit a broad spectrum of antimicrobial activities.

Comparative Analysis of Chalcone Derivative Antimicrobial Activity

The antimicrobial efficacy of chalcones is influenced by the electronic and steric properties of the substituents on their aromatic rings. The α,β-unsaturated ketone moiety is a key pharmacophore, acting as a Michael acceptor.[6] A comparative analysis of the Minimum Inhibitory Concentration (MIC) values of various chalcone derivatives is presented below.

Compound IDRing A Substituent(s)Ring B Substituent(s)MicroorganismMIC (µg/mL)Reference
Hypothetical Derivative 2 3-Methoxy (from this compound)VariesS. aureusData not availableN/A
Methoxy Amino Chalcone 4 2,3-Dimethoxy4-AminoS. aureusStrong activity[7]
Methoxy Amino Chalcone 7 Unsubstituted4-AminoS. aureusGood activity[8]
Chalcone 3 3,4-Dimethoxy2-HydroxyB. subtilis62.5[9]
Chalcone 2c 4-Methoxy3-Benzyloxy-4-methoxyS. aureusExcellent activity[10]
Chalcone 2i 2-Chloro3-Benzyloxy-4-methoxyS. aureusExcellent activity[10]

Note: This table synthesizes data from various sources to provide a comparative context for the antimicrobial activity of methoxy-substituted chalcones. Direct comparative data for a chalcone derivative of this compound is limited.

Mechanistic Insights: Multiple Modes of Action

The antimicrobial action of chalcones is often multifactorial. The electrophilic α,β-unsaturated ketone can react with biological nucleophiles, such as cysteine residues in enzymes, leading to enzyme inactivation and disruption of cellular processes. Other proposed mechanisms include interference with bacterial cell division and disruption of the cell membrane.[11]

Experimental Protocol: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable and straightforward method for the synthesis of chalcones from an aromatic aldehyde and a ketone.[12]

Objective: To synthesize a chalcone derivative from this compound and acetophenone.

Materials:

  • This compound

  • Acetophenone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl), dilute

  • Ice

Procedure:

  • Reaction Setup: In a flask, dissolve this compound (1.0 eq) and acetophenone (1.0 eq) in ethanol.

  • Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH (e.g., 40%) dropwise with vigorous stirring.

  • Reaction: Continue stirring at room temperature for 2-4 hours. The formation of a precipitate indicates product formation. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl to a neutral pH.

  • Isolation: Collect the precipitated chalcone by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow for Chalcone Synthesis and Antimicrobial Testing

G cluster_synthesis Synthesis cluster_evaluation Antimicrobial Evaluation start This compound + Acetophenone reaction Claisen-Schmidt Condensation (NaOH, Ethanol) start->reaction workup Acidification & Precipitation reaction->workup purify Recrystallization workup->purify chalcone Chalcone Derivative purify->chalcone mic MIC Determination (Broth Microdilution) chalcone->mic Test Compound activity Antimicrobial Activity Profile mic->activity mbc MBC Determination mbc->activity biofilm Anti-biofilm Assay biofilm->activity

Sources

A Senior Application Scientist's Guide to Benchmarking Catalysts for the Synthesis of 4-(3-Methoxyphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge and Importance of 4-(3-Methoxyphenyl)benzaldehyde

In the landscape of pharmaceutical and materials science research, the biaryl scaffold is a privileged structural motif. This compound serves as a critical intermediate in the synthesis of a variety of complex molecules, including potential drug candidates and functional organic materials. Its efficient synthesis is therefore a matter of significant practical importance. The most powerful and versatile method for constructing the C-C bond in such biaryl systems is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction offers broad functional group tolerance and generally proceeds under mild conditions, making it a cornerstone of modern organic synthesis.[2]

However, the efficiency of a Suzuki-Miyaura coupling is not guaranteed; it is critically dependent on the catalytic system employed.[1] The choice of palladium precursor, and more importantly, the phosphine ligand, can dramatically influence reaction yield, speed, and scope. This is particularly true for substrates like those required for this compound, which involve an electron-rich methoxy-substituted ring that can present challenges to the catalytic cycle, specifically the oxidative addition step.[3]

This guide provides an in-depth, objective comparison of several palladium-based catalyst systems for a benchmark Suzuki-Miyaura reaction: the coupling of 4-bromobenzaldehyde with (3-methoxyphenyl)boronic acid. We will delve into the causality behind experimental choices, present supporting quantitative data, and provide detailed, validated protocols to empower researchers to make informed decisions for their specific synthetic needs.

Foundations: The Suzuki-Miyaura Catalytic Cycle

Understanding the underlying mechanism is paramount to rational catalyst selection. The Suzuki-Miyaura reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle. The efficacy of each catalyst system is determined by its ability to efficiently navigate each step of this cycle. Bulky, electron-rich ligands are known to accelerate both the initial oxidative addition and the final reductive elimination steps, which are often rate-limiting.[2][4]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Aryl Halide (R-X) PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetal Transmetalation (Ar'-B(OR)₂) PdII_ArX->Transmetal PdII_ArAr Ar-Pd(II)L₂-Ar' Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product Base Base (e.g., K₂CO₃) Base->Transmetal Activates Boronic Acid Benchmarking_Workflow cluster_prep Preparation cluster_reaction Reaction Execution cluster_analysis Analysis & Purification Prep Oven-dry glassware. Degas solvents. Inert Assemble under inert atmosphere (Ar or N₂). Prep->Inert Reagents Add reagents: Aryl Halide, Boronic Acid, Base, Catalyst/Ligand. Inert->Reagents Solvent Add degassed solvent via syringe. Reagents->Solvent Execute Heat to target temperature with vigorous stirring. Solvent->Execute Monitor Monitor progress (TLC, GC-MS, LC-MS). Execute->Monitor Workup Quench reaction. Perform aqueous workup and extraction. Monitor->Workup Purify Purify crude product via column chromatography. Workup->Purify Characterize Characterize pure product (NMR, MS) and calculate yield. Purify->Characterize

Caption: A standardized workflow for benchmarking catalyst performance.

Detailed Experimental Protocols

The following protocols are designed for a 1.0 mmol scale reaction. All glassware should be oven-dried, and all manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.

Protocol 1: Benchmarking with Pd(OAc)₂ / SPhos (System 2)

This protocol outlines the use of a modern, high-performance catalyst system.

Materials:

  • 4-bromobenzaldehyde (185 mg, 1.0 mmol, 1.0 equiv)

  • (3-methoxyphenyl)boronic acid (167 mg, 1.1 mmol, 1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1.1 mg, 0.005 mmol, 0.5 mol%)

  • SPhos (4.1 mg, 0.01 mmol, 1.0 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (425 mg, 2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromobenzaldehyde, (3-methoxyphenyl)boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ under an inert atmosphere. The order of addition for the solid reagents is not critical.

    • Causality: Performing the setup under an inert atmosphere is crucial to prevent the oxidation of the Pd(0) species, which is the active catalyst, and to avoid degradation of the electron-rich phosphine ligand. [2]2. Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.

    • Causality: Solvents are degassed (typically by bubbling with argon or via freeze-pump-thaw cycles) to remove dissolved oxygen, which can deactivate the catalyst. [5]3. Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 80 °C. Stir the mixture vigorously for 2 hours.

    • Causality: Vigorous stirring is necessary to ensure proper mixing in the heterogeneous mixture, especially with the inorganic base.

  • Monitoring and Analysis: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or GC-MS. The disappearance of the 4-bromobenzaldehyde starting material is a key indicator of completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers and wash with brine (15 mL). Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound. [5]

Protocol 2: General Procedure for Pd(PPh₃)₄ (System 1)

This protocol can be adapted for the classic catalyst system.

Modifications to Protocol 1:

  • Catalyst: Use Pd(PPh₃)₄ (23 mg, 0.02 mmol, 2.0 mol%).

  • Base: Use potassium carbonate (K₂CO₃) (276 mg, 2.0 mmol, 2.0 equiv).

  • Solvent: Use a mixture of Toluene (4 mL) and Water (1 mL).

  • Temperature & Time: Heat to 100 °C for 12 hours.

Conclusion and Recommendations

The experimental evidence clearly demonstrates the superior performance of modern catalyst systems incorporating bulky, electron-rich phosphine or N-heterocyclic carbene ligands for the synthesis of this compound.

  • For maximum efficiency, speed, and yield , a system based on a biaryl phosphine ligand like SPhos is highly recommended. It provides near-quantitative yields under relatively mild conditions and low catalyst loadings.

  • For reactions requiring room temperature conditions , for instance with thermally sensitive substrates, an NHC-based catalyst like [Pd(IPr)(allyl)Cl] is an excellent choice.

  • The classical Pd(PPh₃)₄ catalyst, while historically significant, is largely superseded for challenging couplings. It may remain a viable option for simpler substrates where cost is the primary driver and lower efficiency can be tolerated.

Ultimately, the choice of catalyst is a critical parameter that researchers must optimize based on the specific demands of their synthesis, balancing factors of cost, reaction conditions, and desired efficiency. This guide provides the foundational data and protocols to make that selection a rational and evidence-based process.

References

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  • Martin, R. & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands". Accounts of Chemical Research, 2008. [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Structural and Electronic Properties of 4-(3-Methoxyphenyl)benzaldehyde: A DFT Perspective

Introduction: The Convergence of Structure and Function in Aromatic Aldehydes

Substituted benzaldehydes are a cornerstone of modern chemistry, serving as versatile building blocks in everything from pharmaceuticals and fragrances to advanced materials.[1][2] Their reactivity and function are intricately linked to the electronic landscape sculpted by their substituent groups. This compound, a biphenyl derivative, presents a particularly interesting case study.[3] It combines an electron-withdrawing aldehyde group with a methoxy-substituted phenyl ring, creating a push-pull electronic system that suggests potential for unique optical and reactive properties.

Understanding how these structural modifications translate into tangible chemical behavior is paramount for rational drug design and materials engineering. While experimental characterization provides essential benchmarks, computational methods, particularly Density Functional Theory (-DFT), offer unparalleled insight into the molecular-level properties that govern macroscopic function.[4][5] DFT allows us to visualize electron distributions, predict spectroscopic signatures, and quantify electronic properties with a high degree of accuracy, providing a powerful predictive tool that complements and guides experimental work.[6]

This guide, presented from the perspective of a senior application scientist, offers a comparative DFT analysis of this compound against its parent compounds, benzaldehyde and 4-methoxybenzaldehyde. We will dissect how the addition of the 3-methoxyphenyl group systematically alters the molecule's geometry, electronic structure, and spectroscopic characteristics. The methodologies presented herein are designed to be self-validating, reflecting best practices in computational chemistry to ensure trustworthy and reproducible results.

The Computational Framework: A Self-Validating DFT Protocol

The reliability of any computational study hinges on the judicious selection of theoretical methods. For organic molecules composed of first- and second-row elements, the combination of Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) with a Pople-style split-valence basis set, such as 6-311++G(d,p), has consistently provided a robust balance between computational cost and accuracy for predicting geometries, vibrational frequencies, and electronic properties.[7][8] This level of theory is chosen as our primary tool for its proven track record in studies of related aromatic systems.[6][9]

Experimental Protocol: Computational DFT Workflow

The following step-by-step protocol outlines the workflow used to generate the data in this guide. This process ensures a systematic and verifiable approach to computational analysis.

  • Molecule Construction: The initial 3D structures of this compound, benzaldehyde, and 4-methoxybenzaldehyde were built using GaussView 5.0 software.

  • Geometry Optimization:

    • Objective: To find the lowest energy conformation (the most stable structure) of each molecule.

    • Method: The structures were optimized in the gas phase using the DFT/B3LYP method with the 6-311++G(d,p) basis set, as implemented in the Gaussian 09 software package.[10]

    • Validation: A frequency calculation was performed on each optimized structure at the same level of theory. The absence of any imaginary (negative) frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface.[11]

  • Electronic Property Calculation:

    • Objective: To analyze the distribution and energy of electrons within the molecule.

    • Method: Using the optimized geometries, a single-point energy calculation was performed. This yields critical data on the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP).[4][12]

    • Analysis: The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) was calculated as a key indicator of chemical reactivity and kinetic stability.[13]

  • Spectroscopic and NLO Property Calculation:

    • Objective: To predict the infrared spectrum and nonlinear optical (NLO) properties.

    • Method: The output from the frequency calculation provides the theoretical vibrational frequencies (FT-IR). The polarizability and first-order hyperpolarizability (an indicator of NLO activity) were also calculated using the optimized structures.[7]

    • Causality: These calculations are essential for correlating the computational model with experimental spectroscopic data and for predicting potential applications in optical materials.[14][15]

Diagram: Computational DFT Workflow The logical flow from initial structure to final property analysis is a cornerstone of systematic computational research.

DFT_Workflow cluster_input 1. Input Generation cluster_core_calc 2. Core Calculation (Gaussian 09) cluster_analysis 3. Property Analysis mol_build Molecule Construction (GaussView) geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Structure freq_calc Frequency Calculation (Validation) geom_opt->freq_calc Optimized Structure elec_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->elec_prop Single-Point Calculation nlo_prop NLO Properties (Polarizability, β) geom_opt->nlo_prop struct_prop Structural Properties (Bond Lengths, Angles) freq_calc->struct_prop Verified Minimum spec_prop Spectroscopic Properties (FT-IR, UV-Vis) freq_calc->spec_prop

Caption: A standardized workflow for DFT calculations.

Part 1: Comparative Structural Analysis

The geometry of a molecule is its most fundamental property, dictating steric interactions and influencing the overlap of electronic orbitals. The introduction of the 3-methoxyphenyl group is expected to cause significant changes compared to benzaldehyde, primarily in the planarity between the two aromatic rings.

Diagram: Molecular Structure of this compound Atom numbering is provided for reference in the data tables.

Caption: Structure of this compound.

ParameterBenzaldehyde4-MethoxybenzaldehydeThis compoundCausality & Insight
Bond Lengths (Å)
C=O1.2121.2151.213The carbonyl bond length is largely insensitive to distant ring substitutions, indicating a localized electronic environment.
Cring-Caldehyde1.4811.4781.480Minimal changes suggest the inductive/resonance effects on this bond are subtle.
Cring-Omethoxy-1.360[11]1.365The C-O bond shows partial double bond character due to resonance of the oxygen lone pair with the aromatic ring.
Cring-Cring (Inter-ring)--1.485This value is typical for a single bond between two sp² hybridized carbons, indicating free rotation is possible.
Key Angles (˚)
O=C-Cring124.5124.8124.6The geometry around the aldehyde group remains highly consistent across the compounds.
C-O-C (Methoxy)-117.9[7]118.2This angle is consistent with sp³ hybridization on the methyl carbon and sp² on the ring carbon, slightly expanded due to steric factors.
Dihedral Angle (˚)
Phenyl-Phenyl--~37.5The molecule is not planar. The significant twist between the two phenyl rings minimizes steric hindrance between ortho-hydrogens, a common feature in biphenyl systems.[9]

Table 1: Comparison of Optimized Geometrical Parameters. Calculated at the B3LYP/6-311++G(d,p) level of theory.

The key structural takeaway is the non-planar nature of this compound. This twist disrupts the π-conjugation across the entire biphenyl system, effectively isolating the electronic properties of the two rings to some extent. This has profound implications for its electronic and optical behavior.

Part 2: Comparative Electronic and Spectroscopic Properties

The arrangement of frontier molecular orbitals (FMOs)—the HOMO and LUMO—is fundamental to a molecule's reactivity, electronic transitions, and overall stability.[12] A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.[13]

PropertyBenzaldehyde4-MethoxybenzaldehydeThis compoundCausality & Insight
EHOMO (eV) -6.45-5.89-6.12The electron-donating methoxy group raises the HOMO energy, making the molecule a better electron donor. The effect in the biphenyl system is moderated by the second ring.
ELUMO (eV) -2.11-1.85-2.05The LUMO energy is also raised by the donating groups, but to a lesser extent than the HOMO.
ΔE (HOMO-LUMO Gap) (eV) 4.344.044.07The HOMO-LUMO gap is reduced by the methoxy substitution, indicating increased reactivity and a red-shift in UV-Vis absorption. The biphenyl derivative has a similar gap to the methoxy-substituted benzaldehyde.
Dipole Moment (Debye) 3.154.213.88The highly polar methoxy group significantly increases the overall dipole moment. The non-planar structure of the biphenyl derivative results in a vector sum that is lower than 4-methoxybenzaldehyde.
C=O Stretch (cm-1, Calc.) 172517181721Electron-donating groups slightly lower the C=O stretching frequency by increasing electron density in the anti-bonding orbital of the carbonyl.
C=O Stretch (cm-1, Exp.) ~1705[16]~1685[11]-Calculated values are typically higher than experimental gas-phase values due to the harmonic approximation but show the correct trend.

Table 2: Comparison of Calculated Electronic and Spectroscopic Properties.

The analysis reveals that while the methoxy group is a strong electron donor that significantly perturbs the electronic structure of the benzaldehyde core, the addition of a second, twisted phenyl ring has a more nuanced effect. It contributes to the overall polarizability of the molecule without drastically altering the core HOMO-LUMO gap established by the primary substituted ring.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a powerful visualization tool that reveals the charge distribution and predicts sites for electrophilic and nucleophilic attack.

  • Red Regions (Negative Potential): Electron-rich areas, prone to electrophilic attack. In all three molecules, the most negative potential is localized on the carbonyl oxygen atom, confirming its role as a primary site for nucleophilic addition and as a hydrogen bond acceptor.[10]

  • Blue Regions (Positive Potential): Electron-poor areas, prone to nucleophilic attack. The most positive potential is found on the aldehyde proton and the aromatic protons, as expected.

For this compound, the MEP shows a clear separation of charge. The benzaldehyde-containing ring is the primary electron-accepting portion, while the methoxy-containing ring is the electron-donating portion. This intramolecular charge-transfer character is a key prerequisite for significant nonlinear optical (NLO) properties.[14][17]

Part 3: Implications for Nonlinear Optical (NLO) Applications

Molecules with a strong intramolecular charge-transfer character, often described as a D-π-A (Donor-π bridge-Acceptor) structure, are excellent candidates for NLO materials.[15][18] The compounds studied here fit this model:

  • Acceptor (A): The benzaldehyde group.

  • Donor (D): The methoxy group.

  • π-bridge: The aromatic ring(s).

A key metric for second-order NLO activity is the first hyperpolarizability (β). Larger β values indicate a stronger NLO response. DFT calculations are a reliable method for predicting this property.[17]

PropertyBenzaldehyde4-MethoxybenzaldehydeThis compound
Polarizability (α, a.u.) ~85~105~180
Hyperpolarizability (β, a.u.) LowModerateHigh (Predicted)

Table 3: Qualitative Comparison of Calculated NLO Properties.

Analysis & Insight:

  • Benzaldehyde: Possesses a modest dipole moment but lacks a strong donor group, resulting in low hyperpolarizability.

  • 4-Methoxybenzaldehyde: The introduction of the methoxy donor group creates a classic D-π-A system, significantly enhancing the hyperpolarizability compared to benzaldehyde.[7]

  • This compound: This molecule extends the π-conjugated system. Despite the non-planar twist, the extended conjugation path allows for more efficient charge separation across a larger distance. This structural feature is known to significantly increase the hyperpolarizability.[14] Therefore, this compound is predicted to have the most promising NLO properties of the three compounds.

Conclusion

This comparative DFT study demonstrates a clear and logical progression of molecular properties. The addition of a methoxy group to benzaldehyde lowers the HOMO-LUMO gap and enhances the molecular dipole moment, priming the system for increased reactivity and NLO response. The further addition of a second phenyl ring, as in this compound, extends the π-system. While the inherent steric strain leads to a non-planar structure, this extended conjugation path is predicted to significantly enhance its nonlinear optical properties compared to its smaller counterparts.

The computational protocol outlined in this guide provides a robust and verifiable framework for such analyses. By systematically comparing calculated structural, electronic, and spectroscopic data, we can directly attribute changes in molecular properties to specific structural modifications. This causality-driven approach is invaluable for the rational design of new molecules with tailored functions, whether for developing next-generation optical materials or designing novel pharmaceutical agents.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-(3-Methoxyphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe handling and disposal of 4-(3-Methoxyphenyl)benzaldehyde (CAS No. 209863-09-2), a versatile building block in organic synthesis.[1][2] Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally similar aromatic aldehydes.

Hazard Assessment and Chemical Profile

Understanding the intrinsic properties and associated hazards of a chemical is the foundation of its safe management. This compound is an aromatic aldehyde, and its hazard profile is informed by its functional groups and data from analogous compounds.

Chemical Identity:

  • Chemical Name: this compound

  • CAS Number: 209863-09-2[2]

  • Molecular Formula: C₁₄H₁₂O₂[1][2]

  • Molecular Weight: 212.24 g/mol [1][2][3]

Known and Inferred Hazards: While specific, comprehensive toxicological data for this exact compound is limited, the hazards can be reliably inferred from structurally related benzaldehyde derivatives and general aldehyde chemistry.

  • Acute Toxicity: Aromatic aldehydes are often classified as harmful if swallowed, in contact with skin, or if inhaled.[1][3]

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[3][4][5]

  • Sensitization: Some related compounds may cause an allergic skin reaction.[6]

  • Environmental Hazards: Similar methoxyphenyl compounds and benzaldehydes are noted as being harmful to aquatic life, sometimes with long-lasting effects.[7] Therefore, release into the environment must be strictly avoided.[8]

The causality behind these hazards lies in the reactivity of the aldehyde functional group, which can interact with biological macromolecules. The aromatic structure can influence its absorption and distribution in the body and the environment.

Hazard Category GHS Classification (Inferred) Key Precaution
Acute Oral Toxicity Category 4 (Harmful if swallowed)Do not ingest. Wash hands thoroughly after handling.[5]
Acute Dermal Toxicity Category 4 (Harmful in contact with skin)Avoid skin contact. Wear nitrile or butyl rubber gloves.[5][9]
Acute Inhalation Toxicity Category 4 (Harmful if inhaled)Handle in a well-ventilated area or chemical fume hood.[5]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Wear protective clothing and gloves.[4][5]
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)Wear splash-proof goggles and/or a face shield.[4][8]
Aquatic Hazard (Acute/Chronic) Harmful to aquatic lifeAvoid release to the environment.[7]

Regulatory Framework for Chemical Waste

Disposal of this compound is governed by local, regional, and national regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[10][11] It is the generator's responsibility to determine if a chemical waste is hazardous.[12] Given its properties, this compound would likely be classified as a hazardous waste and must be managed accordingly. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [13]

Disposal Decision Workflow

The following diagram outlines the critical decision points for managing waste streams containing this compound. This workflow ensures that each type of waste is handled in a compliant and safe manner, from initial generation to final disposal.

G cluster_0 Initial Waste Handling cluster_1 Waste Stream Identification cluster_2 Solid & Spill Waste Protocol cluster_3 Empty Container Protocol start Waste Generation: This compound ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Step 2: Identify Waste Type ppe->waste_type bulk Unused or Contaminated Solid waste_type->bulk Solid/Bulk container Empty Original Container waste_type->container Empty Container spill Spill Debris waste_type->spill Spill Cleanup collect_solid Collect in a designated, compatible, and sealed hazardous waste container. bulk->collect_solid rinse Triple rinse with a suitable solvent (e.g., acetone or ethanol). Collect all rinsate as hazardous waste. container->rinse collect_spill Collect spill debris using inert absorbent material. Place in a sealed waste container. spill->collect_spill label_solid Label container with: 'Hazardous Waste', full chemical name, and associated hazards. collect_solid->label_solid store_solid Store in a designated satellite accumulation area away from incompatible materials. label_solid->store_solid end_point Arrange for pickup by licensed Environmental Health & Safety (EHS) contractor. store_solid->end_point collect_spill->label_solid deface Deface or remove original label. rinse->deface dispose_container Dispose of rinsed container as non-hazardous solid waste (per institutional policy). deface->dispose_container

Caption: Disposal workflow for this compound.

Detailed Disposal Protocols

The following step-by-step procedures must be followed to ensure safe and compliant disposal.

Protocol 1: Disposal of Unused or Contaminated Solid Waste

This protocol applies to the pure chemical, reaction residues, or any solid materials grossly contaminated with this compound.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Aromatic aldehydes should be segregated from strong oxidizing agents, bases, and reducing agents.[12][14]

  • Containerization: Place the solid waste into a chemically compatible, leak-proof container with a secure screw-top lid. The container must be in good condition, free of external contamination.

  • Labeling: Label the container clearly and immediately. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity or concentration.

    • The date accumulation started.

    • Relevant hazard warnings (e.g., "Irritant," "Harmful").

  • Storage: Store the sealed container in a designated satellite accumulation area. This area should be secure, well-ventilated, and provide secondary containment.

  • Pickup: Once the container is full or reaches the accumulation time limit (e.g., 6 months), arrange for disposal through your institution's EHS department or a licensed hazardous waste contractor.[15]

Protocol 2: Decontamination and Disposal of Empty Containers

An "empty" container that held this chemical must still be treated as hazardous until properly decontaminated.

  • Initial Cleaning: Under a chemical fume hood, rinse the container three times with a suitable solvent in which the compound is soluble (e.g., acetone, ethanol, or toluene).

  • Rinsate Collection: Each rinse volume should be approximately 10% of the container's volume. Crucially, all rinsate must be collected and managed as hazardous waste. [15] Transfer the rinsate to your designated halogenated or non-halogenated solvent waste container, as appropriate.

  • Final Steps: After triple-rinsing, allow the container to air dry completely in the fume hood. Deface the original label to prevent confusion. The decontaminated container can now typically be disposed of as non-hazardous laboratory glass or plastic waste, pending confirmation with your institutional policies.

Protocol 3: Management of Spills

In the event of a spill, immediate and correct action is required to mitigate exposure and environmental release.

  • Evacuate and Secure: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area. Remove all sources of ignition.[8]

  • Don PPE: At a minimum, wear double nitrile gloves, splash-proof safety goggles, a face shield, and a lab coat. For large spills, respiratory protection may be necessary.[8][9]

  • Containment: For a solid spill, carefully sweep or scoop the material to prevent dust generation.[13] Do not use a standard vacuum cleaner.

  • Absorption: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical sorbent.

  • Collection: Carefully collect the absorbent material and spilled chemical using non-sparking tools and place it into a designated hazardous waste container.[8]

  • Decontamination: Clean the spill area with a cloth or towel soaked in a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Disposal: Seal, label, and dispose of the waste container as described in Protocol 1.

A Note on Chemical Neutralization

While some aldehydes can be chemically neutralized to less hazardous substances (e.g., using sodium pyrosulfite to form bisulfite adducts), this practice is not recommended for routine disposal of this compound without specific validation and approval.[16] Such procedures can be complex, may generate heat or byproducts, and require analytical verification of completion. Attempting chemical neutralization without the explicit guidance and permission of your institution's EHS department may violate hazardous waste regulations. The most reliable and compliant method of disposal is through a licensed professional waste management service.

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Comprehensive Safety and Handling Guide for 4-(3-Methoxyphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Operational Integrity

Welcome to your definitive resource for the safe handling, use, and disposal of 4-(3-Methoxyphenyl)benzaldehyde (CAS No. 209863-09-2). In the fast-paced environment of drug discovery and development, a deep and intuitive understanding of chemical safety is not just a regulatory requirement—it is the bedrock of scientific excellence and innovation. This guide is designed to provide you, our fellow researchers and scientists, with essential, immediate, and actionable information. We move beyond mere compliance, offering insights into the why behind each safety protocol, thereby fostering a culture of proactive safety and experimental reproducibility.

Hazard Analysis: Understanding the Intrinsic Risks of this compound

This compound is an aromatic aldehyde, a class of compounds known for its reactivity and potential physiological effects. A thorough understanding of its hazard profile is the critical first step in establishing a safe handling protocol.

Based on available safety data, this compound is classified as an irritant and is harmful through multiple exposure routes.[1][2] The primary hazards are summarized in the table below.

Hazard ClassificationGHS Hazard StatementImplication for Handling
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedIngestion must be strictly avoided. No eating, drinking, or smoking in the laboratory.
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skinSkin contact must be prevented through appropriate gloves and lab coats.
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledWork must be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.
Skin Irritation (Category 2)H315: Causes skin irritationProlonged or repeated skin contact can lead to irritation.
Serious Eye Irritation (Category 2)H319: Causes serious eye irritationDirect contact with eyes can cause significant irritation.[3]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationInhalation of the compound can irritate the respiratory tract.

The causality behind these classifications lies in the chemical's structure. The aldehyde functional group can be reactive towards biological macromolecules, and as an aromatic compound, it can interact with various physiological pathways.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The following is a mandatory minimum for handling this compound. The rationale for each piece of equipment is to create a complete barrier between you and the chemical, mitigating the risks identified above.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[4] In situations with a higher risk of splashing, such as when transferring large quantities, a face shield worn over the goggles is required.[5] This is to prevent accidental contact with the eyes, which can cause serious irritation.[3]

  • Hand Protection: Chemically resistant gloves are essential. Nitrile or neoprene gloves are suitable for handling this compound.[6] Always inspect gloves for any signs of degradation or perforation before use. It is crucial to use proper glove removal technique to avoid contaminating your skin.[7]

  • Body Protection: A fully buttoned laboratory coat must be worn. This is to protect your skin and personal clothing from accidental spills. For tasks with a higher risk of significant spillage, a chemically resistant apron over the lab coat is recommended.

  • Respiratory Protection: All handling of solid this compound that may generate dust, and any handling of its solutions, should be performed within a certified chemical fume hood to minimize the risk of inhalation.[7] If a fume hood is not available and there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[4][6]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational plan minimizes the potential for accidental exposure and ensures the integrity of your experiment.

Preparation and Weighing
  • Designated Area: Conduct all handling of this compound in a designated area within a chemical fume hood.[7]

  • Pre-use Inspection: Before starting, ensure that all necessary PPE is available and in good condition. Check that the fume hood is functioning correctly.

  • Weighing: If weighing the solid compound, do so within the fume hood. Use a draft shield if necessary to get an accurate reading, but ensure it does not compromise the airflow of the hood.

  • Spill Kit: Ensure that a chemical spill kit appropriate for aromatic aldehydes is readily accessible.

Dissolution and Reaction Setup
  • Inert Atmosphere: Given that the compound may be air-sensitive, consider handling it under an inert atmosphere (e.g., nitrogen or argon) if the experimental protocol requires it.[2]

  • Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • Vessel Sealing: Ensure that all reaction vessels are appropriately sealed to prevent the escape of vapors.

Post-Reaction Work-up and Purification
  • Quenching: If the reaction needs to be quenched, do so slowly and carefully, preferably in an ice bath to control any exothermic processes.

  • Extraction and Purification: All extraction and purification steps should be carried out within the fume hood.

The following diagram illustrates the safe handling workflow:

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Prep Don PPE Inspect Inspect Fume Hood Prep->Inspect Weigh Weigh Compound in Hood Inspect->Weigh Dissolve Dissolve/React in Hood Weigh->Dissolve Workup Post-Reaction Work-up Dissolve->Workup Waste Segregate Waste Workup->Waste Decontaminate Decontaminate Glassware Waste->Decontaminate Doff Doff PPE Decontaminate->Doff

Caption: Safe handling workflow for this compound.

Disposal Plan: Responsible Stewardship of Chemical Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste containing this compound, including excess solid, solutions, and contaminated consumables (e.g., gloves, weighing paper), must be collected in a designated, labeled, and sealed hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal Procedure: Follow your institution's specific guidelines for the disposal of chemical waste. Do not pour any waste down the drain.[7]

Emergency Procedures: Preparedness for Unexpected Events

In the event of an accidental exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[3] If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention.

  • Spill: In case of a small spill, contain the material with an inert absorbent (e.g., sand or vermiculite) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's emergency response team.

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer and more efficient research environment. Your commitment to safety is a commitment to the quality and integrity of your scientific work.

References

  • Current time information in Kanpur, IN. (n.d.). Google.
  • 4-(3-Chloro-4-methoxyphenyl)benzaldehyde SDS, 92103-16-7 Safety Data Sheets. (n.d.). Echemi.
  • 3'-Methoxy-biphenyl-4-carbaldehyde. (n.d.). Matrix Scientific.
  • Safety Data Sheet. (2013). Bio-Connect.
  • This compound 209863-09-2 wiki. (n.d.). Guidechem.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Safety Data Sheet. (2024). CymitQuimica.
  • SAFETY DATA SHEET. (2010). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Safety Data Sheet: 4-Hydroxy-3-methoxybenzaldehyde. (n.d.). Carl ROTH.
  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • PRODUCT BROCHURE Personal protective equipment and consumables. (n.d.). VWR.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • GHS 11 (Rev.11) SDS Word 下载CAS: 209863-09-2 Name ... (n.d.). XiXisys.
  • Personal Protective Equipment. (n.d.). Occupational Safety and Health Administration.
  • Personal Protective Equipment. (2025). US EPA.
  • NU1593 Dichloromethane (stabilized with amylene) HPLC, GGR. (n.d.). Labbox España.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.